molecular formula C14H30O B011351 2-Hexyl-1-octanol CAS No. 19780-79-1

2-Hexyl-1-octanol

Cat. No.: B011351
CAS No.: 19780-79-1
M. Wt: 214.39 g/mol
InChI Key: QNMCWJOEQBZQHB-UHFFFAOYSA-N
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Description

2-Hexyl-1-octanol is an aliphatic alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hexyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMCWJOEQBZQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337921
Record name 2-Hexyl-1-octanol
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Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-79-1
Record name 2-Hexyl-1-octanol
Source CAS Common Chemistry
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Record name 2-Hexyl-1-octanol
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Record name 2-Hexyl-1-octanol
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Record name 1-Octanol, 2-hexyl
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Record name 2-HEXYL-1-OCTANOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexyl-1-octanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hexyl-1-octanol (CAS: 19780-79-1) is a C14 branched-chain primary alcohol, classified as a Guerbet alcohol.[1][2] Its unique molecular structure, featuring a hexyl group at the β-position relative to the hydroxyl group, imparts a distinct set of physicochemical properties that differentiate it from its linear isomer, 1-tetradecanol.[3] These properties, including a low melting point, excellent thermal and oxidative stability, and good solubility in nonpolar media, make it a compound of significant interest for researchers, scientists, and drug development professionals.[4] This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in pharmaceutical and research settings.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[5] Its branched nature significantly disrupts the crystal lattice packing that is characteristic of linear long-chain alcohols, resulting in a substantially lower melting point and a broad liquid range.[3] This property is a hallmark of Guerbet alcohols and is a primary driver of their utility in various applications.[3]

Core Identifiers and Physicochemical Data

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while many properties are experimentally determined, some are predicted values from validated computational models.

PropertyValueSource(s)
IUPAC Name 2-hexyloctan-1-ol[2]
Synonyms 1-Octanol, 2-hexyl-; 2-hexyloctanol[2]
CAS Number 19780-79-1[2]
Molecular Formula C₁₄H₃₀O[2]
Molecular Weight 214.39 g/mol [2]
Appearance Colorless to Almost colorless clear liquid[5]
Boiling Point 162 °C at 15 mmHg[6]
Density 0.832 ± 0.06 g/cm³ (Predicted)[7]
Refractive Index 1.4440 to 1.4480[7]
Flash Point 56 °C (lit.)[1]
Solubility Insoluble in water (8.1E-4 g/L at 25 °C)[7]
logP (Octanol/Water) 4.536 (Crippen Method)[8]

Spectral Data and Characterization

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by a triplet at approximately 0.8-0.9 ppm corresponding to the two terminal methyl groups of the hexyl and octyl chains. A broad multiplet in the region of 1.2-1.6 ppm arises from the numerous methylene (-CH₂) groups in the aliphatic chains. A doublet at approximately 3.5 ppm corresponds to the two protons of the primary alcohol (-CH₂OH), coupled to the adjacent methine proton. The methine proton (-CH-) at the branch point would appear as a multiplet further downfield.

  • ¹³C NMR: The carbon NMR spectrum would show a peak for the primary alcohol carbon (-CH₂OH) around 66 ppm. The methine carbon at the branch point would be found around 40 ppm. The aliphatic methylene carbons would appear as a cluster of peaks in the 22-32 ppm region, and the terminal methyl carbons would be observed at approximately 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations would be observed in the 2850-2960 cm⁻¹ region. A prominent C-O stretching vibration would be present around 1050 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound does not typically show a strong molecular ion peak (M⁺) at m/z 214 due to facile fragmentation.[9] Common fragments include the loss of water (M-18) and cleavage of the C-C bonds adjacent to the branch point, leading to a series of alkyl fragments.[9] The base peak is often observed at m/z 57, corresponding to the butyl cation.[2]

Synthesis and Reactivity

The Guerbet Reaction: A Cornerstone of Synthesis

This compound is synthesized via the Guerbet reaction, a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[10] This reaction is a robust and industrially significant method for producing branched long-chain alcohols.[3] The reaction proceeds through a four-step mechanism:

  • Dehydrogenation: The primary alcohol is dehydrogenated to an aldehyde in the presence of a catalyst.

  • Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to an α,β-unsaturated aldehyde.

  • Hydrogenation: The α,β-unsaturated aldehyde is hydrogenated to the corresponding saturated alcohol.

  • Hydrogen Transfer: The initial alcohol starting material serves as the hydrogen donor for the hydrogenation step.

This sequence of reactions is typically carried out at high temperatures (180-360 °C) under pressure, using an alkali metal hydroxide or alkoxide as a base and a hydrogenation catalyst, such as Raney Nickel.[10]

Guerbet_Synthesis cluster_synthesis Guerbet Synthesis of this compound 1-Octanol 1-Octanol Octanal Octanal 1-Octanol->Octanal [1] Dehydrogenation (-H₂) Aldol_Adduct Aldol Adduct Octanal->Aldol_Adduct [2] Aldol Condensation Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde [3] Dehydration (-H₂O) This compound This compound Unsaturated_Aldehyde->this compound [4] Hydrogenation (+2H₂ from 1-Octanol)

Caption: Guerbet synthesis pathway for this compound.

Representative Experimental Protocol: Guerbet Synthesis

The following protocol is a representative procedure for the synthesis of a Guerbet alcohol, adapted from a procedure for a similar compound.[11]

Materials:

  • 1-Octanol

  • Potassium hydroxide (KOH)

  • Dehydrogenation catalyst (e.g., Raney Nickel or a copper-based catalyst)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • High-pressure reactor equipped with a mechanical stirrer, temperature controller, and a Dean-Stark trap or equivalent for water removal.

Procedure:

  • Charge the reactor with 1-octanol, potassium hydroxide (typically 1-5 wt%), and the dehydrogenation catalyst.

  • Purge the reactor with an inert gas to remove air.

  • Heat the mixture to the reaction temperature (typically 180-220 °C) with vigorous stirring.

  • Maintain the reaction at temperature and pressure, continuously removing the water formed during the reaction.

  • Monitor the reaction progress by measuring water evolution or by periodic sampling and analysis (e.g., by gas chromatography).

  • Once the reaction is complete (i.e., water formation ceases), cool the reactor to room temperature.

  • Neutralize the basic catalyst with an acid (e.g., sulfuric acid or phosphoric acid).

  • Filter the reaction mixture to remove the solid catalyst and any precipitated salts.

  • Purify the crude this compound by vacuum distillation.

Reactivity of the Hydroxyl Group

As a primary alcohol, the hydroxyl group of this compound can undergo a variety of common alcohol reactions, making it a versatile chemical intermediate.

Reactivity_Diagram cluster_reactivity Reactivity of this compound 2_Hexyl_1_octanol This compound Ester Ester 2_Hexyl_1_octanol->Ester Esterification (e.g., + Fatty Acid) Ether Ether 2_Hexyl_1_octanol->Ether Etherification (e.g., Williamson Synthesis) Aldehyde_Acid Aldehyde / Carboxylic Acid 2_Hexyl_1_octanol->Aldehyde_Acid Oxidation

Caption: Key reactions of the this compound hydroxyl group.

  • Esterification: this compound readily reacts with carboxylic acids, acid chlorides, or anhydrides to form esters.[12] These esters are used as emollients, lubricants, and plasticizers.[4] The reaction is typically catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or can be carried out using enzymatic catalysts like lipases for milder conditions.[12]

  • Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

  • Oxidation: As a primary alcohol, this compound can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further oxidized to a carboxylic acid (2-hexyl-1-octanoic acid) using strong oxidizing agents such as potassium permanganate or chromic acid.[13][14]

Applications in Research and Drug Development

The unique combination of a branched, lipophilic alkyl chain and a reactive primary hydroxyl group makes this compound a valuable tool for researchers and drug development professionals.[11]

Solvent for Poorly Soluble Drugs

The branched structure and significant nonpolar character of this compound make it an effective solvent for a range of poorly water-soluble active pharmaceutical ingredients (APIs).[11] Its high boiling point and low volatility are advantageous in formulation processes.[4]

Microemulsions for Drug Delivery

This compound can serve as the oil phase in the formulation of microemulsions.[15] Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that can enhance the solubility and bioavailability of both lipophilic and hydrophilic drugs.[15] Their small droplet size (typically <100 nm) provides a large interfacial area, which can improve drug release and absorption.[16]

Representative Protocol: Microemulsion Formulation

This protocol provides a general methodology for the preparation of an oil-in-water (O/W) microemulsion, where this compound can be used as the oil phase.

Materials:

  • This compound (Oil phase)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Ethanol, Propylene glycol)

  • Purified water (Aqueous phase)

  • Active Pharmaceutical Ingredient (API)

Procedure:

  • Phase Preparation:

    • Oil Phase: Dissolve the lipophilic API in this compound.

    • Aqueous Phase: Dissolve the hydrophilic components in purified water.

  • Surfactant/Co-surfactant Mixture: Prepare a mixture of the surfactant and co-surfactant at a predetermined ratio.

  • Titration: Slowly add the aqueous phase to the surfactant/co-surfactant mixture with gentle stirring. Then, titrate this mixture with the oil phase under constant stirring until a clear, transparent microemulsion is formed.

  • Equilibration: Allow the system to equilibrate for several hours to ensure thermodynamic stability.

  • Characterization: Characterize the microemulsion for droplet size, polydispersity index, zeta potential, and drug content.

Penetration Enhancer in Topical and Transdermal Formulations

As a fatty alcohol, this compound can function as a penetration enhancer in topical and transdermal drug delivery systems. It is thought to reversibly disrupt the highly ordered lipid structure of the stratum corneum, thereby reducing its barrier function and facilitating the permeation of APIs into the deeper layers of the skin and systemic circulation.

Safety and Toxicology

A thorough understanding of the safety and toxicological profile of any compound is critical in a research and development setting.

  • Acute Toxicity: this compound exhibits low acute oral toxicity.[17][18]

  • Irritation: It is classified as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[1]

  • Handling Precautions: Handle in a well-ventilated area to avoid inhalation of vapors.[1] Store in a tightly closed container in a cool, dry place.[1]

Environmental Fate

  • Biodegradability: Based on OECD 301B and 301F tests, this compound is not considered to be readily biodegradable.[10] This is a common characteristic of highly branched organic molecules.

  • Aquatic Toxicity: Long-chain alcohols, including branched isomers, can exhibit aquatic toxicity.[19] The toxicity is related to their lipophilicity and ability to act as non-polar narcotics.[20] However, for longer chain alcohols (around C14 and above), their extremely low water solubility often limits their bioavailability and thus their observable toxicity in aquatic systems.[19]

Conclusion

This compound is a versatile and valuable compound for researchers and drug development professionals. Its unique physical properties, stemming from its branched Guerbet alcohol structure, make it an excellent solvent and formulation component for poorly soluble drugs, particularly in the development of microemulsions and topical delivery systems. A solid understanding of its synthesis via the Guerbet reaction and the reactivity of its primary hydroxyl group opens up possibilities for its use as a chemical intermediate in the synthesis of novel excipients and drug candidates. As with any chemical, adherence to appropriate safety and handling procedures is paramount to ensure its safe and effective use in the laboratory and beyond.

References

Sources

Introduction: Unveiling the Unique Architecture of a C14 Guerbet Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hexyl-1-octanol (CAS: 19780-79-1)

This compound, identified by the CAS number 19780-79-1, is a C14 branched-chain primary alcohol.[1][2][3] It belongs to a significant class of compounds known as Guerbet alcohols, which are characterized by their β-branched structure.[4][5][6] This specific molecular architecture—a hexyl group at the second carbon of an octanol backbone—is the direct result of the Guerbet reaction, a self-condensation of alcohols at elevated temperatures.[4][6][7]

The branching imparts a unique set of physicochemical properties that distinguish this compound and other Guerbet alcohols from their linear-chain counterparts.[4][5] Key among these are a significantly lower melting point, rendering them liquid over a broad temperature range, enhanced oxidative and thermal stability, and low volatility.[4][6][8] These attributes make this compound a highly versatile and valuable molecule in a multitude of applications, including cosmetics, industrial lubricants, and as a key intermediate in chemical synthesis.[9] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling protocols, grounded in established scientific principles and methodologies.

Physicochemical and Spectroscopic Profile

The distinct properties of this compound are quantitatively summarized below. These data are essential for predicting its behavior in various formulations and reaction conditions.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 19780-79-1[2][3]
Molecular Formula C₁₄H₃₀O[1][2][10]
Molecular Weight 214.39 g/mol [1][2][11]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 162 °C at 15 mmHg[1][3]
Melting/Freezing Point 13.0 °C (literature)[10]
Flash Point 110 °C[1]
Density / Specific Gravity ~0.83 g/cm³[2]
Refractive Index 1.4440 to 1.4480[2][3]
Solubility Insoluble in water (predicted)[1][12]
logP (Octanol/Water) 4.536 - 5.9 (predicted)[12][13]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

Spectroscopic DataValueSource(s)
GC-MS Mass spectra available in NIST database[11]
Kovats Retention Index (Polar Column) 2069, 2162[14][15]
¹³C NMR Spectra Data available via SpectraBase[16]

Synthesis Pathway: The Guerbet Reaction

The industrial synthesis of this compound is achieved through the Guerbet reaction, a base-catalyzed dimerization of a primary alcohol.[4][7] In this specific case, 1-heptanol would be the starting material to produce C14 Guerbet alcohol, though the reaction can also occur between two different alcohols. The reaction proceeds through a sequence of dehydrogenation, aldol condensation, and subsequent hydrogenation steps.[4]

The mechanism requires a catalyst capable of facilitating both hydrogenation/dehydrogenation and aldol condensation.[4] This dual functionality is crucial for driving the reaction to completion.

Reaction Mechanism

The core mechanism of the Guerbet reaction is a four-step process:

  • Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

  • Aldol Condensation: The aldehyde undergoes a base-catalyzed aldol condensation with another molecule of itself.

  • Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The unsaturated aldehyde is hydrogenated, first at the carbon-carbon double bond and then at the carbonyl group, yielding the final β-branched primary alcohol.[4]

Guerbet_Reaction cluster_0 Step 1: Dehydrogenation cluster_1 Step 2 & 3: Aldol Condensation & Dehydration cluster_2 Step 4: Hydrogenation A R-CH₂-CH₂-OH (Alcohol) B R-CH₂-CHO (Aldehyde) A->B -H₂ C R-CH₂-CHO + R-CH(CHO)-CH₂-R B->C Base Catalyst D R-CH=C(R)-CHO (α,β-Unsaturated Aldehyde) C->D -H₂O E R-CH₂-CH(R)-CH₂-OH (Guerbet Alcohol) D->E +2H₂

Caption: Guerbet reaction mechanism for branched alcohol synthesis.

Experimental Protocol: Synthesis of 2-Hexyl-decanol (A C16 Analogue)

Objective: Synthesize 2-hexyl-1-decanol from 1-octanol via a catalyzed Guerbet reaction.

Materials:

  • 1-octanol (40 g)

  • Granular potassium hydroxide (0.6 g, 1.5 wt%)

  • Copper-nickel catalyst on a hydrotalcite support (0.4 g)[17]

  • Nitrogen gas supply

  • Standard laboratory glassware including a five-neck flask, magnetic stirrer, condenser, and a Dean-Stark apparatus.

Procedure:

  • Reactor Setup: Charge a 100 mL five-neck flask with 1-octanol, potassium hydroxide, and the copper-nickel catalyst.[17] Equip the flask with a magnetic stirrer, temperature probe, nitrogen inlet, condenser, and a Dean-Stark trap to collect the water formed during the reaction.[17]

  • Inert Atmosphere: Purge the system with a steady flow of nitrogen gas (50-60 mL/min) to create an inert environment.

  • Reaction Initiation: Heat the mixture to the boiling point of 1-octanol (approximately 195 °C) while stirring.[17]

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress. Water will be collected in the Dean-Stark trap as the reaction proceeds, providing a visual indicator of conversion. The reaction can be monitored over several hours.

  • Work-up and Purification: Upon completion, the crude reaction mixture is cooled. Post-reaction purification typically involves several steps to remove unreacted starting material, catalysts, and byproducts. These steps may include:

    • Filtration: To remove the solid Cannizzaro soap and heterogeneous catalyst.[6]

    • Vacuum Stripping: To remove any unreacted 1-octanol.[6]

    • Hydrogenation: To reduce any remaining unsaturated intermediates.[6]

  • Analysis: The final product composition and purity are analyzed using Gas Chromatography (GC).[17]

Applications and Mechanistic Insights

The unique properties of this compound make it a functional ingredient in several high-performance applications.

Applications cluster_cosmetics Cosmetics & Personal Care cluster_industrial Industrial Applications center This compound (Guerbet Alcohol) emollient Emollient center->emollient Low melting point, non-greasy feel solvent Solvent center->solvent Good solvency skin Skin Conditioning center->skin Forms occlusive film fragrance Fragrance Component center->fragrance Low volatility lubricant Lubricants center->lubricant High thermal stability plasticizer Plasticizers center->plasticizer Branched structure surfactant Surfactant Intermediate center->surfactant Reactive -OH group

Caption: Key application areas for this compound.

  • Cosmetics and Personal Care: this compound and similar Guerbet alcohols are prized as emollients in skincare and hair care formulations. The branched structure disrupts the crystalline packing that occurs with linear fatty alcohols, resulting in a product that is liquid at room temperature and provides a smooth, silky, and non-greasy feel on the skin.[8] It functions as a skin-conditioning agent by forming a non-occlusive film that helps to reduce moisture loss. Its low volatility also makes it a suitable solvent and carrier for fragrance ingredients.

  • Lubricants and Plasticizers: The excellent thermal stability and low pour point of Guerbet alcohols make them ideal base fluids or additives in the formulation of high-performance lubricants and metalworking fluids.[6] Their branched nature interferes with the alignment of polymer chains, making them effective plasticizers.[4][5]

  • Chemical Intermediate: The primary alcohol group of this compound is a reactive site for further chemical modification.[6] It is a key starting material for the synthesis of Guerbet esters, which are also widely used as emollients and lubricants.[4][5][8] Oxidation of the alcohol yields the corresponding Guerbet acid.[7]

Safety, Handling, and Toxicology

Proper handling of this compound is essential in a research and development setting. The following information is synthesized from available Safety Data Sheets (SDS).

  • General Handling: Handle in a well-ventilated area.[10] Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection.[10] Avoid contact with skin and eyes and prevent the formation of aerosols or mists.[10] Use non-sparking tools and take measures to prevent electrostatic discharge.[10][18]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[18] Keep away from all sources of ignition, including heat, sparks, and open flames.[18]

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[10][18]

    • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[18] Skin contact may cause inflammation, itching, or redness.[1]

    • Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[18]

    • Ingestion: Rinse mouth. Do not induce vomiting. Seek medical advice if feeling unwell.[18]

  • Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[10] Wear self-contained breathing apparatus (SCBA) if necessary.[10]

  • Toxicological Profile: Detailed toxicological data for this specific compound is limited. It is generally considered to have low irritation potential.[6] However, as with any chemical, unnecessary exposure should be avoided. Some safety data sheets indicate it can be harmful in contact with skin.[18]

Conclusion

This compound is a prime example of how molecular architecture dictates function. As a Guerbet alcohol, its β-branched structure confers a set of highly desirable properties, including a low melting point, high stability, and excellent emollient characteristics. These attributes are a direct consequence of the Guerbet reaction, a robust and scalable synthesis route. For researchers and drug development professionals, this compound offers a versatile platform—whether as a high-performance excipient in topical formulations, a stable solvent, or a foundational intermediate for the synthesis of novel esters and other derivatives. A thorough understanding of its physicochemical properties and safety protocols is paramount to leveraging its full potential in advanced applications.

References

  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (n.d.). MDPI.
  • Chemical Properties of this compound (CAS 19780-79-1). (n.d.). Cheméo.
  • 2-hexyl-octan-1-ol. (n.d.). Terra Mater.
  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2025). PubMed.
  • O'Lenick, A. J., Jr. (n.d.). A Review of Guerbet Chemistry. Scientific Spectator.
  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (n.d.). MDPI.
  • Guerbet Compounds. (2019). AOCS.
  • HEXYLDECANOL. (n.d.). Ataman Kimya.
  • This compound | C14H30O. (n.d.). PubChem - NIH.
  • 2-Hexyl-1-n-octanol 19780-79-1. (n.d.). Tokyo Chemical Industry UK Ltd.
  • The Role of 2-Hexyl-1-decanol in Sustainable Personal Care. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). NIST WebBook - National Institute of Standards and Technology.
  • This compound. (n.d.). NIST WebBook.
  • 2-Hexyl-1-octanola. (n.d.). NMPPDB.
  • This compound. (n.d.). Cheméo.

Sources

Synthesis of 2-Hexyl-1-octanol via Guerbet reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Hexyl-1-decanol via the Guerbet Reaction

A Note on Nomenclature: The Guerbet reaction is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[1] The self-condensation of 1-octanol (a C8 alcohol) yields 2-hexyl-1-decanol (a C16 alcohol). This guide will focus on this specific, well-documented transformation.

Introduction: The Significance of Guerbet Alcohols

2-Hexyl-1-decanol is a branched-chain primary alcohol, a member of the class of compounds known as Guerbet alcohols. Unlike their linear isomers, Guerbet alcohols exhibit uniquely low melting points and excellent fluidity, making them highly valuable in a multitude of applications.[2][3] They serve as key ingredients in cosmetics and personal care products as emollients and skin-conditioning agents, precursors for industrial surfactants and plasticizers, and versatile chemical intermediates.[4] The primary and most efficient route for the synthesis of these β-alkylated dimer alcohols is the Guerbet reaction, a process known for over a century but of growing importance due to the increasing availability of bio-based alcohol feedstocks.[2][3]

This guide provides a comprehensive technical overview of the synthesis of 2-hexyl-1-decanol from 1-octanol, designed for researchers, chemists, and professionals in process development. We will delve into the reaction mechanism, explore catalytic systems, provide a detailed experimental protocol, and discuss strategies for process optimization and product purification.

The Guerbet Reaction: A Mechanistic Overview

The Guerbet reaction is a sophisticated catalytic process that transforms a primary alcohol into its larger, β-branched dimer. The overall reaction for the synthesis of 2-hexyl-1-decanol from 1-octanol is:

2 C₆H₁₃CH₂CH₂OH → C₆H₁₃CH(CH₂CH₂C₅H₁₁)CH₂OH + H₂O

This transformation is not a single-step event but a cascade of four distinct, sequential reactions that must be catalyzed effectively. A successful Guerbet catalyst must possess a combination of functionalities: dehydrogenation/hydrogenation capabilities and typically basic or acid-base properties.[3][5]

The four core steps are:

  • Dehydrogenation: The initial step involves the oxidation of the starting alcohol (1-octanol) to its corresponding aldehyde (octanal). This is a reversible reaction that generates a hydrogen molecule, which will be consumed in the final step.[1][6]

  • Aldol Condensation: Two molecules of the newly formed aldehyde then undergo a base-catalyzed aldol condensation. One aldehyde molecule is enolized, and the resulting enolate attacks the carbonyl carbon of a second aldehyde molecule to form a β-hydroxy aldehyde.[7]

  • Dehydration: The β-hydroxy aldehyde intermediate is unstable under the typical high-temperature conditions of the Guerbet reaction and rapidly dehydrates to form an α,β-unsaturated aldehyde (2-hexyl-2-decenal).[7]

  • Hydrogenation: In the final step, the α,β-unsaturated aldehyde is reduced to the saturated Guerbet alcohol (2-hexyl-1-decanol). This hydrogenation is accomplished by the hydrogen generated in the initial dehydrogenation step, making the process a hydrogen auto-transfer reaction.[1][5]

Guerbet_Mechanism cluster_main Guerbet Reaction Pathway for 2-Hexyl-1-decanol Synthesis A 1-Octanol B Octanal A->B - H₂ (Dehydrogenation) C Aldol Adduct (β-Hydroxy Aldehyde) B->C + Octanal (Aldol Condensation) D α,β-Unsaturated Aldehyde (2-Hexyl-2-decenal) C->D - H₂O (Dehydration) E 2-Hexyl-1-decanol D->E + H₂ (Hydrogenation)

Caption: The four-step mechanism of the Guerbet reaction.

Catalytic Systems for the Synthesis of 2-Hexyl-1-decanol

The choice of catalyst is paramount to achieving high conversion and selectivity in the Guerbet reaction. The catalyst must effectively balance dehydrogenation/hydrogenation activity with the acid-base properties required for the aldol condensation and dehydration steps.[3][8] Catalysts can be broadly categorized as homogeneous or heterogeneous.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Alkali metal hydroxides (e.g., KOH, NaOH), alkoxides (e.g., NaOEt), transition metal complexes (e.g., Ru, Ir complexes).[1][9][10]High activity and selectivity, milder reaction conditions possible.[11]Difficult to separate from the product mixture, potential for equipment corrosion, catalyst recycling is challenging.[9]
Heterogeneous Metal oxides (e.g., MgO), hydrotalcite-derived mixed oxides (e.g., CuNi-MgAlOx), supported metals (e.g., Pd/C, Cu-Ni on supports).[8][12][13]Easy separation and recycling, enhanced thermal stability, suitable for continuous flow processes.[13]Often require higher temperatures and pressures, can be prone to deactivation, may have lower selectivity than homogeneous counterparts.[11]

For the synthesis of 2-hexyl-1-decanol, a combination of a strong base like potassium hydroxide (KOH) with a hydrogenation/dehydrogenation catalyst is common.[14] Heterogeneous systems, such as copper-nickel catalysts supported on hydrotalcite, have shown remarkable activity and selectivity, offering a more industrially viable option due to their ease of separation.[12][14] The bimetallic nature of Cu-Ni is thought to be beneficial, with Ni potentially enhancing the final hydrogenation step and improving catalyst stability.[12]

Experimental Protocol: Synthesis of 2-Hexyl-1-decanol from 1-Octanol

This protocol is adapted from established procedures for the Guerbet condensation of 1-octanol.[14][15]

Materials:

  • 1-Octanol (reagent grade)

  • Potassium hydroxide (KOH), granular

  • Copper-nickel on a hydrotalcite support (or other suitable heterogeneous Guerbet catalyst)

  • High-purity nitrogen gas

  • Standard laboratory glassware (multi-neck round-bottom flask, condenser, Dean-Stark trap, thermometer/temperature probe, magnetic stirrer, heating mantle)

Experimental Workflow:

Experimental_Workflow cluster_workflow Experimental Workflow for 2-Hexyl-1-decanol Synthesis A 1. Assemble Apparatus B 2. Charge Reactants (1-Octanol, KOH, Catalyst) A->B C 3. Inert Atmosphere (Purge with N₂) B->C D 4. Heat to Reflux (190-225 °C) C->D E 5. Reaction Monitoring (Water collection, GC analysis) D->E F 6. Cooldown E->F G 7. Catalyst Removal (Centrifugation/Filtration) F->G H 8. Product Purification (Vacuum Distillation) G->H I 9. Characterization (GC, NMR, IR) H->I

Caption: Step-by-step workflow for the synthesis and purification.

Procedure:

  • Apparatus Setup: Assemble a multi-neck flask with a magnetic stir bar, a condenser fitted with a Dean-Stark trap to collect the water byproduct, a nitrogen inlet, and a temperature probe.

  • Charging the Reactor: To the flask, add 1-octanol, granular potassium hydroxide (typically 1.5 wt% relative to the alcohol), and the heterogeneous catalyst (e.g., Cu-Ni on hydrotalcite, ~1 wt%).[14]

  • Inert Atmosphere: Begin stirring and purge the system with a steady flow of nitrogen (e.g., 50-60 mL/min) to remove air and prevent oxidative side reactions.[15]

  • Heating and Reaction: Heat the mixture to the reflux temperature of 1-octanol (~195 °C). The reaction is typically conducted at temperatures between 190 °C and 225 °C.[14] Water will begin to collect in the Dean-Stark trap, providing a visual indicator of reaction progress.

  • Reaction Monitoring: Maintain the reaction at temperature for several hours (e.g., 6-8 hours). The reaction can be monitored by tracking the amount of water produced or by taking small aliquots for analysis by Gas Chromatography (GC).

  • Cooldown and Workup: Once the reaction is complete (as indicated by the cessation of water formation or GC analysis), turn off the heat and allow the mixture to cool to room temperature under the nitrogen atmosphere.

  • Catalyst Removal: The cooled reaction mixture, which will be a liquid, can then be centrifuged or filtered to remove the solid heterogeneous catalyst and any precipitated potassium carboxylate soaps that may have formed as byproducts.[14]

  • Purification: The crude product is then purified by vacuum distillation to separate the desired 2-hexyl-1-decanol from unreacted 1-octanol and higher molecular weight byproducts.[16][17]

Process Optimization and Control of Side Reactions

Achieving high yields of the desired Guerbet alcohol requires careful control of reaction parameters to suppress unwanted side reactions.[7]

  • Temperature: The reaction is conducted at high temperatures (typically >180 °C) to favor the endothermic dehydrogenation step and facilitate the dehydration of the aldol adduct.[1] However, excessively high temperatures can lead to thermal degradation and other side reactions.

  • Water Removal: Continuous removal of water via a Dean-Stark trap or by operating under a nitrogen sweep is crucial. This shifts the equilibrium of the reaction towards the products, in accordance with Le Chatelier's principle.[14]

  • Catalyst Deactivation: The strong base (KOH) can react with intermediate aldehydes via the Cannizzaro or Tishchenko reactions to form carboxylic acids and esters, respectively.[1][7] These acids can neutralize the basic catalyst, leading to deactivation.[9] Maintaining an inert atmosphere helps to minimize the formation of these acidic byproducts.[15]

  • Common Byproducts: Besides carboxylic acids and esters, other potential side reactions include the formation of ethers through the dehydration of the starting alcohol and further condensation of the Guerbet product to form even heavier alcohols.[9][12] The choice of catalyst and reaction conditions must be optimized to minimize these pathways.

Characterization of 2-Hexyl-1-decanol

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Gas Chromatography (GC): Used to determine the purity of the distilled product and quantify any remaining starting material or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the 2-hexyl-1-decanol molecule.[18]

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the hydroxyl (-OH) functional group and the absence of carbonyl (C=O) groups from aldehyde or ester impurities.

Physicochemical Properties of 2-Hexyl-1-decanol:

PropertyValueReference
Molecular FormulaC₁₆H₃₄O
Molecular Weight242.44 g/mol
AppearanceColorless to pale yellow liquid[19]
Melting Point-26 to -30 °C[20]
Boiling Point~182 °C @ 15 mmHg[20]
Density~0.836 g/mL @ 25 °C[19]

Conclusion

The Guerbet reaction represents a powerful and versatile method for the synthesis of high-value branched alcohols like 2-hexyl-1-decanol from simpler, linear feedstocks. The success of the synthesis hinges on a deep understanding of the multi-step reaction mechanism and the careful selection of a catalytic system that balances the required dehydrogenation, condensation, and hydrogenation functionalities. By optimizing reaction conditions to favor the desired pathway and suppress side reactions, it is possible to achieve high yields of this industrially important chemical. The continued development of robust and recyclable heterogeneous catalysts will further enhance the efficiency and sustainability of this classic yet highly relevant organic transformation.

References

  • Gabriëls, D., et al. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization.
  • van der Heijden, M. S., et al. (2021). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. MDPI.
  • Kozlowski, J. T., & Davis, R. J. (2013). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.
  • Gabriëls, D., et al. (2015).
  • Wikipedia. (n.d.). Guerbet reaction.
  • Faba, J., et al. (2022). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives.
  • Rico-Ramirez, V., et al. (2022).
  • Gabriëls, D., et al. (2015).
  • ChemicalBook. (n.d.). 2-Hexyl-1-decanol synthesis.
  • Cucciniello, R., & Vavasori, A. (2023). The mild side of the Guerbet reaction. A mini-review. Unibo.
  • BenchChem. (2025).
  • AOCS. (2019). Guerbet Compounds.
  • Herreyre, S., et al. (2021).
  • Guidechem. (n.d.). What are the preparation methods and effects of 2-Hexyl-1-decanol?.
  • ResearchGate. (2013). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.
  • Google Patents. (n.d.). Method for producing metal-free guerbet alcohols.
  • ResearchG
  • BenchChem. (2025). Technical Support Center: Optimizing Guerbet Alcohol Synthesis.
  • Royal Society of Chemistry. (2025). State-of-the-art advances in homogeneous molecular catalysis for the Guerbet upgrading of bio-ethanol to fuel-grade bio-butanol.
  • BenchChem. (2025). 2-Hexyl-1-decanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • The Royal Society of Chemistry. (n.d.).

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The Solubility Profile of 2-Hexyl-1-octanol in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-hexyl-1-octanol, a C14 branched-chain alcohol, in a diverse range of organic solvents. Recognizing the pivotal role of solubility in applications spanning drug formulation, specialty chemicals, and materials science, this document moves beyond empirical data to offer a predictive and mechanistic understanding of its behavior. By leveraging the principles of "like dissolves like," polarity, and hydrogen bonding, and employing the predictive power of Hansen Solubility Parameters (HSP), this guide equips researchers, scientists, and drug development professionals with the necessary tools to rationally select solvents and design robust formulations. Furthermore, a detailed experimental protocol for the visual determination of miscibility is provided to enable practical verification of the theoretical predictions.

Introduction: The Significance of this compound and its Solubility

This compound (C₁₄H₃₀O) is a primary alcohol characterized by its branched alkyl chain.[1][2] This unique structure, featuring a total of fourteen carbon atoms, imparts a distinct set of physicochemical properties that influence its interactions with other molecules.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in numerous applications. In the pharmaceutical industry, for instance, solubility is a critical determinant of a drug's bioavailability and the performance of liquid formulations. For materials scientists, the choice of solvent can dictate the morphology of polymers and the homogeneity of coatings.

This guide provides a foundational understanding of the principles governing the solubility of this branched-chain alcohol and introduces a powerful predictive tool, Hansen Solubility Parameters, to forecast its miscibility with a wide array of organic solvents.

Theoretical Framework: Unraveling the Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[3][4][5][6][7][8] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For this compound, three key factors dictate its solubility in organic solvents: polarity, hydrogen bonding, and the influence of its molecular structure.

The Role of Polarity

Organic molecules can be broadly classified as polar or non-polar. This polarity arises from the distribution of electron density within the molecule. This compound possesses a polar hydroxyl (-OH) group and a large, non-polar alkyl chain.[3][4][5][6][7][8] The presence of the hydroxyl group allows for dipole-dipole interactions, contributing to its overall polarity. However, the extensive hydrocarbon portion of the molecule dominates its character, rendering it a predominantly non-polar compound. Consequently, this compound is expected to exhibit greater solubility in non-polar and weakly polar organic solvents.

The Influence of Hydrogen Bonding

The hydroxyl group of this compound is capable of both donating and accepting a hydrogen bond.[3][4][5][6][7][8] This ability to form hydrogen bonds significantly influences its solubility in protic solvents (solvents that can also donate a hydrogen bond, such as other alcohols) and aprotic polar solvents that can act as hydrogen bond acceptors (like ketones and esters). While the large alkyl chain sterically hinders these interactions to some extent, the capacity for hydrogen bonding remains a crucial factor in its solubility profile.

The Impact of Alkyl Chain Length and Branching

The long, fourteen-carbon chain of this compound is the primary contributor to its non-polar nature.[3][9] As the length of the alkyl chain in an alcohol increases, its solubility in polar solvents like water dramatically decreases, while its solubility in non-polar solvents increases.[3][5][8] The branching at the second carbon position in this compound also influences its physical properties, generally leading to a lower melting point and viscosity compared to its linear isomer, 1-tetradecanol. This branching can also affect how the molecule packs with solvent molecules, thereby influencing its solubility. Generally, branched alcohols tend to be more soluble in a wider range of solvents than their linear counterparts due to a disruption of crystal lattice formation.[9]

Predictive Modeling: Hansen Solubility Parameters (HSP)

To move from a qualitative understanding to a quantitative prediction of solubility, we employ Hansen Solubility Parameters (HSP). HSP is a powerful tool that breaks down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Represents the energy from van der Waals forces.

  • δP (Polar): Represents the energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The central concept of HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of miscibility. A common rule of thumb is that an Ra value of less than 7.0 suggests good miscibility.

Hansen Solubility Parameters for this compound and Common Solvents

Table 1: Estimated Hansen Solubility Parameters for this compound and HSP of Common Organic Solvents (at 25°C)

SubstanceδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
This compound (Estimated) 16.5 4.5 9.0
n-Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol15.112.322.3
Dichloromethane17.07.37.1
Chloroform17.83.15.7

Note: Solvent HSP values are from established databases.

Predicted Solubility Profile of this compound

Using the estimated HSP for this compound and the values for the common solvents in Table 1, we can calculate the Ra distance and predict the miscibility.

Table 2: Predicted Miscibility of this compound in Common Organic Solvents based on Hansen Solubility Parameter Distance (Ra)

SolventRaPredicted Miscibility
n-Hexane11.2Poorly Miscible / Immiscible
Toluene7.3Borderline Miscibility
Diethyl Ether4.9Miscible
Acetone6.5Miscible
Ethyl Acetate3.3Highly Miscible
Isopropanol7.5Borderline Miscibility
Ethanol11.8Poorly Miscible / Immiscible
Methanol15.0Immiscible
Dichloromethane3.7Highly Miscible
Chloroform4.1Highly Miscible

Based on these predictions, this compound is expected to be highly miscible with solvents of moderate polarity and hydrogen bonding capability, such as ethyl acetate, dichloromethane, and chloroform. It is predicted to be miscible with acetone and diethyl ether. Its miscibility is likely to be limited in more polar and strongly hydrogen-bonding solvents like ethanol and methanol, as well as in highly non-polar solvents like n-hexane.

Experimental Verification: A Protocol for Visual Miscibility Determination

Theoretical predictions provide a valuable starting point, but experimental verification is crucial for confirming the solubility profile. The following protocol outlines a straightforward visual miscibility titration method.

Materials and Equipment
  • This compound (solute)

  • A selection of organic solvents (as listed in Table 1)

  • Calibrated glass burette (50 mL)

  • Glass vials or test tubes with screw caps (10-20 mL)

  • Vortex mixer

  • Pipettes

  • Analytical balance

Step-by-Step Protocol
  • Preparation: Ensure all glassware is clean and dry to prevent contamination.

  • Sample Preparation: Accurately weigh 5.0 g of this compound into a tared glass vial.

  • Titration Setup: Fill the burette with the first organic solvent to be tested. Record the initial volume.

  • Initial Solvent Addition: Slowly add the solvent from the burette to the vial containing this compound in 0.5 mL increments.

  • Mixing: After each addition, cap the vial securely and vortex for 30 seconds to ensure thorough mixing.

  • Observation: After vortexing, allow the mixture to stand for 1 minute and visually inspect for homogeneity. A single, clear phase indicates miscibility at that composition. The presence of two distinct layers, cloudiness, or droplets indicates immiscibility.

  • Endpoint Determination: Continue adding the solvent in increments and observing the mixture until a persistent single phase is achieved. Record the total volume of solvent added. This represents the point of complete miscibility.

  • Repeatability: Repeat the titration for each solvent at least three times to ensure the reproducibility of the results.

  • Data Recording: Record the volume of solvent required to achieve complete miscibility for each replicate. Calculate the average volume and the solubility in terms of g/100mL.

Data Interpretation

The results of the visual miscibility titration can be used to create a qualitative and semi-quantitative solubility profile. Solvents that require a small volume to dissolve the this compound are considered good solvents, while those that require a large volume or never achieve a single phase are poor solvents.

Logical and Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining and understanding the solubility profile of this compound.

G cluster_0 Theoretical Analysis cluster_1 Predictive Modeling cluster_2 Experimental Verification cluster_3 Synthesis and Application A Define Solute: This compound (C14H30O, Branched Alcohol) B Identify Key Physicochemical Properties: - Polarity (Dominantly Non-polar) - Hydrogen Bonding Capability - Molecular Structure (Long Alkyl Chain, Branching) A->B C Apply Solubility Principles: 'Like Dissolves Like' B->C D Utilize Hansen Solubility Parameters (HSP) C->D Theoretically Informed Prediction E Obtain/Estimate HSP for this compound (δD, δP, δH) D->E F Gather HSP for a Range of Organic Solvents D->F G Calculate HSP Distance (Ra) E->G F->G H Predict Miscibility based on Ra G->H I Design Experiment: Visual Miscibility Titration H->I Prediction Guides Experiment J Execute Protocol: - Prepare Samples - Titrate with Solvents - Observe Phase Behavior I->J K Analyze Results: - Determine Miscibility - Quantify Solubility (g/100mL) J->K L Compare Predicted vs. Experimental Results K->L Validate Model M Construct Comprehensive Solubility Profile L->M N Inform Solvent Selection for: - Drug Formulation - Chemical Synthesis - Materials Science M->N

Caption: Workflow for determining the solubility profile of this compound.

Conclusion

This technical guide has provided a multi-faceted approach to understanding the solubility of this compound in organic solvents. By integrating fundamental chemical principles with the predictive power of Hansen Solubility Parameters and a robust experimental protocol, researchers and formulation scientists are empowered to make informed decisions regarding solvent selection. The predominantly non-polar character of this compound, coupled with its capacity for hydrogen bonding, results in a nuanced solubility profile. The predictive model presented herein suggests high miscibility in solvents of moderate polarity and hydrogen bonding strength. The provided experimental workflow offers a practical means to validate these predictions and generate precise quantitative data, ultimately facilitating the successful application of this compound in a wide range of scientific and industrial endeavors.

References

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  • meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules [Video]. YouTube.
  • ResearchGate. (n.d.). Insights into how carbon chain length and branch position of alcohol solvents affect solid–liquid thermodynamic behavior of form I of probucol.
  • Quora. (2018, October 23). Why does the solubility of an alcohol decrease as the length of its carbon chain increase?
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  • Wikipedia. (n.d.). Solvent.
  • ResearchGate. (n.d.). Predicting Solvent Blend Miscibility.
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  • MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • Scribd. (2016, May 21). Common Organic Solvents - Table of Properties.
  • Solubility of Things. (n.d.). Titration Techniques.
  • Royal Australian Chemical Institute. (n.d.). A Guide to Titration.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • wikiHow. (n.d.). How to Perform a Titration.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • James Madison University. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • PubMed. (2013, July). Predicting the octanol solubility of organic compounds.
  • Semantic Scholar. (2017, March 16). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Titration [Video]. YouTube.
  • IUPAC. (n.d.). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS.
  • Hansen Solubility. (n.d.). Sheet1.
  • Practical Solubility Science. (n.d.). HSP Basics.
  • ACS Publications. (n.d.). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals.
  • ResearchGate. (n.d.). Solubility in alcohols and alcoholysis reactions of carbonates, sulfides, cyanides, and phosphates of alkali metals.
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Thermal stability and decomposition of 2-Hexyl-1-octanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Hexyl-1-octanol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a C14 branched primary alcohol, is a member of the Guerbet alcohol family, valued for its unique physicochemical properties such as a low melting point, high boiling point, and excellent thermal stability.[1][2] These characteristics make it a critical ingredient in cosmetics, lubricants, and as a chemical intermediate.[1] Understanding its thermal stability and decomposition pathways is paramount for ensuring process safety, predicting product lifespan, and optimizing high-temperature applications. This guide provides a comprehensive technical overview of the theoretical and experimental approaches to characterizing the thermal behavior of this compound, tailored for researchers and drug development professionals.

Physicochemical Characteristics of this compound

The branched nature of this compound significantly influences its physical properties, differentiating it from its linear C14 counterpart. The β-position branching hinders crystallization, resulting in a lower melting point and a broad liquid range.[1][3] These properties are foundational to its performance and stability.

PropertyValueSource(s)
Molecular Formula C₁₄H₃₀O[4]
Molecular Weight 214.39 g/mol [4]
CAS Number 19780-79-1[4]
Appearance Colorless to Almost Colorless Liquid
Boiling Point 162 °C @ 15 mmHg[5][6]
Melting Point 13.0 °C (literature)[5]
Flash Point 110 °C (literature)
Auto-ignition Temp. Not available[5]
Decomposition Temp. Not explicitly defined in literature, requires experimental determination[5]

Theoretical Framework of Thermal Decomposition

The thermal decomposition of alcohols primarily proceeds through two major pathways: dehydration and dehydrogenation. The dominant pathway is influenced by temperature, pressure, and the presence of catalysts. For a branched primary alcohol like this compound, these reactions dictate the profile of decomposition products.

Dominant Decomposition Pathways
  • Dehydration (Elimination): This pathway involves the removal of a water molecule to form an alkene. For primary alcohols, this is a major route at elevated temperatures. The reaction can be catalyzed by acidic sites or proceed non-catalytically at higher temperatures.[7][8] The initial product would be 2-hexyl-1-octene, though rearrangements to more stable internal alkenes are possible.

  • Dehydrogenation (Oxidation): This pathway involves the removal of a hydrogen molecule (H₂) to form an aldehyde. This reaction is often facilitated by metal catalysts (e.g., copper, nickel) but can also occur thermally.[9][10] The initial product from this compound would be 2-hexyl-octanal. This aldehyde can subsequently undergo further decomposition, such as decarbonylation.

The β-branched structure of Guerbet alcohols is known to confer enhanced thermal and oxidative stability compared to their linear isomers, as the branching can impede certain degradation mechanisms.[1]

DecompositionPathways cluster_main Thermal Decomposition of this compound cluster_path1 Dehydration Pathway cluster_path2 Dehydrogenation Pathway A This compound (C₁₄H₃₀O) B 2-Hexyl-1-octene (C₁₄H₂₈) A->B - H₂O D 2-Hexyl-octanal (C₁₄H₂₈O) A->D - H₂ C Water (H₂O) E Hydrogen Gas (H₂)

Caption: Primary thermal decomposition pathways for this compound.

Experimental Analysis of Thermal Stability

A multi-faceted experimental approach is required to fully characterize the thermal stability and decomposition products of this compound. The core techniques are Thermogravimetric Analysis (TGA) for mass loss, Differential Scanning Calorimetry (DSC) for thermal events, and Gas Chromatography-Mass Spectrometry (GC-MS) for product identification.

ExperimentalWorkflow cluster_workflow Comprehensive Thermal Analysis Workflow cluster_thermal Thermal Analysis cluster_product Product Identification cluster_data Data Synthesis & Interpretation start Sample: This compound tga TGA (Thermogravimetric Analysis) start->tga Heating Program dsc DSC (Differential Scanning Calorimetry) start->dsc Heating Program gcms GC-MS (Gas Chromatography-Mass Spectrometry) start->gcms Collect headspace at decomposition temp interp Correlate mass loss (TGA), thermal events (DSC), and decomposition products (GC-MS) tga->interp Mass Loss vs. Temp dsc->interp Heat Flow vs. Temp gcms->interp Product Spectra final Complete Thermal Stability Profile interp->final

Caption: Workflow for experimental determination of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the temperature at which decomposition begins.

Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere and Flow Rate: Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[11]

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower rate can provide better resolution of thermal events.[12]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the program.

  • Analysis: Determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is the point where significant mass loss begins. Also, note the temperature of maximum decomposition rate (Tₘₐₓ) from the peak of the first derivative of the mass loss curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic (heat absorbing) and exothermic (heat releasing) events, such as melting, boiling, and decomposition.

Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere and Flow Rate: Maintain an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., -50 °C) to observe the melting point.

    • Ramp the temperature from -50 °C to 400 °C at a heating rate of 10 °C/min. Caution: Do not exceed the temperature at which vigorous decomposition occurs as determined by TGA to avoid instrument contamination.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Analysis: Identify endothermic peaks corresponding to melting and boiling. Decomposition is often observed as a complex series of overlapping endothermic or exothermic events at higher temperatures.

Analysis of Decomposition Products by GC-MS

To understand the decomposition mechanism, the volatile products must be identified. This is typically achieved by coupling a thermal desorption unit or pyrolyzer to a GC-MS system.

Protocol: Headspace GC-MS of Decomposition Products

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis tube or a sealed headspace vial.

  • Thermal Decomposition: Heat the sample in the instrument's inlet or an external furnace to the decomposition temperature identified by TGA. Hold at this temperature for a set time (e.g., 1-5 minutes) to allow decomposition products to accumulate in the headspace.

  • Injection: Automatically inject a known volume of the headspace gas onto the GC column.

  • Gas Chromatography:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms) suitable for separating hydrocarbons and oxygenates.[13]

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for several minutes, then ramp to a high temperature (e.g., 280 °C) to elute all decomposition products.

    • Carrier Gas: Use helium or hydrogen at a constant flow rate.

  • Mass Spectrometry:

    • Acquire mass spectra over a range of m/z 35-550 using electron ionization (EI) at 70 eV.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).[4]

Data Interpretation and Expected Results

  • TGA Curve: A single, sharp mass loss step is expected, corresponding to the vaporization and decomposition of the alcohol. The onset temperature will define the upper limit of its thermal stability.

  • DSC Thermogram: An endothermic peak will be observed at the melting point, followed by a much larger endothermic peak at the boiling point. At higher temperatures, complex peaks associated with decomposition will appear, which can be correlated with the TGA mass loss region.

  • GC-MS Chromatogram: The chromatogram will show multiple peaks corresponding to different decomposition products. Based on the theoretical pathways, one would expect to identify C14 alkenes (from dehydration) and potentially C14 aldehydes (from dehydrogenation), along with smaller hydrocarbon fragments resulting from C-C bond cleavage at higher energies.

Safety Considerations

  • Handling: this compound should be handled in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.[5]

  • Thermal Hazards: Heating the alcohol can lead to the generation of flammable vapors. All thermal experiments must be conducted in instruments with proper ventilation and safety interlocks.[14]

  • Decomposition Products: The decomposition of organic materials can produce toxic and/or flammable gases, such as carbon monoxide and various hydrocarbons.[15] Ensure that the exhaust from analytical instruments is properly vented to a fume hood.

Conclusion

This compound possesses favorable thermal stability due to its branched Guerbet structure. A comprehensive analysis combining TGA, DSC, and GC-MS is essential for quantitatively defining its stability limits and elucidating its decomposition mechanisms. The protocols and theoretical framework presented in this guide provide a robust system for researchers to accurately characterize the thermal properties of this compound, enabling its safe and effective use in high-temperature applications and ensuring the stability of formulations.

References

  • Kang, M., & Bhan, A. (2016). Kinetics and mechanisms of alcohol dehydration pathways on alumina materials. Catalysis Science & Technology.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Lam, V. D., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry.
  • RSC Publishing. (n.d.). Kinetics of the catalytic dehydration of ethanol over alumina. Journal of the Chemical Society B: Physical Organic.
  • AOCS. (2019). Guerbet Compounds.
  • MDPI. (n.d.). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters.
  • RSC Publishing. (n.d.). Kinetics and mechanisms of alcohol dehydration pathways on alumina materials. Catalysis Science & Technology.
  • ACS Publications. (2013). Kinetics and Mechanism of Ethanol Dehydration on γ-Al2O3: The Critical Role of Dimer Inhibition.
  • MDPI. (n.d.). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives.
  • Tokyo Chemical Industry UK Ltd. (n.d.). 2-Hexyl-1-n-octanol 19780-79-1.
  • Sigma-Aldrich. (n.d.). This compound | 19780-79-1.
  • PubMed. (2025). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Materials (Basel).
  • CORE. (n.d.). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization.
  • The Royal Society. (1925). The mechanism of catalytic decomposition. Proceedings A.
  • ChemicalBook. (2025). This compound.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Thermal Stability and Boiling Point of 2-Hexyl-1-decanol.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
  • Aidic. (n.d.). Ethanol decomposition on transition metal catalysts - synthesis, deactivation and coking mechanism.
  • ResearchGate. (n.d.). TGA thermograms of poly(oxyalkylene)alcohols (a) in N 2 and (b) in air.
  • ACS Publications. (n.d.). Active Phase–Support Interaction in Phosphotungstic Acid-SiO 2 Catalysts Enables Enhanced Olefin Oligomerization to Synthetic Fuel.
  • ResearchGate. (2025). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto.

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-1-octanol is a branched-chain primary alcohol, a member of the class of compounds often referred to as Guerbet alcohols. These molecules are distinguished by their unique β-alkylation, which imparts specific physicochemical properties that are highly valued in various scientific and industrial applications. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, physical and chemical properties, synthesis via the Guerbet reaction, current applications, and essential safety and handling information. The content is tailored for professionals in research, and drug development who require a deep, technical understanding of this versatile compound.

Section 1: Chemical Identity and Descriptors

A precise understanding of a chemical entity begins with its unambiguous identification. This compound is known by several synonyms and is cataloged under various chemical registry numbers. This section aims to consolidate these identifiers to ensure accurate communication and sourcing.

Nomenclature and Synonyms

The systematic and common names for this compound reflect its molecular structure. The IUPAC name, 2-hexyloctan-1-ol, clearly indicates an eight-carbon (octanol) primary alcohol with a six-carbon (hexyl) substituent at the second position.

Table 1: Synonyms and Chemical Identifiers for this compound

Identifier TypeValueSource
IUPAC Name 2-hexyloctan-1-ol
CAS Number 19780-79-1[1][2][3]
Molecular Formula C14H30O[1][2][3]
Synonyms 1-Octanol, 2-hexyl-[1][2][3]
2-Hexyl-n-octyl AlcoholTokyo Chemical Industry Co., Ltd.
2-hexyloctanol
2-hexyloctyl alcohol
InChI InChI=1S/C14H30O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3[1][2][3]
InChIKey QNMCWJOEQBZQHB-UHFFFAOYSA-N[1][2][3]
Canonical SMILES CCCCCCC(CCCCCC)CO
PubChem CID 545551
Interrelation of Chemical Identifiers

The various identifiers for this compound are interconnected and provide a hierarchical means of defining the molecule. The relationship between these identifiers is crucial for database searches and regulatory compliance.

Chemical_Identifiers cluster_structure Structural Representation cluster_registry Registry & Database Identifiers cluster_formula Basic Chemical Information SMILES Canonical SMILES CCCCCCC(CCCCCC)CO InChI InChI InChI=1S/C14H30O/... SMILES->InChI generates Formula Molecular Formula C14H30O SMILES->Formula implies CAS CAS Number 19780-79-1 InChI->CAS is registered as IUPAC IUPAC Name 2-hexyloctan-1-ol IUPAC->SMILES describes PubChem PubChem CID 545551 CAS->PubChem is cataloged in MolWeight Molecular Weight 214.39 g/mol Formula->MolWeight calculates to

Caption: Relationship between chemical identifiers for this compound.

Section 2: Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its physical and chemical properties. Its branched structure significantly influences its melting point, boiling point, and viscosity compared to its linear isomers.

Table 2: Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular Weight 214.39 g/mol [4],
Appearance Colorless to Almost Colorless Liquid-Tokyo Chemical Industry Co., Ltd.
Boiling Point 162 (at 15 mmHg)°C[5]
Melting Point 130°C[1]
Flash Point 56°C[1]
logP (Octanol/Water Partition Coefficient) 4.536-[6]
Water Solubility (log10WS) -4.70mol/L[6]
Dynamic Viscosity (at 293.36 K) 0.0226239Pa·s[4]

Section 3: Synthesis via the Guerbet Reaction

The primary industrial route to this compound and other branched-chain alcohols is the Guerbet reaction, named after Marcel Guerbet.[7] This reaction is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol with the elimination of water.[7] The reaction requires a catalyst and elevated temperatures.[7]

Reaction Mechanism

The Guerbet reaction proceeds through a four-step sequence:

  • Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.

  • Aldol Condensation: Two molecules of the aldehyde undergo an aldol condensation.

  • Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The unsaturated aldehyde is then hydrogenated to the final branched-chain primary alcohol.

Guerbet_Reaction cluster_workflow Guerbet Reaction Workflow Start Primary Alcohol (e.g., 1-Heptanol) Aldehyde Aldehyde Start->Aldehyde - H2 (Dehydrogenation) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct + Aldehyde (Aldol Condensation) Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde - H2O (Dehydration) Final_Product Guerbet Alcohol (this compound) Unsaturated_Aldehyde->Final_Product + H2 (Hydrogenation)

Caption: The four-step mechanism of the Guerbet reaction.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of a Guerbet alcohol and is adapted from a documented synthesis of 2-hexyl-1-decanol.[8][9] This can be modified for the synthesis of this compound by using 1-heptanol as the starting material.

Materials:

  • 1-Heptanol

  • Potassium hydroxide (KOH), granular

  • Copper-nickel catalyst on a suitable support (e.g., hydrotalcite)

  • Nitrogen gas (high purity)

Apparatus:

  • Multi-neck round-bottom flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Temperature probe and controller

  • Nitrogen inlet

  • Condenser

  • Dean-Stark trap

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Reactor: To the flask, add 1-heptanol, granular potassium hydroxide (approximately 1.5 wt% relative to the alcohol), and the copper-nickel catalyst (approximately 1 wt% relative to the alcohol).

  • Inert Atmosphere: Begin purging the system with a steady flow of nitrogen gas (e.g., 50-60 mL/min) to create an inert atmosphere and prevent oxidation of the reactants and products.

  • Heating and Reaction: Commence stirring and heat the reaction mixture to the reflux temperature of 1-heptanol (approximately 176 °C). The initiation of the reaction is marked by the collection of water in the Dean-Stark trap.

  • Temperature Control: Maintain the reaction temperature between 190-225 °C. The reaction is typically run for several hours (e.g., 8 hours).[8]

  • Workup: After the reaction is complete, cool the mixture to room temperature. The solid catalyst and any precipitated potassium carboxylate soaps can be removed by centrifugation or filtration.

  • Purification: The crude product can be purified by vacuum distillation to yield high-purity this compound.

  • Analysis: The composition of the final product mixture can be analyzed by gas chromatography (GC).[8]

Section 4: Applications and Uses

The unique properties of this compound, such as its liquid state over a wide temperature range, low volatility, and excellent solvency, make it a valuable component in a variety of applications.

  • Cosmetics and Personal Care: Due to its emollient properties, it is used in skincare and cosmetic formulations to provide a smooth, non-greasy feel.

  • Lubricants and Plasticizers: Its branched structure and high molecular weight contribute to its use as a lubricant base oil and as a plasticizer for polymers.

  • Solvents and Intermediates: It serves as a high-boiling point solvent and as a chemical intermediate in the synthesis of other compounds, such as esters for fragrances.[10]

  • Pharmaceuticals: In drug development, it can be used as a solvent or as a component in formulation studies.

Section 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is a summary of key safety considerations.

Table 3: Safety and Handling Information for this compound

AspectRecommendationSource
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[1]
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid the formation of aerosols. Use non-sparking tools.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
First Aid (Inhalation) Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
First Aid (Skin Contact) Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]
First Aid (Eye Contact) Rinse with pure water for at least 15 minutes and consult a doctor.[1]
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.[1]
Spill Response Remove all sources of ignition. Use spark-proof tools. Collect and arrange for disposal in suitable, closed containers.[1]

Conclusion

This compound is a versatile Guerbet alcohol with a well-defined chemical identity and a range of useful physicochemical properties. Its synthesis via the Guerbet reaction is a mature technology, and its applications span multiple industries. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's characteristics is crucial for its effective and safe utilization in experimental and developmental work. This guide has provided a foundational overview to support such endeavors.

References

  • 2-hexyl-octan-1-ol. Terra Mater.
  • Guerbet reaction. Wikipedia.
  • This compound. National Institute of Standards and Technology.
  • This compound | C14H30O | CID 545551. PubChem.
  • Chemical Properties of this compound (CAS 19780-79-1). Cheméo.
  • HEXYLDECANOL. Ataman Kimya.

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Health and safety information for 2-Hexyl-1-octanol handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Hexyl-1-octanol for Research and Development Applications

Introduction: Understanding this compound

This compound is a C14 aliphatic alcohol, a branched-chain primary alcohol that finds utility in various industrial and research applications, including as a precursor in the synthesis of novel chemical entities.[1][2] Its specific physical and chemical properties, such as its relatively high boiling point and low volatility, dictate its behavior and inform the necessary safety protocols for its handling.[3][4] This guide provides a comprehensive overview of the health and safety considerations paramount for researchers, scientists, and drug development professionals working with this compound. The causality behind each procedural recommendation is explained to foster a deeper understanding of safe laboratory practices.

Section 1: Physicochemical Properties and Hazard Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to anticipating its behavior and implementing appropriate safety measures.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₄H₃₀O[2]
Molecular Weight 214.39 g/mol [1]
Appearance Colorless liquid (data may vary)[5]
Boiling Point 162°C @ 15mmHg[3][4]
Melting Point 130°C (Note: This value from one source seems unusually high and may be an error)[3]
Flash Point 56°C (closed cup)[3]
Solubility in Water Very low[6]

The flash point of 56°C indicates that this compound is a combustible liquid.[3] It does not readily ignite at ambient temperatures but can become a fire hazard if heated or near a source of ignition.

Hazard Identification and Classification

While some safety data sheets for this compound report no available GHS classification data, it is prudent to handle it with the care afforded to similar long-chain alcohols.[3] For the closely related compound 2-Hexyl-1-decanol, the majority of reports indicate it does not meet GHS hazard criteria.[7] However, some sources for similar C8 and C12 alcohols indicate potential for skin and eye irritation.[8][9] Given the lack of extensive toxicological data for this compound, a conservative approach is warranted.

Potential Hazards:

  • Eye Contact: May cause irritation.[8]

  • Skin Contact: Prolonged or repeated contact may cause skin irritation or dryness.[8]

  • Inhalation: Due to its low vapor pressure at room temperature, inhalation is a less common route of exposure but may occur if the substance is heated or aerosolized.[6]

  • Ingestion: Ingestion may cause gastrointestinal irritation.[3]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are the primary lines of defense against exposure to this compound.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area.[3] A certified chemical fume hood is recommended, especially when heating the substance or performing operations that could generate aerosols. The rationale is to maintain airborne concentrations below any potential exposure limits and to prevent the accumulation of flammable vapors.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3][5]To prevent accidental splashes to the eyes, which could cause irritation.
Skin Protection Impervious clothing and gloves (e.g., nitrile rubber) inspected prior to use.[3][8]To prevent skin contact, which may lead to irritation or dermatitis with repeated exposure.
Respiratory Protection Generally not required under normal conditions of use with adequate ventilation. If aerosols are generated or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3][6]To protect against inhalation of mists or vapors, which could occur if the substance is heated or agitated.
Diagram: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (inside-out) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3

Caption: Correct PPE donning and doffing sequence minimizes contamination.

Section 3: Safe Handling, Storage, and Disposal

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling Procedures
  • Avoid contact with skin and eyes.[3]

  • Use non-sparking tools to prevent ignition of vapors, especially when handling larger quantities or at elevated temperatures.[3]

  • Prevent fire caused by electrostatic discharge.[3] Ensure proper grounding of equipment where necessary.

  • Handle in accordance with good industrial hygiene and safety practices.[3] This includes washing hands thoroughly after handling.

Storage Requirements
  • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[3][8] This prevents the release of vapors and protects the substance from contamination.

  • Store away from incompatible materials such as strong oxidizing agents, which could lead to a hazardous reaction.[8]

  • Keep away from sources of heat, sparks, and open flames.[10][11]

Disposal Considerations
  • Dispose of this compound and its container as hazardous waste in accordance with local, state, and federal regulations.[8]

  • Do not allow the chemical to enter drains or the environment.[3]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[3]

Section 4: Emergency Procedures

A clear and practiced emergency response plan is essential.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolCausality and Notes
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]To restore normal breathing and ensure oxygenation.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[3][8]To remove the substance from the skin and prevent further irritation.
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]To flush the chemical from the eyes and minimize potential damage.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]Inducing vomiting can lead to aspiration of the chemical into the lungs.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: The substance is combustible. Heating may cause containers to rupture.[8] Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Accidental Release Measures (Spill Cleanup)

A minor spill can be managed by trained laboratory personnel, while a major spill requires an emergency response team.

Diagram: Minor Spill Response Workflow

Spill_Response A 1. Alert Personnel & Ensure Safety (Don appropriate PPE) B 2. Contain the Spill (Use absorbent dikes) A->B C 3. Absorb the Liquid (Work from outside in) B->C D 4. Collect Residue (Use non-sparking tools) C->D E 5. Package for Disposal (Label as hazardous waste) D->E F 6. Decontaminate Area (Soap and water) E->F

Caption: Systematic workflow for managing minor spills of this compound.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.[3]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Create a dike around the spill using inert absorbent materials like vermiculite, sand, or commercial sorbents.[8][12]

  • Absorption: Apply absorbent material, starting from the outside of the spill and working inwards to prevent spreading.[12]

  • Collection: Once fully absorbed, collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][13]

  • Decontamination: Clean the spill area thoroughly with soap and water.[14]

  • Reporting: Report the incident to the appropriate safety officer or supervisor.

Conclusion

While this compound does not currently have a harmonized, extensive hazard profile, its nature as a combustible, long-chain alcohol necessitates careful and informed handling. The principles of good laboratory practice—including the consistent use of engineering controls and appropriate PPE, adherence to safe storage and handling protocols, and preparedness for emergencies—are paramount. By understanding the rationale behind these safety measures, researchers can effectively mitigate risks and maintain a safe environment for scientific advancement.

References

  • Chemical Properties of this compound (CAS 19780-79-1). (n.d.). Cheméo.
  • This compound | C14H30O. (n.d.). PubChem.
  • This compound. (n.d.). NIST WebBook.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
  • 2-Hexyl-1-decanol | C16H34O. (n.d.). PubChem.
  • 2-octanol methyl hexyl carbinol. (n.d.). The Good Scents Company.

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An In-depth Technical Guide to 2-Hexyl-1-octanol: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-1-octanol, a C14 branched-chain primary alcohol, stands as a significant member of the Guerbet alcohol family. These alcohols are distinguished by their unique β-alkylated structure, which imparts a range of desirable physicochemical properties not found in their linear-chain counterparts.[1][2] This guide provides a comprehensive technical overview of this compound, from its historical discovery rooted in the foundational work of Marcel Guerbet to its synthesis, properties, and diverse applications, with a particular focus on its relevance to the pharmaceutical sciences and drug development.

Historical Perspective: The Genesis of Guerbet Alcohols

The story of this compound is intrinsically linked to the discovery of the Guerbet reaction. In 1899, the French chemist Marcel Guerbet reported a self-condensation reaction of primary alcohols at elevated temperatures in the presence of a base, yielding a higher molecular weight, β-branched primary alcohol.[3][4] This reaction, which now bears his name, provided a novel method for converting simple, readily available alcohols into more complex and valuable products.[4] While Guerbet's initial publication focused on the conversion of n-butanol to 2-ethylhexanol, his work laid the foundation for the synthesis of a wide array of branched-chain alcohols, including this compound, which is derived from the dimerization of 1-heptanol.[1][4] It is worth noting that some historical accounts suggest that a similar reaction was observed earlier by Markovnikov.[3] The development and refinement of the Guerbet reaction throughout the 20th century, particularly with the introduction of various catalysts, have made these unique alcohols commercially accessible for a range of industrial applications.[3]

Synthesis of this compound: The Guerbet Reaction in Detail

The primary route for the industrial production of this compound is the Guerbet reaction, starting from 1-heptanol. This process involves a sequence of catalytic steps that result in the formation of a C14 dimer alcohol with the liberation of a water molecule.

Reaction Mechanism

The Guerbet reaction proceeds through a four-step catalytic cycle, which is a classic example of a hydrogen auto-transfer process:[4]

  • Dehydrogenation: The primary alcohol (1-heptanol) is first oxidized to its corresponding aldehyde (heptanal) by a dehydrogenation catalyst. This is often the rate-limiting step.

  • Aldol Condensation: In the presence of a base (e.g., alkali metal hydroxide or alkoxide), two molecules of the aldehyde undergo an aldol condensation to form a β-hydroxy aldehyde, which then readily dehydrates to yield an α,β-unsaturated aldehyde.

  • Hydrogenation of the Aldol Adduct: The α,β-unsaturated aldehyde is then hydrogenated in two stages. First, the carbon-carbon double bond is reduced, followed by the reduction of the aldehyde group to a primary alcohol.

  • Hydrogenation Catalyst Reduction: The hydrogenation catalyst, which was in an oxidized state after the initial dehydrogenation step, is regenerated by the hydrogen produced during the subsequent hydrogenation steps, thus completing the catalytic cycle.

It is important to note that side reactions can occur, such as the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid, and the Tishchenko reaction.[4]

Experimental Protocol for Guerbet Synthesis of this compound

Below is a representative experimental protocol for the synthesis of a Guerbet alcohol, adapted for the preparation of this compound from 1-heptanol.

Materials:

  • 1-Heptanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst)

  • Dehydrogenation/hydrogenation catalyst (e.g., Raney Nickel, copper-based catalyst)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark trap for water removal

  • Heating mantle with temperature control

Procedure:

  • Reactor Setup: The reaction vessel is charged with 1-heptanol and the base catalyst (e.g., KOH, typically 1-5% by weight of the alcohol). A dehydrogenation/hydrogenation catalyst may also be added to facilitate the reaction at lower temperatures.

  • Inert Atmosphere: The system is purged with an inert gas, such as nitrogen, to prevent oxidation at high temperatures.

  • Heating and Reaction: The reaction mixture is heated to a temperature typically ranging from 180°C to 360°C.[4] The water produced during the reaction is continuously removed using a Dean-Stark trap to drive the equilibrium towards product formation.

  • Monitoring and Completion: The reaction is monitored for the cessation of water formation, indicating the completion of the reaction.

  • Purification: After cooling, the reaction mixture is neutralized, and the catalyst is removed by filtration. The crude this compound is then purified by vacuum distillation to remove any unreacted starting material and byproducts.

Guerbet Synthesis Workflow

Guerbet_Synthesis cluster_synthesis Synthesis of this compound Heptanol 1-Heptanol Heptanal Heptanal Heptanol->Heptanal - H₂ (Dehydrogenation) Aldol_Adduct α,β-Unsaturated Aldehyde Heptanal->Aldol_Adduct + Heptanal (Aldol Condensation) - H₂O Hexyl_Octanol This compound Aldol_Adduct->Hexyl_Octanol + 2H₂ (Hydrogenation) Catalyst_Reduced Catalyst (Reduced) Catalyst_Oxidized Catalyst (Oxidized) Catalyst_Reduced->Catalyst_Oxidized Oxidation Catalyst_Oxidized->Catalyst_Reduced Reduction

Sources

An In-Depth Technical Guide to the Natural Occurrence and Sources of 2-Hexyl-1-octanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Hexyl-1-octanol, a branched-chain primary alcohol, is a molecule of interest due to its unique physicochemical properties that make it relevant in various industrial applications. While its synthetic production via the Guerbet reaction is well-established, its natural occurrence is less documented, presenting both a challenge and an opportunity for researchers in natural product chemistry and drug development. This guide provides a comprehensive overview of the known natural sources of this compound, explores its potential biosynthetic pathways, and details the analytical methodologies required for its extraction and identification from complex natural matrices.

Introduction: The Enigmatic Presence of a Guerbet Alcohol in Nature

This compound (C₁₄H₃₀O) is structurally classified as a Guerbet alcohol.[1][2] The Guerbet reaction, a cornerstone of industrial chemistry, facilitates the dimerization of primary alcohols at elevated temperatures in the presence of a catalyst, yielding larger, branched alcohols.[3][4][5] This synthetic route is the primary source of commercially available this compound.[6]

However, the identification of this compound in natural products suggests the existence of biosynthetic pathways capable of producing such branched structures. Understanding these natural sources and the underlying biochemistry is crucial for the discovery of novel enzymes and the development of sustainable production methods for this and other valuable branched-chain molecules. This guide will delve into the current state of knowledge regarding the natural occurrence of this compound, offering a foundational resource for its further study and potential exploitation.

Natural Occurrence: A Rare but Intriguing Find

The documented natural occurrence of this compound is limited, making each identified source particularly significant. The primary and most definitive source identified to date is a medicinal plant, with tentative identifications in other complex natural volatile organic compound (VOC) mixtures.

Confirmed Botanical Source: Gymnema sylvestre

The most concrete evidence for the natural occurrence of this compound comes from phytochemical analysis of Gymnema sylvestre, a perennial woody vine native to tropical regions of Asia, Africa, and Australia.[7] This plant has a long history of use in traditional medicine, particularly for the management of diabetes.[8][9]

Studies employing gas chromatography-mass spectrometry (GC-MS) have identified this compound as a constituent of the ethanolic and ethyl acetate extracts of G. sylvestre leaves.[7] The presence of this compound within a complex mixture of other phytochemicals highlights the capability of this plant's metabolic machinery to synthesize branched-chain alcohols.

Potential, Unconfirmed Occurrences

While not definitively confirmed in all cases, the chemical profile of this compound suggests it may be present as a minor volatile component in other natural products known for their complex aroma profiles.

  • Honey: Various types of honey contain a diverse array of volatile organic compounds, including a significant number of alcohols.[10][11] While some studies on the volatile composition of honey have identified related compounds like 2-ethyl-1-hexanol, the specific presence of this compound is not consistently reported and may be dependent on the honey's floral source and storage conditions.[12][13]

  • Wine: The aroma of wine is a complex blend of esters, alcohols, and other volatile compounds.[14][15][16][17] While extensive research has been conducted on the volatile profiles of various wines, such as Merlot, the presence of this compound has not been explicitly and consistently documented. Its potential presence would likely be as a trace component, influenced by grape variety, fermentation conditions, and aging.

It is crucial for researchers to approach the presence of this compound in these sources with a degree of caution, as its detection may be sporadic and at low concentrations, requiring highly sensitive analytical techniques for confirmation.

Biosynthesis: A Tale of Two Pathways (One Natural, One Synthetic)

The origin of this compound can be traced to two distinct routes: natural biosynthesis and chemical synthesis. It is imperative to distinguish between these pathways to understand the molecule's context, whether in a biological system or an industrial product.

Postulated Natural Biosynthesis of Branched-Chain Alcohols

A specific biosynthetic pathway for this compound has not yet been elucidated. However, based on known metabolic pathways for the formation of branched-chain fatty acids and alcohols in plants and microbes, a plausible route can be proposed.

Branched-chain fatty acids, the likely precursors to branched-chain alcohols, can be synthesized using degradation products of branched-chain amino acids (such as leucine, isoleucine, and valine) as starter units for the fatty acid synthase (FAS) complex.[18][19][20][21]

The proposed biosynthetic pathway can be visualized as follows:

Branched-Chain Alcohol Biosynthesis BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BC_Acyl_CoA Branched-Chain Acyl-CoA (Starter Unit) BCKA->BC_Acyl_CoA FAS Fatty Acid Synthase (FAS) + Malonyl-CoA BC_Acyl_CoA->FAS BCFA Branched-Chain Fatty Acid FAS->BCFA FAR Fatty Acyl-CoA Reductase (FAR) BCFA->FAR BCA Branched-Chain Alcohol (e.g., this compound) FAR->BCA

Caption: Proposed biosynthetic pathway for branched-chain alcohols in natural systems.

This pathway involves the conversion of a branched-chain fatty acid to its corresponding alcohol, a reaction catalyzed by fatty acyl-CoA reductases (FARs). The specificity of the enzymes involved in this pathway would determine the final structure of the alcohol produced.

The Guerbet Reaction: A Synthetic Mimic

In contrast to the enzymatic precision of biosynthesis, the Guerbet reaction is a chemical synthesis that produces this compound from 1-octanol.[3][4][5] This reaction proceeds through a series of steps including dehydrogenation, aldol condensation, dehydration, and hydrogenation.[2]

The clear distinction is that the Guerbet reaction is not a naturally occurring biological process. Its mechanism is fundamentally different from the enzyme-catalyzed pathways found in living organisms.

Analytical Methodologies for Identification and Quantification

The identification and quantification of this compound in complex natural matrices require robust and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.[22]

Extraction of this compound from Natural Sources

The choice of extraction method is critical and depends on the nature of the sample matrix.

Extraction Method Principle Application Reference
Solvent Extraction Utilizes organic solvents (e.g., ethanol, ethyl acetate, hexane) to dissolve and isolate compounds from a solid or liquid matrix.Extraction from plant material like Gymnema sylvestre.[7][7]
Headspace Solid-Phase Microextraction (HS-SPME) A fiber coated with an adsorbent material is exposed to the headspace above a sample to trap volatile and semi-volatile compounds.Analysis of volatile compounds in wine and honey.[13][17][23][13][17][23]
Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a general workflow for the analysis of this compound in a liquid matrix such as a plant extract or honey solution.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • For solid samples, dissolve in a suitable solvent. For viscous liquids like honey, dilute with deionized water.

  • Add a saturated solution of NaCl to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

  • Spike the sample with an appropriate internal standard for quantification.

2. HS-SPME Procedure:

  • Place the vial in a temperature-controlled autosampler.

  • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 10-15 min) with agitation to facilitate the partitioning of analytes into the headspace.

  • Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 min) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Desorb the trapped analytes from the SPME fiber in the heated injection port of the gas chromatograph.

  • Separate the compounds on a suitable capillary column (e.g., HP-5MS, DB-Wax).

  • The mass spectrometer is operated in electron ionization (EI) mode.

  • Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard and reference libraries (e.g., NIST).[24]

Analytical Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Natural Sample (e.g., Plant Extract) SPME HS-SPME Sample->SPME GC Gas Chromatography (Separation) SPME->GC MS Mass Spectrometry (Detection/Identification) GC->MS Library Spectral Library Comparison (NIST) MS->Library Quant Quantification (Internal Standard) MS->Quant Result Identification of This compound Library->Result Quant->Result

Caption: General workflow for the extraction and analysis of this compound.

Conclusion and Future Perspectives

The natural occurrence of this compound, though currently limited to a few sources, opens up exciting avenues for research. The confirmed presence in Gymnema sylvestre warrants further investigation into its potential biological activities and the enzymes responsible for its synthesis. The exploration of other natural sources, particularly those with complex volatile profiles, may reveal a wider distribution of this and other Guerbet-type alcohols in nature.

For drug development professionals, the unique properties of this compound, such as its branched structure which can influence membrane permeability and formulation characteristics, make it an interesting excipient or molecular scaffold. A deeper understanding of its natural origins could lead to novel, bio-based production methods, aligning with the growing demand for sustainable chemical manufacturing.

Future research should focus on:

  • Elucidating the specific biosynthetic pathway of this compound in Gymnema sylvestre.

  • Screening a wider range of plants and microorganisms for the presence of this compound and other branched-chain alcohols.

  • Characterizing the enzymes involved in the biosynthesis of these compounds for potential use in biocatalysis.

  • Evaluating the biological activities of naturally sourced this compound.

This guide serves as a foundational document to stimulate and support these future research endeavors.

References

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  • Chapman, D. M., et al. (2005). Comparison of aroma volatiles in commercial Merlot and Cabernet Sauvignon wines using gas chromatography-olfactometry and gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 53(26), 9783-9793.
  • Ribeiro, A. F. S., et al. (2018). Aroma profile and phenolic content of Merlot red wines produced in high-altitude regions in Brazil. Food Science and Technology, 38(suppl 1), 226-233.
  • Yuan, F., & Qian, M. C. (2016). Volatile Composition of Merlot Wine from Different Vine Water Status. Journal of Agricultural and Food Chemistry, 64(37), 7019–7027.
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An In-Depth Technical Guide to the Physicochemical Characteristics of C14 Guerbet Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guerbet alcohols, named after their discoverer Marcel Guerbet, are β-branched primary alcohols with a characteristically high molecular weight and unique physical properties.[1] This guide focuses specifically on the C14 Guerbet alcohols, a group of isomers that includes 2-pentylnonan-1-ol and 2-hexyl-1-octanol. Their distinctive branched structure confers a range of desirable attributes, including low melting points, high boiling points, and excellent thermal and oxidative stability, making them of significant interest in various fields, particularly in cosmetics, lubricants, and increasingly, in pharmaceutical and drug development applications.[2][3]

Unlike their linear counterparts, which are typically waxy solids at room temperature, C14 Guerbet alcohols are liquids, a property that makes them valuable as emollients, solvents, and viscosity modifiers.[4] This guide provides a comprehensive overview of the core physicochemical characteristics of C14 Guerbet alcohols, detailing their synthesis, structure, and key properties. It also outlines the standardized experimental protocols for their characterization, offering a foundational resource for researchers and professionals working with these versatile compounds.

Synthesis and Molecular Structure

The synthesis of Guerbet alcohols is achieved through the Guerbet reaction, a self-condensation of primary alcohols at elevated temperatures in the presence of a catalyst.[1] The reaction proceeds through a series of steps, including dehydrogenation to an aldehyde, an aldol condensation, dehydration, and subsequent hydrogenation.[3]

For a C14 Guerbet alcohol, the reaction typically involves the dimerization of a C7 primary alcohol. The resulting structure is a primary alcohol with a branch at the β-carbon. The IUPAC name for one such isomer is 2-pentylnonan-1-ol.[5]

Caption: Synthesis of C14 Guerbet alcohol and its molecular structure.

Physicochemical Properties

PropertyTypical Value (C14 Guerbet Alcohol)Test Method
Molecular Formula C14H30O-
Molecular Weight 214.39 g/mol [6]-
Appearance Clear, colorless liquid[4]Visual
Melting Point 13.0 °C (for this compound)[7]ASTM D97[6]
Boiling Point 162 °C @ 15 mmHg (for this compound)[8]ASTM D1078
Density ~0.835 - 0.845 g/cm³ at 20°C[9]ASTM D4052
Kinematic Viscosity ~40 - 50 mPa.s at 20°C (for C16 Guerbet alcohol)[9]ASTM D445[8]
Flash Point 56 °C (for this compound)[7]ASTM D93
Water Solubility Very low (estimated)OECD 105[10]
logP (Octanol/Water) ~5.9 (computed for 2-pentylnonan-1-ol)[5]OECD 117[11]
Experimental Protocols

1. Determination of Melting Point (Pour Point)

The pour point is a useful indicator of the temperature at which a liquid becomes semi-solid and loses its flow characteristics. For Guerbet alcohols, which can have low melting points, this is a critical parameter. The standard method for this determination is ASTM D97.[6]

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is heated to a specified temperature to ensure it is completely liquid and free of any thermal memory.

    • The sample is then cooled at a specified rate in a cooling bath.

    • At intervals of 3°C, the test jar is removed and tilted to ascertain whether the liquid flows.

    • The pour point is recorded as the lowest temperature at which movement of the specimen is observed, plus 3°C.[6]

2. Determination of Kinematic Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a key parameter for applications such as lubricants and emollients. The kinematic viscosity of C14 Guerbet alcohols can be determined using ASTM D445.[8]

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • The viscometer is charged with the sample and placed in a constant temperature bath until it reaches thermal equilibrium.

    • The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[8]

    • The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.[8]

Viscosity_Measurement cluster_workflow Kinematic Viscosity Workflow (ASTM D445) A Charge viscometer with C14 Guerbet alcohol B Place in constant temperature bath A->B C Measure flow time between two marks B->C D Calculate kinematic viscosity: Time x Viscometer Constant C->D E Calculate dynamic viscosity: Kinematic Viscosity x Density D->E

Caption: Workflow for determining the kinematic viscosity of C14 Guerbet alcohol.

3. Determination of Water Solubility

Given their long alkyl chains, C14 Guerbet alcohols are expected to have very low water solubility. The OECD Guideline 105 provides methods for determining the water solubility of substances with low solubility.[10]

  • Method: Flask Method or Column Elution Method.

  • Procedure (Flask Method):

    • An excess amount of the C14 Guerbet alcohol is added to a flask containing purified water.

    • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The solution is then centrifuged or filtered to separate the undissolved alcohol.

    • The concentration of the dissolved alcohol in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC).

Spectral Analysis

Spectroscopic techniques are essential for confirming the molecular structure and assessing the purity of C14 Guerbet alcohols.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a C14 Guerbet alcohol will exhibit characteristic absorption bands for its functional groups.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.[12]

  • C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl chains.[13]

  • C-O Stretch: A distinct absorption band in the 1000-1260 cm⁻¹ range corresponds to the C-O stretching vibration of the primary alcohol.[12]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • The protons on the carbon bearing the hydroxyl group (-CH₂OH) typically appear as a triplet around 3.5-3.8 ppm.[14]

    • The proton of the hydroxyl group (-OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[14]

    • The methine proton at the branch point (-CH-) will be found further downfield than the other alkyl protons.

    • The numerous protons of the alkyl chains will produce a complex set of overlapping signals in the upfield region (0.8-1.6 ppm).[14]

  • ¹³C NMR:

    • The carbon attached to the hydroxyl group (-CH₂OH) will resonate in the range of 60-70 ppm.[15]

    • The carbon at the branch point will also have a characteristic chemical shift.

    • The carbons of the long alkyl chains will appear in the 10-40 ppm region.[14]

Stability, Safety, and Applications

Thermal and Oxidative Stability

The branched structure of Guerbet alcohols contributes to their enhanced thermal and oxidative stability compared to their linear isomers.[3] This stability is crucial for applications where the alcohol may be exposed to high temperatures or oxidative environments.

  • Experimental Protocol (Rancimat Method):

    • The Rancimat method is an accelerated aging test that measures the oxidative stability of an organic substance.[16]

    • A stream of air is passed through the heated C14 Guerbet alcohol sample.

    • As the alcohol oxidizes, volatile acidic byproducts are formed.

    • These byproducts are collected in a vessel containing deionized water, and the change in conductivity of the water is measured over time.

    • The induction time, which is the time taken for a rapid increase in conductivity, is a measure of the oxidative stability.[16]

Biodegradability and Toxicological Profile

Guerbet alcohols are generally considered to be readily biodegradable.[17] Their low water solubility can limit their bioavailability and thus their acute toxicity to aquatic organisms.[18] Safety data for ethoxylated C12-14 alcohols suggest they may cause skin and eye irritation.[19] A full toxicological assessment should be conducted for any specific application, particularly in drug development.

Applications in Research and Drug Development

The favorable physicochemical properties of C14 Guerbet alcohols make them attractive for a variety of applications in the pharmaceutical and cosmetic industries:

  • Emollients and Skin Feel Modifiers: Their liquid nature and low irritation potential make them excellent emollients in topical formulations.[20]

  • Solvents for Poorly Soluble Drugs: Their lipophilic character allows them to act as solvents or co-solvents for hydrophobic active pharmaceutical ingredients (APIs) in liquid and semi-solid dosage forms.

  • Excipients in Nanoformulations: They can be used as an oil phase in the formation of emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of APIs.

  • Raw Materials for Synthesis: C14 Guerbet alcohols serve as starting materials for the synthesis of various esters and other derivatives with tailored properties for specific applications.[21]

Conclusion

C14 Guerbet alcohols represent a class of versatile compounds with a unique combination of physicochemical properties derived from their branched-chain structure. Their liquidity at room temperature, low volatility, and high stability make them valuable excipients and intermediates for researchers, scientists, and drug development professionals. A thorough understanding of their characteristics, as outlined in this guide, is essential for their effective utilization in the development of innovative and high-performing products.

References

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The Guerbet Reaction: An In-depth Technical Guide to β-Alkylation in Alcohol Dimerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Reaction

First described by Marcel Guerbet in 1899, the Guerbet reaction is a cornerstone of alcohol chemistry, facilitating the conversion of primary alcohols into their β-alkylated dimer alcohols with the concurrent elimination of water.[1] This elegant yet complex reaction provides a direct pathway to higher-value, branched alcohols from simpler, often bio-based feedstocks.[2][3] Guerbet alcohols, the characteristic products of this reaction, possess unique physical properties such as low melting points and excellent fluidity, making them highly valuable in the production of lubricants, cosmetics, plasticizers, and surfactants.[1][2][4]

This guide offers a detailed exploration of the Guerbet reaction, with a specific focus on the core mechanistic event: β-alkylation. We will dissect the reaction pathway, examine the critical role of catalysis, and provide practical insights for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

The Heart of the Matter: The β-Alkylation Mechanism

The Guerbet reaction is a sophisticated cascade of four distinct chemical transformations, all occurring in a single pot.[1] This "hydrogen auto-transfer" process is a testament to catalytic efficiency, where the starting alcohol itself acts as a hydrogen donor in the final step. The overall mechanism can be dissected as follows:

  • Dehydrogenation: The reaction initiates with the catalytic dehydrogenation of the primary alcohol to its corresponding aldehyde. This step is often the rate-limiting step of the entire sequence.[5]

  • Aldol Condensation: The newly formed aldehyde, in the presence of a base, undergoes an aldol condensation. One molecule of the aldehyde is enolized, which then attacks the carbonyl carbon of a second aldehyde molecule.

  • Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The α,β-unsaturated aldehyde is then hydrogenated to the final β-alkylated primary alcohol, utilizing the hydrogen generated in the initial dehydrogenation step.[6]

This intricate sequence is what leads to the characteristic β-branched structure of Guerbet alcohols.

Guerbet_Mechanism cluster_0 Guerbet Reaction Pathway A Primary Alcohol (R-CH2-CH2-OH) B Aldehyde (R-CH2-CHO) A->B 1. Dehydrogenation (-H2) C Aldol Adduct B->C 2. Aldol Condensation (+ Aldehyde, Base) D α,β-Unsaturated Aldehyde C->D 3. Dehydration (-H2O) E Guerbet Alcohol (β-Alkylated Dimer) D->E 4. Hydrogenation (+H2)

Caption: The four-step mechanism of the Guerbet reaction.

The Catalytic System: A Trifecta of Functionality

The success of the Guerbet reaction hinges on a multifunctional catalytic system that can effectively promote dehydrogenation, base-catalyzed condensation, and hydrogenation.[7] This typically involves a combination of a metal catalyst and a base, which can be either homogeneous or heterogeneous.

Catalysts for Dehydrogenation/Hydrogenation

A variety of transition metals have been shown to be effective for the reversible dehydrogenation and hydrogenation steps. These include both precious and non-precious metals:

  • Homogeneous Catalysts: Complexes of iridium, rhodium, and ruthenium are highly efficient for the Guerbet reaction, often allowing for milder reaction conditions.[2][6] For instance, iridium complexes like [Cp*IrCl2]2 have been successfully used to catalyze the dimerization of primary alcohols.[8]

  • Heterogeneous Catalysts: These are often preferred for industrial applications due to their ease of separation and recyclability. Common examples include:

    • Nickel-based catalysts: Raney Nickel is a classic and effective catalyst for this transformation.[1]

    • Copper-based catalysts: Copper chromite is another well-established catalyst.[6]

    • Palladium and Platinum: These precious metals, often supported on carbon, are also highly active.

    • Metal Oxides: Mixed metal oxides, such as those derived from hydrotalcites (e.g., Mg-Al mixed oxides), can provide both the metallic sites for dehydrogenation/hydrogenation and the basic sites for the aldol condensation.[9][10]

The Essential Role of the Base

A basic co-catalyst is crucial for the aldol condensation step, as it facilitates the formation of the enolate intermediate. The choice of base can significantly impact the reaction rate and selectivity.

  • Homogeneous Bases: Alkali metal hydroxides (e.g., KOH) and alkoxides (e.g., sodium tert-butoxide) are commonly employed.[1]

  • Heterogeneous Bases: Basic metal oxides like MgO and hydrotalcites can serve as solid base catalysts, offering advantages in terms of catalyst separation.[4]

Catalyst TypeExamplesBasePhaseAdvantagesDisadvantages
Homogeneous [Cp*IrCl2]2, Rh complexesKOH, t-BuOKLiquidHigh activity, milder conditionsDifficult to separate from product
Heterogeneous Raney Ni, Pd/C, Cu-chromite-Liquid/VaporEasy separation, recyclableOften requires higher temperatures
Heterogeneous Mg-Al mixed oxidesIntegratedLiquid/VaporBifunctional, stableCan have lower activity than homogeneous

Caption: Comparison of common catalytic systems for the Guerbet reaction.

Experimental Protocol: A Generalized Workflow

While specific conditions will vary depending on the substrate and desired product, a general experimental workflow for a laboratory-scale Guerbet reaction can be outlined. The following is a representative procedure for the dimerization of a primary alcohol using a heterogeneous catalyst.

Materials and Equipment
  • Starting primary alcohol (e.g., 1-butanol)

  • Heterogeneous catalyst (e.g., 5% Pd/C)

  • Base (e.g., Potassium hydroxide)

  • High-pressure autoclave reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Analytical equipment for product characterization (e.g., GC-MS, NMR)

Step-by-Step Procedure
  • Reactor Setup: The autoclave reactor is thoroughly cleaned and dried.

  • Charging the Reactor: The primary alcohol, catalyst, and base are charged into the reactor.

  • Inerting: The reactor is sealed and purged several times with an inert gas to remove air.

  • Reaction: The mixture is heated to the desired temperature (typically 180-250°C) with vigorous stirring. The reaction progress is monitored by observing the pressure profile (due to the evolution of hydrogen in the initial step) and by taking periodic samples for analysis.

  • Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and any excess pressure is carefully vented.

  • Workup: The reaction mixture is filtered to remove the heterogeneous catalyst. The filtrate is then washed with water to remove the base and any water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., MgSO4).

  • Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the desired Guerbet alcohol.

  • Characterization: The structure and purity of the final product are confirmed using analytical techniques such as GC-MS and NMR spectroscopy.

Guerbet_Workflow cluster_1 Experimental Workflow prep 1. Reactor Preparation (Clean and Dry) charge 2. Charge Reactants (Alcohol, Catalyst, Base) prep->charge inert 3. Inert Atmosphere (Purge with N2/Ar) charge->inert react 4. Reaction (Heat and Stir) inert->react cool 5. Cooldown & Depressurize react->cool workup 6. Workup (Filter, Wash, Dry) cool->workup purify 7. Purification (Distillation) workup->purify char 8. Characterization (GC-MS, NMR) purify->char

Caption: A generalized experimental workflow for the Guerbet reaction.

Conclusion and Future Outlook

The Guerbet reaction remains a powerful and versatile method for the synthesis of β-alkylated alcohols. Its ability to upgrade simple alcohols into more complex, valuable products ensures its continued relevance in both academic research and industrial applications. Future developments in this field will likely focus on the design of more efficient and selective catalysts, particularly those based on earth-abundant metals and those that can operate under milder reaction conditions. The use of bio-derived alcohols as feedstocks will also continue to be a major driver of innovation, positioning the Guerbet reaction as a key technology in the transition towards a more sustainable chemical industry.[2][3]

References

  • Gabriëls, D., et al. (2015). Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. Catalysis Science & Technology, 5, 3876–3902. [Link]
  • León, M., et al. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Chemical Engineering. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Taylor & Francis. (n.d.). Guerbet reaction – Knowledge and References. [Link]
  • MDPI. (n.d.). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. [Link]
  • AOCS. (2019). Guerbet Compounds. [Link]
  • Google Patents. (n.d.). US10214470B2 - Synthesis of guerbet alcohols.
  • Wikipedia. (n.d.). Guerbet reaction. [Link]
  • NIH. (2023).
  • Google Patents. (n.d.). EP2913319A1 - Synthesis of guerbet alcohols.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.).

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Methodological & Application

Introduction: The Significance of Branched-Chain Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Scale Synthesis of 2-Hexyl-1-octanol

This compound is a C14 branched-chain primary alcohol, a class of molecules known as Guerbet alcohols. Unlike their linear isomers, Guerbet alcohols possess unique physical properties that make them highly valuable in various industrial and research applications. Their branched structure disrupts intermolecular packing, leading to lower melting points and viscosities, which allows them to remain liquid over a broader temperature range.[1] This characteristic, combined with excellent oxidative and thermal stability, makes this compound a sought-after component in cosmetics as an emollient and skin-conditioning agent, in industrial lubricants, and as a chemical intermediate for the synthesis of surfactants and plasticizers.[2][3]

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound from 1-octanol via the Guerbet condensation reaction. It is intended for researchers and scientists in chemistry and drug development, offering not just a procedural protocol but also the underlying mechanistic principles and technical insights to ensure a successful and reproducible synthesis.

The Guerbet Reaction: A Mechanistic Overview

The Guerbet reaction is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol, with the liberation of one equivalent of water.[4] The overall transformation for the synthesis of this compound from 1-octanol is as follows:

2 CH₃(CH₂)₇OH → CH₃(CH₂)₇CH(CH₂CH₂CH₂CH₂CH₃)CH₂OH + H₂O

The reaction is typically conducted at elevated temperatures (180-240 °C) and requires a catalyst system that possesses both dehydrogenation/hydrogenation activity and basicity to promote the key bond-forming step.[3][4] The mechanism proceeds through four principal stages:

  • Dehydrogenation: The primary alcohol (1-octanol) is first oxidized to its corresponding aldehyde (octanal). This step is facilitated by a transition metal catalyst and is a reversible, endothermic process.[5][6]

  • Aldol Condensation: In the presence of a base (e.g., potassium hydroxide), the aldehyde undergoes an aldol condensation. An enolate is formed, which then attacks another aldehyde molecule.

  • Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated aldehyde (2-hexyl-2-decenal).

  • Hydrogenation: Finally, the unsaturated aldehyde is hydrogenated to the saturated branched-chain primary alcohol, this compound. The hydrogen required for this step is provided by the initial dehydrogenation of the starting alcohol, making this a hydrogen auto-transfer process.[4]

The continuous removal of water is critical to drive the reaction equilibrium towards the product side.[7]

Reaction Mechanism Flowchart

Guerbet_Mechanism A 1-Octanol B Octanal A->B A->B C Octanal (x2) D α,β-Unsaturated Aldehyde (2-Hexyl-2-decenal) C->D + Base - H₂O C->D E α,β-Unsaturated Aldehyde F This compound E->F + H₂ E->F

Caption: The four-step mechanism of the Guerbet reaction.

Experimental Protocol: Synthesis of this compound

This protocol details a robust method for the synthesis of this compound using a mixed catalyst system. The causality for the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurpose
1-OctanolC₈H₁₈O130.2350.0 g (0.384 mol)Starting Material
Potassium Hydroxide (KOH)KOH56.110.75 g (1.5 wt%)Base Catalyst
Cu-Ni on Hydrotalcite--0.50 g (1.0 wt%)Dehydrogenation/Hydrogenation Catalyst
TolueneC₇H₈92.14~20 mLAzeotropic agent for water removal
Nitrogen Gas (N₂)N₂28.01As neededInert atmosphere
Diethyl Ether(C₂H₅)₂O74.12For extractionWorkup Solvent
Brine (sat. NaCl aq.)NaCl58.44For washingWorkup
Anhydrous Magnesium SulfateMgSO₄120.37For dryingWorkup

Note on Catalyst: A copper-nickel catalyst supported on hydrotalcite is chosen for its high activity and stability.[8] The combination of a transition metal catalyst for hydrogenation/dehydrogenation and a strong base for the aldol condensation is a common and effective system for the Guerbet reaction.[9]

Equipment
  • 250 mL three-neck round-bottom flask

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Dean-Stark apparatus

  • Condenser

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Experimental Workflow Diagram

Workflow A 1. Setup & Inerting (Flask, Dean-Stark, Condenser) B 2. Reagent Charging (1-Octanol, KOH, Catalyst, Toluene) A->B C 3. Reaction (Heat to 220-225°C, ~8 hours) B->C D 4. Workup (Cool, Filter, Wash, Dry) C->D E 5. Purification (Vacuum Distillation) D->E F 6. Characterization (GC, NMR, IR) E->F

Caption: Step-by-step experimental workflow for the synthesis.

Procedure
  • Reaction Setup:

    • Assemble the 250 mL three-neck flask with a magnetic stir bar, heating mantle, Dean-Stark trap filled with toluene, and a condenser.

    • Equip the remaining necks with a temperature probe and a nitrogen inlet. Ensure the system is under a gentle flow of nitrogen to maintain an inert atmosphere, which prevents oxidation of the aldehyde intermediate to carboxylic acids.[10]

  • Charging Reagents:

    • To the flask, add 1-octanol (50.0 g), granular potassium hydroxide (0.75 g), and the Cu-Ni/hydrotalcite catalyst (0.50 g).[9]

    • Add ~20 mL of toluene to the flask. Toluene forms an azeotrope with the water produced during the reaction, facilitating its removal via the Dean-Stark trap.

  • Guerbet Reaction:

    • Begin vigorous stirring and start heating the mixture.

    • Increase the temperature until the mixture reaches a steady reflux, approximately 220-225 °C.[9] The initiation of the reaction is marked by the collection of water in the Dean-Stark trap.

    • Maintain this temperature for approximately 8 hours. The reaction progress can be monitored by taking small aliquots (carefully) and analyzing them by Gas Chromatography (GC). The reaction is considered complete when the consumption of 1-octanol plateaus.

  • Workup and Isolation:

    • After 8 hours, turn off the heat and allow the mixture to cool to room temperature.

    • Once cool, dilute the dark reaction mixture with 100 mL of diethyl ether.

    • Remove the solid catalyst and precipitated potassium salts by vacuum filtration.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 2 x 50 mL of deionized water and 1 x 50 mL of brine to remove any remaining KOH and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will be a yellowish, viscous oil. Purify this oil by vacuum distillation.

    • Collect the fraction boiling at approximately 162 °C at 15 mmHg.[11] This will yield this compound as a colorless to pale yellow liquid. A typical yield is in the range of 80-85%.[9]

Characterization of this compound

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods should be employed.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR The spectrum will be more complex than its linear isomer due to branching. Key signals include a triplet around 0.9 ppm (terminal methyl groups), a broad multiplet between 1.2-1.6 ppm (methylene protons), a doublet around 3.5 ppm (CH₂OH protons), and a broad singlet for the hydroxyl proton (-OH).[12]
¹³C NMR The branched structure results in more unique carbon signals compared to a linear alcohol. Expect signals for the terminal methyl carbons (~14 ppm), numerous methylene carbons in the aliphatic region (22-32 ppm), the methine carbon at the branch point (~40 ppm), and the hydroxymethyl carbon (CH₂OH) further downfield (~65 ppm).[12]
IR Spectroscopy The spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. Strong C-H stretching absorptions will be observed just below 3000 cm⁻¹. A distinct C-O stretching band will appear around 1040 cm⁻¹.[12]
Mass Spectrometry Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 214.4. Common fragmentation patterns include the loss of water (M-18) and cleavage of the alkyl chains.[13][14]

Safety and Handling

  • 1-Octanol: Combustible liquid. Causes skin and serious eye irritation.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Catalyst: Handle in a well-ventilated area. Avoid inhalation of dust.

  • Toluene/Diethyl Ether: Highly flammable liquids and vapors. Use in a well-ventilated fume hood away from ignition sources.

  • General Precautions: The reaction is performed at high temperatures. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[15]

Troubleshooting and Optimization

  • Low Conversion: If the conversion of 1-octanol is low, ensure the reaction temperature is sufficiently high and that water is being efficiently removed by the Dean-Stark trap. Catalyst deactivation can also be a cause; ensure the catalyst is fresh and handled under inert conditions.[7]

  • Poor Selectivity: The formation of byproducts such as ethers or further condensation products can occur. Adjusting the catalyst composition or reaction time may improve selectivity.[7] The inert atmosphere is crucial to prevent the formation of carboxylate byproducts which can poison the base catalyst.[10]

Conclusion

The Guerbet reaction provides an effective and scalable method for the synthesis of this compound from 1-octanol. By carefully controlling the reaction conditions, particularly temperature and water removal, and using an appropriate catalyst system, high yields of the desired branched-chain alcohol can be achieved. The protocol and characterization data provided herein serve as a comprehensive guide for researchers to successfully synthesize and validate this valuable chemical compound in a laboratory setting.

References

  • Frontiers. (2022, July 13). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Chemical Engineering. [Link]
  • MDPI. (n.d.). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. MDPI. [Link]
  • Terra Mater. (n.d.). 2-hexyl-octan-1-ol.
  • Lirias - KU Leuven. (2025, June 17).
  • PMC. (2025, November 11). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. PMC. [Link]
  • CORE. (n.d.).
  • AOCS. (2019, July 23). Guerbet Compounds. AOCS. [Link]
  • Wikipedia. (n.d.). Guerbet reaction. Wikipedia. [Link]
  • MDPI. (n.d.). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. MDPI. [Link]
  • Google Patents. (n.d.). US3534088A - Synthesis of octyl esters and alcohols.
  • ResearchGate. (n.d.). Synthesis of Guerbet alcohols esters of fatty acids via a direct transesterification procedure.
  • ResearchGate. (2025, August 10). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.
  • ACS Publications. (2021, December 14). Successive Vapor-Phase Guerbet Condensation of Ethanol and 1‑Butanol to 2‑Ethyl-1-hexanol over Hydroxyapatite Catalysts in a Flow Reactor.
  • ACS Publications. (n.d.). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.
  • RSC Publishing. (n.d.). Catalysis Science & Technology. RSC Publishing. [Link]
  • The Good Scents Company. (n.d.). 2-octanol methyl hexyl carbinol. The Good Scents Company. [Link]
  • Ataman Kimya. (n.d.). HEXYLDECANOL.
  • Semantic Scholar. (n.d.). Catalytic Conversion of Hexanol to 2-Butyl-octanol Through the Guerbet Reaction. Semantic Scholar. [Link]
  • PubChem - NIH. (n.d.). This compound. PubChem. [Link]
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. [Link]
  • Cheméo. (n.d.). This compound. Cheméo. [Link]
  • Google Patents. (n.d.).
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. [Link]
  • PubChemLite. (n.d.). This compound (C14H30O). PubChemLite. [Link]

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Application Note & Protocol: 2-Hexyl-1-octanol as a High-Performance Solvent for Non-Polar Compounds in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This guide provides an in-depth technical overview and detailed protocols for the use of 2-Hexyl-1-octanol (CAS No. 19780-79-1) as a versatile, high-performance solvent for non-polar compounds. This compound is a C14 primary alcohol belonging to the Guerbet alcohol family.[1] Guerbet alcohols are distinguished by their unique β-branched structure, which imparts a combination of desirable properties not typically found in their linear-chain isomers.[1] These properties include a low freezing point, high boiling point, excellent thermal and oxidative stability, and superior solvency for a range of organic compounds.[2]

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is critical for success in synthesis, formulation, and analytical applications. This compound's characteristics make it an excellent choice for solubilizing poorly water-soluble, non-polar active pharmaceutical ingredients (APIs), serving as a stable medium for chemical reactions, and acting as a functional excipient in advanced drug delivery systems.[3][4] This document will elucidate the fundamental principles of its solvency, provide detailed experimental protocols, and outline best practices for its handling and use.

Physicochemical Properties and Molecular Structure

The efficacy of this compound as a solvent is a direct result of its molecular structure and resulting physical properties. As a saturated, branched-chain alcohol, it exhibits a distinct profile compared to linear alcohols of similar molecular weight.[1]

Molecular Structure

The β-branched structure is key to its low melting point, as the branching inhibits the formation of a tightly packed crystal lattice.[1] The long alkyl chains provide a large non-polar surface area, ideal for interacting with hydrophobic molecules.

Caption: Chemical structure of this compound (C14H30O).

Key Physicochemical Data

The following table summarizes the essential properties of this compound.

PropertyValueSource(s)
CAS Number 19780-79-1[5][6]
Molecular Formula C₁₄H₃₀O[5][7]
Molecular Weight 214.39 g/mol [5][7]
Appearance Colorless Liquid
Physical State (at 20°C) Liquid
Boiling Point 162°C at 15 mmHg[7]
Specific Gravity (20/20) ~0.83
Refractive Index ~1.44
Purity (Typical) >98.0% (GC)

Core Principles of Solubilization

The effectiveness of any solvent is governed by the principle of "like dissolves like". This principle states that substances with similar intermolecular forces and polarity are more likely to be miscible or soluble in one another.[8] Non-polar compounds, such as many APIs, are characterized by their hydrophobicity and low aqueous solubility. They preferentially dissolve in solvents with a non-polar character.

This compound, with its long, branched alkyl chains, is predominantly non-polar. The hydroxyl (-OH) group provides a slight polar character, but its influence is minimal compared to the large hydrocarbon structure. This structure allows it to effectively overcome the lattice energy of solid non-polar solutes and solvate them through van der Waals forces.

Solubilization_Principle Solvent This compound (Solvent) - Large Non-Polar hydrocarbon tail - Branched structure Interaction Solvation Mechanism - van der Waals forces overcome solute-solute interactions - Solvent molecules surround the solute Solvent->Interaction Interacts with Solute Non-Polar Compound (e.g., API) - Hydrophobic surface - Strong crystal lattice energy Solute->Interaction Is solvated by Result Result: Homogeneous Solution - Increased bioavailability - Stable liquid formulation Interaction->Result Leads to

Caption: Solvation of a non-polar compound by this compound.

Protocols for Application

The following protocols are designed to be self-validating and provide a robust framework for utilizing this compound in a research setting.

Protocol 1: Determination of Saturation Solubility of a Non-Polar API

Objective: To accurately determine the maximum concentration (mg/mL) of a non-polar active pharmaceutical ingredient (API) that can be dissolved in this compound at a specified temperature.

Causality: This protocol employs the isothermal shake-flask method, a gold-standard technique for solubility determination. By ensuring an excess of the solid API, equilibrium is achieved, providing a true measure of saturation solubility. Subsequent analysis of the supernatant quantifies the dissolved amount.

Materials:

  • This compound (purity >98%)

  • Non-polar API powder

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.

Workflow Diagram:

Solubility_Workflow start Start add_excess 1. Add excess API to a known volume of this compound in a vial start->add_excess equilibrate 2. Equilibrate on shaker at constant temperature (e.g., 25°C) for 24-48h add_excess->equilibrate check_solid 3. Visually confirm solid API remains undissolved equilibrate->check_solid centrifuge 4. Centrifuge to pellet undissolved solids check_solid->centrifuge filter 5. Filter supernatant using a 0.22 µm syringe filter centrifuge->filter dilute 6. Accurately dilute the clear filtrate with a suitable solvent filter->dilute analyze 7. Quantify API concentration using a validated HPLC method dilute->analyze calculate 8. Calculate original concentration (mg/mL) analyze->calculate end End calculate->end

Caption: Workflow for determining API saturation solubility.

Step-by-Step Methodology:

  • Preparation: Add a known excess amount of the non-polar API to a glass vial. For example, add 50 mg of API to a vial.

  • Solvent Addition: Accurately pipette a known volume of this compound (e.g., 2.0 mL) into the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.

  • Verification: After the equilibration period, visually inspect the vials to confirm that an excess of solid API remains. This is crucial for ensuring saturation.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect the supernatant using a pipette. Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter to remove any remaining particulates.

  • Dilution: Accurately perform a serial dilution of the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) to bring the API concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC method to determine the precise concentration of the API.

  • Calculation: Back-calculate, accounting for the dilution factor, to determine the saturation solubility of the API in this compound, expressed in mg/mL.

Protocol 2: Parallel Artificial Liquid Membrane Extraction (PALME) for Non-Polar Drugs

Objective: To utilize this compound as the organic liquid membrane for the selective extraction of non-polar acidic or basic drugs from a biological matrix (e.g., plasma) prior to LC-MS/MS analysis.

Causality: This protocol is adapted from established micro-extraction techniques.[9] this compound's immiscibility with water, low volatility, and high affinity for non-polar compounds make it an ideal supported liquid membrane. The pH gradient between the donor and acceptor phases drives the selective transport of the analyte from the complex matrix into a clean solution, significantly reducing matrix effects.

Materials:

  • 96-well donor plate and 96-well filter plate with a porous polypropylene membrane.

  • Biological sample (e.g., human plasma).

  • This compound.

  • Acidic or basic solution to adjust sample pH (e.g., HCl or NaOH).

  • Acceptor solution with a contrasting pH (e.g., ammonia solution for acidic drugs, formic acid for basic drugs).

  • LC-MS/MS system for final analysis.

Workflow Diagram:

PALME_Workflow cluster_0 Donor Plate (Bottom) cluster_1 Filter Plate (Top) cluster_2 Analysis donor Sample (e.g., Plasma) pH adjusted to neutralize drug membrane Porous membrane impregnated with This compound donor:f1->membrane 1. Neutral drug extracts into membrane acceptor Acceptor Solution pH adjusted to ionize drug analysis Analyze acceptor solution by LC-MS/MS membrane->acceptor:f1 2. Drug diffuses across membrane

Caption: Principle of Parallel Artificial Liquid Membrane Extraction (PALME).

Step-by-Step Methodology:

  • Sample Preparation (Donor Phase): In the wells of the 96-well donor plate, add the plasma sample. Acidify the sample (e.g., with HCl) if extracting an acidic drug, or make it alkaline (e.g., with NaOH) if extracting a basic drug. This step ensures the drug is in its neutral, non-ionized state, facilitating its partition into the organic membrane.

  • Membrane Impregnation: Pipette a small volume (e.g., 2-5 µL) of this compound onto the surface of the porous polypropylene membrane in each well of the filter plate. The solvent will be immobilized within the pores by capillary action.

  • Acceptor Phase Addition: To the top of the filter plate wells, add the acceptor solution. For an acidic drug, this would be an alkaline solution (e.g., 25 mM ammonia) to ionize and trap the analyte. For a basic drug, use an acidic solution (e.g., 1% formic acid).

  • Extraction Assembly: Place the filter plate (containing the acceptor phase and impregnated membrane) on top of the donor plate, creating a "sandwich" configuration.

  • Extraction: Agitate the assembly on a plate shaker for a defined period (e.g., 30-60 minutes) to facilitate diffusion and extraction.

  • Analysis: After extraction, carefully remove the filter plate. The acceptor solution, now containing the concentrated and purified analyte, can be directly injected into an LC-MS/MS system for analysis.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires appropriate handling procedures to ensure user safety.[10]

CategoryRecommendationSource(s)
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames as it is a combustible liquid.[10][11]
Storage Store in a cool, dry, well-ventilated place. Keep containers tightly closed.[11][12]
Incompatible Materials Strong oxidizing agents, halogens, acids, acid anhydrides.[11]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
First Aid (Skin) Wash off with soap and plenty of water.[12]

Conclusion

This compound is a highly effective and versatile solvent for non-polar compounds, with significant utility in pharmaceutical research and development. Its unique branched structure provides a favorable combination of high solvency power, low volatility, and excellent stability.[1][2] The protocols provided herein for solubility determination and advanced sample preparation demonstrate its practical application in critical laboratory workflows. When handled with the appropriate safety precautions, this compound is a valuable tool for scientists working to formulate and analyze challenging non-polar molecules.

References

  • This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafety.aspx?cas=19780-79-1]
  • Guerbet Alcohols Market Size, Share & Growth. ReAnIn. [URL: https://www.reaninin.com/report/guerbet-alcohols-market/100019]
  • Guerbet Alcohols Market – Size, Share, Trends, Analysis & Forecast 2025–2034. Transparency Market Research. [URL: https://www.transparencymarketresearch.com/guerbet-alcohols-market.html]
  • Chemical Properties of this compound (CAS 19780-79-1). Cheméo. [URL: https://www.chemeo.com/cid/79-991-3/2-Hexyl-1-octanol.html]
  • SAFETY DATA SHEET - 1-Octanol. Fisher Scientific. [URL: https://www.fishersci.com/sds/000000010028_sds.htm]
  • SAFETY DATA SHEET - 2-Hexyl-1-decanol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/297887]
  • The Versatility of Guerbet Alcohols: Focus on 2-Octyl-1-Dodecanol. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-versatility-of-guerbet-alcohols-focus-on-2-octyl-1-dodecanol-63457589.html]
  • This compound | C14H30O | CID 545551. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/545551]
  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. MDPI. [URL: https://www.mdpi.com/2073-4344/13/11/1449]
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Introduction to 2-Hexyl-1-octanol: A Multifunctional Guerbet Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Hexyl-1-octanol in Cosmetic Formulations

This document serves as a comprehensive technical guide for researchers, cosmetic scientists, and formulation chemists on the effective application of this compound. Its purpose is to move beyond a simple recitation of properties and delve into the functional causality behind its use, providing robust, field-tested protocols for evaluation and validation.

This compound (INCI: Hexyldecanol) is a branched-chain primary fatty alcohol, specifically a C16 Guerbet alcohol.[1] Unlike its linear-chain counterparts, its unique branched structure at the C2 position introduces steric hindrance that disrupts molecular packing.[1] This fundamental structural difference imparts a range of desirable physicochemical properties, including a low pour point, high thermal stability, and a significantly lower viscosity, rendering it a colorless, oily liquid at room temperature.[1][2] These characteristics make it an exceptionally versatile ingredient in cosmetic and dermatological formulations, where it primarily functions as an emollient, a skin-conditioning agent, and a solvent.[2]

This guide will explore its primary applications, provide detailed protocols for quantifying its performance, and offer insights into its impact on the sensory and physical characteristics of a final formulation.

Part 1: Functional Applications in Cosmetic Formulations

The utility of this compound in a cosmetic chassis is multifaceted. Its selection is often driven by the need for specific sensory outcomes, stability enhancement, and effective delivery of other cosmetic ingredients.

Emolliency and Skin Barrier Fortification

The primary function of an emollient is to soften and smooth the skin, a role in which this compound excels due to its unique mechanism of action.[3]

Mechanism of Action: When applied to the skin, this compound forms a thin, non-occlusive, water-repellent film. This lipid barrier serves two critical functions:

  • Reduces Transepidermal Water Loss (TEWL): The film impedes the evaporation of water from the stratum corneum, which is a primary driver of skin dryness.

  • Enhances Skin Hydration: By retaining the skin's natural moisture, it helps to maintain and build the moisture pool within the epidermis, leading to improved skin hydration and the recovery of dry skin conditions.

Sensory Profile: A key advantage of this compound is its exceptional sensory profile. Its low viscosity and branched structure contribute to a light, silky, and non-greasy skin feel. It spreads easily upon application, absorbing without leaving a heavy or sticky residue, which is highly desirable in modern cosmetic formulations where consumer experience is paramount.

Comparative Emollient Properties: To contextualize its performance, the properties of this compound are compared with other common emollients in the table below.

EmollientChemical ClassTypical Viscosity (at 25°C)SpreadabilitySensory Feel
This compound Guerbet AlcoholLowHighLight, Silky, Non-Greasy
Isopropyl Myristate EsterVery LowVery HighDry, Powdery, Can be comedogenic
Caprylic/Capric Triglyceride EsterMediumMediumSmooth, Soft, Non-Greasy
Dimethicone (5 cSt) SiliconeVery LowVery HighSlippery, Dry, Transient
Mineral Oil HydrocarbonMedium-HighMediumGreasy, Occlusive
Advanced Solvent Properties

The chemical structure of this compound makes it an effective solvent for a wide range of lipophilic cosmetic ingredients.[2] It is particularly useful for:

  • UV Filters: Solubilizing crystalline organic UV filters, which is critical for achieving high SPF values and ensuring uniform protection.

  • Active Ingredients: Acting as a carrier for oil-soluble vitamins (e.g., Vitamin E, Vitamin A derivatives) and other active compounds, potentially enhancing their penetration.

  • Fragrance Components: Functioning as a solvent and fixative for fragrance oils in various personal care products.

The branched nature of the molecule provides a less ordered liquid state, which can enhance the solubilization of complex molecules compared to linear fatty alcohols of similar molecular weight.

Rheology and Texture Modification

In any formulation, rheology is intrinsically linked to aesthetics, stability, and application. The low intrinsic viscosity of this compound allows a formulator to precisely modulate the final texture of a product. It can be used to reduce the viscosity of thick, heavy formulations, improving their spreadability and creating a more elegant feel. Furthermore, it can offset the tacky or greasy sensory characteristics of other ingredients like heavy waxes, petrolatum, or certain high-molecular-weight polymers, resulting in a more pleasant consumer experience.

Part 2: Formulation & Evaluation Protocols

To ensure the efficacy and stability of a formulation containing this compound, a series of standardized, reproducible tests must be conducted. The following protocols are designed to be self-validating systems for researchers and quality control scientists.

Protocol: Sensory Performance Evaluation of an O/W Lotion

Objective: To quantitatively assess the sensory attributes of a base oil-in-water (O/W) lotion formulated with this compound compared to a benchmark emollient (e.g., Caprylic/Capric Triglyceride).

Methodology: This protocol utilizes a trained sensory panel to provide objective, descriptive analysis.[4][5]

Panelist Requirements:

  • A panel of 10-15 trained members, screened for sensory acuity.[5]

  • Panelists must be trained on the specific sensory attributes and the rating scale to ensure consistency.[5]

Step-by-Step Protocol:

  • Sample Preparation: Prepare two identical O/W lotion bases, one containing 5% (w/w) this compound (Test Sample) and the other containing 5% (w/w) Caprylic/Capric Triglyceride (Control Sample). Code the samples with random three-digit numbers to blind the panelists.

  • Application Site: Designate a 5x5 cm area on the volar forearm of each panelist for application.[5]

  • Standardized Application: Using a positive displacement pipette, dispense 0.1 mL of the assigned sample onto the designated skin area.

  • Evaluation - Initial Phase (0-1 minute):

    • Instruct panelists to spread the product uniformly using their index finger for 10 seconds.

    • Immediately, they will rate the Spreadability and Initial Absorbency .

  • Evaluation - After-Feel Phase (5 minutes):

    • After 5 minutes, instruct panelists to evaluate the treated skin area by lightly touching it.

    • They will then rate the Oiliness , Stickiness , and Softness .[6][7]

  • Data Collection: Panelists will record their ratings on a standardized evaluation sheet using a 10-point line scale (0 = Not Perceptible, 10 = Very High).

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as an Analysis of Variance (ANOVA), to determine if there are significant differences between the test and control samples.[6][7]

Sensory Evaluation Workflow Diagram:

Sensory_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase P1 Sample Preparation (Test & Control) P2 Panelist Training & Acclimatization E1 Standardized Application (0.1 mL on forearm) P2->E1 E2 Initial Evaluation (0-1 min) - Spreadability - Absorbency E1->E2 E3 After-Feel Evaluation (5 min) - Oiliness - Stickiness - Softness E2->E3 A1 Data Collection (10-point scale) E3->A1 A2 Statistical Analysis (ANOVA) A1->A2

Caption: Workflow for sensory panel evaluation of emollients.

Protocol: Viscosity and Rheological Characterization

Objective: To determine the viscosity profile and flow behavior of a cosmetic cream containing this compound.

Causality: The viscosity of a cosmetic product is a critical quality control parameter that dictates its stability, feel, and dispensing characteristics.[8][9] Many cosmetic emulsions are non-Newtonian, meaning their viscosity changes with applied force (shear rate).[10] Characterizing this behavior is essential for predicting how the product will behave during manufacturing, packaging, and consumer use.

Equipment:

  • Rotational Viscometer or Rheometer with appropriate spindle/geometry (e.g., cone-plate or parallel-plate for rheometers, spindle sets for viscometers).[8][11]

  • Temperature-controlled water bath or Peltier system to maintain a constant sample temperature (e.g., 25°C).[12]

Step-by-Step Protocol:

  • Sample Equilibration: Place approximately 50g of the cream in a sealed container and allow it to equilibrate to the test temperature (25°C ± 0.5°C) for at least 4 hours to ensure thermal homogeneity.

  • Instrument Setup: Calibrate the viscometer/rheometer according to the manufacturer's instructions. Select a spindle or geometry appropriate for the expected viscosity range of the cream.

  • Sample Loading: Carefully load the sample onto the instrument, avoiding the introduction of air bubbles, which can cause erroneous readings.

  • Pre-Shear (Conditioning): Subject the sample to a high shear rate for 60 seconds to break down any thixotropic structure, followed by a 5-minute rest period to allow for structural recovery. This ensures a consistent starting point for measurement.

  • Viscosity Measurement (Flow Curve):

    • Perform a shear rate ramp, starting from a low shear rate (e.g., 0.1 s⁻¹) and increasing to a high shear rate (e.g., 100 s⁻¹).

    • Record the viscosity at logarithmically spaced intervals across the shear rate range.

  • Data Analysis:

    • Plot viscosity (mPa·s) versus shear rate (s⁻¹) on a log-log scale.

    • Observe the flow behavior. A decrease in viscosity with increasing shear rate indicates shear-thinning behavior, which is typical for creams and lotions.[8]

Viscosity Measurement Workflow Diagram:

Viscosity_Workflow Start Start Equilibrate Equilibrate Sample to 25°C (4 hrs) Start->Equilibrate Setup Instrument Setup & Calibration Equilibrate->Setup Load Load Sample (Avoid Air Bubbles) Setup->Load Condition Conditioning Step (Pre-Shear & Rest) Load->Condition Measure Measure Flow Curve (Shear Rate Ramp) Condition->Measure Analyze Plot & Analyze Data (Viscosity vs. Shear Rate) Measure->Analyze End End Analyze->End

Caption: Standard workflow for rheological characterization.

Protocol: Accelerated Stability Testing of an Emulsion

Objective: To assess the physical and chemical stability of an emulsion containing this compound under accelerated conditions to predict its long-term shelf life.[13]

Causality: Emulsions are thermodynamically unstable systems.[14] Accelerated testing subjects the product to environmental stress (e.g., high temperatures, temperature cycling) to expedite potential instability issues like phase separation, creaming, coalescence, or changes in physicochemical properties.[13][15]

Step-by-Step Protocol:

  • Sample Allocation: Fill the final intended consumer packaging with the test emulsion. Also, fill clear glass jars to allow for easy visual inspection. Prepare enough samples for each test condition and time point.

  • Initial Analysis (Time Zero): Before placing samples in storage, perform a baseline analysis. Record:

    • Macroscopic Appearance: Color, clarity, homogeneity, signs of separation.

    • Microscopic Appearance: Using a light microscope, observe the droplet size and distribution of the internal phase.

    • Physicochemical Properties: pH, viscosity.

  • Storage Conditions: Place samples under the following conditions:

    • Accelerated High Temperature: 45°C. This is a common condition where one month of stability can indicate approximately one year of shelf life at room temperature.[13]

    • Freeze-Thaw Cycling: Alternate samples between -10°C for 24 hours and 25°C for 24 hours. A stable product should withstand at least three cycles.[13]

    • Control: Room Temperature (25°C).

  • Evaluation Schedule: Pull samples from all conditions at specified time points (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months).

  • Analysis at Each Time Point: At each pull, repeat the full analysis performed at Time Zero. Look for any changes from the baseline, paying close attention to:

    • Phase Separation/Creaming: Visible separation of oil and water phases.[13]

    • Viscosity Changes: Significant increases or decreases can indicate structural breakdown.

    • Color/Odor Changes: May indicate chemical degradation.

    • pH Drift: Can signal chemical reactions within the formula.

  • Centrifugation Test (Optional Quick Screen): For a rapid indication of emulsion stability, heat the emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes. Inspect for any signs of separation.[13]

Stability Testing Logic Diagram:

Stability_Logic cluster_conditions Storage Conditions T0 Time Zero Analysis (pH, Viscosity, Appearance) C1 45°C Oven T0->C1 C2 Freeze-Thaw Cycling (-10°C / 25°C) T0->C2 C3 25°C Control T0->C3 T1 Time Point Analysis (1, 2, 4, 8, 12 weeks) C1->T1 C2->T1 C3->T1 Compare Compare to Time Zero Data T1->Compare Pass Stable Compare->Pass No Significant Change Fail Unstable Compare->Fail Significant Change

Caption: Decision logic for accelerated stability testing.

Part 3: Safety and Regulatory Profile

This compound is generally regarded as a safe ingredient for use in cosmetic applications. It is listed in the Combined Inventory of Ingredients Employed in Cosmetic Products (EUCOSMETICS).[2] As with most fatty alcohols and esters, the primary consideration is formulating to ensure the final product is non-irritating and non-sensitizing.[16] A review of available data shows it does not meet GHS hazard criteria in the vast majority of reports.[2] As a standard practice, all new formulations should undergo appropriate safety assessments, including a Human Repeat Insult Patch Test (HRIPT), to confirm skin compatibility.

Conclusion

This compound is a high-performance, multifunctional ingredient that offers significant advantages to the cosmetic formulator. Its branched Guerbet alcohol structure provides a unique combination of emolliency, solvency, and sensory modification that is difficult to achieve with linear fatty alcohols or traditional esters. Its light, non-greasy skin feel aligns perfectly with modern consumer demands for elegant and effective skincare. By utilizing the robust evaluation protocols detailed in this guide, researchers and scientists can confidently incorporate this compound into a wide array of cosmetic products, leveraging its properties to create stable, aesthetically pleasing, and high-performing formulations.

References

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  • Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Semantic Scholar.
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  • Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Request PDF on ResearchGate.
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  • MakingCosmetics (n.d.). Stability Testing of Cosmetics.
  • Mölnlycke Health Care (2021). The Performance and Safety of an Emollient Cream. Clinical, Cosmetic and Investigational Dermatology, 14, 849-857.
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  • Cotor (2022). Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a New. Cosmetics, 9(4), 74.
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  • National Institute of Standards and Technology (n.d.). This compound. NIST Chemistry WebBook.
  • Deckner, G. (2017). An Overview of Emollient Technology. UL Prospector.
  • Schiemann, Y., et al. (2008). Polar emollients in cosmetic formulations enhance the penetration and biological effects of Phytosphingosine on skin. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 331(1), 103-107.
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Application Notes and Protocols for the Synthesis of Esters from 2-Hexyl-1-octanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Hexyl-1-octanol in Ester Synthesis

This compound, a C14 Guerbet alcohol, is a branched-chain primary alcohol that serves as a valuable precursor in the synthesis of a diverse range of esters.[1][2] Its unique branched structure imparts desirable physicochemical properties to its ester derivatives, such as low melting points, excellent thermal and oxidative stability, and high lubricity.[3] These characteristics make esters of this compound highly sought after in various industries, including cosmetics, pharmaceuticals, lubricants, and plasticizers.[1][2]

In the cosmetics industry, these esters are prized as emollients due to their ability to remain liquid over a broad temperature range and their resistance to oxidation and rancidity.[4] Their branched nature provides a unique skin feel and enhances the spreadability of formulations. In the realm of industrial lubricants, esters derived from Guerbet alcohols exhibit superior performance, particularly as biolubricants and metalworking fluids, owing to their high thermal stability and excellent lubricity.[3]

This technical guide provides a comprehensive overview of the synthesis of esters from this compound, detailing both traditional chemical methods and modern enzymatic approaches. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental choices.

Physicochemical Properties and Safety of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in ester synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₃₀O[5]
Molecular Weight 214.39 g/mol [5]
CAS Number 19780-79-1[5]
Appearance Colorless liquid[6]
Boiling Point 162 °C at 15 mmHg[7]
Melting Point 130 °C (literature value, may vary)[6]
Flash Point 56 °C[6]
Solubility Insoluble in water[8]
IUPAC Name 2-hexyloctan-1-ol[5]

Safety Precautions:

This compound is a combustible liquid and requires careful handling.[6] It is essential to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid contact with skin and eyes, and prevent the formation of aerosols.[6] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[6] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[6]

Chemical Synthesis of Esters from this compound

Traditional chemical methods for ester synthesis, while effective, often require harsh reaction conditions. This section details two common chemical approaches: Fischer-Speier esterification and transesterification.

Protocol 1: Fischer-Speier Esterification of this compound with a Carboxylic Acid

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use an excess of one reactant or to remove the water formed during the reaction.[10] For the synthesis of esters from long-chain alcohols like this compound, using an excess of the carboxylic acid and a Dean-Stark apparatus to remove water is an effective strategy.[11]

Causality Behind Experimental Choices:

  • Catalyst: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]

  • Dean-Stark Apparatus: The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the formation of the ester, thereby increasing the yield.[12]

  • Solvent: Toluene is often used as it forms an azeotrope with water, facilitating its removal.[11]

  • Work-up: The reaction mixture is washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid.[13]

Diagram 1: Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products RCOOH Carboxylic Acid (R-COOH) Protonation 1. Protonation of Carbonyl RCOOH->Protonation ROH This compound (R'-OH) Attack 2. Nucleophilic Attack ROH->Attack H_plus H+ H_plus->Protonation Ester Ester (R-COOR') Water Water (H₂O) Protonation->Attack Protonated Carboxylic Acid Proton_Transfer 3. Proton Transfer Attack->Proton_Transfer Tetrahedral Intermediate Elimination 4. Elimination of Water Proton_Transfer->Elimination Elimination->Water Deprotonation 5. Deprotonation Elimination->Deprotonation Protonated Ester Deprotonation->H_plus Regenerates Catalyst Deprotonation->Ester

Caption: Mechanism of Fischer-Speier Esterification.

Materials and Equipment:

  • This compound

  • Carboxylic acid (e.g., acetic acid, lauric acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and toluene.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., 2-3 drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH).

  • Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

  • Purification: The crude ester can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.[13]

Protocol 2: Transesterification

Transesterification is another common method for producing esters, particularly when starting from an existing ester, such as a fatty acid methyl ester (FAME). This method can be catalyzed by either an acid or a base. Base-catalyzed transesterification is often faster and proceeds under milder conditions.

Causality Behind Experimental Choices:

  • Catalyst: A basic catalyst like sodium methoxide (CH₃ONa) or potassium hydroxide (KOH) is typically used. The base deprotonates the alcohol, forming a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the starting ester.[14]

  • Excess Alcohol: Using an excess of this compound helps to drive the equilibrium towards the desired product.

  • Removal of Byproduct: The lower boiling point alcohol (e.g., methanol) formed as a byproduct is typically removed by distillation to shift the equilibrium.

Materials and Equipment:

  • This compound

  • Fatty acid methyl ester (FAME)

  • Sodium methoxide (CH₃ONa) or potassium hydroxide (KOH)

  • Round-bottom flask

  • Reflux condenser

  • Distillation head

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the fatty acid methyl ester (1.0 eq) and an excess of this compound (e.g., 3.0 eq).

  • Catalyst Addition: Add a catalytic amount of sodium methoxide or potassium hydroxide.

  • Reaction: Heat the mixture with stirring. The lower boiling point alcohol (methanol) can be removed by distillation to drive the reaction to completion.

  • Cooling and Neutralization: After the reaction is complete (as determined by TLC or GC analysis), cool the mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Work-up: Wash the mixture with water to remove any salts and excess reagents.

  • Purification: Dry the organic layer and purify the resulting ester by vacuum distillation to remove the excess this compound.

Enzymatic Synthesis of Esters from this compound

Enzymatic ester synthesis offers a greener and more specific alternative to chemical methods. Lipases are commonly used enzymes for this purpose, as they can function in non-aqueous environments and exhibit high selectivity.[4]

Causality Behind Experimental Choices:

  • Enzyme: Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are often preferred due to their high stability, reusability, and ease of separation from the reaction mixture.[4]

  • Solvent-Free System: Conducting the reaction in a solvent-free medium is environmentally friendly and simplifies product purification.[4]

  • Temperature: The reaction temperature is optimized to ensure high enzyme activity while minimizing thermal denaturation. For the synthesis of esters from a C20 Guerbet alcohol, optimal temperatures were found to be between 80-90 °C.[4]

  • Molar Ratio: A 1:1 molar ratio of the alcohol and fatty acid is often sufficient for high conversion in enzymatic reactions.[4]

Protocol 3: Lipase-Catalyzed Esterification

Diagram 2: Workflow for Lipase-Catalyzed Ester Synthesis

Enzymatic_Workflow Reactants 1. Combine Reactants (this compound & Fatty Acid) in a thermostated reactor Enzyme 2. Add Immobilized Lipase (e.g., Lipozyme® 435) Reactants->Enzyme Reaction 3. Incubate with Stirring at Optimal Temperature (e.g., 80-90 °C) Enzyme->Reaction Monitoring 4. Monitor Reaction Progress (e.g., by titration or GC) Reaction->Monitoring Separation 5. Separate Enzyme (Filtration or Centrifugation) Reaction->Separation Reaction complete Monitoring->Reaction Continue until desired conversion Purification 6. Purify Product (e.g., Vacuum Distillation) Separation->Purification Product Final Ester Product Purification->Product

Caption: General workflow for the enzymatic synthesis of esters.

Materials and Equipment:

  • This compound

  • Fatty acid (e.g., myristic acid, palmitic acid)

  • Immobilized lipase (e.g., Lipozyme® 435)

  • Thermostated batch reactor or round-bottom flask with a heating mantle and magnetic stirrer

  • Vacuum filtration setup or centrifuge

  • Vacuum distillation apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a thermostated reactor, combine equimolar amounts of this compound and the desired fatty acid.

  • Enzyme Addition: Add the immobilized lipase (e.g., 2.5% w/w of the total substrate mass).[4]

  • Reaction: Heat the mixture to the optimal temperature (e.g., 80-90 °C) with constant stirring (e.g., 350 rpm).[4]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and determining the conversion by titrating the remaining free fatty acid or by gas chromatography (GC) analysis.

  • Enzyme Separation: Once the desired conversion is reached (typically >95%), separate the immobilized enzyme from the reaction mixture by vacuum filtration or centrifugation.[4] The enzyme can be washed and reused for subsequent batches.

  • Product Purification: The resulting ester can be used directly or further purified by vacuum distillation if required.

Table 2: Comparison of Synthesis Methods

FeatureFischer-Speier EsterificationBase-Catalyzed TransesterificationLipase-Catalyzed Esterification
Catalyst Strong acid (H₂SO₄, p-TsOH)Strong base (CH₃ONa, KOH)Lipase (e.g., Novozym 435)
Reaction Conditions High temperature, refluxMild to moderate temperatureMild temperature (30-90 °C)
Byproducts WaterLow molecular weight alcoholMinimal
Specificity LowLowHigh (regio- and stereoselective)
Environmental Impact Moderate to high (acidic waste)Moderate (basic waste)Low (biocatalyst, often solvent-free)
Advantages Inexpensive catalyst, well-establishedFast reaction ratesHigh purity products, reusable catalyst, "natural" label
Disadvantages Harsh conditions, side reactionsSensitive to water and free fatty acidsHigher catalyst cost, slower reaction times

Purification of this compound Esters

The purification of high-boiling point esters, such as those derived from this compound, typically involves several steps to remove unreacted starting materials, catalysts, and byproducts.

1. Neutralization and Washing: For chemically synthesized esters, the crude product is first washed with a basic solution (e.g., NaHCO₃) to remove the acid catalyst and any remaining carboxylic acid.[13] This is followed by washing with water and brine to remove any water-soluble impurities.[13]

2. Drying: The organic layer containing the ester is then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

3. Solvent Removal: If a solvent was used in the reaction, it is removed using a rotary evaporator.

4. Vacuum Distillation: Due to their high boiling points, these esters are purified by vacuum distillation.[13] This technique allows for distillation at a lower temperature, preventing thermal degradation of the product.

Characterization of this compound Esters

The structure and purity of the synthesized esters can be confirmed using various spectroscopic and chromatographic techniques.

1. Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The key absorption bands for a long-chain ester are:

  • C=O Stretch: A strong, sharp peak around 1750-1735 cm⁻¹, characteristic of the ester carbonyl group.[15]

  • C-O Stretch: A peak in the region of 1300-1000 cm⁻¹.[16]

  • C-H Stretch: Strong absorptions in the 3000-2800 cm⁻¹ range, corresponding to the aliphatic chains.[15]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The protons on the carbon adjacent to the ester oxygen (from the this compound moiety) typically appear in the range of 3.7-4.1 ppm.[16] The protons on the carbon adjacent to the carbonyl group (from the carboxylic acid moiety) are found around 2.0-2.2 ppm.[16] The numerous protons of the long alkyl chains will appear as a complex multiplet in the upfield region.

  • ¹³C NMR: The carbonyl carbon of the ester will show a characteristic signal in the downfield region (around 170-180 ppm).[17] The carbon attached to the ester oxygen will appear around 60-80 ppm.[17]

3. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of the ester and confirming its molecular weight. The gas chromatogram will show the retention time of the ester, and the mass spectrum will provide its fragmentation pattern and molecular ion peak, confirming its identity.[18]

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a wide array of esters with important industrial applications. This guide has provided detailed protocols for both chemical and enzymatic synthesis routes, along with insights into the purification and characterization of the resulting products. The choice of synthetic method will depend on the desired purity, scale of production, and environmental considerations. While chemical methods are well-established and cost-effective for large-scale production, enzymatic synthesis offers a milder, more specific, and sustainable alternative, which is particularly advantageous for high-value applications in the food, cosmetic, and pharmaceutical industries. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers and scientists can effectively synthesize and characterize novel esters from this compound for a variety of applications.

References

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters.
  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. Molecules. (2022).
  • Cheméo. (2023). Chemical Properties of this compound (CAS 19780-79-1).
  • ResearchGate. (2020). FT-IR data of fatty alcohols, adipic acid and long- chain diesters.
  • LG Chem On. (n.d.). SAFETY DATA SHEET OCTYL ALCOHOL (OCTANOL) BULK.
  • The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Journal of the American Oil Chemists' Society. (1951).
  • PubChem. (n.d.). This compound.
  • RSC Publishing. (2020). Investigation on dispersion properties of CO 2 and ester solvent mixtures using in situ FTIR spectroscopy.
  • Nichols, M. A. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. [Link]
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Molecules. (2023).
  • Wikipedia. (2023, December 12). Fischer–Speier esterification.
  • Property Determination, FA Composition and NMR Characterization of Palm Oil, Used Palm Oil and Their Methyl Esters. Molecules. (2021).
  • Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester.
  • ResearchGate. (2016, April 15). How to purify esterefication product?.
  • ACS Publications. (1951). Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols.
  • University of Colorado Boulder. (n.d.). Esters. An Introduction.
  • NMR characterization of dihydrosterculic acid and its methyl ester. Lipids. (2006).
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • University of Missouri–St. Louis. (n.d.). Fischer Esterification.
  • Sciencemadness.org. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification.
  • ResearchGate. (2023, June). Monitoring of active ester formation using ¹H NMR spectroscopy.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • ResearchGate. (2020). Synthesis of Guerbet alcohols esters of fatty acids via a direct....
  • Lipase-catalyzed synthesis of chlorogenate fatty esters in solvent-free media. Journal of Molecular Catalysis B: Enzymatic. (2012).
  • ResearchGate. (2015, February 23). (PDF) Lipase catalyzed synthesis of aromatic esters of sugar alcohols.
  • ResearchGate. (n.d.). Lipase catalysed synthesis of sugar ester in organic solvents.
  • A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B. (2012).
  • ResearchGate. (2023, December 19). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives.
  • MDPI. (2023, November 14). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives.

Sources

A Robust High-Performance Liquid Chromatography Method for the Analysis of 2-Hexyl-1-octanol Using Refractive Index Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hexyl-1-octanol. This compound, a C14 branched-chain fatty alcohol, is widely used in the cosmetics, personal care, and industrial sectors as an emollient, solvent, and viscosity agent[1]. Due to its aliphatic structure, it lacks a UV-absorbing chromophore, rendering analysis by standard UV-Vis detectors ineffective[2][3][4]. This application note addresses this challenge by employing a reversed-phase HPLC system coupled with a universal Refractive Index Detector (RID). We provide a detailed protocol, the scientific rationale behind the methodological choices, and a complete framework for method validation, ensuring both scientific integrity and regulatory compliance.

Scientific Principle & Method Rationale

The successful analysis of a non-chromophoric, hydrophobic compound like this compound hinges on two critical choices: the separation mode and the detection technique.

The Separation Mode: Reversed-Phase Chromatography

This compound is a long-chain aliphatic alcohol, making it significantly non-polar, or hydrophobic[5][6][7]. Reversed-Phase Liquid Chromatography (RP-LC) is the ideal separation technique for such molecules[8][9]. In this mode, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is polar. Hydrophobic molecules, like this compound, interact more strongly with the hydrophobic stationary phase, leading to their retention on the column. Elution is achieved by using a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol[8]. The higher the organic content of the mobile phase, the weaker the interaction between the analyte and the stationary phase, resulting in faster elution.

The Detection Challenge: Selecting a Universal Detector

The primary analytical hurdle for this compound is its molecular structure, which is transparent to ultraviolet and visible light. This necessitates a detector that does not rely on the principle of light absorption.

  • Refractive Index (RI) Detection: This is the chosen method for this protocol. An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte[10][11]. It is a universal detector suitable for any analyte with a refractive index different from the mobile phase, making it ideal for alcohols, sugars, and polymers[2][3]. A key consideration when using an RID is its high sensitivity to temperature and pressure fluctuations, and its incompatibility with gradient elution, which mandates an isocratic (constant mobile phase composition) method[2][3].

  • Alternative Detection - Evaporative Light Scattering (ELSD): For applications requiring higher sensitivity or the use of gradient elution to separate a wider range of impurities, an ELSD is a superior alternative[12][13]. An ELSD nebulizes the column effluent, evaporates the volatile mobile phase, and measures the light scattered by the remaining non-volatile analyte particles[13][14]. This technique is also universal and provides a more stable baseline with gradient methods[12].

The diagram below illustrates the decision-making process for selecting an appropriate HPLC detector for this compound.

Analyte Analyte: this compound Properties Physicochemical Properties (Aliphatic Alcohol, C14) Analyte->Properties Chromophore UV-Absorbing Chromophore Present? Properties->Chromophore No No Chromophore->No  False Yes Yes (Hypothetical) Chromophore->Yes  True UniversalDetector Use Universal Detector No->UniversalDetector UVDetector Use UV-Vis Detector Yes->UVDetector RID Refractive Index Detector (RID) - Isocratic Only - Good for Purity UniversalDetector->RID ELSD Evaporative Light Scattering Detector (ELSD) - Gradient Compatible - Good for Impurity Profiling UniversalDetector->ELSD Derivatization Pre/Post-Column Derivatization - Adds UV/Fluorescent Tag - Increases Complexity UVDetector->Derivatization Alternative

Caption: Detector Selection Logic for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Reagents, Standards, and Materials
  • This compound Reference Standard: Purity >98% (e.g., from TCI, CAS 19780-79-1)[15].

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm, filtered through a 0.22 µm filter.

  • Methanol: HPLC grade (for system flushing).

  • Syringe Filters: 0.45 µm PTFE or nylon for sample filtration.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a refractive index detector.

ParameterSpecificationCausality and Rationale
HPLC System Isocratic Pump, Autosampler, Column Oven, RI DetectorA standard isocratic system is sufficient and cost-effective. The column oven and stable RID are critical for baseline stability.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA standard C18 column provides excellent hydrophobic retention for the long alkyl chain of the analyte[16]. The 150 mm length offers a good balance of resolution and run time.
Mobile Phase Acetonitrile : Water (90:10, v/v)The high percentage of ACN is necessary to elute the highly non-polar analyte in a reasonable time. This ratio must be precisely controlled for reproducible retention times.
Flow Rate 1.0 mL/minA typical analytical flow rate that provides good efficiency without generating excessive backpressure.
Column Temp. 35 °CMaintaining a constant, slightly elevated temperature is crucial for RID stability and ensures reproducible retention times by controlling mobile phase viscosity[2][10].
Injection Vol. 10 µLA small injection volume minimizes peak broadening, especially for concentrated samples.
Detector Refractive Index Detector (RID)As previously discussed, this is required for detecting an analyte with no UV chromophore[3][11].
RID Temp. 35 °CThe detector temperature should match the column temperature to minimize baseline drift and noise.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Carefully measure 900 mL of HPLC-grade Acetonitrile into a 1 L solvent bottle.

  • Add 100 mL of filtered, deionized water.

  • Cap the bottle and mix thoroughly.

  • Degas the solution for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and detector noise.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

Working Standard Solutions (for Linearity Curve): Prepare a series of working standards (e.g., 50, 100, 250, 500, 750 µg/mL) by serially diluting the stock solution with the mobile phase.

Sample Preparation:

  • Accurately weigh a sample containing an expected amount of this compound into a volumetric flask.

  • Dilute with the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., ~250 µg/mL).

  • Sonicate if necessary to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Detailed Analytical Workflow

The following workflow ensures consistent and reliable results.

cluster_prep 1. Preparation cluster_system 2. System Setup & Equilibration cluster_analysis 3. Analysis & Data Acquisition cluster_data 4. Data Processing & Reporting Prep_Mobile Prepare & Degas Mobile Phase Prep_Std Prepare Stock & Working Standards Prep_Sample Prepare & Filter Test Samples Equilibrate Equilibrate System (Pump Mobile Phase for ~30-60 min) Baseline Ensure Stable RID Baseline (Minimal Drift) Equilibrate->Baseline SST Perform System Suitability Test (Inject Standard 5x) Baseline->SST Check_SST Verify SST Criteria (%RSD < 2%, Tailing < 1.5) SST->Check_SST Check_SST->Equilibrate Fail Inject_Cal Inject Calibration Standards (Lowest to Highest Conc.) Check_SST->Inject_Cal Pass Inject_Sample Inject Test Samples Inject_Cal->Inject_Sample Integrate Integrate Peak Areas Inject_Sample->Integrate Cal_Curve Generate Calibration Curve (Area vs. Concentration, R² > 0.999) Integrate->Cal_Curve Calculate Calculate Sample Concentration Cal_Curve->Calculate Report Generate Final Report Calculate->Report cluster_prep cluster_prep cluster_prep->Equilibrate

Caption: Step-by-step HPLC analysis workflow.

Protocol Steps:

  • System Startup & Equilibration: Set up the HPLC system according to the parameters in the table above. Purge the pump and allow the mobile phase to circulate through the entire system for at least 30-60 minutes, or until the RI detector baseline is stable. This step is critical for RID performance[17].

  • System Suitability Test (SST): Make five replicate injections of a mid-range working standard (e.g., 250 µg/mL). The system is deemed suitable for analysis if it meets the pre-defined criteria.

  • Calibration: Inject each working standard solution once, from the lowest concentration to the highest.

  • Sample Analysis: Inject the prepared sample solutions. It is good practice to inject a standard check solution after every 5-10 sample injections to monitor system performance.

  • Data Processing: Integrate the peak area of this compound in all chromatograms. Construct a linear regression calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the calibration curve.

Method Validation & System Suitability

Validation is the process of confirming that the analytical procedure is suitable for its intended purpose[18][19]. The following parameters should be assessed according to established guidelines such as those from the International Council for Harmonisation (ICH).

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is free from interference from matrix components or impurities.To ensure the signal being measured is solely from the analyte of interest[20].
Linearity & Range Correlation coefficient (R²) ≥ 0.999 over the specified range (e.g., 50-750 µg/mL).To confirm a direct, proportional relationship between concentration and detector response[21].
Accuracy 98.0% - 102.0% recovery from a spiked matrix.To assess the closeness of the measured value to the true value[20][22].
Precision Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.To demonstrate the consistency and reproducibility of the results under various conditions[18][22].
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
System Suitability Test (SST)Acceptance CriteriaPurpose
Repeatability Relative Standard Deviation (%RSD) of peak areas from 5 replicate injections ≤ 2.0%.To ensure the system is providing consistent and reproducible results at the time of analysis[20].
Tailing Factor (Tf) Tf ≤ 1.5To measure peak symmetry, ensuring good chromatographic performance and preventing co-elution issues.
Theoretical Plates (N) N > 2000To confirm the efficiency and resolving power of the column.

Conclusion

This application note presents a validated, robust, and reliable reversed-phase HPLC method for the quantification of this compound. By pairing a standard C18 column with a Refractive Index Detector, this protocol effectively overcomes the analytical challenge posed by the analyte's lack of a UV chromophore. The detailed step-by-step workflow, coupled with a thorough method validation framework, ensures that this method is suitable for routine quality control, stability testing, and formulation analysis in the pharmaceutical, cosmetic, and chemical industries. For analyses requiring gradient elution, the substitution of the RID with an ELSD is recommended as a straightforward and effective alternative.

References

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC.
  • Idowu, O. R., & Adediran, S. A. (1991). Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis.
  • Biocompare. (n.d.). HPLC Refractive Index Detectors.
  • Chromatography Today. (2023). Refractive index detector for sensitive HPLC analysis.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 19780-79-1).
  • Lab Bulletin. (2023). Sensitive HPLC refractive Index detector.
  • Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?
  • ResearchGate. (2016). What are the applications of refractive index detector in HPLC analysis?
  • Rúmen, G., & Dékány, I. (1996). Operational Characteristics of the Evaporative Light Scattering Detector Used in Analysis of Ethoxylated Alcohols.
  • P. S. K. Chhanikar, A., et al. (2014). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545551, this compound.
  • Galli, V., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.
  • Wikipedia. (n.d.). Evaporative light scattering detector.
  • SIELC Technologies. (n.d.). Separation of Hexyl octanoate on Newcrom R1 HPLC column.
  • HTA S.r.l. (n.d.). Derivatization in HPLC.
  • Semantic Scholar. (1996). Operational Characteristics of the Evaporative Light Scattering Detector Used in Analysis of Ethoxylated Alcohols.
  • National Institute of Standards and Technology. (n.d.). This compound in the NIST WebBook.
  • ResearchGate. (2014). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • Ataman Kimya. (n.d.). HEXYLDECANOL.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Journal of Pharmaceutical and Biomedical Analysis. (2001). Development and validation of HPLC methods for...
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • PubMed. (2003). Retention Mechanism of Fatty Alcohol Ethoxylates in Reversed-Phase Liquid Chromatography.
  • The Good Scents Company. (n.d.). 2-octanol methyl hexyl carbinol.
  • LCGC International. (2018). How Reversed-Phase Liquid Chromatography Works.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ASTM International. (2010). D4252-10 Standard Test Methods for Chemical Analysis of Alcohol Ethoxylates and Alkylphenol Ethoxylates.
  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis.
  • Santhosh, G., et al. (2014).
  • Cheméo. (n.d.). This compound Physical Properties.
  • Intertek. (n.d.). Ethanol Fuel Testing ASTM.
  • PDF Standards Store. (n.d.). Alcohols. Ethers Standards.
  • International Organisation of Vine and Wine (OIV). (n.d.). Methods of analysis for spirituous beverages and alcohols.
  • U.S. Pharmacopeia. (2014). Alcohol Monograph.

Sources

Definitive Analysis of 2-Hexyl-1-octanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides detailed methodologies for the qualitative and quantitative analysis of 2-Hexyl-1-octanol, a C14 Guerbet alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the analytical challenges posed by long-chain alcohols, this guide presents two robust protocols: a direct injection method using a polar stationary phase and a derivatization method for analysis on a non-polar stationary phase. The causality behind experimental choices, from sample preparation and column selection to mass spectrometer settings, is thoroughly explained to ensure methodological soundness and reproducibility. This document serves as a practical guide for researchers requiring accurate identification and quantification of this compound in various matrices.

Introduction: The Analytical Challenge of Guerbet Alcohols

This compound (CAS: 19780-79-1, Formula: C₁₄H₃₀O) is a branched-chain primary alcohol belonging to the Guerbet alcohol family.[1][2] These compounds are valued in industries ranging from cosmetics and lubricants to pharmaceuticals for their unique properties, including low volatility, excellent thermal stability, and biodegradability. Accurate analysis of these compounds is critical for quality control, formulation development, and safety assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this analysis due to its exceptional separating power and definitive identification capabilities. However, the hydroxyl group in long-chain alcohols like this compound presents a specific challenge. This polar functional group can engage in hydrogen bonding and interact with active sites on the GC column and inlet, potentially leading to poor chromatographic performance, characterized by asymmetric peak tailing and reduced sensitivity.[3]

This guide outlines two validated approaches to overcome these challenges:

  • Direct Analysis: Employing a polar "wax-type" column that is more compatible with polar analytes, minimizing adverse interactions.[3][4]

  • Analysis via Derivatization: Chemically modifying the polar hydroxyl group to form a non-polar, more volatile derivative, which exhibits ideal chromatographic behavior on standard non-polar columns.[5][6]

Analytical Workflow Overview

The choice between direct analysis and derivatization depends on the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates the decision-making process and analytical pathways described in this note.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Pathways cluster_instrument Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Sample Containing This compound Dilution Dilute in appropriate solvent (e.g., Hexane, Dichloromethane) Sample->Dilution Decision Choose Analytical Method Dilution->Decision Derivatization Protocol 2: Derivatization (Silylation with MSTFA/BSTFA) Decision->Derivatization Complex Matrix High Sensitivity Improved Peak Shape Direct Protocol 1: Direct Analysis Decision->Direct Simple Matrix Moderate Sensitivity GCMS_Deriv GC-MS Analysis (Non-Polar Column, e.g., DB-5ms) Derivatization->GCMS_Deriv GCMS_Direct GC-MS Analysis (Polar Column, e.g., DB-Wax) Direct->GCMS_Direct Data Data Acquisition & Analysis (Retention Time & Mass Spectrum) GCMS_Direct->Data GCMS_Deriv->Data Result Identification and Quantification Data->Result

Caption: Workflow for the GC-MS analysis of this compound.

Protocol 1: Direct Analysis on a Polar Column

This protocol is suitable for relatively clean sample matrices where high throughput is desired. The use of a polyethylene glycol (PEG) or "wax" type column provides a polar stationary phase that has a higher affinity for the alcohol, resulting in better peak shape compared to a non-polar column.[4]

Materials and Reagents
  • This compound Standard: (≥98% purity)

  • Solvent: Hexane or Dichloromethane (GC grade)[7]

  • Volumetric flasks, pipettes, and autosampler vials

Sample Preparation
  • Prepare a Stock Solution: Accurately weigh approximately 100 mg of this compound standard and dissolve it in 10 mL of solvent in a volumetric flask to create a 10 mg/mL stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Prepare Sample: Dilute the sample to be analyzed with the chosen solvent to bring the expected concentration of this compound within the calibration range. A starting dilution of 1:100 is recommended.

Instrumental Protocol

The following parameters are a validated starting point and may require optimization based on the specific instrument and application.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection PortSplit/SplitlessSplit injection is preferred for concentrations >10 µg/mL to prevent column overload.
Injector Temperature250 °CEnsures complete and rapid vaporization of the C14 alcohol without thermal degradation.
LinerDeactivated, glass woolThe deactivation is critical to prevent analyte adsorption.
Injection Volume1 µLStandard volume; may be adjusted based on sensitivity needs.
Split Ratio20:1A good starting point; decrease for higher sensitivity.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
ColumnDB-Wax, Supelcowax-10, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)[8][9]A polar stationary phase is essential for good peak shape in direct alcohol analysis.[3]
Oven Program150 °C (hold 2 min), then 10 °C/min to 240 °C (hold 5 min)The initial temperature allows for solvent focusing. The ramp separates analytes by boiling point, and the final hold ensures elution of the target compound.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization method providing reproducible fragmentation patterns.
Electron Energy70 eVStandard energy for generating library-searchable mass spectra.
Mass Rangem/z 35 - 400Covers the molecular weight of the analyte (214.39 g/mol ) and its characteristic fragments.[10]
Source Temperature230 °CA hot source minimizes contamination and ensures efficient ionization.
Transfer Line Temp.250 °CPrevents condensation of the analyte between the GC and MS.
Solvent Delay3 - 5 minutesPrevents the high-intensity solvent peak from saturating and damaging the detector.

Protocol 2: Analysis via Silylation Derivatization

This protocol is recommended for achieving the highest sensitivity, best peak shape, and for analyzing this compound in complex matrices. Silylation is a robust derivatization technique where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[5] This reaction, typically using MSTFA or BSTFA, eliminates the polar site, thereby increasing volatility and reducing tailing on non-polar columns.[11][12]

Materials and Reagents
  • This compound Standard and Solvents: As listed in Protocol 1.

  • Derivatizing Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Reaction Solvent: Pyridine or Acetonitrile (anhydrous).

  • Heating block or oven.

Sample Preparation and Derivatization
  • Prepare Standards/Samples: Prepare diluted standards and samples in a suitable solvent (e.g., hexane) as described in Protocol 1 (Section 3.2).

  • Evaporation: Transfer 100 µL of each standard or sample solution into a clean reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen. This is crucial as water will preferentially react with the silylating agent.

  • Derivatization Reaction: a. Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue. b. Cap the vial tightly and vortex for 30 seconds. c. Heat the vial at 60 °C for 30 minutes to ensure the reaction goes to completion.[12] d. Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Instrumental Protocol

The derivatized sample is analyzed on a standard, non-polar column.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection PortSplit/SplitlessAs per Protocol 1.
Injector Temperature260 °CAccommodates the slightly higher boiling point of the TMS derivative.
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)[11]A low-bleed, non-polar (5% phenyl-methylpolysiloxane) column provides excellent separation for non-polar TMS derivatives.
Oven Program120 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min)The temperature program is adjusted for the different volatility of the TMS-ether derivative.
Other GC ParametersSame as Protocol 1
Mass Spectrometer (MS)
Mass Rangem/z 40 - 500The range is extended to accommodate the higher mass of the TMS derivative (M.W. = 286.5 g/mol ).
Other MS ParametersSame as Protocol 1

Data Analysis and Interpretation

Identification

Identification of this compound is confirmed using two criteria:

  • Retention Time (RT): The retention time of the peak in the sample chromatogram must match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the sample peak must match the reference spectrum from a standard or a trusted library like NIST.[1]

Key Mass Spectral Fragments for this compound (Underivatized): The electron ionization mass spectrum of this compound is characterized by the absence of a strong molecular ion (m/z 214). Identification relies on its characteristic fragmentation pattern, which involves cleavage of the C-C bonds adjacent to the oxygen atom.

  • Prominent Ions (m/z): 57 (base peak), 43, 41, 71, 85.[10]

  • Interpretation: The fragmentation is typical for branched aliphatic alcohols, leading to a series of stable alkyl carbocations.

Key Mass Spectral Fragments for this compound-TMS ether (Derivatized): The TMS derivative will have a different fragmentation pattern. The molecular ion (m/z 286) may be weak, but key fragments will confirm the structure.

  • Prominent Ions (m/z): 73 ([Si(CH₃)₃]⁺), M-15 ([M-CH₃]⁺), and fragments resulting from cleavage of the carbon chain.

Quantification

Create a calibration curve by plotting the peak area of the target ion versus the concentration for each calibration standard. Apply a linear regression to the data. The concentration of this compound in the unknown sample can then be calculated from its peak area using the regression equation.

Troubleshooting

  • Peak Tailing (Direct Analysis): If significant tailing is observed, ensure the GC liner is deactivated and clean. Consider lowering the initial oven temperature for better focusing or switching to the derivatization protocol.

  • No/Low Derivatization Yield: The most common cause is the presence of water or other protic compounds in the sample.[12] Ensure all solvents are anhydrous and that the sample is completely dry before adding the reagent.

  • Variable Retention Times: Check for leaks in the GC system and ensure the carrier gas flow is stable and constant.

Conclusion

The protocols detailed in this application note provide a robust framework for the reliable GC-MS analysis of this compound. The direct analysis method offers a rapid screening approach for clean samples, while the derivatization method provides superior chromatographic performance and sensitivity, making it ideal for complex matrices and trace-level quantification. By understanding the chemical principles behind each step, researchers can confidently adapt and optimize these methods for their specific analytical needs, ensuring data of the highest quality and integrity.

References

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Schimmelmann Research. (n.d.). Derivatizing Compounds for GC-irm-MS. Indiana University.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 545551.
  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide.
  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
  • Dove, H., et al. (2007). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Journal of Agricultural Science, 145(1), 69-82.
  • The Japan Society for Food Engineering. (2014). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Food Engineering Progress, 51(4), 213-219.
  • IMM Instrument Guides. (n.d.). Sample preparation (GC-FID, GC-MS).
  • Wood, R., & Snyder, F. (1966). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols.
  • iGEM. (n.d.). GC-MS Sample Preparation.
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
  • Yadav, P. K., & Sharma, R. M. (2017). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. Arab Journal of Forensic Sciences & Forensic Medicine, 1(5), 695-707.
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography data for this compound. In NIST Chemistry WebBook.
  • Odinity. (2014, April 1). Separation & Identification of Alcohols by Gas Chromatography.
  • Antalick, G., et al. (2022). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. Molecules, 27(15), 4991.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 19780-79-1).
  • PubChemLite. (n.d.). This compound (C14H30O).
  • ResearchGate. (n.d.). Determination of alcohol content with GC-MS Methods [Table].
  • Journal of Analytical Toxicology. (2009).
  • Sciortino, A., et al. (2022). Comparative study of SPME Arrow and conventional SPME for the analysis of whiskey samples.
  • Deana, A. A., & Curran, J. M. (2021). Determination of ethanol concentration in alcoholic beverages by direct analysis in real time mass spectrometry (DART-MS). Forensic Chemistry, 22, 100301.
  • Chromatography Forum. (2006, May 4). High-level Ethanol Method?.
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography data for this compound. In NIST Chemistry WebBook.
  • Natural Products Magnetic Resonance Data Bank. (n.d.). This compound.
  • Chromatography Forum. (2019, March 31). Alcohol Method Development by GC-MS.
  • YouTube. (2024, December 31). Alcohol Analysis with GC-MS.

Sources

Application & Protocol Guide: Investigating 2-Hexyl-1-octanol as a Novel Plasticizer in Polymer Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials. The polymer industry is actively seeking high-performance, sustainable, and safer alternatives to traditional plasticizers like phthalates. This guide introduces 2-hexyl-1-octanol, a C14 Guerbet alcohol, as a promising candidate for plasticizer applications. Its unique branched structure, high boiling point, and derivation from potentially renewable feedstocks make it an attractive area of study. This document provides a comprehensive overview of its properties, mechanism of action, and detailed, field-tested protocols for its incorporation and evaluation within a model polymer system. The methodologies are designed to be self-validating, enabling researchers to accurately assess the efficacy of this compound in modifying polymer properties.

Introduction: The Case for this compound

Guerbet alcohols are branched, primary alcohols formed through the Guerbet reaction, a self-condensation of smaller alcohols.[1][2] This process results in a molecule with twice the molecular weight of the reactant and a characteristic β-carbon branch. This compound is a prime example, synthesized from 1-octanol.[3]

The key advantage of the Guerbet alcohol structure in plasticizer design lies in its branching. Unlike linear alcohols of similar molecular weight, the alkyl branch disrupts polymer chain packing efficiency. This steric hindrance prevents the polymer chains from forming closely packed, crystalline structures, thereby increasing the intermolecular space or "free volume."[4] This structural disruption is the fundamental principle of plasticization, leading to enhanced flexibility and a lower glass transition temperature (Tg). Furthermore, the high molecular weight and low volatility of this compound suggest it may offer improved permanence and reduced migration compared to smaller plasticizers.[1]

Physicochemical Properties

A thorough understanding of the plasticizer's intrinsic properties is critical before its application. Key parameters for this compound are summarized below.

PropertyValueUnitSource(s)
Chemical Name This compound-[5]
Synonyms 1-Octanol, 2-hexyl--[6]
CAS Number 19780-79-1-[5][7]
Molecular Formula C₁₄H₃₀O-[5][6]
Molecular Weight 214.39 g/mol [5][6]
Appearance Liquid-
Boiling Point 162 (at 15 mmHg)°C[7]
Normal Boiling Point (est.) 338.31°C[6]
Octanol/Water Partition Coeff. (logP) 4.536-[6]
Proposed Mechanism of Action

The primary role of a plasticizer is to increase the mobility of polymer chains. This compound achieves this by positioning its bulky, branched structure between the long polymer chains. The polar hydroxyl (-OH) group can form weak hydrogen bonds with polar sites on the polymer (e.g., the chlorine atom in PVC), while the long, nonpolar alkyl chains interact via van der Waals forces. This effectively pushes the polymer chains apart, reducing the strong intermolecular forces that cause rigidity and brittleness. The result is a significant drop in the glass transition temperature (Tg), the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

G cluster_0 Rigid Polymer (Unplasticized) cluster_1 Flexible Polymer (Plasticized) a1 Polymer Chain a3 Strong Intermolecular Forces (Low Free Volume) a1->a3 a2 Polymer Chain a2->a3 start Addition of This compound a3->start Plasticization Process b1 Polymer Chain p This compound b1->p b2 Polymer Chain b2->p b3 Weakened Intermolecular Forces (Increased Free Volume) start->b3

Caption: Mechanism of plasticization by this compound.

Protocol: Initial Characterization of this compound

Before incorporation into a polymer matrix, the purity and basic properties of the liquid plasticizer should be verified. The following protocols are based on the principles outlined in ASTM D1045, "Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics".[8][9]

Materials and Equipment
  • This compound sample

  • Analytical balance (4 decimal places)

  • Pycnometer (specific gravity bottle), 10 mL or 25 mL

  • Abbe refractometer

  • Constant temperature water bath (25°C ± 0.1°C)

  • Deionized water

  • Acetone (for cleaning)

Step-by-Step Protocol: Specific Gravity
  • Cleaning: Thoroughly clean the pycnometer with acetone and dry it completely.

  • Tare Weight: Measure and record the weight of the empty, dry pycnometer (W_empty).

  • Water Calibration: Fill the pycnometer with deionized water and equilibrate it in the 25°C water bath for 30 minutes. Ensure the water level is exactly at the calibration mark.

  • Weighing with Water: Remove the pycnometer, dry the exterior, and weigh it (W_water).

  • Sample Preparation: Empty the pycnometer, clean it with acetone, and dry thoroughly.

  • Sample Filling: Fill the pycnometer with the this compound sample and equilibrate in the 25°C water bath for 30 minutes.

  • Weighing with Sample: Remove, dry the exterior, and weigh the pycnometer with the sample (W_sample).

  • Calculation:

    • Specific Gravity (25°C/25°C) = (W_sample - W_empty) / (W_water - W_empty)

Step-by-Step Protocol: Refractive Index
  • Calibration: Calibrate the Abbe refractometer using a standard of known refractive index at 25°C.

  • Temperature Control: Ensure the refractometer prisms are maintained at 25°C ± 0.1°C using the connected water bath.

  • Sample Application: Apply a few drops of this compound to the surface of the bottom prism.

  • Measurement: Close the prisms, allow the sample to equilibrate for 2-3 minutes, and adjust the instrument to bring the dividing line into the crosshairs of the eyepiece.

  • Reading: Read the refractive index directly from the instrument's scale. Repeat the measurement three times and report the average.

Protocol: Formulation and Compounding with Poly(vinyl chloride) (PVC)

PVC is an ideal model polymer for this study due to its inherent rigidity and wide use with external plasticizers.[10] This protocol details the solvent casting method, which is suitable for small-scale laboratory screening.

Materials and Equipment
  • PVC resin (suspension grade, K-value 65-70)

  • This compound

  • Tetrahydrofuran (THF), analytical grade

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and stir bars

  • Fume hood

  • Vacuum oven

Step-by-Step Protocol: Solvent Casting
  • Formulation Calculation: Prepare formulations based on parts per hundred resin (phr). For example, to prepare a 40 phr sample:

    • Weigh 10.0 g of PVC resin.

    • Weigh 4.0 g of this compound.

  • Dissolution: In the fume hood, place the PVC resin in a beaker with a stir bar. Add approximately 200 mL of THF and stir until the PVC is completely dissolved. This may take several hours.

  • Plasticizer Addition: Once the PVC is dissolved, slowly add the pre-weighed this compound to the solution while stirring. Continue stirring for another 30 minutes to ensure a homogenous mixture.

  • Casting: Pour the viscous solution into a clean, level glass petri dish. The volume should be sufficient to yield a final film thickness of approximately 1 mm.

  • Solvent Evaporation: Cover the dish loosely (e.g., with perforated aluminum foil) to allow for slow solvent evaporation in the fume hood for 24 hours. This prevents the formation of bubbles and surface defects.

  • Final Drying: Place the petri dish in a vacuum oven at 50°C for at least 48 hours to remove all residual THF.

  • Film Removal: Carefully peel the resulting flexible PVC film from the glass substrate. Store the film in a desiccator before testing.

G A 1. Weigh PVC Resin & This compound B 2. Dissolve PVC in THF A->B C 3. Add Plasticizer to Solution B->C D 4. Cast Homogenous Solution onto Plate C->D E 5. Slow Evaporation (Fume Hood, 24h) D->E F 6. Final Drying (Vacuum Oven, 48h) E->F G 7. De-mold and Store Plasticized Film F->G

Caption: Experimental workflow for solvent casting of plasticized PVC films.

Protocol: Performance Evaluation of Plasticized PVC

The effectiveness of this compound as a plasticizer is quantified by measuring the changes in the thermal and mechanical properties of the host polymer.

Thermal Analysis: Glass Transition Temperature (Tg)
  • Method: Differential Scanning Calorimetry (DSC)

  • Equipment: DSC instrument

  • Sample Preparation: Cut a small disc (5-10 mg) from the plasticized PVC film and place it in a hermetically sealed aluminum DSC pan.

  • Thermal Program:

    • First Heat: Ramp temperature from 25°C to 120°C at 10°C/min to erase the polymer's thermal history.

    • Cool: Cool the sample from 120°C to -80°C at 10°C/min.

    • Second Heat: Ramp temperature from -80°C to 120°C at 10°C/min.

  • Data Analysis: Determine the Tg from the second heating scan. It is identified as the midpoint of the step-like transition in the heat flow curve. A lower Tg compared to unplasticized PVC indicates effective plasticization.

Mechanical Analysis: Tensile Properties
  • Method: Based on ASTM D2284, "Standard Test Method for Acidity in Vinyl Chloride Resins".[10] (Note: The title of ASTM D2284 in the search result is incorrect, but the content describes tensile testing for plasticizer efficiency.)

  • Equipment: Universal Testing Machine (UTM) with a suitable load cell.

  • Sample Preparation: Cut dumbbell-shaped specimens from the cast films using a die cutter (e.g., ASTM D638 Type V).

  • Measurement: Measure the thickness and width of the narrow section of each specimen at three points and average the results.

  • Testing: Mount the specimen in the grips of the UTM.

  • Procedure: Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

  • Data Analysis: From the resulting stress-strain curve, determine:

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the curve.

    • Tensile Strength at Break: The maximum stress the material can withstand before fracturing.

    • Elongation at Break: The percentage increase in length at the point of fracture.

Permanence Analysis: Solvent Extraction Test
  • Method: Adapted from solvent extraction principles to assess plasticizer migration.

  • Equipment: Analytical balance, 250 mL beakers, hexane.

  • Initial Weight: Cut a 2 cm x 2 cm square from the plasticized film and record its initial weight (W_initial).

  • Immersion: Submerge the sample in a beaker containing 100 mL of hexane at room temperature.

  • Extraction: Let the sample soak for 24 hours.

  • Drying: Remove the sample, gently pat it dry with a lint-free cloth, and then dry it in a vacuum oven at 50°C for 24 hours to remove any absorbed solvent.

  • Final Weight: Record the final weight of the sample (W_final).

  • Calculation:

    • % Weight Loss = [(W_initial - W_final) / W_initial] * 100

Data Interpretation & Expected Outcomes

The addition of this compound is expected to systematically alter the properties of PVC. Researchers should observe clear trends as the concentration of the plasticizer is increased.

Plasticizer Conc. (phr)Expected Tg (°C)Expected Tensile Strength (MPa)Expected Elongation at Break (%)
0 (Control PVC)80 - 8545 - 55< 10
2035 - 4530 - 40100 - 150
4010 - 2020 - 28250 - 350
60-5 - 512 - 18> 400

Interpretation:

  • A significant decrease in Tg is the primary indicator of successful plasticization.

  • A decrease in Tensile Strength and Young's Modulus reflects the transition from a rigid to a soft material.

  • A substantial increase in Elongation at Break demonstrates the enhanced flexibility and ductility of the polymer.

  • A low percentage weight loss in the extraction test would indicate good permanence and low migration of this compound.

Conclusion

This compound presents itself as a viable and intriguing candidate for research into novel, high-performance plasticizers. Its branched Guerbet structure is theoretically ideal for disrupting polymer chain packing, and its high molecular weight suggests good permanence. The protocols detailed in this guide provide a robust framework for researchers to formulate, compound, and comprehensively evaluate the plasticizing effects of this compound on PVC and other polymer systems. The results of such studies will be crucial in validating its potential as a modern alternative to conventional plasticizers.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 19780-79-1).
  • Esteban, J., et al. (2024). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. MDPI.
  • Terra Mater. (n.d.). 2-hexyl-octan-1-ol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545551, this compound.
  • Patsnap. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
  • AOCS. (2019). Guerbet Compounds.
  • ANSI Webstore. (n.d.). ASTM D1045-95(2001) - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
  • iTeh Standards. (n.d.). ASTM D1045-08 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
  • Ataman Kimya. (n.d.). HEXYLDECANOL.
  • Cheméo. (n.d.). This compound.
  • Park, K. (n.d.). PLASTICIZERS. Kinam Park, Purdue University.

Sources

Application Notes & Protocols: Formulation of High-Performance Biolubricants Using 2-Hexyl-1-octanol Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The increasing demand for sustainable and high-performance industrial fluids has driven significant research into biolubricants derived from renewable sources. Synthetic esters, classified as API Group V base oils, stand out for their tunable properties, excellent lubricity, and inherent biodegradability.[1][2] This document provides a comprehensive guide for researchers and formulation scientists on the synthesis, formulation, and performance evaluation of advanced biolubricants based on esters of 2-hexyl-1-octanol. This compound, a C14 Guerbet alcohol, is a branched-chain primary alcohol whose structure is uniquely suited for creating esters with superior low-temperature fluidity and high thermal-oxidative stability.[3][4] We present detailed, field-tested protocols for the synthesis of the ester base stock, its formulation with performance-enhancing additives, and the subsequent validation of the final lubricant against established ASTM standards.

Introduction: The Case for this compound Esters

Conventional mineral oil-based lubricants pose significant environmental challenges due to their persistence and toxicity. Biolubricants offer a viable alternative, characterized by high biodegradability, low toxicity, and a reduced carbon footprint.[2][5] While first-generation biolubricants (natural vegetable oils) suffer from poor oxidative and thermal stability, synthetic esters engineered from specific alcohols and acids overcome these limitations.[4][6]

The choice of alcohol is critical to the final properties of the ester. This compound (CAS: 19780-79-1) is a Guerbet alcohol with a branched aliphatic structure.[7][8][9] This branching disrupts the molecular packing that can lead to crystallization at low temperatures, thereby imparting an excellent pour point to its esters.[3][4] Furthermore, the resulting esters exhibit high viscosity indices (VI) and strong thermal stability, making them an ideal base stock for high-performance lubricant formulations.[3]

This guide is structured to follow the complete development lifecycle:

  • Part I: Synthesis of the Ester Base Stock: A detailed protocol for synthesizing a diester from this compound.

  • Part II: Formulation with Performance Additives: A guide to selecting and blending additives to meet specific performance targets.

  • Part III: Performance Validation: Standardized testing protocols to characterize the final formulated biolubricant.

Part I: Synthesis of Di-(2-hexyl-1-octyl) Adipate Base Stock

Principle of Synthesis

The synthesis is achieved via a classic Fischer esterification reaction. In this protocol, two molecules of this compound are reacted with one molecule of a dicarboxylic acid (adipic acid) in the presence of an acid catalyst. The reaction is driven to completion by the continuous removal of water, a byproduct of the reaction.[6] The resulting molecule, a diester, possesses a high molecular weight and a structure that provides an excellent combination of viscosity, thermal stability, and low-temperature performance.

Experimental Protocol: Synthesis

Materials & Equipment:

  • This compound (Molar Mass: 214.39 g/mol )

  • Adipic Acid (Molar Mass: 146.14 g/mol )

  • Catalyst: p-Toluene Sulfonic Acid (p-TSA) or Sulfuric Acid (H₂SO₄)

  • Toluene (for azeotropic water removal)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 1-L Round-bottom flask with three necks

  • Heating mantle with magnetic stirrer and thermocouple

  • Dean-Stark trap and condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Charging: To the 1-L round-bottom flask, add Adipic Acid (0.5 mol, 73.07 g) and this compound (1.05 mol, 225.11 g - a slight 5% molar excess is used to drive the reaction).

  • Solvent and Catalyst Addition: Add 200 mL of Toluene to the flask to facilitate azeotropic removal of water. Add the acid catalyst, p-TSA (approx. 1% of total reactant weight, ~3 g).

  • Reaction Setup: Assemble the flask with the heating mantle, Dean-Stark trap, and condenser. Begin stirring to ensure the mixture is homogeneous.

  • Esterification: Heat the mixture to reflux (approx. 110-120°C). Water will begin to co-distill with the toluene and collect in the arm of the Dean-Stark trap. The reaction is complete when water ceases to be collected (theoretical yield of water is 1 mol, or ~18 mL). This typically takes 4-8 hours.

  • Reaction Monitoring (Optional): Progress can be monitored by periodically taking a small sample and measuring its Total Acid Number (TAN) via titration (see ASTM D664/D974).[10] The reaction is considered complete when the TAN value is < 0.1 mg KOH/g.

  • Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 100 mL of 5% NaHCO₃ solution (to neutralize the acid catalyst). Repeat until no more CO₂ evolution is observed.

    • 100 mL of deionized water (twice) to remove any remaining salts.

  • Drying and Purification: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄. Filter to remove the drying agent.

  • Solvent Removal: Remove the toluene and any unreacted alcohol using a rotary evaporator under reduced pressure. The final product is a clear, viscous liquid: Di-(2-hexyl-1-octyl) Adipate.

Visualization: Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep1 Charge Reactants: This compound Adipic Acid prep2 Add Catalyst (p-TSA) & Toluene prep1->prep2 react Heat to Reflux (110-120°C) prep2->react collect Collect Water via Dean-Stark Trap react->collect monitor Monitor TAN (< 0.1 mg KOH/g) collect->monitor cool Cool to RT monitor->cool wash Neutralize & Wash (NaHCO₃, H₂O) cool->wash dry Dry (MgSO₄) & Filter wash->dry evap Rotary Evaporation (Remove Toluene) dry->evap product Final Product: Ester Base Stock evap->product

Caption: Workflow for the synthesis of the ester base stock.

Part II: Formulation of the High-Performance Biolubricant

Principle of Formulation

The synthesized ester serves as an excellent base oil but lacks the specific protective capabilities required for demanding applications. A carefully selected additive package is blended into the base oil to enhance its properties. The inherent polarity of esters makes them excellent solvents for additives, ensuring a stable and homogeneous final product.[1][11][12]

Additive Selection

The choice of additives depends on the target application (e.g., hydraulic fluid, gear oil, engine oil). A typical formulation for an industrial gear or hydraulic oil is described below.

Additive TypeFunctionExample Compound(s)Typical Treat Rate (wt%)
Antioxidant (AO) Inhibits oxidation at high temperatures, extending fluid life.[13]Phenolic (e.g., BHT), Aminic (e.g., alkylated diphenylamines)0.5 - 2.0%
Anti-Wear (AW) Forms a protective film on metal surfaces to prevent wear under boundary lubrication conditions.Zinc or Bismuth Carboxylates, Ashless Dithiocarbamates.[14]0.5 - 1.5%
Extreme Pressure (EP) Prevents catastrophic welding and seizure of surfaces under very high loads.Sulfur-Phosphorus compounds, Bismuth Naphthenate.[14]1.0 - 3.0%
Corrosion Inhibitor Protects metal components from rust and corrosion.Tolutriazole derivatives, Zinc Naphthenate.[14]0.1 - 0.5%
Antifoam Agent Prevents foam formation, ensuring efficient lubrication and heat transfer.Silicone-based polymers10 - 100 ppm
Protocol: Additive Blending
  • Preparation: Place a calculated amount of the synthesized ester base stock (e.g., 95 g for a 100 g batch) into a glass beaker with a magnetic stir bar.

  • Heating: Gently heat the base stock on a hot plate to 60-70°C. This reduces viscosity and aids in the dissolution of additives.

  • Additive Incorporation: Add the required weight of each additive to the heated base oil while stirring. Add solid additives first, followed by liquid additives.

    • Example for a 100g batch:

    • Add 1.5g Antioxidant

    • Add 1.0g Anti-Wear agent

    • Add 2.0g EP agent

    • Add 0.5g Corrosion Inhibitor

  • Homogenization: Continue stirring for 60 minutes or until all additives are completely dissolved and the solution is clear and bright.

  • Cooling: Remove the beaker from the heat and allow it to cool to room temperature while continuing to stir. Add the antifoam agent during the cooling phase (around 40°C).

Part III: Performance Evaluation & Validation

Principle of Performance Testing

The formulated biolubricant must be rigorously tested to ensure it meets or exceeds performance specifications. Standardized test methods from ASTM International provide a framework for repeatable and comparable results.[15][16]

Key Performance Tests & Protocols

The following table summarizes the critical tests for evaluating an industrial lubricant.

PropertyASTM StandardSignificance
Kinematic Viscosity ASTM D445 Measures the fluid's resistance to flow at 40°C and 100°C. This is the most fundamental property of a lubricant.
Viscosity Index (VI) ASTM D2270 An empirical number indicating the effect of temperature change on viscosity. A higher VI denotes less change.[17]
Pour Point ASTM D97 The lowest temperature at which the oil will still flow, critical for cold-weather applications.
Flash Point ASTM D92 The lowest temperature at which vapors will ignite, indicating the lubricant's volatility and fire safety.
Oxidation Stability ASTM D2272 (RPVOT) Measures the lubricant's resistance to oxidation under heat and pressure, predicting its service life.
Wear Prevention ASTM D4172 (4-Ball) Evaluates the anti-wear properties by measuring the wear scar on steel balls under a specified load.
Copper Corrosion ASTM D130 Assesses the tendency of the lubricant to corrode copper and its alloys (e.g., bronze bushings).
Total Acid Number (TAN) ASTM D664 Measures the acidity of the lubricant. An increase in TAN over time indicates oil degradation.[10][18]
Visualization: Testing & Validation Workflow

cluster_input cluster_tests Performance Testing Battery cluster_output start Formulated Biolubricant visc Viscosity & VI (ASTM D445, D2270) start->visc thermal Pour & Flash Point (ASTM D97, D92) start->thermal stability Oxidation Stability (ASTM D2272) start->stability tribology Wear & Corrosion (ASTM D4172, D130) start->tribology end Performance Data Sheet visc->end thermal->end stability->end tribology->end

Caption: Standardized workflow for lubricant performance validation.

Example Data Summary

The following table illustrates the expected performance improvement from the base stock to the fully formulated lubricant. (Note: Values are representative).

PropertyUnitBase EsterFormulated Lubricant
Viscosity @ 40°CcSt44.546.0
Viscosity @ 100°CcSt8.89.1
Viscosity Index (VI)-185182
Pour Point°C-45-45
Flash Point°C250248
RPVOT Lifeminutes250> 800
4-Ball Wear Scarmm0.850.40
Copper Corrosion (3h, 100°C)rating1b1a
TANmg KOH/g0.050.55

The data clearly demonstrates the role of the additive package. While the base ester possesses excellent VI and pour point, the formulated lubricant shows a dramatic improvement in oxidation stability (RPVOT life) and wear protection (smaller wear scar), making it suitable for demanding industrial use.

References

  • Aravind, S. (2018). Formulation of a novel biolubricant with enhanced properties using esterified rubber seed oil as a base stock. ResearchGate. Available at: https://www.researchgate.net/publication/327339798_Formulation_of_a_novel_biolubricant_with_enhanced_properties_using_esterified_rubber_seed_oil_as_a_base_stock
  • ASTM International. (2019). ASTM Adopts Biobased Grease Test. Lubes'N'Greases. Available at: https://www.lubesngreases.com/magazine/americas/single-issue/base-oils-and-additives/astm-adopts-biobased-grease-test/
  • Azman, S. S. N., et al. (2018). Development of catalyst complexes for upgrading biomass into ester-based biolubricants for automotive applications: a review. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra13019a
  • Umicore. Grease and Lubricant Additives. Cobalt & Specialty Materials. Available at: https://csm.umicore.
  • Teknor Apex. Why Esters? Di-Esters, Polyol esters, Trimelliate esters. Available at: https://www.teknorapex.com/why-esters
  • ResearchGate. Synthesis and Physicochemical Properties of Low Viscosity 2‐Ethylhexyl Alkyl Ethers Made from Palm‐Based Esters as Potential Biolubricant. Available at: https://www.researchgate.net/publication/338270519_Synthesis_and_Physicochemical_Properties_of_Low_Viscosity_2-Ethylhexyl_Alkyl_Ethers_Made_from_Palm-Based_Esters_as_Potential_Biolubricant
  • DuPont. MOLYKOTE® Ester-based lubricants. Available at: https://www.dupont.com/brands/molykote/ester-based-lubricants.html
  • IRE Journals. (2022). Synthesis of Eco-Friendly Biolubricant by Chemical Modification of Sandbox Seed Oil. Available at: https://www.irejournals.
  • MANNOL. Ester Additive 9929. Available at: https://mannol.de/en/products/additives/oil-additives/ester-additive-9929
  • IARJSET. (2021). Synthesis of Bio-lubricants from Waste Cooking Oil: A Review. Available at: https://iarjset.com/upload/2021/may-21/IARJSET-31.pdf
  • Housel, T. Synthetic Esters: Engineered to Perform. Machinery Lubrication. Available at: https://www.machinerylubrication.com/Read/1881/synthetic-esters-lubricants
  • MDPI. (2024). Synthesis and Evaluation of Bio-Lubricants from Renewable Raw Materials.
  • MDPI. (2024). Sustainable Biocatalytic Synthesis of a Second-Generation Biolubricant. Available at: https://www.mdpi.com/2073-4344/14/2/136
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Hexyl-1-decanol in Advanced Lubricant Formulations. Available at: https://www.inno-pharmchem.
  • ResearchGate. Enzymatic synthesis of 2-ethylhexyl esters of fatty acids by immobilized lipase from Candida sp. 99–125. Available at: https://www.researchgate.
  • Semantic Scholar. Optimization of the production parameters of octyl ester biolubricant using Taguchi's design method and physico-chemical characterization of the product. Available at: https://www.semanticscholar.org/paper/Optimization-of-the-production-parameters-of-octyl-Monteiro-de-Melo-Neta/b559092419446f7c77570183307b2205562d9876
  • Cheméo. Chemical Properties of this compound (CAS 19780-79-1). Available at: https://www.chemeo.com/cid/79-883-2/2-Hexyl-1-octanol.html
  • Semantic Scholar. (2022). A novel class of bio-lubricants are synthesized by epoxidation of 10-undecylenic acid-based esters. Available at: https://www.semanticscholar.org/paper/A-novel-class-of-bio-lubricants-are-synthesized-of-Prasad-Kamalakar/3136709f98453472097e887e59c0499b7754b2d8
  • NREL. Bio-oil Analytical Method Standardization with ASTM International. Available at: https://www.nrel.gov/docs/fy18osti/70363.pdf
  • Nadkarni, R. A. (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. ASTM International. Available at: https://www.astm.org/MANUAL44-2ND-EB.html
  • Petroleum Quality Institute of America. Engine Oil Lubricant ASTM Tests. Available at: https://www.pqia.org/engine-oil-lubricant-astm-tests/
  • Analytical Standards. What to Know about ASTM Standards for Lubricating Oils. Available at: https://www.analytical-standards.
  • PubChemLite. This compound (C14H30O). Available at: https://pubchemlite.acs.org/beta/compound/545551
  • National Institutes of Health. This compound. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/545551
  • Salimon, J., et al. (2016). Lubricity Characterizations of Sebacic Acid Based Ester. ResearchGate. Available at: https://www.researchgate.

Sources

Application Notes & Protocols: Experimental Setup for the Guerbet Reaction with an Alkali Metal Hydroxide Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Guerbet Reaction - A Classic Route to Branched Alcohols

The Guerbet reaction, first described by Marcel Guerbet in 1899, is a robust and enduring method for the self-condensation of primary alcohols to produce β-alkylated dimer alcohols, known as Guerbet alcohols.[1] This process is of significant industrial and academic interest as it transforms simple, often bio-based, feedstocks into higher-value, branched alcohols with applications as surfactants, plasticizers, lubricants, and cosmetic ingredients.[1][2] The reaction is typically performed at elevated temperatures and requires a catalyst system, which classically consists of an alkali metal hydroxide or alkoxide, often in conjunction with a hydrogenation/dehydrogenation co-catalyst.[2][3]

This guide provides a detailed examination of the experimental setup for the Guerbet reaction, with a specific focus on the use of alkali metal hydroxide catalysts such as sodium hydroxide (NaOH) and potassium hydroxide (KOH). We will delve into the mechanistic underpinnings, critical process parameters, a step-by-step protocol, and essential safety considerations.

Mechanistic Overview: A Four-Step Autotransfer Process

The Guerbet reaction proceeds through a four-step hydrogen autotransfer mechanism.[1][2] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The alkali metal hydroxide plays a pivotal role, particularly in the aldol condensation step.

  • Dehydrogenation (Oxidation): The primary alcohol is first oxidized to its corresponding aldehyde. This step is often facilitated by a co-catalyst, such as Raney Nickel or other transition metals, which acts as a hydrogen acceptor.[1][2]

  • Aldol Condensation: Two molecules of the aldehyde, under the influence of the strong base (alkali metal hydroxide), undergo an aldol condensation to form a β-hydroxy aldehyde, which then readily dehydrates to an α,β-unsaturated aldehyde.[4][5]

  • Hydrogenation (Reduction): The α,β-unsaturated aldehyde is then reduced to the final saturated Guerbet alcohol. The hydrogen for this step is provided by the initial dehydrogenation of the starting alcohol, hence the term "hydrogen autotransfer."[4]

  • Water Elimination: Overall, one equivalent of water is eliminated for each molecule of Guerbet alcohol formed.[2]

It is important to be aware of potential side reactions, such as the Cannizzaro reaction, where two aldehyde molecules disproportionate to form an alcohol and a carboxylic acid, and the Tishchenko reaction, which can also be catalyzed by base.[1][2]

Diagram: The Guerbet Reaction Mechanism

Guerbet_Mechanism cluster_main Guerbet Reaction Pathway cluster_side Key Side Reactions Start Primary Alcohol (R-CH2-CH2OH) Aldehyde Aldehyde (R-CH2-CHO) Start->Aldehyde [1] Dehydrogenation (-H2) Aldol_Adduct α,β-Unsaturated Aldehyde (R-CH=C(R)-CHO) Aldehyde->Aldol_Adduct [2] Aldol Condensation (+ Aldehyde, -H2O) Catalyzed by OH- Cannizzaro Cannizzaro Reaction: 2 Aldehyde -> Alcohol + Carboxylic Acid Aldehyde->Cannizzaro competes Tishchenko Tishchenko Reaction: 2 Aldehyde -> Ester Aldehyde->Tishchenko competes Product Guerbet Alcohol (R-CH(CH2R)-CH2OH) Aldol_Adduct->Product [3] Hydrogenation (+H2)

Caption: The four-step mechanism of the Guerbet reaction and competing side reactions.

Experimental Design and Key Parameters

The successful execution of a Guerbet reaction hinges on the careful control of several key parameters. The choice of alkali metal hydroxide, reaction temperature, and the method of water removal are particularly critical.

Choice of Alkali Metal Hydroxide: NaOH vs. KOH

Both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective catalysts for the Guerbet reaction.[6] The choice between them can influence reaction rates and product distribution.

  • Potassium Hydroxide (KOH): Often preferred due to the slightly larger ionic radius of the potassium ion, which can sometimes lead to better solubility in the alcoholic reaction medium and enhanced reactivity.[7][8]

  • Sodium Hydroxide (NaOH): A cost-effective and readily available option that is also highly effective.[9] In some cases, NaOH may lead to faster reaction rates compared to KOH at the same concentration.[10]

The optimal concentration of the hydroxide catalyst typically ranges from 0.5 to 5% by weight based on the starting alcohol.[7]

ParameterSodium Hydroxide (NaOH)Potassium Hydroxide (KOH)Key Considerations
Typical Loading 0.5 - 5 wt%0.5 - 5 wt%Higher loadings can increase reaction rate but may also promote side reactions.[7]
Reactivity Can exhibit faster reaction rates in some systems.[10]Often favored for its solubility and consistent performance.[8]The choice may be substrate-dependent and require empirical optimization.
Cost Generally more cost-effective.Slightly more expensive than NaOH.Cost may be a factor for large-scale synthesis.
Handling Highly corrosive and hygroscopic.[11]Highly corrosive and hygroscopic.[11]Both require careful handling in a dry environment.
Reaction Temperature

The Guerbet reaction is a thermally demanding process, typically requiring temperatures in the range of 180-360 °C.[1] However, with an efficient co-catalyst, temperatures can sometimes be lowered to the 175-230 °C range.[7][12]

  • Too Low Temperature: The reaction rate will be impractically slow.

  • Too High Temperature: Can lead to the formation of by-products through competing side reactions and potential decomposition of the starting materials or products.

Water Removal

The continuous removal of water as it is formed is crucial to drive the reaction equilibrium towards the product side.[12][13] This is often achieved by performing the reaction at the reflux temperature of the starting alcohol and using a Dean-Stark apparatus or a similar setup to physically separate the water.[12] For higher-boiling alcohols, the reaction may be conducted under a slow stream of an inert gas (e.g., nitrogen or argon) to facilitate the removal of water vapor.

Detailed Experimental Protocol: Synthesis of 2-Ethylhexanol from n-Butanol

This protocol provides a representative procedure for the Guerbet dimerization of n-butanol to 2-ethylhexanol using a potassium hydroxide catalyst.

Materials and Equipment
  • Reactants:

    • n-Butanol (reagent grade, dried over molecular sieves)

    • Potassium hydroxide (KOH) pellets

  • Co-catalyst (Optional but Recommended):

    • Raney Nickel (50% slurry in water) or a supported palladium or platinum catalyst (e.g., 5% Pd/C).[12]

  • Apparatus:

    • Three-necked round-bottom flask (appropriately sized for the reaction scale)

    • Reflux condenser

    • Dean-Stark trap

    • Mechanical stirrer with a gas-tight seal

    • Heating mantle with a temperature controller and thermocouple

    • Inert gas inlet (Nitrogen or Argon)

    • Standard laboratory glassware for workup (separatory funnel, beakers, distillation apparatus)

    • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Safety Precautions
  • Alkali Metal Hydroxides: NaOH and KOH are extremely corrosive and can cause severe burns to skin and eyes.[11] Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile gloves are suitable for small quantities).[14][15]

  • High Temperatures: The reaction is conducted at high temperatures, posing a risk of thermal burns. Ensure the apparatus is securely clamped and the heating mantle is properly controlled.

  • Flammable Alcohols: n-Butanol is flammable. Keep all ignition sources away from the reaction setup.

  • Hydrogen Gas: If using a hydrogenation/dehydrogenation catalyst like Raney Nickel, be aware that hydrogen gas will be evolved. The reaction should be conducted in a well-ventilated fume hood.

  • Pressure Build-up: Ensure the system is not closed to the atmosphere to prevent pressure build-up, especially during heating.

Step-by-Step Procedure
  • Apparatus Setup:

    • Assemble the three-necked flask with the mechanical stirrer in the central neck, the reflux condenser with the Dean-Stark trap on one side neck, and a stopper or inert gas inlet on the other.

    • Ensure all glassware is oven-dried to remove any residual moisture.[14]

    • Charge the Dean-Stark trap with n-butanol.

  • Charging the Reactor:

    • To the reaction flask, add n-butanol.

    • Carefully add the potassium hydroxide pellets (e.g., 2% by weight of the n-butanol).

    • If using a co-catalyst, add it at this stage (e.g., a small amount of Raney Nickel, washed with n-butanol to remove water).

  • Reaction Execution:

    • Begin stirring the mixture and start a gentle flow of inert gas through the system.

    • Gradually heat the reaction mixture to the reflux temperature of n-butanol (~118 °C).

    • As the reaction proceeds, water will be formed and will azeotropically distill with the n-butanol, collecting in the Dean-Stark trap.

    • Continuously monitor the collection of water in the trap. The reaction is typically complete when water evolution ceases. This can take several hours (e.g., 3-8 hours).[7]

  • Reaction Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid co-catalyst was used, remove it by filtration.

    • Carefully neutralize the basic reaction mixture by washing it with a dilute acid (e.g., 1 M HCl) in a separatory funnel. Check the pH of the aqueous layer to ensure it is neutral or slightly acidic.

    • Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the n-butanol and any low-boiling impurities by distillation.

    • The desired Guerbet alcohol (2-ethylhexanol) can then be purified by fractional distillation under reduced pressure.

Experimental Workflow Diagram

Guerbet_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble Dry Glassware: Flask, Condenser, Dean-Stark Charge Charge Reactor: n-Butanol, KOH, Co-catalyst Setup->Charge Heat Heat to Reflux under Inert Gas Charge->Heat Collect_H2O Collect Water in Dean-Stark Trap Heat->Collect_H2O Monitor Monitor until H2O Evolution Ceases Collect_H2O->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter to Remove Co-catalyst Cool->Filter Neutralize Neutralize with Dilute Acid Filter->Neutralize Wash Wash with Water & Bicarbonate Neutralize->Wash Dry Dry Organic Layer Wash->Dry Distill Purify by Fractional Distillation Dry->Distill Product Pure Guerbet Alcohol Distill->Product

Caption: A step-by-step workflow for the Guerbet reaction from setup to purification.

Conclusion

The Guerbet reaction, catalyzed by alkali metal hydroxides, remains a highly relevant and practical method for the synthesis of branched, higher-order alcohols. A thorough understanding of the reaction mechanism, coupled with careful control over key experimental parameters such as catalyst choice, temperature, and water removal, is essential for achieving high yields and selectivities. By following a well-designed protocol and adhering to strict safety measures, researchers can effectively harness this classic reaction for a wide range of applications in chemical synthesis and materials science.

References

  • Wikipedia. Guerbet reaction. [Link]
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  • Gabriëls, D., Hernández, W. Y., Sels, B., Van Der Voort, P., & Verberckmoes, A. (2015). The Guerbet condensation reaction: a review of thermodynamic insights and unraveling the various mechanistic steps. Catalysis Science & Technology, 5(7), 3876-3902. [Link]
  • Purdue University. Alkali Metals. [Link]
  • MDPI. Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. [Link]
  • CORE.
  • Google Patents. EP2913319A1 - Synthesis of guerbet alcohols.
  • Taylor & Francis. Guerbet reaction – Knowledge and References. [Link]
  • Wiley Online Library.
  • Pass My Exams. Safety precautions for handling alkali metals. [Link]
  • ACS Publications. Heterogeneous Catalysts for the Guerbet Coupling of Alcohols. [Link]
  • University of Illinois Urbana-Champaign, Division of Research Safety. Bases - Hydroxides. [Link]
  • Google Patents.
  • ResearchGate.
  • ResearchGate. A Four-step mechanism of the Guerbet reaction, B three-step mechanism. [Link]
  • University of Warwick.
  • Grossmont College. EXPERIMENT 12 A: STANDARDIZATION OF A SODIUM HYDROXIDE SOLUTION OBJECTIVE. [Link]
  • Frontiers.
  • National Institutes of Health. Optimized NaOH and KOH treatments for interfacial and mechanical enhancement of agro-marine ash reinforced aluminum composites. [Link]
  • Research Square.
  • SciELO México. The Effect of NaOH and KOH on the Characterization of Mesoporous AlOOH Nanostructures in the Hydrothermal Route. [Link]
  • ResearchGate. Experimental reaction rates for NaOH and KOH (2 mol. L-1 )

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Characterization techniques for 2-Hexyl-1-octanol and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 2-Hexyl-1-octanol and its Derivatives

Introduction: Understanding this compound

This compound (CAS: 19780-79-1), a C14 branched primary alcohol, is a member of the Guerbet alcohol family.[1][2] These alcohols are prized for their unique physical properties, which include low volatility, excellent thermal and oxidative stability, and liquidity over a wide range of temperatures. These characteristics stem from their β-branched structure, a result of the Guerbet condensation reaction where a primary alcohol dimerizes.[2]

The molecular formula of this compound is C₁₄H₃₀O, and its structure features a hydroxyl group at the primary position with hexyl and octyl chains branching from the second carbon.[3][4] This structure imparts properties that make it a valuable component in various industrial applications, including cosmetics as an emollient and thickening agent, in lubricants as a viscosity modifier, and as a chemical intermediate for the synthesis of plasticizers, surfactants, and other specialty chemicals.[1]

This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the complete characterization of this compound and its common derivatives, such as esters. The methodologies outlined herein are designed to provide researchers, quality control scientists, and drug development professionals with a robust framework for structural verification, purity assessment, and quality control.

Part 1: Physicochemical Characterization

The initial step in characterizing any chemical substance is to determine its fundamental physical properties. These constants are crucial for identity confirmation, quality assessment, and predicting the substance's behavior in various applications.

PropertyValueSource
Molecular Formula C₁₄H₃₀O[3][4]
Molecular Weight 214.39 g/mol [3][5]
CAS Number 19780-79-1[4]
Appearance Colorless to almost colorless clear liquid[6]
Boiling Point 162 °C at 15 mmHg[7]
Density ~0.836 g/mL at 25 °C[8]
Refractive Index ~1.449 at 20 °C[8]

Part 2: Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Causality Behind Experimental Choices: ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the number and type of carbon atoms. For a molecule like this compound, these techniques are essential to confirm the branching and the position of the hydroxyl group.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

  • ~3.55 ppm (d, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂OH). The signal is a doublet due to coupling with the adjacent methine proton.

  • ~1.5-1.6 ppm (m, 1H): The methine proton at the branch point (-CH-).

  • ~1.2-1.4 ppm (m, 20H): A complex multiplet corresponding to the overlapping signals of the methylene protons in the hexyl and octyl chains.

  • ~0.88 ppm (t, 6H): Protons of the two terminal methyl groups (-CH₃).

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

  • ~65 ppm: The carbon attached to the hydroxyl group (-CH₂OH).[9]

  • ~40 ppm: The methine carbon at the branch point (-CH-).

  • ~22-32 ppm: A series of signals for the methylene carbons (-CH₂-) in the alkyl chains.

  • ~14 ppm: The terminal methyl carbons (-CH₃).

Protocol: NMR Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16

      • Spectral Width: 0-12 ppm

    • ¹³C NMR:

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (or more for dilute samples)

      • Spectral Width: 0-220 ppm

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Experimental Choices: For this compound, IR is crucial for confirming the presence of the hydroxyl (-OH) group, a key functional group, and the aliphatic C-H bonds of the alkyl chains.

Characteristic IR Absorption Bands:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[10]

  • C-H Stretch (aliphatic): Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-O Stretch: A strong absorption in the 1050-1260 cm⁻¹ region, indicative of a primary alcohol.[10]

Protocol: Attenuated Total Reflectance (ATR) IR Analysis

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a single drop of liquid this compound directly onto the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands corresponding to the O-H, C-H, and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions.

Causality Behind Experimental Choices: GC-MS is the preferred method as it combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, MS will confirm the molecular weight and provide characteristic fragmentation patterns that support the branched structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 214, corresponding to the molecular weight of this compound, may be weak or absent due to the instability of primary alcohols.[4]

  • [M-H₂O]⁺: A peak at m/z = 196, resulting from the loss of a water molecule (dehydration), is common for alcohols.[9]

  • Alpha-Cleavage: The C-C bond adjacent to the oxygen atom breaks. The major fragmentation will be the loss of the larger alkyl chain (hexyl), leading to a prominent peak.

  • Alkyl Fragments: A series of peaks corresponding to the fragmentation of the alkyl chains will be observed, with characteristic clusters separated by 14 Da (-CH₂-). The most abundant peaks are often at m/z = 43, 57, 71, etc.[3]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~100-1000 µg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • Instrumental Conditions:

    • GC System:

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

      • Inlet: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C.

      • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS System (EI):

      • Ion Source Temperature: 230 °C.

      • Electron Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak.

    • Identify the molecular ion (if present) and the key fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[4]

Part 3: Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of a substance and for quantifying its concentration in a mixture.

Gas Chromatography (GC)

GC is an ideal technique for analyzing volatile and thermally stable compounds like this compound. It is primarily used for purity assessment and quantitative analysis.[11]

Causality Behind Experimental Choices: A Flame Ionization Detector (FID) is used due to its high sensitivity to hydrocarbons and its wide linear range, making it perfect for determining the purity of the alcohol and quantifying any organic impurities. A polar column (e.g., DB-Wax) can also be used to provide different selectivity compared to non-polar columns.[12]

Protocol: Purity Analysis by GC-FID

  • Sample Preparation:

    • Prepare a solution of this compound (~1 mg/mL) in a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Instrumental Conditions:

    • GC System: Agilent 8860 GC or equivalent.[13]

    • Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm x 0.25 µm) or equivalent polar column.[13]

    • Inlet: Split injector (100:1 ratio) at 250 °C.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 80 °C for 1 min, ramp at 15 °C/min to 240 °C, hold for 10 min.

    • Detector: FID at 260 °C.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

High-Performance Liquid Chromatography (HPLC)

Direct HPLC analysis of this compound is challenging because it lacks a UV chromophore. However, it is a critical technique for analyzing its non-volatile derivatives or for quantification after derivatization.

Causality Behind Experimental Choices: For derivatives that have a UV-active group (e.g., esters of aromatic acids) or for trace analysis, HPLC is indispensable. When the alcohol itself must be quantified at low levels, pre-column derivatization with a UV-absorbing or fluorescent agent is required.[14]

Protocol: HPLC Analysis of a UV-Active Derivative (e.g., Benzoate Ester)

  • Sample Preparation:

    • Accurately weigh and dissolve the ester derivative in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumental Conditions:

    • HPLC System: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).[15]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 85:15 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: DAD set at the λmax of the benzoate chromophore (~230 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The derivative will produce a peak at a characteristic retention time. Purity can be assessed using the area percent method. For quantification, a calibration curve must be generated using standards of known concentration.

Visualization of the Characterization Workflow

A logical and systematic approach is key to the efficient and thorough characterization of a chemical substance.

G cluster_initial Initial Assessment cluster_structure Structural Elucidation cluster_derivatives Derivative Characterization cluster_final Final Report PhysChem Physicochemical Properties (BP, Density, RI) GC_Purity GC-FID Purity (Area %) PhysChem->GC_Purity Identity Check NMR NMR Spectroscopy (¹H, ¹³C) GC_Purity->NMR Purity >95% Synthesis Synthesize Derivative (e.g., Esterification) GC_Purity->Synthesis If derivatizing IR IR Spectroscopy (Functional Groups) MS GC-MS Analysis (Mol. Weight, Fragmentation) NMR->MS Corroborate Structure Report Certificate of Analysis (CoA) MS->Report Confirm Confirm Structure (NMR, IR, MS) Synthesis->Confirm HPLC HPLC Analysis (Purity, Quantification) Confirm->HPLC HPLC->Report

Sources

Application Note: The Strategic Role of 2-Hexyl-1-octanol in the Synthesis of High-Performance Branched Esters

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols on the role of 2-hexyl-1-octanol in the synthesis of branched esters.

Introduction: The Architectural Advantage of Branched Structures

In the realm of specialty chemicals, molecular architecture is paramount. Branched esters, a class of compounds distinguished by their non-linear structure, offer a unique combination of physicochemical properties that make them highly valuable in cosmetics, lubricants, and pharmaceuticals.[1][2] Their branched nature disrupts the efficient packing of molecules, leading to lower melting points, reduced viscosity, and enhanced thermal and oxidative stability compared to their linear counterparts.[1][3][4]

A key precursor for creating these high-performance esters is this compound (CAS: 19780-79-1), a C14 branched primary alcohol.[5][6] As a member of the Guerbet alcohol family, this compound is itself synthesized from the dimerization of shorter-chain alcohols and is prized for its liquidity over a broad temperature range, low volatility, and excellent stability.[3][4][7] This application note provides an in-depth guide to the synthesis of branched esters using this compound, detailing the core chemical principles, authoritative protocols, and key applications of the resulting products.

Core Principles: Synthetic Pathways to Branched Esters

The synthesis of esters from this compound can be achieved through several reliable methods. The choice of pathway often depends on the desired scale, the nature of the carboxylic acid, and considerations for process sustainability.

Fischer-Speier Esterification: The Classic Approach

The most fundamental route is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][9] The reaction is driven to completion by removing the water byproduct, typically through azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a large excess of one reactant.[10][11]

Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the carbonyl carbon's electrophilicity.[9][10] The nucleophilic oxygen of this compound then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.[8][9]

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination cluster_3 Final Product RCOOH Carboxylic Acid (R-COOH) Activated_Acid Protonated Acid RCOOH->Activated_Acid Protonation H_plus H+ Alcohol This compound (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Attack on Carbonyl Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & H₂O Loss Water H₂O Protonated_Ester->Water Ester Branched Ester (R-COOR') Protonated_Ester->Ester Deprotonation H_plus_out H+ Ester->H_plus_out

Caption: Fischer-Speier Esterification Mechanism.

Transesterification: An Exchange-Based Method

Transesterification involves reacting an existing ester (e.g., a simple methyl or ethyl ester) with this compound in the presence of an acid or base catalyst.[12] This method is particularly useful when the desired carboxylic acid is readily available as a simple ester, such as in the case of fatty acid methyl esters (FAMEs) derived from vegetable oils.[13]

Mechanism (Base-Catalyzed): A strong base (e.g., sodium methoxide) deprotonates the this compound to form a potent nucleophile, the alkoxide. This alkoxide attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the original alkoxide group (e.g., methoxide) to yield the new, branched ester.[12]

Enzymatic Synthesis: A Green Chemistry Alternative

Biocatalysis offers a sustainable and highly specific route to branched esters.[2] Immobilized lipases, such as Candida antarctica lipase B (often marketed as Novozym® 435), are highly effective at catalyzing esterification in solvent-free or non-aqueous media.[14][15]

Causality: The key advantage of enzymatic synthesis is its high selectivity and mild reaction conditions (typically 40-70°C), which prevents side reactions and reduces energy consumption.[13][14][16] The use of immobilized enzymes also facilitates catalyst recovery and reuse, making the process more economical and environmentally friendly.[15][16]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative branched ester, 2-hexyl-1-octyl acetate, via Fischer-Speier esterification.

General Experimental Workflow Diagram

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Flask, Condenser, Stirrer) start->setup reaction Heating & Reflux (Monitor via TLC/GC) setup->reaction workup Work-Up (Cooling, Quenching, Extraction) reaction->workup wash Aqueous Washes (NaHCO₃, Brine) workup->wash dry Drying (Anhydrous Na₂SO₄) wash->dry purify Purification (Solvent Removal, Chromatography/Distillation) dry->purify analyze Product Analysis (NMR, IR, GC-MS) purify->analyze end End: Pure Branched Ester analyze->end

Caption: Generalized workflow for ester synthesis.

Protocol: Synthesis of 2-Hexyl-1-octyl Acetate

This protocol details the synthesis of 2-hexyl-1-octyl acetate from this compound and glacial acetic acid.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC₁₄H₃₀O214.3910.72 g50
Glacial Acetic AcidC₂H₄O₂60.054.50 g (4.3 mL)75
p-Toluenesulfonic acidC₇H₈O₃S·H₂O190.220.48 g2.5
TolueneC₇H₈92.1450 mL-
Saturated NaHCO₃ (aq)--2 x 30 mL-
Brine (Saturated NaCl)--1 x 30 mL-
Anhydrous MgSO₄--~5 g-

Equipment:

  • 100 mL round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., distillation apparatus or chromatography column)

Procedure:

  • Setup: To the 100 mL round-bottom flask, add this compound (10.72 g, 50 mmol), glacial acetic acid (4.3 mL, 75 mmol), p-toluenesulfonic acid (0.48 g, 2.5 mmol), and toluene (50 mL). Equip the flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.[17]

  • Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until water ceases to collect in the trap.[8][17]

  • Monitoring (Optional): Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), observing the disappearance of the this compound starting material.

  • Work-Up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by another 30 mL of NaHCO₃ solution. Finally, wash with 30 mL of brine to remove residual water and salts.[17] Caution: CO₂ evolution may occur during the bicarbonate wash; vent the funnel frequently.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the toluene. The crude product can be purified by vacuum distillation to yield the pure 2-hexyl-1-octyl acetate.

Physicochemical Properties & Applications

The introduction of the branched 2-hexyl-1-octyl group imparts unique and desirable properties to the final ester products.

Table of Properties:

CompoundFormulaM.W. ( g/mol )CAS NumberKey Properties
This compoundC₁₄H₃₀O214.3919780-79-1Liquid, low volatility, stable, excellent solvent[4][5]
2-Hexyl-1-octyl AcetateC₁₆H₃₂O₂256.43N/ALow pour point, good lubricity, non-greasy feel[3]
2-Hexyl-1-octyl PalmitateC₃₀H₆₀O₂452.80N/AHigh thermal stability, excellent emollient[1][13]

Key Application Areas:

  • Cosmetics & Personal Care: Esters of this compound are highly valued as emollients and skin-conditioning agents in lotions, creams, and makeup.[1] Their branched structure provides a non-greasy, silky feel and excellent spreadability on the skin.[1]

  • Industrial & Automotive Lubricants: These esters exhibit high thermal stability, low volatility, and superior lubricity, making them ideal as base stocks for high-performance, biodegradable lubricants.[1][3]

  • Plasticizers: Guerbet alcohol esters serve as effective and often more environmentally friendly plasticizers for polymers.[1][18]

  • Flavors and Fragrances: While higher molecular weight esters are less volatile, shorter-chain esters derived from Guerbet alcohols can be used as fragrance intermediates.[18]

Conclusion

This compound is a pivotal building block for the synthesis of advanced branched esters. Its unique Guerbet structure is directly responsible for the high-performance characteristics of the resulting ester products, including enhanced liquidity at low temperatures, superior stability, and desirable sensory properties. By leveraging established synthetic methodologies such as Fischer-Speier esterification or embracing greener enzymatic routes, researchers can effectively design and produce a wide array of branched esters tailored for demanding applications in the cosmetic, lubricant, and pharmaceutical industries.[1][4]

References

  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2023). MDPI. [Link]
  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2023). PubMed. [Link]
  • Guerbet alcohol esters: Practical synthesis and applications. (2016).
  • Guerbet Chemistry. (2014).
  • Guerbet Compounds. (2019). AOCS. [Link]
  • Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. (2021). MDPI. [Link]
  • Fischer–Speier esterific
  • Lipase-catalyzed transesterification of primary alcohols: Resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol.
  • 2-hexyl-octan-1-ol.
  • Enzymatic synthesis of 2-ethylhexyl esters of fatty acids by immobilized lipase from Candida sp. 99–125. (2008).
  • Fischer Esterific
  • Fischer Esterific
  • The Influence of the Reaction Parameters on the Synthesis of Fatty Acid Octyl Esters and Investigation of Applications Properties of Its Blends with Mineral Diesel. (2022). MDPI. [Link]
  • Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
  • Semi-continuous Production of 2-Ethyl Hexyl Ester in a Packed Bed Reactor: Optimization and Economic Evalu
  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
  • kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of amberlyst 36. (2017). DergiPark. [Link]
  • 2-octanol methyl hexyl carbinol. The Good Scents Company. [Link]
  • This compound. Cheméo. [Link]
  • Transesterification. (2022). Master Organic Chemistry. [Link]
  • HEXYLDECANOL.
  • Enzymatic Synthesis of Castor Oil Hexyl Ester in Liquid Carbon dioxide Medium and its Potential Application as Biolubricant. (2022). Research Square. [Link]

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Application Notes & Protocols: Utilizing 2-Hexyl-1-octanol in the Development of Advanced Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-hexyl-1-octanol, a C14 Guerbet alcohol, as a versatile building block for novel surfactants. We delve into the unique physicochemical properties conferred by its β-branched structure and present detailed protocols for the synthesis of nonionic and anionic surfactants. Furthermore, we outline methodologies for the characterization of these surfactants and explore their potential applications, particularly within the pharmaceutical and drug development sectors.

Introduction: The Guerbet Alcohol Advantage in Surfactant Design

Surfactant development is a continuous quest for molecules with tailored properties that can solve complex formulation challenges. While linear fatty alcohols have traditionally been the workhorses of the industry, branched-chain hydrophobes offer distinct advantages. This compound is a primary alcohol with a branched alkyl chain, produced via the Guerbet reaction.[1] This unique structure is the cornerstone of its utility in high-performance surfactant synthesis.

Causality Behind the Choice of this compound: The β-position branching in this compound introduces steric hindrance that disrupts the close packing of the hydrocarbon chains. This molecular architecture results in several beneficial properties compared to its linear C14 counterpart, myristyl alcohol:

  • Enhanced Liquidity: this compound and its derivatives remain liquid at significantly lower temperatures, improving handling, formulation, and cold-weather stability.[1][2]

  • Low Volatility and Irritation: The higher molecular weight and branched structure contribute to lower volatility and reduced potential for skin irritation, a critical factor for topical drug formulations and cosmetics.[2][3]

  • Superior Emulsification: The "twin tail" nature of Guerbet-based surfactants promotes efficient micellization and allows them to emulsify oils more effectively than surfactants derived from linear hydrophobes.[2]

  • Modified Foaming Properties: Surfactants derived from branched alcohols often exhibit moderate foam formation and low foam stability, which is advantageous in applications where excessive foam is undesirable, such as in high-shear mixing processes.[4]

These inherent characteristics make this compound an exemplary starting material for developing surfactants intended for use in sophisticated applications, including drug delivery systems, where stability, mildness, and performance are paramount.[5][6]

Synthesis of Surfactants from this compound

This compound serves as the hydrophobic foundation upon which various hydrophilic head groups can be attached to create amphiphilic surfactant molecules. Below are detailed protocols for the synthesis of two primary classes: nonionic (alkoxylates) and anionic (sulfates).

Protocol: Synthesis of a Nonionic Surfactant (this compound Ethoxylate)

Nonionic surfactants are widely used in pharmaceuticals for their low toxicity and compatibility with other ingredients.[7] Ethoxylation, the addition of ethylene oxide (EO) to the alcohol, is a common method to produce them. The degree of ethoxylation is a critical parameter that dictates the surfactant's Hydrophilic-Lipophilic Balance (HLB), and thus its function.

Workflow for Nonionic Surfactant Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start This compound autoclave Charge Autoclave start->autoclave catalyst KOH Catalyst catalyst->autoclave dehydrate Dehydrate under N2 Purge (120°C) autoclave->dehydrate ethoxylation Introduce Ethylene Oxide (130-165°C, 50-80 psig) dehydrate->ethoxylation digest Digest for 60 min ethoxylation->digest cool Cool and Unload digest->cool neutralize Neutralize with Acetic Acid cool->neutralize analyze Characterize Product (FTIR, NMR, HPLC) neutralize->analyze end_product This compound Ethoxylate analyze->end_product

Caption: Workflow for the synthesis of this compound ethoxylate.

Step-by-Step Methodology: This protocol is adapted from standard alkoxylation procedures and should be performed by trained personnel with appropriate safety measures for handling ethylene oxide and high-pressure reactors.[8][9]

  • Reactor Preparation: Charge a clean, dry, and inerted (purged with nitrogen) high-pressure autoclave with a pre-determined amount of this compound (e.g., 1 mole equivalent).

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide (KOH) (typically 0.1-0.3% by weight of the final product).

    • Causality: KOH is a strong base that acts as an anionic polymerization catalyst. It deprotonates the alcohol to form an alkoxide, which is the nucleophile that initiates the ring-opening of ethylene oxide.[8]

  • Dehydration: Heat the mixture to 120°C under a continuous nitrogen purge for 20-30 minutes to remove any residual water. Water can react with ethylene oxide to form unwanted polyethylene glycol byproducts.

  • Ethoxylation: Seal the reactor and raise the temperature to the reaction temperature (e.g., 130-165°C). Introduce a metered amount of ethylene oxide gas into the reactor, maintaining a constant pressure (e.g., 50-80 psig). The amount of EO added determines the average number of ethoxylate units per molecule.

    • Example: To synthesize a surfactant with an average of 7 EO units (a common intermediate HLB value), you would add 7 moles of ethylene oxide for every 1 mole of this compound.

  • Digestion: After all the ethylene oxide has been added, maintain the reaction temperature for an additional 60 minutes to ensure complete reaction.

  • Purification: Cool the reactor to below 80°C. Neutralize the KOH catalyst with an acid, such as acetic or phosphoric acid. The resulting salt can be left in the product or removed by filtration.

  • Final Product: The resulting liquid is the this compound ethoxylate surfactant. It should be characterized to confirm its structure and properties (see Section 3.0).

Protocol: Synthesis of an Anionic Surfactant (Sulfated this compound)

Anionic surfactants are powerful detergents and emulsifiers.[10] Sulfating the terminal hydroxyl group of this compound converts it into a potent anionic surfactant.

Step-by-Step Methodology: This protocol involves corrosive and hazardous reagents. All steps must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, place 1 mole equivalent of this compound.

  • Cooling: Cool the flask in an ice bath to maintain a temperature of 5-10°C.

  • Sulfation: Slowly add 1.05 mole equivalents of chlorosulfonic acid dropwise from the dropping funnel over 60-90 minutes.

    • Causality: Chlorosulfonic acid is a highly effective sulfating agent. The reaction is exothermic and produces hydrogen chloride gas as a byproduct, hence the need for slow addition, cooling, and ventilation. The slight molar excess ensures complete conversion of the alcohol.

  • Digestion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Neutralization: Slowly and carefully pour the reaction mixture into a chilled aqueous solution of sodium hydroxide (e.g., 20% w/w) to neutralize the product and the excess acid. Monitor the pH and adjust to ~7.0. This step is also highly exothermic.

  • Final Product: The resulting aqueous solution contains the sodium 2-hexyl-1-octyl sulfate. This can be used as is or further purified.

Characterization of this compound Derived Surfactants

Proper characterization is essential to understand the performance of a newly synthesized surfactant and to ensure its suitability for a given application.[11]

Protocol: Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration at which surfactant molecules begin to form aggregates (micelles) in solution.[12] At concentrations above the CMC, properties like surface tension become relatively constant. This is a crucial parameter for determining the optimal amount of surfactant needed in a formulation.[11]

Conceptual Diagram of Micelle Formation

G cluster_micelle Hydrophilic Heads (H) face water Hydrophobic Tails (T) form core h1 H t1 T h1->t1 h2 H t2 T h2->t2 h3 H t3 T h3->t3 h4 H t4 T h4->t4 h5 H t5 T h5->t5 h6 H t6 T h6->t6

Sources

Application Note: High-Purity Isolation of 2-Hexyl-1-octanol via Fractional Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Hexyl-1-octanol from a typical Guerbet reaction mixture. This compound, a C14 Guerbet alcohol, is a valuable branched-chain alcohol used in lubricants, cosmetics, and as a chemical intermediate. Achieving high purity is critical for these applications. The primary challenge lies in separating the target alcohol from unreacted starting materials and closely related side-products. This protocol details the use of fractional vacuum distillation, a robust method for separating high-boiling point liquids with close boiling points. The procedure includes initial work-up, impurity profiling via Gas Chromatography (GC), the main distillation process, and post-purification analysis to confirm purity.

Introduction and Scientific Principle

The Guerbet reaction is a cornerstone of industrial chemistry for producing larger, branched primary alcohols from smaller ones.[1] The self-condensation of 1-heptanol, for instance, yields this compound. However, the reaction is seldom perfectly selective. The crude product is often a complex mixture containing unreacted 1-heptanol, water, and various byproducts from side reactions like aldol condensation and Tishchenko reactions.[1][2]

The purification strategy hinges on the significant difference in boiling points between the components of the reaction mixture. This compound has a high boiling point, recorded as 162 °C at a reduced pressure of 15 mmHg.[3][4] Attempting to distill this compound at atmospheric pressure would require temperatures that could lead to decomposition.[5]

Vacuum distillation is the chosen method because it lowers the boiling points of all components in the mixture.[6] By reducing the ambient pressure, the temperature required for the liquid's vapor pressure to equal the system pressure is significantly decreased, thus preventing thermal degradation.[6]

To separate components with close boiling points, a simple distillation is insufficient. Fractional distillation is employed, which introduces a fractionating column between the distillation flask and the condenser.[7][8] This column provides a large surface area (e.g., Vigreux indentations or packing material like Raschig rings) where repeated cycles of vaporization and condensation occur.[8] Each cycle enriches the vapor phase with the more volatile component (lower boiling point), effectively creating a series of theoretical distillation stages. This allows for a much finer separation of liquids with boiling points that may differ by less than 25 °C.[7][8]

Impurity Profile and Separation Strategy

A typical crude mixture from the Guerbet synthesis of this compound from 1-heptanol may contain the following:

CompoundMolecular FormulaBoiling Point (atm)Boiling Point (15 mmHg)Rationale for Removal
1-Heptanol (starting material)C7H16O176 °C~75-80 °C (estimated)Unreacted starting material
WaterH2O100 °C< 20 °CByproduct of condensation
Guerbet Aldehyde IntermediateC14H28O> 300 °C~150-160 °C (estimated)Incomplete reduction byproduct
This compound (Product) C14H30O ~290-300 °C (est.) 162 °C [3]Target Compound
Higher Guerbet AlcoholsC21+> 350 °C> 200 °CByproducts from further reactions

The strategy is to first remove the low-boiling components (water and unreacted 1-heptanol) as the initial fractions. The temperature is then carefully raised to distill the target this compound, leaving the higher-boiling, non-volatile residues behind in the distillation flask.

Experimental Protocol

Materials and Equipment
  • Chemicals: Crude this compound reaction mixture, Sodium Sulfate (anhydrous), boiling chips or magnetic stir bar.

  • Glassware: Round-bottom flasks (various sizes), Vigreux or packed fractionating column (min. 30 cm), distillation head with thermometer adapter, condenser (Liebig or Allihn), vacuum adapter, receiving flasks (pear-shaped or round-bottom).

  • Equipment: Heating mantle with stirrer, laboratory jack, vacuum pump (capable of < 20 mmHg), digital vacuum gauge (manometer), cold trap (e.g., with dry ice/acetone), analytical balance, Gas Chromatograph with Flame Ionization Detector (GC-FID).

Workflow Diagram

Purification_Workflow cluster_prep Phase 1: Preparation & Work-up cluster_analysis1 Phase 2: Initial Analysis cluster_distillation Phase 3: Purification cluster_analysis2 Phase 4: Final Analysis A Crude Reaction Mixture B Neutralize Catalyst (e.g., with dilute acid) A->B C Liquid-Liquid Extraction (if necessary) B->C D Dry Organic Layer (e.g., with Na2SO4) C->D E Filter and Concentrate D->E F Obtain Sample for GC-FID E->F H Assemble Fractional Vacuum Distillation Apparatus E->H Dried Crude Product G Impurity Profiling F->G I Collect Low-Boiling Fraction (Forerun: Water, 1-Heptanol) H->I J Collect Main Fraction (this compound) I->J K Stop Distillation (High-boiling residue remains) J->K L Obtain Sample from Main Fraction J->L M Purity Confirmation by GC-FID L->M N Characterization (NMR, IR) M->N

Caption: Overall workflow from crude mixture to purified product.

Step-by-Step Procedure

Part A: Pre-distillation Work-up

  • Neutralization and Drying: If the Guerbet reaction was base-catalyzed (e.g., using KOH), carefully neutralize the cooled reaction mixture with a dilute acid (e.g., 1M HCl) until the pH is ~7. Perform this in a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filtration: Filter off the drying agent. If a solvent was used in the reaction, remove it under reduced pressure using a rotary evaporator. The remaining oil is the crude product.

Part B: Fractional Vacuum Distillation

  • Apparatus Assembly:

    • Place the dried, crude this compound into a round-bottom flask (do not fill more than two-thirds full). Add boiling chips.

    • Attach the fractionating column to the flask and wrap it with glass wool or aluminum foil for insulation.

    • Fit the distillation head, thermometer, condenser, and vacuum adapter with receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the vacuum pump via a cold trap to the vacuum adapter.

  • System Evacuation: Close the system to the atmosphere and slowly open the connection to the vacuum pump. Reduce the pressure to the target level (e.g., 15 mmHg).

  • Distillation:

    • Begin heating the distillation flask gently.

    • Fraction 1 (Forerun): Collect the initial distillate, which will primarily be residual water and unreacted 1-heptanol. The vapor temperature will be significantly lower than the target product's boiling point.

    • Fraction 2 (Main Product): As the temperature of the vapor at the thermometer rises and stabilizes at the boiling point of this compound at the system pressure (approx. 162 °C at 15 mmHg), switch to a new receiving flask. Collect this fraction.

    • Monitor the temperature closely. A drop in temperature indicates the main fraction has finished distilling.

  • Shutdown: Stop heating, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure before disassembling. The dark, viscous liquid remaining in the distillation flask is the high-boiling residue.

Purity Assessment

The purity of the collected fractions should be assessed using Gas Chromatography (GC), a powerful technique for separating and quantifying volatile compounds.[9][10]

  • Method: GC with Flame Ionization Detection (GC-FID).

  • Column: A polar column (e.g., CP-Wax 58) is suitable for separating alcohols.[11]

  • Injection: A small aliquot (0.1-1 µL) of the sample is injected.[11]

  • Analysis: The retention time identifies the compound, and the peak area corresponds to its concentration.[10] Purity is determined by calculating the area percentage of the desired product peak relative to the total area of all peaks in the chromatogram.

Expected Results:

SampleThis compound Purity (Area %)Key Impurities Present
Crude Mixture60-80%1-Heptanol, Water, Aldehydes
Forerun Fraction< 5%1-Heptanol, Water
Main Fraction > 98% Minimal residual impurities
Distillation Residue< 10%Higher Guerbet alcohols, polymers

Safety and Handling

  • Handle this compound in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • Vacuum distillation poses an implosion risk. Use round-bottom glassware rated for vacuum work and inspect for cracks or defects before use. A blast shield is highly recommended.

  • Ensure the cold trap is properly set up to protect the vacuum pump from corrosive vapors.

  • Never heat a closed system. Ensure the system is open to the vacuum source before applying heat.

Conclusion

Fractional vacuum distillation is a highly effective and scalable method for obtaining high-purity this compound from complex reaction mixtures. By carefully controlling temperature and pressure, this protocol allows for the efficient separation of the target product from both lower and higher boiling point impurities. The use of GC-FID for in-process and final purity analysis provides a reliable quality control measure, ensuring the final product meets the stringent requirements for advanced applications.

References

  • Gas Chromatography: Principles and Determination of Percent Alcohol. Truman State University Department of Chemistry.
  • Fundamental principle of alcohol analysis using hs-gc-fid. Russian Law Journal.
  • Determination of Ethanol in Vinegar and Beverage by Gas Chromatography: A Validated Method for Halal Verification. Journal UII.
  • A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis.
  • How Can You Analyze Alcohol Content Using Gas Chromatography? Chemistry For Everyone - YouTube.
  • Method For Producing Guerbet Alcohols. Google Patents.
  • The Guerbet reaction: a resource-efficient condensation of alcohols to higher alcohols. Catalysis Science & Technology.
  • This compound | C14H30O. PubChem - NIH.
  • Guerbet reaction. Wikipedia.
  • Fractional distillation. Wikipedia.
  • This compound. Cheméo.
  • Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. MDPI.
  • The mild side of the Guerbet reaction. A mini-review. Unibo.
  • This compound. NIST WebBook.
  • How to Purify by Distillation.
  • Fractional distillation. chemeurope.com.
  • Fractional distillation. Chemguide.
  • Process for purifying 2-octanol and 2-octanone from organic mixture. Google Patents.
  • 5.4A: Overview of Vacuum Distillation. Chemistry LibreTexts.
  • This compound (C14H30O). PubChemLite.
  • 2-octanol methyl hexyl carbinol. The Good Scents Company.

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Troubleshooting & Optimization

Side reactions and byproducts in the synthesis of 2-Hexyl-1-octanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Hexyl-1-octanol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of the Guerbet reaction for producing this valuable branched-chain alcohol. Here, we provide in-depth troubleshooting advice, answers to frequently encountered challenges, and detailed protocols grounded in established chemical principles.

Section 1: The Guerbet Reaction - Core Mechanism and Competing Pathways

The synthesis of this compound from 1-octanol is a classic example of the Guerbet reaction.[1] This process facilitates the dimerization of a primary alcohol into its β-alkylated counterpart, releasing one equivalent of water.[2] The reaction is typically conducted at high temperatures (180-240°C) and requires a dual-function catalyst system: a base (e.g., potassium hydroxide) and a hydrogenation/dehydrogenation component (e.g., Raney Nickel, copper-based catalysts).[2][3]

The reaction proceeds through a four-step sequence:

  • Dehydrogenation: The starting alcohol (1-octanol) is oxidized to its corresponding aldehyde (octanal).

  • Aldol Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation to form a β-hydroxy aldehyde.[4]

  • Dehydration: This intermediate rapidly loses water to form a conjugated enal (2-hexyl-2-decenal).

  • Hydrogenation: The enal is reduced by the hydrogenation catalyst to the final product, this compound.[2]

Guerbet_Mechanism A 1-Octanol B Octanal A->B  Dehydrogenation (-H2) C Aldol Adduct B->C  Aldol Addition + Octanal D 2-Hexyl-2-decenal (Unsaturated Aldehyde) C->D  Dehydration (-H2O) E This compound D->E  Hydrogenation (+H2) Side_Reactions cluster_main Main Guerbet Pathway cluster_side Side Reactions Octanol 1-Octanol Octanal Octanal Octanol->Octanal -H2 Ether Etherification (Dioctyl ether) Octanol->Ether Dehydration Guerbet_Product This compound Octanal->Guerbet_Product +Octanal -H2O, +H2 Cannizzaro Cannizzaro Reaction (Octanoic Acid + 1-Octanol) Octanal->Cannizzaro High [Base] No α-H Tishchenko Tishchenko Reaction (Octyl octanoate) Octanal->Tishchenko Dimerization Higher_Guerbet Higher Guerbet Products (C24+) Guerbet_Product->Higher_Guerbet Further Reaction

Caption: Competing reaction pathways in the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My conversion of 1-octanol is very low, or the reaction seems to have stalled. What are the likely causes?

A: Low conversion is a common issue often traced back to three key areas: catalyst activity, reaction temperature, and water removal.

  • Catalyst Activity: The dehydrogenation/hydrogenation catalyst (e.g., Raney Nickel, Cu-Ni) may be inactive. Ensure it is fresh, properly stored, and handled under an inert atmosphere to prevent oxidation. The base catalyst (e.g., KOH) can be poisoned by impurities or the formation of carboxylates from side reactions. [5][6]* Reaction Temperature: The initial dehydrogenation step is endothermic and requires a sufficiently high temperature, typically in the range of 220-240°C, to be thermodynamically favorable. [3][6]If the temperature is too low, the reaction will not initiate effectively.

  • Water Removal: The Guerbet reaction produces one mole of water per mole of product formed. [5]According to Le Chatelier's principle, the accumulation of water can inhibit the reaction equilibrium. Ensure your water removal system, such as a Dean-Stark apparatus, is functioning efficiently to continuously drive the reaction forward. [6] Q2: I'm observing a significant amount of solid precipitate in my reaction flask. What is it and how can I prevent it?

A: The solid precipitate is almost certainly a potassium carboxylate, or "soap," formed from the reaction of the KOH base with octanoic acid. [7]The octanoic acid is generated via two primary routes:

  • Cannizzaro Reaction: This is a competing disproportionation reaction where two molecules of the intermediate aldehyde (octanal) react in the presence of a strong base to form one molecule of alcohol (1-octanol) and one molecule of carboxylic acid (octanoic acid). [2][8]This is a significant side reaction in Guerbet chemistry. [9]2. Air Oxidation: If the reaction is not maintained under a strictly inert atmosphere (e.g., nitrogen or argon), the intermediate aldehyde can be oxidized by atmospheric oxygen to form octanoic acid. [6][10] To prevent this, maintain a constant, gentle flow of inert gas throughout the reaction and consider optimizing the base concentration, as very high concentrations can favor the Cannizzaro pathway. [6][9] Q3: My selectivity is poor. The GC analysis shows a complex mixture of products besides this compound. How can I improve this?

A: Poor selectivity is the main drawback of the Guerbet reaction. [2]Key byproducts include unreacted intermediates, higher Guerbet alcohols, and ethers.

  • Unreacted Intermediates: The presence of species like 2-hexyl-2-decenal or 2-hexyldecanal indicates incomplete hydrogenation. [7]This points to a problem with the hydrogenation catalyst's activity.

  • Higher Guerbet Products (e.g., C24 alcohols): The desired C16 product can itself react further to produce larger, more branched alcohols. [7]This is often controlled by limiting the reaction time. Monitor the reaction progress by GC and stop it once the concentration of the desired product is maximized.

  • Ether Formation: At high temperatures, direct dehydration of two alcohol molecules can form symmetrical ethers (e.g., dioctyl ether). [5]This can be minimized by carefully controlling the reaction temperature and avoiding excessively high ranges.

Q4: What is the most effective method for purifying the final product?

A: A multi-step approach is required. First, after cooling the reaction mixture, the solid catalyst and any precipitated soaps must be removed. This is typically done by centrifugation or filtration. [7]The resulting crude liquid is a mixture of the desired product, unreacted starting material, and various byproducts. Due to the different boiling points of these components, the most effective purification method is vacuum distillation . [10]This allows for the separation of the high-boiling this compound from the more volatile 1-octanol and other lower-boiling impurities.

Section 3: Troubleshooting Guide

This table provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Symptom / Observation Potential Cause(s) Corrective Actions & Scientific Rationale
Low or No Reaction 1. Inactive dehydrogenation catalyst.<[6]br>2. Insufficient reaction temperature.<[3]br>3. Inefficient water removal.<[5][6]br>4. Impurities in starting material poisoning the catalyst. [6]1. Use a fresh batch of catalyst; ensure anaerobic handling.2. Gradually increase temperature to the optimal 220-240°C range. The initial dehydrogenation is endothermic.3. Check for blockages in the Dean-Stark trap; ensure a steady reflux for azeotropic water removal.4. Use high-purity (>98%) 1-octanol.
Formation of Solid Precipitate (Soaps) 1. Competing Cannizzaro reaction.<[2][8]br>2. Air leak leading to aldehyde oxidation. [6]1. Optimize (potentially lower) the concentration of the base catalyst (e.g., KOH).2. Ensure all joints are sealed and maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction. [10]
High Levels of Unsaturated Intermediates 1. Poor hydrogenation catalyst activity.<[7]br>2. Insufficient reaction time for the final hydrogenation step.1. Verify the activity of your hydrogenation catalyst. Consider a fresh batch or a different type (e.g., Raney Ni, Pd/C).2. Extend the reaction time and monitor the disappearance of the intermediates by GC.
Significant Ether Byproduct Formation 1. Reaction temperature is too high, favoring intermolecular dehydration.<[5]br>2. Catalyst system has undesirable acidic sites.1. Reduce the reaction temperature, ensuring it remains high enough for the initial dehydrogenation.2. Ensure a sufficiently basic catalyst system is used to suppress acid-catalyzed etherification.
Formation of Higher Guerbet Alcohols (C24+) 1. Excessive reaction time, allowing the C16 product to react further. [7]1. Monitor the reaction progress closely using GC analysis.2. Terminate the reaction when the concentration of this compound reaches its maximum to prevent subsequent reactions.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound using KOH and a Cu-Ni Catalyst

This protocol is adapted from established procedures for the Guerbet reaction of primary alcohols. [7][11] Materials:

  • 1-Octanol (>98% purity)

  • Potassium hydroxide (KOH), granular

  • Copper-nickel catalyst (e.g., supported on hydrotalcite or another inert support)

  • Nitrogen or Argon gas supply

  • Toluene (for Dean-Stark trap)

Equipment:

  • Multi-neck round-bottom flask (sized appropriately for the reaction scale)

  • Magnetic stirrer and heating mantle with temperature controller

  • Condenser

  • Dean-Stark apparatus

  • Temperature probe

  • Inert gas inlet/outlet

Procedure:

  • Setup: Assemble the glassware, ensuring it is thoroughly dried. Charge the reaction flask with 1-octanol (e.g., 40 g), granular KOH (e.g., 1.5 wt% relative to the alcohol, 0.6 g), and the copper-nickel catalyst (e.g., 1 wt% relative to the alcohol, 0.4 g). [7]2. Inerting: Begin stirring the mixture and purge the system with nitrogen or argon for 15-20 minutes to remove all oxygen. Maintain a slow, positive flow of inert gas throughout the reaction.

  • Heating & Water Removal: Fill the Dean-Stark trap with toluene. Heat the reaction mixture to reach the reflux temperature of 1-octanol (approx. 195°C). The point at which reflux begins and water starts to collect in the trap can be considered the start of the reaction (t=0). [7]4. Reaction: Slowly increase the temperature to 220-225°C and maintain it for the duration of the reaction (typically 6-8 hours). [7]Monitor the collection of water in the Dean-Stark trap as an indicator of reaction progress.

  • Monitoring (Optional but Recommended): Carefully take small aliquots from the reaction mixture at regular intervals (e.g., every 2 hours), cool them, and analyze by GC to track the consumption of 1-octanol and the formation of this compound.

  • Work-up: Once the reaction is complete (indicated by the cessation of water formation or GC analysis), cool the mixture to room temperature.

  • Purification:

    • Centrifuge or filter the cooled reaction mixture to remove the solid catalyst and precipitated potassium carboxylates. [7] * Transfer the liquid phase to a suitable flask for vacuum distillation.

    • Distill under reduced pressure to first remove any unreacted 1-octanol and then collect the higher-boiling fraction corresponding to this compound.

References

  • Wikipedia. (n.d.). Guerbet reaction.
  • Wikipedia. (n.d.). Aldol condensation.
  • Taylor & Francis. (n.d.). Guerbet reaction – Knowledge and References.
  • Libra ETD. (2017). The Role of Aldol Condensation and Hydrogen Transfer Reactions in the Guerbet Coupling Reaction of Ethanol over Acid-Base Catalysts.
  • Chemistry LibreTexts. (2023). Aldol Condensation.
  • Frontiers. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst.
  • AOCS. (2019). Guerbet Compounds.
  • Cheméo. (n.d.). This compound.
  • OSTI.GOV. (n.d.). Valorization of Ethanol: Ruthenium-Catalyzed Guerbet and Sequential Functionalization Processes.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • ResearchGate. (2018). Catalytic Conversion of Hexanol to 2-Butyl-octanol Through the Guerbet Reaction.
  • ResearchGate. (n.d.). Reaction scheme for the Guerbet reaction of hexanol with formation of a side product.
  • MDPI. (2020). Condensed Phase Guerbet Reactions of Ethanol/Isoamyl Alcohol Mixtures.
  • Unibo. (2023). The mild side of the Guerbet reaction. A mini-review.
  • ResearchGate. (n.d.). Boosting the Guerbet Reaction: a cooperative catalytic system for the efficient bio-ethanol refinery to second-generation biofuels.
  • Chemistry Steps. (n.d.). Cannizzaro Reaction.
  • Organic Chemistry Portal. (n.d.). Cannizzaro Reaction.
  • PubMed Central (PMC). (2024). Synthetic applications of the Cannizzaro reaction.
  • Study.com. (n.d.). Show how ethyl hexyl ether might be prepared by a Williamson ether synthesis.
  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers.
  • ResearchGate. (2018). Catalytic Conversion of Hexanol to 2-Butyl-octanol Through the Guerbet Reaction.
  • Google Patents. (n.d.). US4518810A - Process for preparation of Guerbet alcohols.
  • NIST. (n.d.). This compound.
  • Google Patents. (n.d.). CN1334263A - Process for purifying 2-octanol and 2-octanone from organic mixture.
  • The Good Scents Company. (n.d.). 2-octanol methyl hexyl carbinol.
  • Google Patents. (n.d.). WO2016075353A1 - Method for producing 1-octanol.
  • ResearchGate. (n.d.). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide.
  • Tesis Doctorals en Xarxa. (n.d.). Ethyl octyl ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • PubChemLite. (n.d.). This compound (C14H30O).
  • EMBL-EBI. (n.d.). This compound (CHEBI:140566).
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). US2305236A - Process for preparing pure capryl alcohol and methyl-nu-hexyl ketone.
  • The Good Scents Company. (n.d.). 2-hexyl decan-1-ol.
  • Semantic Scholar. (2021). In Situ Product Recovery of Bio-Based Industrial Platform Chemicals: A Guideline to Solvent Selection.

Sources

Technical Support Center: Optimizing Temperature and Pressure for 2-Hexyl-1-octanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hexyl-1-octanol. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of branched fatty alcohols. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the complexities of this synthesis.

The target molecule, this compound, is a C14 branched alcohol. Its synthesis is achieved via the Guerbet reaction, a robust method for dimerizing alcohols.[1][2] Specifically, producing this C14 alcohol requires a mixed or cross-Guerbet condensation between 1-hexanol (a C6 alcohol) and 1-octanol (a C8 alcohol). This presents a significant challenge: the potential for three different products—the desired cross-condensation product (this compound), and two self-condensation products (2-butyl-1-octanol from 1-hexanol and 2-hexyl-1-decanol from 1-octanol).

This guide provides a comprehensive framework for optimizing reaction parameters, primarily temperature and pressure, to maximize the yield and selectivity of this compound, along with troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the synthesis of this compound?

The synthesis relies on the Guerbet reaction, a self-condensation of primary alcohols to form β-alkylated dimer alcohols.[2] The reaction is typically conducted at high temperatures (180-360 °C) and requires a catalyst system comprising an alkali base (like potassium hydroxide) and a hydrogenation/dehydrogenation component (such as a copper-nickel or Raney Nickel catalyst).[1][3] For this compound, this involves the reaction between 1-hexanol and 1-octanol.

Q2: What is the step-by-step mechanism of the Guerbet reaction?

The reaction proceeds through a four-step hydrogen auto-transfer process.[1][4] Understanding this mechanism is key to optimizing the reaction, as each step can be influenced by temperature, pressure, and catalyst choice.

  • Dehydrogenation: A starting alcohol is oxidized to its corresponding aldehyde, catalyzed by a transition metal. This step is endothermic and often rate-limiting.[5][6]

  • Aldol Condensation: The aldehyde undergoes a base-catalyzed aldol condensation with another aldehyde molecule (or a different one in a mixed reaction).

  • Dehydration: The resulting aldol adduct rapidly dehydrates to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The hydrogenation catalyst reduces the unsaturated aldehyde to the final branched Guerbet alcohol.[1]

Guerbet_Mechanism cluster_main Guerbet Reaction Mechanism A 1. Dehydrogenation (Primary Alcohol → Aldehyde) B 2. Aldol Condensation (Aldehydes → Aldol Adduct) A->B - H₂ [Metal Catalyst] C 3. Dehydration (Aldol Adduct → α,β-Unsaturated Aldehyde) B->C - H₂O [Base Catalyst] D 4. Hydrogenation (Unsaturated Aldehyde → Guerbet Alcohol) C->D + H₂ [Metal Catalyst] End Final Product (this compound) D->End Start Starting Alcohols (1-Hexanol + 1-Octanol) Start->A Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Is starting alcohol conversion low? Start->Check_Conversion Check_Selectivity Is selectivity for the cross-product low? Check_Conversion->Check_Selectivity No Sol_Temp Increase Temperature (e.g., 190 -> 210°C) Check_Conversion->Sol_Temp Yes Check_Soaps Are solid soaps (precipitate) forming? Check_Selectivity->Check_Soaps No Sol_Ratio Optimize Reactant Ratio (Hexanol:Octanol) Check_Selectivity->Sol_Ratio Yes Sol_Inert Improve Inert Atmosphere (Increase N₂ Flow) Check_Soaps->Sol_Inert Yes End Process Optimized Check_Soaps->End No Sol_Catalyst Check Catalyst Activity & Loading Sol_Temp->Sol_Catalyst Sol_Catalyst->Check_Conversion Sol_Ratio->Check_Selectivity Sol_Inert->Check_Soaps

Sources

Preventing the formation of ethers during Guerbet alcohol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Guerbet Alcohol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to mitigate the formation of ether byproducts during the Guerbet reaction. Our goal is to equip you with the scientific understanding and practical solutions to enhance the selectivity and yield of your target Guerbet alcohols.

Understanding the Unwanted Side Reaction: Ether Formation

The Guerbet reaction is a powerful tool for C-C bond formation, enabling the dimerization of primary alcohols into their β-alkylated counterparts.[1] The core reaction proceeds through a catalytic cycle involving dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation.[2] However, competing side reactions can significantly reduce the yield and purity of the desired Guerbet alcohol. One of the most common and problematic side reactions is the formation of ethers.

Ether formation is primarily an acid-catalyzed dehydration reaction where two alcohol molecules combine to form an ether and a molecule of water.[3][4][5] This side reaction is particularly prevalent when the catalyst system possesses strong acidic sites or when the reaction temperature is excessively high.[3]

Below is a simplified representation of the desired Guerbet pathway versus the competing ether formation pathway.

Guerbet_vs_Ether cluster_main Guerbet Reaction Pathway (Favored by Basic Sites & Optimal Temperature) cluster_side Ether Formation Pathway (Favored by Acidic Sites & High Temperature) A 2 RCH₂CH₂OH (Starting Alcohol) B RCH₂CHO (Aldehyde Intermediate) A->B -H₂ (Dehydrogenation) Catalyst: Metal center C RCH₂CH(OH)CH(R)CHO (Aldol Adduct) B->C Aldol Condensation Catalyst: Base D RCH₂CH=C(R)CHO (Unsaturated Aldehyde) C->D -H₂O (Dehydration) E RCH₂CH₂CH(R)CH₂OH (Guerbet Alcohol) D->E +H₂ (Hydrogenation) Catalyst: Metal center F 2 RCH₂CH₂OH (Starting Alcohol) G RCH₂CH₂-O-CH₂CH₂R (Symmetrical Ether) F->G -H₂O (Dehydration) Catalyst: Acid Sites H H₂O Dean_Stark_Setup cluster_setup Dean-Stark Apparatus Setup flask Reaction Flask (with starting alcohol, catalyst, and azeotroping solvent) ds_trap Dean-Stark Trap flask->ds_trap Vapors Rise ds_trap->flask Solvent Overflows Back condenser Reflux Condenser ds_trap->condenser To Condenser condenser->ds_trap Condensate Returns heat Heating Mantle heat->flask Heat

Caption: A simplified workflow of a Dean-Stark apparatus.

Proactive Strategies for Preventing Ether Formation

Beyond troubleshooting, here are some proactive strategies to incorporate into your experimental design to maximize the selectivity of your Guerbet alcohol synthesis.

StrategyDetailed Protocol/ActionRationale
Catalyst Selection & Preparation Choose catalysts known for high basicity and low acidity, such as hydrotalcite-derived mixed oxides with a high Mg/Al ratio. [3]If preparing your own catalyst, carefully control the calcination temperature and conditions to influence the final acid-base properties. Consider catalysts with basic promoters. [3]Minimizes the primary catalytic pathway for the alcohol-to-ether dehydration side reaction. [3]
Rigorous Temperature Control Conduct a temperature screening study for your specific reaction. Start at a lower temperature and incrementally increase it, analyzing the product mixture at each stage to identify the optimal balance between reaction rate and selectivity.Avoids excessive temperatures that thermodynamically favor the elimination (dehydration) reactions leading to ethers and other byproducts. [6]
Continuous Water Removal For reactions run at reflux, employ a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) from the start of the reaction. [7][8]Shifts the reaction equilibrium to favor the formation of the Guerbet product and removes a key component required for the acid-catalyzed dehydration to ethers.
Feedstock Purity Ensure your starting alcohols are free from acidic impurities and water. Consider passing the alcohol through a column of activated alumina or using molecular sieves to remove trace amounts of water before use.Acidic impurities can act as catalysts for ether formation, while pre-existing water can inhibit the main reaction and affect selectivity.
Consideration of Hydrogen Co-feeding In some systems, particularly those in a continuous flow setup, co-feeding a controlled amount of hydrogen can enhance the final hydrogenation step of the unsaturated aldehyde intermediate.This can improve the overall selectivity towards the desired saturated Guerbet alcohol and potentially suppress pathways leading to other byproducts. [3]

By implementing these troubleshooting tips and proactive strategies, you can significantly reduce the formation of unwanted ether byproducts, leading to higher yields and purity of your target Guerbet alcohols.

References

  • Catalytic Synthesis of Distillate-Range Ethers and Olefins from Ethanol through Guerbet Coupling and Etherific
  • Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel C
  • Guerbet reaction – Knowledge and References - Taylor & Francis.[Link]
  • Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides - MDPI.[Link]
  • US10214470B2 - Synthesis of guerbet alcohols - Google P
  • Guerbet Compounds – AOCS.[Link]
  • Dean Stark Trap - Chemistry Teaching Labs - University of York.[Link]
  • Catalysis Science & Technology - RSC Publishing. (URL not available)
  • US10301241B2 - Process for the preparation of higher alcohols from lower alcohols by Guerbet condensation - Google P
  • Guerbet reaction - Wikipedia.[Link]
  • Dean–Stark appar
  • 18.2: Preparing Ethers - Chemistry LibreTexts.[Link]
  • Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry.[Link]
  • Lab Equipment: Dean Stark Trap - YouTube.[Link]
  • Setting up Dean- Stark appar
  • Dean-Stark appar
  • EP2319822B1 - Method for producing Guerbet alcohols - Google P

Sources

Technical Support Center: Troubleshooting Phase Separation in 2-Hexyl-1-octanol Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Hexyl-1-octanol emulsions. This guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with this versatile Guerbet alcohol. As emulsions are thermodynamically unstable systems, a systematic approach is crucial for diagnosing and resolving phase separation.[1][2] This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I've just prepared my this compound emulsion and it separated almost immediately. What are the most likely causes?

A1: Immediate phase separation points to a fundamental flaw in the formulation's ability to form a stable dispersed system. The energy you've put into mixing is not being stabilized, leading to rapid coalescence.[3] The two most probable culprits are an incorrect surfactant system or insufficient surfactant concentration.

  • Causality 1: Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB system is a semi-empirical scale that helps predict the suitability of a surfactant for a given oil phase.[4] To create a stable oil-in-water (O/W) emulsion, the HLB of your surfactant or surfactant blend must match the required HLB of the oil phase. For a branched alcohol like this compound, this value needs to be determined experimentally but is expected to be in the range for O/W systems (typically 8-18).[5] If the HLB is too low, the surfactant will favor the oil phase, failing to stabilize droplets in water. If it's too high, it may not interact sufficiently with the oil. A similar Guerbet alcohol, 2-octyldodecan-1-ol, has a required HLB of approximately 11.2 for O/W emulsions, which can be a useful starting point.[6]

  • Causality 2: Insufficient Surfactant Concentration: Emulsification creates a vast amount of new oil-water interfacial area.[2][7] There must be enough surfactant molecules to rapidly migrate to this new interface, adsorb, and form a protective film around each newly formed droplet. If the concentration is too low, the interface will be unprotected, and the droplets will quickly merge (coalesce) to minimize their surface energy.[3][8]

Troubleshooting Steps:

  • Verify HLB Value: Calculate the HLB of your current surfactant system. For O/W emulsions, blend a high-HLB surfactant (e.g., Tween 80, HLB=15.0) with a low-HLB surfactant (e.g., Span 80, HLB=4.3) to systematically screen a range of HLB values (e.g., from 9 to 13) to find the optimal value for this compound.[4]

  • Increase Surfactant Mixture (Smix) Concentration: Systematically increase the total surfactant concentration in your formulation. Start from your current level and increase it in increments (e.g., 0.5% w/w) to ensure the interface is fully saturated.

Q2: My emulsion appears stable initially but separates over hours or days. What are the different mechanisms of this delayed instability?

A2: Delayed instability involves more subtle processes than immediate separation. The primary mechanisms are creaming/sedimentation, flocculation, coalescence, and Ostwald ripening.[8][9][10] Often, these processes occur sequentially; for instance, flocculation can accelerate coalescence.[8]

  • Creaming/Sedimentation: This is the migration of droplets due to a density difference between the oil (dispersed) and water (continuous) phases under the influence of gravity.[8][10] Since this compound is less dense than water, you will observe creaming —the formation of a concentrated layer of oil droplets at the top.[3] This is not a true breakdown of the emulsion (the droplets are still intact) but is often the precursor to it.[11]

  • Flocculation: This is when individual droplets cluster together to form aggregates or "flocs" without losing their individual integrity.[8][9] This is often driven by weak attractive forces and is sometimes reversible with gentle agitation.[3][8] Flocculation increases the effective size of the migrating particles, dramatically speeding up creaming.

  • Coalescence: This is an irreversible process where droplets merge to form progressively larger droplets.[3][8] It is caused by the rupture of the thin liquid film between droplets, ultimately leading to complete separation of the oil and water phases. This indicates a failure of the surfactant film to provide a robust steric or electrostatic barrier.

  • Ostwald Ripening: This is a process where larger droplets grow at the expense of smaller ones.[8][9] It is driven by the difference in solubility between small and large droplets. Molecules of the dispersed phase (this compound) diffuse from the smaller, higher-solubility droplets through the continuous phase and deposit onto the larger, lower-solubility droplets. This leads to a gradual increase in the average droplet size over time.

Instability MechanismMacroscopic AppearanceMicroscopic AppearanceReversibility
Creaming A concentrated, opaque layer at the top and a more dilute, translucent layer at the bottom.[3][10]Droplets remain discrete and spherical but are more densely packed in the cream layer.Reversible with shaking.
Flocculation Visible clumps or aggregates. The emulsion may appear lumpy or grainy.[8]Droplets are clustered together in grape-like structures but maintain their individual shapes.Often reversible with gentle agitation.[3]
Coalescence Large, visible oil slicks appearing on the surface, leading to a continuous, clear oil layer.[3]A population of very large, non-spherical droplets alongside smaller ones. Droplets can be seen merging.[12]Irreversible.[8]
Ostwald Ripening Gradual increase in creaming rate and overall haziness over a long period.An observable increase in the mean droplet size over time, with a disappearance of the smallest droplets.Irreversible.
Q3: How do I definitively troubleshoot my formulation? What is the logical workflow?

A3: A systematic troubleshooting workflow is essential. It begins with identifying the instability mechanism and then logically adjusting formulation and process parameters.

TroubleshootingWorkflow Start Observe Phase Separation Identify Identify Instability Mechanism (Visual & Microscopic Analysis) Start->Identify Creaming Creaming or Sedimentation Identify->Creaming Density-driven layering Floc Flocculation Identify->Floc Clumping of droplets Coal Coalescence Identify->Coal Droplets merging, oil layer forms Ostwald Ostwald Ripening Identify->Ostwald Gradual size increase FixCream Increase Continuous Phase Viscosity (Add Thickener) OR Reduce Droplet Size (Higher Energy) Creaming->FixCream FixFloc Optimize Zeta Potential (Adjust pH, Salts) OR Increase Surfactant Concentration Floc->FixFloc FixCoal Optimize HLB OR Increase S-mix Conc. OR Use Co-surfactant OR Increase Energy Input Coal->FixCoal FixOstwald Add Ripening Inhibitor (e.g., highly insoluble oil) OR Create a very narrow size distribution Ostwald->FixOstwald Validate Validate Stability (Accelerated Testing) FixCream->Validate FixFloc->Validate FixCoal->Validate FixOstwald->Validate

Caption: Logical workflow for troubleshooting emulsion instability.

Q4: My primary issue is creaming. How can I formulate a more robust solution?

A4: Creaming is governed by Stokes' Law, which shows that the velocity of creaming is proportional to the droplet radius squared and the density difference, and inversely proportional to the viscosity of the continuous phase.[13] Therefore, you have three primary levers to pull:

  • Reduce Droplet Size: This is the most effective strategy. Halving the droplet radius reduces the creaming rate by a factor of four. This is achieved by increasing the energy input during emulsification.

    • Action: Move from a simple overhead stirrer to a high-shear homogenizer (e.g., rotor-stator) or a microfluidizer. Increasing homogenization time or speed will further reduce droplet size.[14] The goal is to achieve a narrow, sub-micron size distribution.[1]

  • Increase Continuous Phase Viscosity: Increasing the viscosity of the water phase will slow the movement of the oil droplets.

    • Action: Add a water-soluble polymer (hydrocolloid) like xanthan gum, carbomer, or a cellulose derivative (e.g., HPMC) to the aqueous phase.[3][10] Perform a viscosity study to find a concentration that inhibits creaming without negatively impacting other product attributes like feel or sprayability.

  • Decrease Density Difference: While harder to modify, it can be a factor. The density of this compound is ~0.83 g/cm³.

    • Action: In some research contexts, a densifying agent (e.g., a high-density, water-insoluble liquid) could be added to the oil phase, but this is often not practical for drug development.

Q5: My emulsion is flocculating and coalescing. How do I improve the interfacial film?

A5: Flocculation and coalescence are failures of the interfacial film to prevent droplet-droplet interactions. The solution is to create a more resilient barrier, which can be either electrostatic or steric.

Parameters Stability Emulsion Stability HLB Surfactant HLB HLB->Stability affects film curvature Energy Energy Input Energy->Stability reduces droplet size PhaseRatio Phase Ratio (Oil/Water) PhaseRatio->Stability impacts viscosity & droplet packing Zeta Zeta Potential (pH, Ions) Zeta->Stability controls electrostatic repulsion Viscosity Viscosity Viscosity->Stability hinders droplet movement

Caption: Interplay of key parameters affecting emulsion stability.

Troubleshooting Steps:

  • Optimize Electrostatic Repulsion (Zeta Potential): For emulsions stabilized by ionic surfactants, the surface charge on the droplets (measured as Zeta Potential) creates a repulsive force that prevents them from getting close enough to merge.

    • Action: Measure the Zeta Potential of your emulsion. A value greater than |30 mV| is generally considered stable.[1] You can modify this by adjusting the pH away from the isoelectric point of the surfactant or by carefully controlling the ionic strength of the aqueous phase.[15][16] Be aware that high salt concentrations can screen the electrostatic charges, reducing repulsion and causing instability.[16][17]

  • Enhance Steric Hindrance: For non-ionic surfactants (common in pharmaceutical applications), stability comes from large, bulky hydrophilic groups that form a physical barrier preventing droplet contact.

    • Action: Ensure your surfactant concentration is optimal. Consider using polymeric surfactants or a combination of a small molecule surfactant (for rapid diffusion to the interface) and a polymer (for long-term steric stabilization).

  • Strengthen the Interfacial Film: Adding a co-surfactant can improve the packing of molecules at the interface, making the film more rigid and resistant to rupture.

    • Action: Introduce a co-surfactant, often a medium-chain alcohol or diol, into your formulation.[18] This can enhance the performance of the primary surfactant and increase the stability of the emulsion.

Experimental Protocols & Data

Physicochemical Properties of this compound
PropertyValueUnitSource
CAS Number 19780-79-1-[19]
Molecular Formula C₁₄H₃₀O-[19][20]
Molecular Weight 214.39 g/mol [20][21]
Boiling Point ~162 @ 15 mmHg°C[22]
LogP (octanol/water) 4.536 - 5.9-[20][21]
Appearance Liquid--
Protocol 1: Emulsion Stability Characterization via Particle Size and Zeta Potential

This protocol outlines the use of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to monitor stability.

Objective: To quantify changes in droplet size distribution and surface charge over time as indicators of instability.[1][23]

Methodology:

  • Sample Preparation: Prepare the this compound emulsion using your standard procedure.

  • Initial (T=0) Measurement:

    • Immediately after preparation, dilute a small aliquot of the emulsion with filtered deionized water to a suitable concentration for DLS analysis (typically until it is slightly turbid). The dilution prevents multiple scattering events.

    • Measure the Z-average diameter, Polydispersity Index (PDI), and droplet size distribution using DLS. A stable emulsion should ideally have a PDI < 0.3.

    • Using the same or a similarly prepared sample, measure the Zeta Potential using an ELS instrument.

  • Time-Point Measurements:

    • Store the bulk emulsion under controlled conditions (e.g., 25°C, 40°C).[24]

    • At predetermined intervals (e.g., 1 hr, 24 hrs, 7 days, 1 month), gently invert the sample to ensure homogeneity and repeat the measurements from step 2.

  • Data Analysis:

    • Plot the Z-average diameter and PDI versus time. A significant increase in these values indicates coalescence or Ostwald ripening.

    • Plot Zeta Potential versus time. A decrease towards zero suggests a loss of electrostatic stability, which can lead to flocculation.

Protocol 2: Accelerated Stability Testing via Centrifugation

Objective: To rapidly screen formulations by subjecting them to increased gravitational force, which accelerates creaming and coalescence.[1][11]

Methodology:

  • Sample Preparation: Dispense 10 mL of your freshly prepared emulsion into a graduated centrifuge tube.

  • Centrifugation: Centrifuge the sample at a moderate speed (e.g., 3000 rpm) for 30 minutes.[25]

  • Analysis:

    • After centrifugation, visually inspect the sample for any signs of phase separation, such as a clear oil layer at the top or a dense cream layer.

    • Measure the height of any separated aqueous phase (serum layer).

    • Calculate the Creaming Index (CI) as: CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100

    • A lower CI indicates better stability against gravitational separation.[9]

  • Comparison: Compare the CI and visual appearance of different formulations to rank their relative stability. A robust formulation will show minimal or no separation under these stress conditions.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 19780-79-1).
  • McClements, D. J. (2007). Critical Review of Techniques and Methodologies for Characterization of Emulsion Stability. Critical Reviews in Food Science and Nutrition, 47(7), 611-649.
  • Encyclopedia.pub. (2023). Techniques for Emulsion Characterization.
  • Kralova, I., & Sjöblom, J. (2022).
  • Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome.
  • Mettler Toledo. (n.d.). PAT For Emulsion Characterization.
  • Tadros, T. F. (n.d.). a little (theory): emulsion stability. Max Planck Institute of Colloids and Interfaces.
  • APL Materials. (2024). A technical review on characterization methods for structures and properties of emulsion.
  • Making Cosmetics. (n.d.). Problems with Emulsions.
  • PharmaCores. (2024). Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?!.
  • Wang, L., et al. (2018). The Role of Shearing Energy and Interfacial Gibbs Free Energy in the Emulsification Mechanism of Waxy Crude Oil. Molecules, 23(11), 2848.
  • Biolin Scientific. (2023). Emulsion instability phenomena – reasons and prevention.
  • Fingas, M., & Fieldhouse, B. (1999).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545551, this compound.
  • Tadros, T., et al. (2014). High- and Low-Energy Emulsifications for Food Applications: A Focus on Process Parameters. Food Engineering Reviews, 6, 1-19.
  • Wu, H. R., et al. (2020). Engineering of Long-Term Stable Transparent Nanoemulsion Using High-Gravity Rotating Packed Bed for Oral Drug Delivery. International Journal of Nanomedicine, 15, 2695–2710.
  • Formulaction. (2009). Identification of the instability phenomenon of an emulsion.
  • National Institute of Standards and Technology. (n.d.). This compound in NIST WebBook.
  • Salager, J. L., et al. (2000). Emulsification yield related to formulation and composition variables as well as stirring energy. Journal of Dispersion Science and Technology, 21(5), 499-523.
  • ResearchGate. (n.d.). Long-term emulsion stability test at 25 1C and 60 1C.
  • Agno Pharmaceuticals. (n.d.). Emulsion Stability And Testing.
  • Dovepress. (2020). Engineering of Long-Term Stable Transparent Nanoemulsion Using High-Gr.
  • ResearchGate. (2013). Surfactant for water in oil emulsion.
  • Karvelas, E., et al. (2020). Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants. Fluids, 5(4), 184.
  • Juttulapa, M., et al. (2015). Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes.
  • Derici, L. (n.d.). 11.2. HLB Value and Calculation.
  • ResearchGate. (2023). Investigating Oil-in-Water Emulsions: A Case Study of 1-Hexanol and 1-Octanol.
  • Daaou, M., & Bendedouch, D. (2012). Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. Journal of Dispersion Science and Technology, 33(3), 332-337.
  • ResearchGate. (2017). SURFACTANTS FOR OIL; OIL FOR SURFACTANTS.
  • ChemRxiv. (2023). Stabilizing an all-aqueous two-phase system using oil-in-water droplets to mimic double emulsions.
  • ResearchGate. (2023). Stabilizing an all-aqueous two-phase system using oil-in-water droplets to mimic double emulsions.
  • Li, Y., et al. (2023). The Effect of Ionic Strength on the Formation and Stability of Ovalbumin–Xanthan Gum Complex Emulsions. Foods, 12(15), 2942.
  • Google Patents. (1991). US5068456A - Preparation of nonionic surfactants by oxyalkylation with a phenolic activated magnesium catalyst.
  • ResearchGate. (2017). Preparation of octanol emulsion and influence mechanism of electrolyte on its stability.
  • Tangsuphom, N., & Coupland, J. N. (2008). Effect of pH and ionic strength on the physicochemical properties of coconut milk emulsions. Food Hydrocolloids, 22(7), 1233-1242.
  • Akay, C., et al. (2011). Effects of Alcohols and Diols on the Phase Behaviour of Quaternary Systems. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1017-1030.
  • ResearchGate. (2000). Effect of added diols (glycols) on the emulsion properties of oil, water and surfactant mixtures.
  • Salager, J. L., et al. (2014). A Review on the Surfactant Characteristic Parameter used in Enhanced Oil Recovery, Crude Oil Dehydration and Other Formulation Applications.

Sources

Technical Support Center: Catalyst Deactivation and Regeneration in the Guerbet Process

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Guerbet process. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and regeneration. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of higher alcohols via the Guerbet reaction. Our goal is to equip you with the knowledge to diagnose issues, implement effective solutions, and optimize your experimental outcomes.

Troubleshooting Guide: Common Catalyst Deactivation Issues

Catalyst deactivation is a critical factor that can significantly impact the efficiency and economics of the Guerbet process. Below are common issues, their underlying causes, and actionable solutions.

Issue 1: Gradual or Rapid Loss of Catalytic Activity

Symptoms:

  • Decreased conversion of the starting alcohol over time.

  • A noticeable decline in the rate of reaction.

Probable Causes & Solutions:

Cause Scientific Explanation Troubleshooting & Mitigation Steps
Coking/Fouling At the elevated temperatures of the Guerbet reaction, organic molecules, including reactants, intermediates (like aldehydes), and products, can undergo complex side reactions to form carbonaceous deposits (coke) on the catalyst surface.[1][2][3] These deposits physically block the active sites, preventing reactant molecules from accessing them.[3] Ethylene, a potential byproduct of ethanol dehydration, is a known precursor to amorphous coke.[3]1. Catalyst Regeneration: Perform a controlled oxidation (calcination) of the spent catalyst in a flow of air or diluted oxygen to burn off the carbon deposits.[4] The temperature program for this procedure is critical to avoid damaging the catalyst structure through excessive heat. 2. Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize side reactions leading to coke formation.[5] 3. Feedstock Purity: Ensure the alcohol feed is free of impurities that could act as coke precursors.
Poisoning Certain chemical species can strongly and often irreversibly bind to the active sites of the catalyst, rendering them inactive.[6][7] In the Guerbet reaction, which often employs basic catalysts, acidic byproducts like carboxylic acids can form.[8] These acids neutralize the basic sites, thereby poisoning the catalyst.[8][9] Sulfur compounds, if present in the feedstock, are also notorious poisons for metal catalysts.[6][10]1. Feedstock Purification: Rigorously purify the starting alcohols, especially if derived from biomass, to remove acidic impurities.[5] 2. In-situ Traps: Consider the use of guard beds upstream of the main reactor to capture potential poisons before they reach the catalyst. 3. Catalyst Selection: Choose catalysts that are less susceptible to poisoning by the anticipated byproducts of your specific reaction.
Sintering High reaction temperatures can cause the small, highly active metal nanoparticles on a supported catalyst to migrate and agglomerate into larger, less active particles. This process, known as sintering, leads to a significant and often irreversible loss of active surface area.[11]1. Temperature Control: Maintain strict control over the reaction temperature, avoiding hotspots in the reactor. Operate at the lowest temperature that provides acceptable conversion and selectivity.[5] 2. Catalyst Support: Utilize catalyst supports that strongly interact with the metal nanoparticles, anchoring them and hindering their mobility. 3. Robust Catalyst Formulations: Employ catalysts with inherent thermal stability, such as Mg-Al spinels, which have demonstrated excellent long-term performance without significant deactivation.[12]
Strong Adsorption of Intermediates Aldehyde intermediates, central to the Guerbet reaction mechanism, can undergo oligomerization to form heavier compounds that strongly adsorb to the catalyst surface.[13] This blockage of active sites by strongly adsorbed species can lead to a decline in catalytic activity.[13]1. Optimize Flow Conditions (for continuous reactors): Adjusting the liquid hourly space velocity (LHSV) can influence the residence time of intermediates on the catalyst surface, potentially reducing the formation of oligomers.[12] 2. Solvent Effects: In liquid-phase reactions, the choice of solvent can influence the solubility of intermediates and their adsorption behavior.

Frequently Asked Questions (FAQs)

Catalyst Deactivation

Q1: What are the primary modes of catalyst deactivation in the Guerbet process?

A1: The three primary modes of deactivation are:

  • Coking or Fouling: The deposition of carbonaceous materials on the catalyst surface.[1][2][3]

  • Poisoning: The strong chemisorption of impurities or byproducts onto active sites.[6][7] Acidic byproducts are particularly detrimental to basic catalysts.[8][9]

  • Sintering: The thermal agglomeration of active metal particles, leading to a loss of surface area.[11]

Q2: My catalyst activity drops significantly when using bio-ethanol as a feedstock. Why?

A2: Bio-alcohols can contain impurities that are detrimental to Guerbet catalysts. Acidic components are a common issue, as they can neutralize the basic sites required for the aldol condensation step of the reaction.[5][8][9] It is crucial to purify bio-derived feedstocks before use.

Q3: Can the water produced during the Guerbet reaction deactivate the catalyst?

A3: Yes, the accumulation of water, a byproduct of the condensation step, can be problematic. In liquid-phase reactions, water can facilitate the disproportionation of aldehydes to carboxylic acids, which in turn poison basic catalysts.[9] In some cases, particularly with hydrotalcite-based catalysts, water can also affect the catalyst structure.[14] Continuous removal of water from the reaction mixture is often beneficial.

Catalyst Regeneration

Q4: Is it possible to regenerate a deactivated Guerbet catalyst?

A4: Regeneration is often possible, depending on the deactivation mechanism.

  • For coking: A common method is calcination in the presence of an oxidizing agent (like air) to burn off the carbon deposits.[4]

  • For hydrotalcite-derived catalysts: The "memory effect" of hydrotalcites allows for the regeneration of their layered structure through rehydration.[14][15]

  • For sintering: This is generally an irreversible process, and the catalyst may need to be replaced.

Q5: What is a typical procedure for regenerating a coked catalyst?

A5: A general procedure involves a controlled burnout of the coke in a diluted stream of an oxidizing gas.

Experimental Protocol: Regeneration of a Coked Catalyst by Oxidation
  • Purge the Reactor: After the reaction, cool the reactor to a safe temperature (e.g., < 100 °C) and purge with an inert gas (e.g., nitrogen) to remove any residual reactants and products.

  • Introduce Oxidizing Gas: Switch the gas feed to a diluted stream of an oxidizing agent, typically air or a mixture of oxygen in nitrogen (e.g., 1-5% O₂). The dilution is crucial to control the exothermicity of the coke combustion.

  • Temperature Program: Slowly ramp up the temperature to the target oxidation temperature (typically 400-600 °C, but this is catalyst-dependent). A slow ramp rate (e.g., 2-5 °C/min) helps to prevent thermal shocks that could damage the catalyst.

  • Hold at Oxidation Temperature: Maintain the catalyst at the target temperature until the coke is completely removed. This can be monitored by analyzing the off-gas for CO₂ and CO. The end of the burnout is indicated by the return of CO₂ and CO concentrations to baseline levels.

  • Cool and Re-reduce (if necessary): After the oxidation is complete, cool the catalyst under an inert gas flow. If the active phase of the catalyst was oxidized during the regeneration (e.g., metal oxides), a reduction step (e.g., in a hydrogen flow) may be necessary to restore its catalytic activity before the next reaction run.

Q6: How can I tell if my catalyst has been successfully regenerated?

A6: Successful regeneration can be confirmed by:

  • Performance Testing: The most direct method is to test the regenerated catalyst in the Guerbet reaction and observe if its activity and selectivity are restored to the levels of the fresh catalyst.

  • Characterization Techniques:

    • Thermogravimetric Analysis (TGA): Comparing the TGA profiles of the fresh, spent, and regenerated catalyst in an oxidizing atmosphere can quantify the amount of coke removed.

    • Surface Area Analysis (BET): Measuring the surface area of the regenerated catalyst can indicate if the pore structure has been restored.

    • X-ray Diffraction (XRD): This can be used to check for changes in the crystalline structure of the catalyst and to see if sintering has occurred.

Visualizing Deactivation and Regeneration

Logical Flow of Catalyst Deactivation Pathways

cluster_deactivation Catalyst Deactivation Pathways Start Active Catalyst Coking Coking / Fouling (Carbon Deposition) Start->Coking High Temperature, Organic Precursors Poisoning Poisoning (e.g., by acidic byproducts) Start->Poisoning Feed Impurities, Reaction Byproducts Sintering Sintering (Thermal Degradation) Start->Sintering High Temperature End Deactivated Catalyst Coking->End Blockage of Active Sites Poisoning->End Irreversible Binding to Active Sites Sintering->End Loss of Active Surface Area

Caption: Major pathways leading to catalyst deactivation in the Guerbet process.

Experimental Workflow for Catalyst Regeneration

cluster_regeneration Catalyst Regeneration Workflow (Coke Burn-off) Spent_Catalyst Spent (Coked) Catalyst Purge 1. Inert Gas Purge (e.g., N2) Spent_Catalyst->Purge Oxidation 2. Controlled Oxidation (e.g., Dilute Air) Purge->Oxidation Cool 3. Cool Down (Inert Atmosphere) Oxidation->Cool Reduce 4. Re-reduction (if needed) (e.g., H2 flow) Cool->Reduce Regenerated_Catalyst Regenerated Catalyst Cool->Regenerated_Catalyst If no reduction is needed Reduce->Regenerated_Catalyst

Caption: Step-by-step workflow for the regeneration of a coked Guerbet catalyst.

References

  • Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.
  • Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization.
  • Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valoriz
  • Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel C
  • Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.
  • Guerbet Reactions for Biofuel Production from ABE Fermentation Using Bifunctional Ni-MgO-Al2O3 C
  • Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides.MDPI.[Link]
  • Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valoriz
  • (PDF) Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides.
  • Butanol Production by Ethanol Condensation: Improvements and Limitations in the Rational Design of Cu-Ni-MgO/Graphite C
  • Thermogravimetry Applied for Investigation of Coke Formation in Ethanol Conversion over Heteropoly Tungstate C
  • Towards the sustainable synthesis of branched-chain higher alcohols from bio-based feedstock using catalytic processes.Lirias - KU Leuven.[Link]
  • Successive Vapor-Phase Guerbet Condensation of Ethanol and 1-Butanol to 2-Ethyl-1-hexanol over Hydroxyapatite Catalysts in a Flow Reactor.
  • The mild side of the Guerbet reaction. A mini-review.Unibo.[Link]
  • C
  • C
  • Origin and nature of coke in ethanol steam reforming and its role in deactivation of Ni/La2O3-αAl2O3 catalyst.
  • How to Prevent Catalyst Poisoning
  • Origin and nature of coke in ethanol steam reforming and its role in deactivation of Ni/La2O3-αAl2O3 c
  • Expansion of the Guerbet Reaction Towards Group 7 Metal Catalysts and Triglyceride Substr
  • Coke formation and deactivation during catalytic reforming of biomass and waste pyrolysis products: A review.
  • Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides.the University of Groningen research portal.[Link]
  • Hydrotalcite reconstructed by in situ rehydration as a highly active solid base catalyst and its application in aldol condensations.
  • Origin and nature of coke in ethanol steam reforming and its role in deactivation of Ni/La2O3-αAl2O3 c
  • Troubleshooting of C
  • Mechanistic Investigations on a Homogeneous Ruthenium Guerbet Catalyst in a Flow Reactor.
  • (PDF) Mechanism of hydrotalcite regeneration.
  • Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides.Semantic Scholar.[Link]
  • Method For Producing Guerbet Alcohols.
  • Ni-Based Hydrotalcite (HT)-Derived Cu Catalysts for Catalytic Conversion of Bioethanol to Butanol.PMC - NIH.[Link]
  • Metal–Organic Framework-Derived Guerbet Catalyst Effectively Differentiates between Ethanol and Butanol.MIT.[Link]
  • Stability of potassium-promoted hydrotalcites for CO2 capture over numerous repetitive adsorption and desorption cycles.Frontiers.[Link]
  • Copper Supported on MgAlOx and ZnAlOx Porous Mixed-Oxides for Conversion of Bioethanol via Guerbet Coupling Reaction.MDPI.[Link]

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Methods for removing water from the 2-Hexyl-1-octanol reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Water Removal in the Guerbet Reaction

Welcome to the technical support center for optimizing the synthesis of 2-Hexyl-1-octanol. This guide is designed for researchers, chemists, and process development professionals who are navigating the intricacies of the Guerbet reaction. As water is a direct byproduct of this condensation, its effective removal is paramount for achieving high yields and preventing reaction stalling.[1][2] This document provides in-depth, troubleshooting-oriented answers to common challenges encountered in the lab and during scale-up.

Frequently Asked Questions (FAQs)
Q1: Why is active water removal so critical for the this compound (Guerbet) reaction?

A1: The Guerbet reaction is a self-condensation of a primary alcohol (in this case, 1-octanol) to form a larger, β-alkylated dimer alcohol (this compound) and one equivalent of water.[2] The overall reaction is a sequence of equilibrium-limited steps, including dehydrogenation, aldol condensation, and subsequent dehydration and hydrogenation.[1][3]

The critical step governed by water concentration is the aldol condensation/dehydration. According to Le Châtelier's principle, the accumulation of water, a product, will shift the reaction equilibrium backward, inhibiting the formation of the desired enal intermediate. This leads to several problems:

  • Reduced Conversion & Yield: The overall reaction rate will decrease, and the final conversion to this compound will be significantly lower.

  • Increased Side Reactions: The presence of water can interfere with the catalyst and promote undesirable side reactions.[4][5] For instance, water can weaken the activity of basic sites on the catalyst that are crucial for the condensation step.[4][5]

  • Reaction Stalling: In many cases, if water is not actively removed, the reaction will simply stall after reaching a low conversion percentage.

Therefore, continuous, in-situ removal of water is a mandatory process condition to drive the reaction to completion and maximize product yield.[1]

Q2: What are the primary industrial and lab-scale methods for removing water from the Guerbet reaction?

A2: There are several effective methods, and the choice depends on the scale of the reaction, available equipment, and the specific reaction conditions (temperature, pressure, catalyst). The most common techniques are:

  • Azeotropic Distillation: This is the most widely applied method, especially on a larger scale.[1] It involves adding an inert solvent (an entrainer) that forms a low-boiling azeotrope with water. This azeotrope is continuously distilled from the reaction mixture, physically removing the water.

  • Use of Molecular Sieves: Molecular sieves are synthetic zeolites with a precise pore size that can selectively adsorb small molecules like water while excluding larger molecules like the alcohol reactant and product.[6]

  • Reduced Pressure Operation: By running the reaction under a vacuum, the boiling point of water is lowered, allowing it to be distilled off at the reaction temperature.[1][3]

  • Reactive Distillation: This advanced technique combines the reaction and separation into a single integrated process. As the this compound is formed in a catalytic distillation column, the water byproduct is simultaneously removed in the vapor phase.[7][8]

Q3: How do I select the best water removal method for my specific experiment?

A3: This is a critical process decision. Use the following logic, also illustrated in the decision tree diagram below, to guide your choice:

  • For Lab-Scale Synthesis (<1 L) & Simplicity: Molecular sieves are often the most convenient option. They require minimal specialized glassware and are highly effective. However, ensure your catalyst and reactants are compatible with the basic nature of sieves.[9]

  • For Bench-Scale & Pilot-Plant Scale (>1 L): Azeotropic distillation with a Dean-Stark trap is the industry standard. It is robust, scalable, and provides a clear visual indication of the rate of water removal.

  • For High-Temperature Reactions (>200 °C): Reduced pressure operation can be very effective, as it enhances the volatility of water. This method avoids introducing an additional solvent (entrainer) into your system.

  • For Continuous Processing & Process Intensification: Reactive distillation is the most sophisticated and efficient method. It offers significant advantages in conversion and energy savings but requires specialized equipment and significant process modeling and control expertise.[8][10]

G start Start: Choose Water Removal Method scale What is your reaction scale? start->scale lab_scale Lab Scale (<1 L) scale->lab_scale < 1 L pilot_scale Bench/Pilot Scale (>1 L) scale->pilot_scale > 1 L method_sieves Method: Molecular Sieves lab_scale->method_sieves continuous Continuous Process? pilot_scale->continuous method_azeo Method: Azeotropic Distillation pilot_scale->method_azeo continuous->method_azeo No method_rd Method: Reactive Distillation continuous->method_rd Yes method_vacuum Consider: Reduced Pressure method_azeo->method_vacuum Alternative

Caption: Decision tree for selecting a water removal method.

Troubleshooting Guides
Q4: My reaction has stalled with low conversion of 1-octanol. I suspect a water problem. How can I confirm and fix this?

A4: This is the most common failure mode.

  • Confirmation: The first step is to confirm that water is indeed the culprit. If you are not using an active removal method, water accumulation is almost certainly the cause. If you are using a removal method that seems to be failing (e.g., no water collecting in your Dean-Stark trap), that is a strong indicator. You can also carefully take a sample from the reaction mixture for Karl Fischer titration to quantify the water content. A rising water concentration correlates directly with a slowing reaction rate.

  • The Fix - Immediate Action:

    • Introduce a Drying Agent: For a lab-scale reaction, the quickest way to rescue a stalled batch is to add freshly activated 3Å molecular sieves.[5] This will begin scavenging the excess water and should restart the conversion.

    • Implement a Better Removal System: If you have the equipment, reconfigure the setup to include a Dean-Stark trap for azeotropic distillation or apply a vacuum to remove the water. This is a more robust long-term solution.

Q5: I'm using azeotropic distillation with a Dean-Stark trap, but little to no water is collecting. What's going wrong?

A5: This indicates an issue with the distillation parameters or setup. Here’s a checklist to troubleshoot:

  • Incorrect Entrainer: Ensure you've chosen an appropriate entrainer. The entrainer must form a heterogeneous azeotrope with water, meaning it is immiscible with water upon condensation, allowing for separation in the trap. Toluene and cyclohexane are common choices.[11][12]

  • Insufficient Temperature: The reaction temperature must be high enough to boil the water/entrainer azeotrope. Check the boiling point of your chosen azeotrope (see table below) and ensure your reaction pot temperature is sufficiently above it to generate vapor.

  • System Leaks: A leak in your glassware setup will prevent a stable vapor temperature from being reached at the condenser, and the azeotrope will not distill efficiently. Check all joints and seals.

  • Improper Insulation: The column between the reaction flask and the Dean-Stark trap should be well-insulated (e.g., with glass wool or aluminum foil). Poor insulation can cause the vapor to condense and return to the pot before it reaches the trap, a phenomenon known as "refluxing."

EntrainerBoiling Point of Entrainer (°C)Boiling Point of Water/Entrainer Azeotrope (°C)Water in Azeotrope (% w/w)
Toluene110.684.1~20%
Cyclohexane80.769.8~9%
Heptane98.479.2~13%

Data compiled from various sources for common entrainers.[11][12][13]

G cluster_flask Reaction Flask cluster_trap Dean-Stark Trap Flask Reaction 1-Octanol + Catalyst + Entrainer Trap Flask->Trap 1. Azeotrope Vapor Rises Heat Heating Mantle Trap->Flask 4. Entrainer Overflows Back to Flask WaterLayer Water Collects (Lower Layer) Condenser Condenser Trap->Condenser 2. Vapor Enters Condenser Condenser->Trap 3. Condensate Returns

Caption: Workflow for azeotropic distillation with a Dean-Stark trap.

Q6: My molecular sieves are turning into a fine powder and seem ineffective. What is the cause?

A6: This is a classic case of incompatibility or improper handling.

  • Cause 1: Acidic Conditions: Standard molecular sieves are aluminosilicates, which are basic in nature. If your Guerbet reaction employs an acidic co-catalyst or generates acidic byproducts, the acid will attack and destroy the sieve structure, turning them into a useless powder.[9] For reactions under acidic conditions, you must use a more acid-stable desiccant, although this is less common for the Guerbet reaction which typically uses basic catalysts.[2]

  • Cause 2: Physical Abrasion: In a vigorously stirred reaction, especially with a large magnetic stir bar, the sieves (if in pellet form) can be physically ground down over time. Using a gentler stirring rate or placing the sieves in a Soxhlet thimble suspended in the vapor phase can mitigate this.

  • Cause 3: Improper Activation: Molecular sieves must be activated before use to remove the water they have adsorbed from the atmosphere. Ineffective drying is often due to using "wet" sieves.

Protocol: Activating Molecular Sieves

  • Place the required amount of 3Å molecular sieves in a ceramic or borosilicate glass dish.

  • Heat in a laboratory oven at a minimum of 175-260 °C for at least 3-4 hours.[6] For best results, heat under a vacuum.

  • After heating, immediately transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere (e.g., over Drierite or P₂O₅).

  • Once cool, add them directly to the reaction. Do not leave activated sieves exposed to the air for any length of time.

Q7: I am attempting to remove water via vacuum distillation, but my 1-octanol reactant is co-distilling. How can I improve selectivity?

A7: This is a challenge of balancing the volatilities of water and your reactant.

  • The Problem: While 1-octanol has a high boiling point at atmospheric pressure (~195 °C), its vapor pressure increases significantly under vacuum. If the vacuum is too strong or the temperature is too high, the 1-octanol will have enough vapor pressure to distill along with the water.

  • The Solution: Precise Pressure and Temperature Control:

    • Use a Manometer: You must have a manometer to accurately control the pressure. Do not simply run the vacuum pump at its maximum capacity.

    • Fractional Distillation Column: Place a short, insulated Vigreux or packed column between the reaction flask and the condenser. This creates a temperature gradient, allowing the less volatile 1-octanol to condense and return to the pot while the more volatile water vapor passes to the condenser.

    • Gradual Pressure Reduction: Instead of a static vacuum, consider a system where the pressure is continuously and slowly reduced to match the vapor pressure of the evolving reaction mixture.[1][3] This ensures that only the most volatile component (water) is being removed at any given time.

References
  • Gabriëls, D., et al. (2015). A comprehensive overview of the homogeneous, heterogeneous and combined homogeneous and heterogeneous catalytic systems described in published reports and patents is also given.
  • Jordison, T., et al. (2016). Impact of Water on Condensed Phase Ethanol Guerbet Reactions. Industrial & Engineering Chemistry Research, 55(23). [Link]
  • Onali, C. I., et al. (2019).
  • Jordison, T., et al. (2016). Impact of Water on Condensed Phase Ethanol Guerbet Reactions. American Chemical Society. [Link]
  • Wikipedia contributors. (n.d.).
  • León, M., et al. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Chemical Engineering. [Link]
  • Wikipedia contributors. (n.d.). Guerbet reaction. Wikipedia. [Link]
  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. GWSI. [Link]
  • Chemeurope.com. (n.d.).
  • CN1334263A - Process for purifying 2-octanol and 2-octanone from organic mixture. (n.d.).
  • Zhang, T., et al. (2017).
  • International Journal of Innovative Research in Science, Engineering and Technology. (2016). A Review on Various Methods for Distillation of Isopropyl Alcohol (IPA)
  • Schmitt, M., et al. (2004). SYNTHESIS OF N-HEXYL ACETATE BY REACTIVE DISTILLATION. Technical University of Dortmund. [Link]
  • Dahmen, N., et al. (2022). Catalyst Recycling in the Reactive Distillation of Primary Alcohols to Olefins Using a Phosphoric Acid Catalyst.
  • Schmitt, M., et al. (2004). Synthesis of n-Hexyl Actate by Reactive Distillation.
  • Kadrowski, B. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 2. YouTube. [Link]
  • Reddit user discussion. (2015). Using molecular sieves during the reaction. Reddit. [Link]
  • Mahajani, S. M., et al. (2005). Industrial Applications of Reactive Distillation: Recent Trends.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Tejero, J., et al. (2007). Liquid-phase dehydration of 1-octanol, 1-hexanol and 1-pentanol to linear symmetrical ethers over ion exchange resins.
  • Iglesias, M., et al. (2007). Chemical Equilibrium of the Liquid-Phase Dehydration of 1-Octanol to 1-(Octyloxy)octane.
  • Rodrigues, D., et al. (2025). ENERGY EFFICIENT REACTIVE DISTILLATION SYNTHESIS OF N-HEXYL ACETATE: SIMULATION STUDY. Rasayan Journal of Chemistry. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Molecular Sieves. University of Rochester. [Link]
  • Grbin, J., et al. (2024). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. MDPI. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Hexyl-1-octanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and process development professionals on the challenges and methodologies associated with scaling up the synthesis of 2-Hexyl-1-octanol from a laboratory setting to a pilot plant. The content is structured in a practical question-and-answer format to directly address potential issues encountered during this critical transition.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the scale-up process.

Q1: What is the primary chemical reaction for synthesizing this compound?

A1: The synthesis is predominantly achieved through the Guerbet reaction, which is a base-catalyzed self-condensation of a primary alcohol to form a higher, β-branched alcohol.[1] In this specific case, two molecules of 1-octanol are dimerized to produce one molecule of this compound and one molecule of water. The reaction is typically performed at elevated temperatures (190-240 °C) and requires a catalyst to facilitate the dehydrogenation/hydrogenation steps.[2][3]

Q2: What are the critical process parameters that differ between lab and pilot scale?

A2: When scaling from a laboratory bench to a pilot plant, several parameters require careful re-evaluation:

  • Heat Transfer: A larger reactor volume has a smaller surface-area-to-volume ratio, making both heating to reaction temperature and removing exothermic heat more challenging. The efficiency of the heating/cooling jacket and internal coils is paramount.

  • Mass Transfer: Effective mixing is crucial to ensure uniform temperature distribution and contact between reactants, catalysts, and the base. Agitator design (e.g., impeller type, speed) must be optimized for the larger vessel.

  • Water Removal: The accumulation of water can inhibit the reaction by shifting the equilibrium.[4] While a simple Dean-Stark trap is effective in the lab, a more robust, appropriately sized condenser and separation system is needed at the pilot scale to handle larger volumes.

  • Catalyst Handling: In the lab, catalyst addition and removal are straightforward. At the pilot scale, procedures for safely charging solid catalysts (often pyrophoric or sensitive to air) and removing them post-reaction (e.g., through a filter press) must be established.

Q3: What types of catalysts are effective for this reaction, and how do I choose one for scale-up?

A3: The choice of catalyst is critical for both yield and selectivity. Catalytic systems are typically bifunctional, possessing both dehydrogenation/hydrogenation capabilities and acidic/basic sites.[4][5]

  • Homogeneous Catalysts: Systems like sodium butoxide combined with palladium precursors can be highly active.[6] However, their removal from the product stream can be complex and costly at a larger scale, often making them less desirable for pilot operations.

  • Heterogeneous Catalysts: These are preferred for scale-up due to easier separation and potential for regeneration. Common choices include:

    • Hydrotalcite-derived metal oxides: Bi-metallic catalysts such as Copper-Nickel (Cu-Ni) supported on hydrotalcite or other mixed oxides (e.g., MgAlOx) show high activity and selectivity.[2][4] Nickel is thought to favor the final hydrogenation step in the reaction pathway.[4]

    • Magnesium Oxide (MgO): Often used for vapor-phase Guerbet reactions due to its strong basicity.[7]

    • Hydroxyapatites: These materials have also demonstrated effectiveness as catalysts for Guerbet condensation.[8]

For pilot-plant operations, a robust heterogeneous catalyst like a Cu-Ni porous metal oxide is often a superior choice due to its ease of separation via filtration or centrifugation and its proven performance.[2]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the scale-up experiment.

Q4: My 1-octanol conversion is significantly lower in the pilot reactor compared to the lab. What are the likely causes?

A4: Low conversion is a common scale-up issue. Consider the following factors:

  • Insufficient Heat or "Hot Spots": The larger volume of the pilot reactor may not be reaching or maintaining the target temperature uniformly. Verify the internal temperature with calibrated probes at multiple locations. Poor agitation can lead to "cold spots" where the reaction rate is slower.

  • Inefficient Water Removal: The pilot plant's condenser and phase separator (Dean-Stark system) may be undersized for the increased volume of water being generated. If water is refluxing back into the reactor, it will push the reaction equilibrium back towards the starting materials.[4]

  • Catalyst Deactivation: The catalyst may have been deactivated by improper handling or impurities in the feedstock. Ensure the 1-octanol feed is of high purity and that the catalyst is stored and charged under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3]

Troubleshooting_Low_Conversion start Low 1-Octanol Conversion q1 Is internal temperature uniform and at target? start->q1 q2 Is water efficiently being removed? q1->q2 Yes sol1 Improve Agitation & Verify Heating System q1->sol1 No q3 Was catalyst handled under inert atmosphere? q2->q3 Yes sol2 Check Condenser Efficiency & Separator Size q2->sol2 No sol3 Review Catalyst Handling Protocol (SOP) q3->sol3 No

Caption: Troubleshooting logic for low 1-octanol conversion.

Q5: The selectivity towards this compound is poor, and I'm seeing a high level of byproducts. How can I improve this?

A5: Poor selectivity often points to issues with the catalyst, base concentration, or temperature control.

  • Byproduct Identification: First, identify the byproducts using Gas Chromatography (GC) or GC-MS. Common byproducts include:

    • C16 Aldehydes/Unsaturated Alcohols: Intermediates like 2-hexyl-2-decenal that were not fully hydrogenated. This suggests an issue with the hydrogenation activity of your catalyst.[2]

    • Carboxylic Acid Salts ("Soaps"): Formed by the reaction of the intermediate aldehyde with the strong base (e.g., KOH). This can be minimized by running the reaction under a steady flow of inert gas to sparge out any oxygen.[2][3]

    • Higher Guerbet Products (e.g., C24): Resulting from the reaction of the C16 product with another C8 molecule. This can sometimes be controlled by limiting the reaction time or temperature.[2]

    • Esters (e.g., Octyl Octanoate): Formed via the Tishchenko reaction, especially with certain catalysts. Copper-containing catalysts can sometimes favor this side reaction.[9]

  • Corrective Actions:

    • Optimize Base Concentration: Too much base can promote side reactions. A typical concentration for KOH is around 1.5 wt%.[2]

    • Check Catalyst Composition: If hydrogenation is incomplete, the catalyst may lack sufficient hydrogenation activity (e.g., not enough Nickel in a Cu-Ni system).[4]

    • Control Temperature: Overly high temperatures can lead to cracking or the formation of higher condensation products. Maintain the temperature within the optimal range (e.g., 195-225 °C).[2]

Q6: How do I handle the purification of this compound at the pilot scale?

A6: Purification at this scale is a multi-step process.

  • Catalyst and Salt Removal: After cooling the reaction mixture, the solid heterogeneous catalyst and any precipitated potassium carboxylate salts must be removed. This is typically done by centrifugation followed by decanting the liquid, or more commonly, by pumping the slurry through a filter press.[2]

  • Vacuum Distillation: The crude product is then purified by vacuum distillation. This is necessary because this compound has a high boiling point (approx. 181-183 °C at 15 mmHg).[1] A fractional distillation column is required to separate the desired product from unreacted 1-octanol and other lower and higher boiling point impurities. The efficiency of the column (number of theoretical plates) will determine the final purity.

Section 3: Experimental Protocols & Data

Laboratory-Scale Synthesis Protocol (Baseline)

This protocol describes a typical lab-scale synthesis that can serve as a benchmark before scaling up.

Materials & Equipment:

  • 1-Octanol (40 g)

  • Potassium Hydroxide (KOH), granular (0.6 g, 1.5 wt%)

  • Cu-Ni on Hydrotalcite Catalyst (0.4 g)

  • Five-neck round-bottom flask (100 mL)

  • Magnetic stirrer, heating mantle, temperature probe

  • Condenser with Dean-Stark trap

  • Nitrogen inlet

Procedure:

  • Charge the flask with 1-octanol, KOH, and the Cu-Ni catalyst.[2]

  • Assemble the apparatus, ensuring the Dean-Stark trap is in place to collect water.

  • Begin stirring and start a slow flow of nitrogen (50-60 mL/min) through the headspace to maintain an inert atmosphere.[2]

  • Heat the mixture to reflux (approx. 195-200 °C). Start timing the reaction from this point.[2]

  • Maintain the reaction temperature between 200-225 °C for 6-8 hours, continuously removing the water collected in the Dean-Stark trap.[2]

  • After the reaction period, cool the mixture to room temperature.

  • Analyze the crude product composition via Gas Chromatography (GC) to determine conversion and selectivity.

Pilot-Scale Process Workflow

Scaling up requires a systematic approach, moving from lab validation to the final pilot run.

Scale_Up_Workflow lab 1. Lab-Scale Validation (100mL) safety 2. Process Safety Review (HAZOP) lab->safety pilot_prep 3. Pilot Plant Equipment Prep safety->pilot_prep pilot_run 4. Pilot Run (e.g., 50L Reactor) pilot_prep->pilot_run purification 5. Downstream Processing pilot_run->purification analysis 6. Final Product Analysis & QC purification->analysis

Caption: High-level workflow for scaling up synthesis.

Data Presentation: Catalyst System Comparison

The table below summarizes the performance of different catalytic systems for Guerbet reactions, providing a basis for selection.

Catalyst SystemReactantTemperature (°C)Conversion (%)Selectivity (%) to Dimer AlcoholReference
CuNi-MgAlOx + KOH1-Octanol225High (not specified)High (not specified)[4]
Ni-containing Hydrotalcite1-HexanolNot specified~5 (Yield)High[9]
Pd precursor + NaOBun-Butanol200~80>95[6]
Mg-Al-Ce HydrotalciteEthanolNot specified26.968 (to Butanol)[5]

Section 4: Pilot Plant Safety

Transitioning to a pilot plant introduces significant safety challenges that must be rigorously managed.[10][11]

Q7: What are the primary safety hazards in a this compound pilot plant run?

A7: The main hazards are:

  • Flammable Materials: 1-octanol is a combustible liquid. The pilot plant must be equipped with appropriate ventilation, grounding to prevent static discharge, and explosion-proof (ATEX-rated) electronics.[12]

  • High Temperatures: The reaction is run at >200 °C. All reactor components must be rated for this temperature, and proper insulation is required to prevent thermal burns. A robust temperature control system with high-temperature alarms and emergency cooling capabilities is essential.

  • Caustic Base: Potassium hydroxide (KOH) is highly corrosive. Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and face shields, especially during charging operations.

  • Pressure: Although typically run under an inert gas flow at near-atmospheric pressure, the reactor must be equipped with a pressure relief valve in case of an uncontrolled side reaction that generates gas.

A thorough Process Safety Review (PSR) or Hazard and Operability (HAZOP) study must be conducted by a team of chemists and engineers before any pilot-scale operations begin.[10] All procedures must be documented in Standard Operating Procedures (SOPs).

References

  • De Vlieger, D.J., et al. (2020). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. MDPI. [Link]
  • Larmier, K., et al. (2015). Catalytic Conversion of Hexanol to 2-Butyl-octanol Through the Guerbet Reaction.
  • Zikrata, O.V., et al. (2021). Successive Vapor-Phase Guerbet Condensation of Ethanol and 1‑Butanol to 2‑Ethyl-1-hexanol over Hydroxyapatite Catalysts in a Flow Reactor. ACS Sustainable Chemistry & Engineering. [Link]
  • AOCS. (2019). Guerbet Compounds. American Oil Chemists' Society. [Link]
  • Marín, P., et al. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Chemical Engineering. [Link]
  • ResearchGate. (n.d.). Boosting the Guerbet Reaction: a cooperative catalytic system for the efficient bio-ethanol refinery to second-generation biofuels.
  • Goulas, K.A., et al. (2016). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.
  • Carlini, C., et al. (2004). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide.
  • ResearchGate. (n.d.). Reaction scheme for the Guerbet reaction of hexanol with formation of a side product.
  • ACS Publications. (n.d.). Heterogeneous Catalysts for the Guerbet Coupling of Alcohols.
  • Davies, A. M., et al. (2022).
  • ResearchGate. (2020). Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides.
  • Google Patents. (n.d.).
  • OSHA. (n.d.). OSHA Technical Manual (OTM) - Section IV: Chapter 5.
  • ResearchGate. (n.d.). Pilot Plant Best Practices for Safer Design and Operation.
  • ACS Publications. (2022). Process Safety from Bench to Pilot to Plant. American Chemical Society. [Link]

Sources

Technical Support Center: Analytical Strategies for 2-Hexyl-1-octanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 2-Hexyl-1-octanol isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the separation and quantification of these challenging analytes. This compound (C₁₄H₃₀O) possesses a chiral center at the C2 position, leading to the existence of (R)- and (S)-enantiomers. The accurate quantification of these stereoisomers is often critical in pharmaceutical and specialty chemical applications, where biological activity can be enantiomer-specific.

This resource provides field-proven insights through detailed FAQs, troubleshooting guides, and validated experimental protocols to support your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in quantifying this compound isomers?

The core challenge lies in the identical physical and chemical properties of enantiomers (e.g., boiling point, polarity, mass spectral fragmentation), which makes their separation impossible with standard, achiral chromatographic methods.[1][2] The primary difficulties include:

  • Enantiomer Co-elution: On non-chiral columns, (R)- and (S)-2-Hexyl-1-octanol will elute as a single peak, preventing individual quantification.

  • Structural Similarity to Other Isomers: Positional isomers of C14 alcohols, if present as impurities, can interfere with the analysis. However, these can typically be resolved on standard polar or non-polar GC columns. The main focus remains the enantiomeric separation.

  • Peak Shape Issues: As a polar alcohol, this compound can exhibit peak tailing on gas chromatography (GC) systems due to interactions with active sites in the injector or column.[3]

Q2: Which analytical technique is best for separating the enantiomers of this compound?

Both enantioselective Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose. The choice depends on available instrumentation, sample matrix, and desired sensitivity.

  • Enantioselective Gas Chromatography (GC): This is often the preferred method for volatile compounds like this compound. It requires a chiral stationary phase (CSP), typically a derivatized cyclodextrin, which forms transient, diastereomeric complexes with the enantiomers, allowing for their separation.[4][5]

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC is also highly effective, particularly when using polysaccharide-based CSPs.[6][7] It is often performed in normal-phase mode (e.g., hexane/alcohol mobile phase), which tends to provide better selectivity for alcohol enantiomers.[8]

Q3: Is derivatization necessary for the analysis of this compound enantiomers?

Derivatization is not always necessary but can be a powerful tool to improve separation and sensitivity.

  • For GC Analysis: Direct analysis of the alcohol is often successful on modern chiral GC columns.[9] However, converting the alcohol to an ester (e.g., acetate) can sometimes dramatically increase the separation factor (α) between enantiomers.[10]

  • For HPLC Analysis: Derivatization is generally not required for separation on a chiral column. However, if high sensitivity is needed and a UV or fluorescence detector is used, derivatization with a chromophoric or fluorophoric chiral reagent can be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral column.[1][11][12]

Q4: How can I confirm the identity of each this compound isomer peak?

Peak identification relies on a combination of chromatography and mass spectrometry (MS), along with the use of standards.

  • Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer (GC-MS or LC-MS) is essential. While the electron ionization (EI) mass spectra of the (R)- and (S)-enantiomers will be identical, they provide confirmation that the peak corresponds to the correct molecular weight (214.39 g/mol ) and fragmentation pattern for this compound.[13][14] Common fragments for alcohols include a weak or absent molecular ion peak and prominent peaks from C-C cleavage adjacent to the oxygen and loss of water (H₂O).[15]

  • Reference Standards: The definitive way to assign peaks is to inject an enantiomerically pure standard of either (R)- or (S)-2-Hexyl-1-octanol, if available, to confirm its retention time under your specific chromatographic conditions.

Method Development and Experimental Protocols

Successful quantification requires a systematic approach to method development. The following workflow and protocols provide a robust starting point.

Method Development Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Technique & Column Screening cluster_2 Phase 3: Method Optimization A Define Analytical Goal (Purity vs. Ratio) B Characterize Sample (Solubility, Concentration) A->B C Select Technique B->C D Chiral GC (Cyclodextrin CSPs) C->D Volatile E Chiral HPLC (Polysaccharide CSPs) C->E Non-Volatile/ Derivatized F Screen Columns & Mobile/Gas Phases D->F E->F G Achieved Separation? (Rs > 1.5) F->G H Optimize Parameters (Temp, Flow, Gradient) G->H No J Validated Method G->J Yes H->G I Consider Derivatization (See Protocol 2 Note) H->I If needed I->F Re-screen

Sources

Technical Support Center: Purification of Commercial 2-Hexyl-1-octanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing impurities in commercial-grade 2-Hexyl-1-octanol. The following sections offer troubleshooting advice and detailed protocols in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in commercial-grade this compound and why are they present?

Commercial this compound is a C14 branched-chain primary alcohol, typically synthesized via the Guerbet reaction.[1] This process involves the catalytic dimerization of a smaller primary alcohol at high temperatures. To produce a C14 alcohol like this compound, the likely starting material is 1-heptanol (a C7 alcohol). The reaction mechanism involves a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps.[1][2] Consequently, impurities are often unreacted starting materials, reaction intermediates, or products from side reactions.

Common Impurities in this compound:

ImpurityChemical NameOrigin / Reason for PresencePotential Impact
Starting Material 1-HeptanolIncomplete dimerization reaction.Alters polarity, viscosity, and may act as a competing nucleophile in subsequent reactions.
Aldehyde Intermediate 2-Hexyl-2-octenalIncomplete hydrogenation of the enal intermediate formed after aldol condensation and dehydration.Highly reactive; can undergo oxidation to form carboxylic acids or participate in unwanted side reactions, causing instability and discoloration.
Other Condensation Products Higher Guerbet Alcohols (e.g., C21)Further reaction of the C14 product with the C7 starting material.Affects physical properties like viscosity and boiling point; broadens the molecular weight distribution.
Carboxylic Acids/Esters Heptanoic Acid / Heptyl HeptanoateSide reactions like the Cannizzaro and Tishchenko reactions, or oxidation of aldehyde intermediates.[1][3]Increases acidity, can catalyze degradation, and significantly alters polarity.
Water H₂OA byproduct of the condensation/dehydration step in the Guerbet reaction.Can interfere with moisture-sensitive reactions and affect product stability and formulation.

The presence and concentration of these impurities can significantly impact the performance, stability, and safety of final formulations, making their removal critical for high-purity applications.

Q2: How can I effectively remove volatile starting materials like 1-heptanol?

The most robust method for removing lower-boiling impurities such as the starting alcohol (1-heptanol) is vacuum fractional distillation . The significant difference in boiling points between 1-heptanol and this compound allows for a clean separation. Operating under reduced pressure is crucial to prevent thermal degradation of the desired high-boiling alcohol.

CompoundMolecular Weight ( g/mol )Boiling Point (Atmospheric)Boiling Point (at 15 mmHg)
1-Heptanol116.20~176 °C~75 °C
This compound214.39[4]~288 °C (estimated)~162 °C[5]

Experimental Protocol: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column, a short-path distillation head with a thermometer, a condenser, and a cow-type fraction collector to allow for changing receiving flasks without breaking the vacuum. Use high-vacuum grease on all joints.

  • System Preparation: Charge the distillation flask with the commercial-grade this compound and add a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Slowly and carefully apply vacuum to the system using a vacuum pump protected by a cold trap.

  • Heating & Equilibration: Begin heating the distillation flask with a heating mantle. As the liquid begins to boil, observe the reflux ring rising slowly up the column. Allow the column to equilibrate by maintaining a steady reflux for at least 30 minutes before collecting any distillate. This ensures the vapor is enriched with the more volatile component.

  • Collect First Fraction (Forerun): The temperature at the distillation head will stabilize at the boiling point of 1-heptanol at the operating pressure. Collect this forerun, which will contain the majority of the volatile impurities.

  • Collect Main Fraction: After the forerun is collected, the head temperature will drop and then begin to rise again. When the temperature stabilizes at the boiling point of this compound, switch to a new receiving flask to collect the purified product.

  • Shutdown: Stop the distillation before the flask goes to dryness to avoid concentrating non-volatile impurities and potential peroxide formation. Allow the system to cool completely before slowly venting to atmospheric pressure.

  • Purity Analysis: Confirm the purity of the collected fractions using Gas Chromatography (GC-FID), which is an excellent technique for analyzing alcohol purity and detecting volatile impurities.[6][7]

Caption: Workflow for the purification of this compound via vacuum fractional distillation.

Q3: The purified alcohol still shows a reactive aldehyde peak in its analysis. How can this be removed?

The presence of the unsaturated aldehyde intermediate (2-Hexyl-2-octenal) is a common issue resulting from incomplete hydrogenation. Its reactivity makes its removal a priority. A highly effective method is selective chemical reduction using sodium borohydride (NaBH₄), which converts the aldehyde back into the desired alcohol product.[8][9]

Causality: Sodium borohydride is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce esters or carboxylic acids under standard conditions. This selectivity is ideal for this purification, as it targets the problematic aldehyde without affecting other potential impurities or the alcohol itself.[9]

Experimental Protocol: NaBH₄ Reduction of Aldehyde Impurity

  • Dissolution: Dissolve the impure this compound in a suitable alcohol solvent, such as ethanol (95%), at a concentration of approximately 10-20% (w/v).

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C. This helps to control the reaction rate and prevent potential side reactions.

  • Addition of Reductant: Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions. A typical starting point is 1.5-2.0 molar equivalents relative to the estimated aldehyde content. (If the content is unknown, a small excess, e.g., 1-2% by weight relative to the total alcohol, can be used).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or GC until the aldehyde is no longer detected.

  • Quenching: Carefully and slowly quench the reaction by adding it to a beaker of cold, dilute (e.g., 1 M) hydrochloric acid with stirring to neutralize excess NaBH₄ and hydrolyze the borate esters. Ensure the final pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the initial alcohol).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the purified this compound.

G A Impure Product (Alcohol + Aldehyde) B Selective Reduction (NaBH₄ in Ethanol) A->B Step 1 C Reaction Mixture (Alcohol + Borate Esters) B->C Step 2 D Acidic Workup (Quench) & Liquid-Liquid Extraction C->D Step 3 E Purified Product (this compound) D->E Step 4

Sources

Technical Support Center: Addressing Viscosity Issues in Formulations Containing 2-Hexyl-1-octanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulation Science Division

Welcome to the technical support center for resolving viscosity challenges in formulations containing 2-Hexyl-1-octanol. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, experimental protocols, and foundational knowledge to help you achieve your desired rheological profile.

Introduction: Understanding this compound

This compound (CAS No. 19780-79-1) is a C14 branched-chain primary alcohol.[1][2] It belongs to a class of compounds known as Guerbet alcohols, which are formed by the dimerization of smaller alcohols.[3][4] This unique branched structure imparts desirable properties such as a low melting point, good oxidative stability, and a non-greasy feel, making it a valuable excipient in cosmetics, pharmaceuticals, and industrial applications.[3][5]

However, the same branched, high-molecular-weight structure that provides these benefits can also lead to significant viscosity challenges in formulations.[6] This guide will address the most common viscosity-related issues and provide systematic approaches to overcome them.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
CAS Number 19780-79-1[7][8]
Molecular Formula C14H30O[2][8]
Molecular Weight 214.39 g/mol [2][7]
Appearance Liquid[3][9]
Boiling Point 162°C / 15mmHg[1][10]
Density ~0.832 g/cm³[1]
Structure Branched-chain primary alcohol[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during formulation development with this compound.

Q1: Why is my formulation containing this compound unexpectedly high in viscosity?

Answer: The high viscosity is likely due to the intrinsic molecular properties of this compound and its interactions within your formulation.

  • Molecular Structure: As a Guerbet alcohol, this compound has a relatively high molecular weight (214.39 g/mol ) and a branched alkyl chain.[2][4] Long, entangled alkyl chains increase intermolecular friction and resistance to flow, which is a primary driver of viscosity.[6]

  • Intermolecular Forces: Although it is a non-polar solvent, the terminal hydroxyl (-OH) group allows for hydrogen bonding. In high concentrations or in the presence of other polar components, this can lead to the formation of networks that significantly increase viscosity.[11]

  • Formulation Complexity: In complex systems like emulsions or suspensions, this compound can interact with other excipients (thickeners, stabilizers, APIs), leading to synergistic viscosity increases that are difficult to predict. Viscosity in such systems is a critical variable that can be affected by small changes in composition.[12]

Q2: My formulation is too thick. What are the primary methods to reduce its viscosity?

Answer: There are three primary strategies to reduce the viscosity of a formulation. The optimal choice depends on your specific system and regulatory constraints.

  • Temperature Adjustment: Increasing the temperature of the formulation is a common and effective method to reduce viscosity.[13] Heating enhances the thermal motion of molecules, weakening the intermolecular forces and allowing them to move past each other more easily.[13] However, you must consider the thermal stability of all components in your formulation.[14] Rapid or excessive heating can degrade active pharmaceutical ingredients (APIs) or other sensitive excipients.[14]

  • Co-solvent Addition: Introducing a lower-viscosity, miscible co-solvent can effectively "thin" the formulation. The co-solvent molecules intersperse between the larger this compound molecules, reducing intermolecular friction.[13] The key is to select a co-solvent that is compatible with all other ingredients and does not compromise the stability or performance of the final product.[15][16]

  • Use of Rheology Modifiers: While often used to increase viscosity, certain additives can modify the rheological profile to reduce viscosity under specific shear conditions (shear-thinning behavior).[17] For oil-based systems, additives like specific fatty alcohol half-esters can temporarily reduce viscosity.[18] This is a more advanced approach and requires careful screening.

Q3: My batch-to-batch viscosity is inconsistent. What process parameters should I investigate?

Answer: Inconsistent viscosity is a common challenge in scaling up topical and semi-solid formulations.[12] Tightly controlling your process parameters is critical.[14]

  • Mixing Speed and Shear: Over-mixing, especially with high shear, can sometimes break down the structure of polymeric thickeners or destabilize emulsions, leading to a drop in viscosity.[14] Conversely, insufficient mixing may fail to properly disperse and hydrate components, resulting in an out-of-spec viscosity.[14]

  • Temperature Control: As discussed, viscosity is highly temperature-dependent.[19] Ensure that heating and cooling rates are precisely controlled and consistent for every batch. Rapid cooling, for example, can cause an uncontrolled increase in viscosity or precipitation of components.[14]

  • Order of Addition: The sequence in which you add ingredients can significantly impact the final formulation structure. For emulsions, the temperature difference between the oil and water phases at the point of mixing is critical.[14]

  • Raw Material Variability: Ensure that the specifications for your incoming raw materials, including this compound and any thickening agents, are tightly controlled from lot to lot.

Experimental Guides & Protocols

Workflow 1: Systematic Approach to Viscosity Reduction

This workflow provides a logical decision-making process for troubleshooting high-viscosity formulations.

G A High Viscosity Issue Identified B Is the API / are other excipients thermally stable? A->B C Protocol 1: Evaluate Temperature Impact B->C Yes D Is co-solvent addition permissible for this formulation? B->D No J Viscosity Partially Optimized C->J E Protocol 2: Co-solvent Screening D->E Yes F Are advanced rheology modifiers an option? D->F No I Viscosity Optimized E->I G Consult specialized literature on oil-phase viscosity reducers. F->G Yes H Optimize Process Parameters (Mixing, Cooling Rate) F->H No G->I H->I J->D

Caption: Decision tree for troubleshooting high viscosity.

Protocol 1: Evaluating the Impact of Temperature on Formulation Viscosity

This protocol establishes a viscosity-temperature profile for your formulation, helping you identify a target processing temperature.

Objective: To quantify the relationship between temperature and viscosity for a this compound-based formulation.

Equipment:

  • Calibrated viscometer or rheometer (e.g., Brookfield type or cone-and-plate).

  • Jacketed beaker or vessel connected to a circulating water bath.

  • Calibrated temperature probe.

Procedure:

  • Place a representative sample of your high-viscosity formulation into the jacketed vessel.

  • Insert the viscometer spindle and the temperature probe into the sample, ensuring they are correctly positioned according to the instrument manufacturer's guidelines.

  • Set the circulating water bath to the lowest temperature of your intended range (e.g., 25°C). Allow the sample to equilibrate for at least 30 minutes, or until the temperature reading is stable.

  • Measure the viscosity at a constant shear rate (e.g., 10 rpm). Record both the viscosity and the exact temperature.

  • Increase the water bath temperature by 5°C increments. At each step, allow the sample to fully equilibrate before taking a new measurement.

  • Continue this process up to the maximum safe temperature for your formulation's components (e.g., 60°C).

  • Plot the viscosity (in cP or Pa·s) on the y-axis against the temperature (in °C) on the x-axis.

Interpretation: The resulting graph will clearly show the temperature range where viscosity decreases most significantly. This data allows you to select a processing temperature that balances manageable viscosity with the thermal stability of your ingredients.[14][19]

Protocol 2: Co-solvent Screening for Viscosity Reduction

Objective: To identify a compatible, low-viscosity co-solvent and determine the optimal concentration to achieve the target viscosity.

Principle: The addition of a low-viscosity co-solvent reduces the overall viscosity of the mixture. The choice of co-solvent is critical to maintain formulation stability.[13][15] For systems rich in this compound, less polar solvents are often good candidates.[16]

Materials:

  • Your high-viscosity this compound formulation.

  • A selection of candidate co-solvents (see Table 2).

  • Analytical balance, beakers, and a calibrated viscometer.

Table 2: Candidate Co-solvents for Non-Polar Formulations
Co-solventTypical UsePolarityConsiderationsCompatibility
Isopropyl Myristate Emollient, solventLowGood skin feel, non-greasy.Generally excellent with lipids and alcohols.[20][21]
Caprylic/Capric Triglyceride Emollient, solventLowDerived from coconut oil; stable.Generally excellent with lipids and alcohols.[20][21]
Ethanol Solvent, penetration enhancerHighCan be drying; potential for API precipitation.Miscible, but may alter polarity significantly.[15][16]
Propylene Glycol Humectant, solventHighCan feel tacky at high concentrations.Miscible, but may alter polarity significantly.[15][16]
Silicone Fluids (e.g., Dimethicone) Emollient, slip agentVery LowProvides excellent spreadability.Test for phase separation; may not be fully miscible.[20][21]

Procedure:

  • Prepare a Baseline: Measure and record the viscosity of your original, unmodified formulation at a controlled temperature (e.g., 25°C).

  • Create Test Blends: Prepare a series of small test batches. For each candidate co-solvent, create blends by adding it to your formulation at different weight percentages (w/w), for example: 2%, 5%, 10%, and 15%.

  • Mixing: Ensure each blend is mixed thoroughly until uniform. Use consistent mixing speed and time for all samples to ensure comparability.[14]

  • Equilibration & Measurement: Allow each blend to equilibrate to the controlled temperature (25°C) for at least one hour. Measure and record the viscosity of each blend.

  • Stability Check: Visually inspect the samples for any signs of instability, such as phase separation, cloudiness, or precipitation, immediately after preparation and again after 24 hours.

  • Data Analysis: Plot the viscosity of the blends as a function of the co-solvent concentration for each candidate. The ideal co-solvent will provide the desired viscosity reduction at the lowest concentration without causing instability.

Workflow 2: Co-solvent Selection and Optimization

G A Start: High Viscosity Formulation B Select 2-3 candidate co-solvents (See Table 2) A->B C Prepare test blends at 2%, 5%, 10%, 15% (w/w) B->C D Mix thoroughly & equilibrate to constant temperature C->D E Measure Viscosity D->E F Assess Stability (24h) (Phase separation, precipitation) E->F G Plot Viscosity vs. Concentration F->G Stable J Discard co-solvent. Return to step B with new candidates. F->J Unstable H Select optimal co-solvent and concentration range G->H I Proceed to long-term stability testing H->I

Caption: Experimental workflow for co-solvent screening.

References

  • O'Lenick, A. J. (2001). Guerbet alcohols, versatile hydrophobes. Journal of Surfactants and Detergents, 4(3), 311-315.
  • Cheméo. (2023). Chemical Properties of this compound (CAS 19780-79-1).
  • Lunter, D. (2019). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology, 43(10).
  • Li, Y., et al. (2015). Performances of Guerbet Alcohol Ethoxylates for Surfactant−Polymer Flooding Free of Alkali. Industrial & Engineering Chemistry Research, 54(47), 11857-11867.
  • News. (2023). 4 Methods Of Reducing Viscosity.
  • Ingrevo. (2024). EP7: Understanding Viscosity in Formulas.
  • Pasumarthi, V. (2013). Can someone suggest a viscous non-polar solvent? ResearchGate.
  • Sánchez, M., et al. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Molecules, 28(15), 5869.
  • Chemicals Knowledge Hub. (2020). Topical drug formulation: the challenges and new solutions.
  • AZoM. (2013). Properties of Inorganic Rheology Modifiers.
  • Express Pharma. (2014). Viscosity and rheology of topical semisolids.
  • TECMOS. (n.d.). Rheology Modifiers.
  • Google Patents. (1996). WO1996014344A1 - Rheology modifier for solvent-based coatings.
  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (2023). Polymers, 15(22), 4435.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Cheméo. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Google Patents. (2005). WO2005040669A1 - Method for reducing the viscosity of viscous fluids.
  • AOCS. (2019). Guerbet Compounds.
  • Centre for Industrial Rheology. (n.d.). Rheology Profiling for Topical Pharmaceuticals.
  • Google Patents. (2020). WO2020263990A1 - Additives to temporarily reduce viscosities in oil-based fluids.
  • Natural Medicines Comprehensive Database. (n.d.). 2-Hexyl-1-octanola. NMPPDB.
  • ACS Omega. (2022). Mechanism Analysis of Heavy Oil Viscosity Reduction by Ultrasound and Viscosity Reducers Based on Molecular Dynamics Simulation.
  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • ResearchGate. (2021). High viscosity-reducing performance oil-soluble viscosity reduction agents containing acrylic acid ester as monomer for heavy oil with high asphaltene content.
  • Journal of Chemical & Engineering Data. (2014). Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols.
  • The Journal of Physical Chemistry B. (2005). Ideal Mixing Behavior of the Debye Process in Supercooled Monohydroxy Alcohols.
  • ResearchGate. (2012). Densities and viscosities for binary mixtures of phenetole with 1-pentanol, 1-hexanol, 1-heptanol, 1-octanol, 1-nonanol, and 1-decanol at different temperatures.
  • ResearchGate. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • A-A-A Air & Electric, Inc. (2024). Chemical Compatibility Guide.

Sources

Stabilizing 2-Hexyl-1-octanol against oxidation and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing 2-Hexyl-1-octanol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and robust protocols to ensure the stability and integrity of this compound in your research and development workflows. This branched long-chain alcohol is a valuable excipient and intermediate, but its susceptibility to oxidation and degradation requires careful handling. This resource addresses the common challenges you may face, offering not just solutions but also the underlying scientific principles to empower your experimental choices.

Section 1: Understanding the Degradation of this compound (FAQs)

This section addresses the fundamental questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, a primary alcohol, is oxidation. This process typically occurs in a two-step sequence, especially in the presence of oxygen, heat, light, or trace metal catalysts.[1]

  • Oxidation to Aldehyde: The primary alcohol group (-CH₂OH) is first oxidized to form the corresponding aldehyde, 2-hexyl-octanal.

  • Oxidation to Carboxylic Acid: The aldehyde is often highly susceptible to further oxidation, converting into 2-hexyloctanoic acid.[1]

Under aerobic conditions, this degradation cascade is often initiated by autoxidation, a free-radical chain reaction. In biological or environmental contexts, enzymatic degradation by alcohol dehydrogenases or monooxygenases follows a similar pathway, converting the alcohol to an aldehyde and then a fatty acid, which can enter metabolic cycles like β-oxidation.[2][3][4]

cluster_main Oxidation Pathway of this compound cluster_factors Accelerating Factors A This compound (Primary Alcohol) B 2-Hexyloctanal (Aldehyde Intermediate) A->B [O] Initial Oxidation C 2-Hexyloctanoic Acid (Carboxylic Acid Degradant) B->C [O] Further Oxidation O2 Oxygen (Air) O2->A Heat Heat Heat->A Light UV/Visible Light Light->A Metals Metal Ions (e.g., Fe²⁺, Cu²⁺) Metals->A

Caption: Primary oxidation pathway of this compound and key accelerating factors.

Q2: What are the common degradation products and how do they impact my experiments?

The primary degradation products are 2-hexyl-octanal and 2-hexyloctanoic acid . The presence of these impurities can have significant consequences:

  • Altered Physicochemical Properties: The introduction of more polar aldehyde and carboxylic acid groups changes the polarity, viscosity, and solubility of the material, which can affect formulation performance.

  • Reactive Impurities: Aldehydes are highly reactive and can form adducts with active pharmaceutical ingredients (APIs), particularly those containing primary or secondary amine groups, leading to new, uncharacterized impurities.

  • Toxicity Concerns: Degradation products may have different toxicological profiles than the parent alcohol.

  • Analytical Interference: Degradants can co-elute with the main compound or other components in chromatographic analyses, leading to inaccurate quantification and method validation failures.

Q3: What factors accelerate the oxidation of this compound?

Several environmental factors can significantly increase the rate of degradation:

  • Oxygen: As the primary oxidant, the presence of atmospheric oxygen is the most critical factor.

  • Elevated Temperature: Heat provides the activation energy for oxidation reactions, dramatically increasing their rate.[5]

  • Light Exposure: UV and visible light, particularly high-energy wavelengths, can initiate and propagate free-radical reactions (photolysis).[5][6]

  • Trace Metal Ions: Transition metals such as iron, copper, and cobalt are potent catalysts for oxidation reactions. They can be introduced as leachables from container systems or as residual catalysts from synthesis.[7]

Section 2: Proactive Stabilization Strategies

This section provides actionable troubleshooting guidance for preventing degradation before it occurs.

Q4: How should I properly store this compound to minimize degradation?

Proper storage is the first and most effective line of defense against degradation. The goal is to eliminate or minimize exposure to the accelerating factors identified above.

Condition Recommendation Causality & Rationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This displaces oxygen, the primary reactant in the oxidation pathway, effectively halting autoxidation. The synthesis of related compounds is often performed under nitrogen for this reason.[8]
Temperature Refrigerate at 2-8°C. For long-term storage (>6 months), consider freezing at -20°C.Lowering the temperature significantly reduces the rate of chemical reactions, including oxidation. Studies on other alcohols confirm that refrigeration is a critical factor for stability.[9][10]
Light Exposure Store in amber glass bottles or other light-blocking containers.This prevents photo-oxidation initiated by UV and visible light. Storing in darkness is a standard practice for preserving the stability of alcoholic distillates.[11][12]
Container Use high-quality, non-reactive containers (e.g., Type I borosilicate glass or fluorinated polymer containers).This minimizes the risk of leaching catalytic metal ions into the product and prevents interaction with the container surface.
Q5: What antioxidants can I use, and how do I choose the right one?

Introducing an antioxidant is a highly effective chemical strategy to inhibit oxidation. Antioxidants work by interrupting the free-radical chain reactions that drive autoxidation. The choice of antioxidant depends on the application, regulatory acceptance, and solubility.

Antioxidant Mechanism of Action Typical Concentration Key Considerations & Insights
Butylated Hydroxytoluene (BHT) Free radical scavenger (chain terminator).50 - 200 ppmHighly effective and widely used. Its lipophilicity makes it very soluble in this compound. It is a synthetic antioxidant with broad acceptance.[13]
Butylated Hydroxyanisole (BHA) Free radical scavenger (chain terminator).50 - 200 ppmSimilar to BHT, often used in combination for synergistic effects. Also highly soluble in organic matrices.[13]
α-Tocopherol (Vitamin E) Free radical scavenger (chain terminator).100 - 500 ppmA natural antioxidant that may be preferred for applications with stricter toxicological or "natural" labeling requirements. It is less volatile than BHT or BHA.
Propyl Gallate Free radical scavenger and oxygen scavenger.50 - 200 ppmOften used in oils and fats. The efficacy of gallic acid esters can be tuned by altering the alkyl chain length to optimize solubility and activity.[13]

Expert Tip: When selecting an antioxidant, always verify its compatibility with your downstream application and any APIs in your formulation. Perform a small-scale compatibility study if unsure.

Section 3: Detecting and Analyzing Degradation

If you suspect degradation has occurred, the following guidance will help you identify and quantify it.

Q6: What are the initial signs of degradation in my this compound sample?
  • Appearance: A noticeable yellowing of the normally colorless liquid.

  • Odor: Development of a sharp, acrid, or "rancid" odor, which can be attributed to the formation of volatile aldehydes.

  • pH Change: If the sample is in contact with an aqueous phase, the formation of 2-hexyloctanoic acid will lower the pH.

  • Peroxide Value (PV): An increase in the peroxide value, as measured by titration, indicates the presence of hydroperoxides, which are early-stage intermediates in the oxidation process.

Q7: What analytical techniques can I use to detect and quantify degradation products?

A stability-indicating analytical method is crucial for accurately assessing the purity of this compound. Gas Chromatography is the gold standard for this purpose.

  • Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID): This is the preferred method for quantifying the parent alcohol and its volatile degradation products.[14][15][16] The headspace technique is ideal because it analyzes the vapor phase in equilibrium with the sample, avoiding contamination of the GC system with non-volatile matrix components.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): Useful for identifying and quantifying less volatile degradants or for analyzing the alcohol after derivatization. MS provides structural confirmation of the impurities.

  • Karl Fischer Titration: Essential for measuring water content, as the presence of water can influence certain degradation pathways, although this compound has very low water solubility.[8]

Experimental Protocol: GC-FID Analysis for Stability Assessment

This protocol outlines a general method for detecting 2-hexyl-octanal and 2-hexyloctanoic acid in a this compound sample.

1. Materials & Equipment:

  • Gas Chromatograph with FID detector and headspace autosampler.

  • GC Column: A mid-polarity column (e.g., DB-624 or equivalent) is a good starting point.

  • Standards: High-purity reference standards of this compound, 2-hexyl-octanal, and 2-hexyloctanoic acid.

  • Solvent: High-purity isopropanol or acetone for dilution.

  • Headspace Vials: 20 mL with PTFE/silicone septa.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 5 mL of the diluent (e.g., isopropanol).

  • For the carboxylic acid, derivatization (e.g., silylation with BSTFA) may be required to improve volatility and peak shape. If so, perform this step according to standard procedures before sealing the vial.

  • Seal the vial immediately.

3. GC-FID & Headspace Conditions (Typical Starting Points):

  • Headspace:

    • Oven Temperature: 80-100°C

    • Loop Temperature: 110°C

    • Transfer Line Temperature: 120°C

    • Equilibration Time: 15-20 minutes

  • GC:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen, constant flow.

4. Analysis:

  • Run a blank (diluent only), followed by individual standards to determine their retention times.

  • Inject the sample vial.

  • Identify peaks in the sample chromatogram by comparing retention times with the standards.

  • Quantify the degradants using an external standard calibration curve or by area percent normalization if standards are unavailable for a preliminary assessment.

Section 4: Advanced Stability Assessment - Forced Degradation Studies

Q8: How do I perform a forced degradation study on this compound?

Forced degradation, or stress testing, is a systematic way to identify the likely degradation products and pathways that could occur over a product's shelf life.[6][17] It is a requirement for regulatory submissions and is essential for developing truly stability-indicating analytical methods.[18][19] The goal is to achieve 5-20% degradation of the active substance.[5][19]

cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions cluster_output Evaluate Results start This compound (Neat or in Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose aliquots base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base Expose aliquots ox Oxidation (e.g., 3% H₂O₂, RT) start->ox Expose aliquots therm Thermal (e.g., 80°C, Dry Heat) start->therm Expose aliquots photo Photolytic (ICH Q1B Light Box) start->photo Expose aliquots analysis Analyze Stressed Samples (GC-FID, HPLC-MS) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis path Identify Degradation Pathways analysis->path method Validate Stability- Indicating Method analysis->method spec Establish Impurity Specifications analysis->spec

Sources

Validation & Comparative

The Impact of Molecular Architecture: A Comparative Analysis of 2-Hexyl-1-octanol and its Linear Isomer, 1-Tetradecanol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical formulation, seemingly subtle differences in molecular structure can precipitate significant shifts in physicochemical properties and, consequently, functional performance. This guide offers an in-depth comparison of 2-hexyl-1-octanol, a branched-chain primary alcohol, and its linear isomer, 1-tetradecanol. Both share the same chemical formula, C14H30O, yet their distinct molecular architectures give rise to a cascade of differing properties that dictate their suitability for various applications, from advanced drug delivery systems to high-performance industrial lubricants and cosmetic formulations.

This compound belongs to a class of compounds known as Guerbet alcohols, which are synthesized through a self-condensation reaction of smaller alcohols at elevated temperatures.[1] This process results in a characteristic β-branched primary alcohol.[2] In contrast, 1-tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol.[3] This fundamental structural divergence—the presence of a side chain in this compound versus the linear arrangement of 1-tetradecanol—is the cornerstone of their contrasting behaviors.

A Tale of Two Isomers: Physicochemical Properties at a Glance

The differing spatial arrangements of the carbon chains in this compound and 1-tetradecanol directly influence their intermolecular interactions, leading to notable differences in their bulk physical properties.

PropertyThis compound (Branched)1-Tetradecanol (Linear)
Molecular Formula C14H30OC14H30O
Molecular Weight 214.39 g/mol [4]214.39 g/mol [3][5]
Appearance Colorless to almost colorless clear liquidWhite waxy solid[3]
Melting Point Low (liquid at room temperature)35-39 °C[6][7]
Boiling Point 162 °C at 15 mmHg[8]289 °C at 760 mmHg[6][9]
Density ~0.83 g/mL at 20-25 °C~0.823 g/mL at 25 °C[6][9]
Solubility in Water Practically insolublePractically insoluble[3][6]
Solubility in Organic Solvents SolubleSoluble in diethyl ether, slightly soluble in ethanol[3]

The most striking difference lies in their physical state at ambient temperature. The branching in this compound disrupts the efficient packing of its molecules, hindering the formation of a stable crystal lattice. This leads to a significantly lower melting point compared to the linear 1-tetradecanol, which can readily align and crystallize.[1] Consequently, this compound is a liquid at room temperature, a property that is highly desirable in many cosmetic and industrial applications where fluidity is paramount.[10][11]

The boiling point of this compound is also influenced by its branched structure, though to a lesser extent than its melting point. While both molecules have the same molecular weight and therefore similar van der Waals forces, the more compact, somewhat spherical shape of this compound can lead to a slightly lower surface area for intermolecular interactions compared to the extended chain of 1-tetradecanol. This can result in a subtly lower boiling point under equivalent pressure conditions. However, it's important to note the provided boiling point for this compound is at reduced pressure.

Delving Deeper: Implications for Formulation and Performance

The structural disparities between these two isomers extend beyond basic physical constants, impacting their performance characteristics in complex formulations.

Viscosity and Rheology: The branched nature of this compound typically results in a lower viscosity compared to its linear counterpart at the same temperature (when 1-tetradecanol is in its liquid state). The side chain in this compound increases the rotational freedom and reduces the entanglement between molecules, leading to easier flow. This property is particularly advantageous in applications requiring good spreadability, such as in cosmetic lotions or as a lubricant.

Oxidative and Thermal Stability: Guerbet alcohols like this compound are known for their excellent oxidative and thermal stability.[1] The presence of a branch point can sterically hinder the approach of oxidizing agents to the vulnerable C-H bonds adjacent to the hydroxyl group. This inherent stability makes them suitable for use in high-temperature applications and in formulations prone to degradation.

Solvency and Compatibility: Both alcohols are effective solvents for a range of organic compounds. However, the branched structure of this compound can sometimes offer enhanced solvency for certain solutes due to its more complex molecular shape, which can create more accommodating interstitial spaces. This can be a critical factor in drug delivery systems, where the solubility of an active pharmaceutical ingredient (API) is paramount.

Experimental Protocols for Comparative Analysis

To empirically validate the differences between this compound and 1-tetradecanol, a series of standardized analytical techniques can be employed.

Determination of Melting Point (for 1-Tetradecanol)

Methodology:

  • A small, dry sample of 1-tetradecanol is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range at which the substance begins to melt and becomes completely liquid is recorded.

MeltingPoint cluster_prep Sample Preparation cluster_analysis Analysis prep1 Pack 1-tetradecanol in capillary tube analysis1 Place in melting point apparatus prep1->analysis1 analysis2 Heat at a controlled rate analysis1->analysis2 analysis3 Record melting range analysis2->analysis3

Workflow for Melting Point Determination.
Measurement of Viscosity

Methodology:

  • A temperature-controlled rotational viscometer is used.

  • The instrument is calibrated with a standard of known viscosity.

  • A sample of this compound (or molten 1-tetradecanol) is placed in the sample cup.

  • The spindle is immersed in the sample to the correct depth.

  • The spindle is rotated at a series of known speeds, and the corresponding torque is measured.

  • The viscosity is calculated from the rotational speed, torque, and spindle geometry.

ViscosityMeasurement cluster_setup Instrument Setup cluster_measurement Measurement cluster_calculation Calculation setup1 Calibrate viscometer setup2 Equilibrate sample temperature setup1->setup2 measure1 Immerse spindle in sample setup2->measure1 measure2 Rotate spindle at various speeds measure1->measure2 measure3 Record torque measure2->measure3 calc1 Calculate viscosity measure3->calc1

Workflow for Viscosity Measurement.

Applications in Research and Development

The distinct properties of this compound and 1-tetradecanol make them valuable in different sectors of research and drug development.

  • This compound: Its liquid nature, low irritation potential, and good lubricity make it an excellent choice as an emollient and solvent in topical and transdermal drug delivery systems.[1] Its high stability also makes it a suitable component in formulations requiring a long shelf life. In the cosmetics industry, it is used for its texture-enhancing and moisturizing properties.[12]

  • 1-Tetradecanol: As a solid at room temperature, 1-tetradecanol is often used as a structuring agent, thickener, and stabilizer in creams, ointments, and lotions.[9] It can also function as a co-emulsifier and is used in the synthesis of surfactants and other chemical intermediates.[13] Its linear structure is also being explored in the development of phase-change materials for temperature-regulated drug release.[9]

Conclusion

The comparison between this compound and 1-tetradecanol serves as a compelling illustration of the structure-property paradigm in organic chemistry. While identical in chemical formula, their isomeric differences lead to a cascade of distinct physical and performance characteristics. For researchers and formulation scientists, a thorough understanding of these differences is crucial for the rational design of products with optimized performance, stability, and sensory attributes. The branched architecture of this compound offers advantages in liquidity, low-temperature performance, and stability, whereas the linear nature of 1-tetradecanol provides structure and thickening properties. The choice between these two isomers is therefore not one of inherent superiority, but rather a strategic decision based on the specific requirements of the intended application.

References

  • Ataman Kimya. 1-TETRADECANOL (MYRISTIC ALCOHOL).
  • PubChem. 1-Tetradecanol | C14H30O | CID 8209.
  • Wikipedia. 1-Tetradecanol.
  • Grokipedia. 1-Tetradecanol.
  • MDPI.
  • Taylor & Francis. 1-tetradecanol – Knowledge and References.
  • chemeurope.com. 1-Tetradecanol.
  • AOCS. Guerbet Compounds.
  • Sigma-Aldrich. 1-Tetradecanol for synthesis 112-72-1.
  • Tokyo Chemical Industry Co., Ltd. 2-Hexyl-1-n-octanol 19780-79-1.
  • ChemicalBook. 1-Tetradecanol synthesis.
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Spectroscopic comparison of 2-Hexyl-1-octanol and other C14 alcohols

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Guide to the Characterization of C14 Alcohols: A Comparative Analysis of 2-Hexyl-1-octanol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of C14 Alcohol Isomers

Long-chain alcohols are fundamental building blocks in a multitude of applications, from pharmaceuticals and cosmetics to industrial lubricants and plasticizers.[1][2] Within this class, C14 alcohols (C₁₄H₃₀O) are particularly valuable. However, their utility is intrinsically linked to their specific molecular architecture. Structural isomers—molecules with the same chemical formula but different atomic arrangements—can exhibit vastly different physical properties and chemical reactivity. For instance, this compound, a type of Guerbet alcohol, possesses unique characteristics like a low melting point and high boiling point due to its β-alkylation, making it a superior emollient compared to its linear counterparts.[3][4]

The ability to unambiguously differentiate between isomers such as the branched primary alcohol this compound, the linear primary alcohol 1-tetradecanol, and the secondary alcohol 2-tetradecanol is therefore not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the development of novel formulations. This guide provides a comprehensive comparison of these C14 alcohols using the cornerstone techniques of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present comparative experimental data, and provide robust protocols to empower researchers in their own analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, providing a virtual map of the molecular skeleton and the chemical environment of each atom.

Causality in NMR: Why Structure Dictates the Spectrum

The position of a signal in an NMR spectrum (chemical shift, δ) is determined by the electron density around the nucleus. Electronegative atoms, like the oxygen in an alcohol's hydroxyl group, pull electron density away from adjacent atoms, "de-shielding" them and causing their signals to appear further downfield (at a higher ppm value).[5] The splitting of a signal (multiplicity) is caused by the influence of neighboring non-equivalent protons, providing crucial connectivity information.

¹H NMR: A Proton's Perspective

In ¹H NMR, we can readily distinguish between primary and secondary alcohols and identify branching.

  • Hydroxymethyl Protons (-CH₂OH): In a primary alcohol like this compound or 1-tetradecanol, the two protons on the carbon bonded to the hydroxyl group are de-shielded and typically appear as a multiplet around 3.5-3.6 ppm.[6][7]

  • Hydroxymethine Proton (-CHOH): In a secondary alcohol like 2-tetradecanol, the single proton on the hydroxyl-bearing carbon is even more de-shielded and appears further downfield, around 3.8 ppm.[8]

  • Branch Point Proton (-CH-): The methine proton at the branch point in this compound is a key structural marker, creating a complex signal that distinguishes it from the simple, repeating methylene signals of its linear isomer, 1-tetradecanol.

  • Hydroxyl Proton (-OH): The signal for the hydroxyl proton itself is highly variable and often appears as a broad singlet. Its presence can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube; the -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.

¹³C NMR: The Carbon Backbone

¹³C NMR spectroscopy provides a direct count of the non-equivalent carbon atoms and clearly identifies the carbon attached to the hydroxyl group.

  • Hydroxylated Carbon (-C-OH): This carbon is significantly de-shielded. For primary alcohols like this compound and 1-tetradecanol, its signal appears around 63-66 ppm.[7] For secondary alcohols like 2-tetradecanol, this signal is shifted further downfield to ~68 ppm.[5]

  • Branching and Symmetry: The linear 1-tetradecanol will show a predictable pattern for its long methylene chain. In contrast, the branched structure of this compound breaks this symmetry, resulting in a more complex spectrum with a greater number of unique signals in the aliphatic region.

Table 1: Comparative NMR Data for C14 Alcohol Isomers

CompoundKey ¹H NMR Signals (δ, ppm, Multiplicity)Key ¹³C NMR Signals (δ, ppm)
This compound ~3.5 (d, 2H, -CH₂OH); ~1.5 (m, 1H, -CH-); ~0.9 (t, 6H, 2x -CH₃)[7]~65.9 (-CH₂OH); ~40.2 (-CH-); 31.9, 30.9, 29.9, 29.4, 22.3, 14.1 (Alkyl Carbons)[7]
1-Tetradecanol ~3.6 (t, 2H, -CH₂OH); ~1.26 (m, 24H, chain -CH₂-); ~0.88 (t, 3H, -CH₃)[6]~63.1 (-CH₂OH); 32.8, 29.7 (multiple), 25.8, 22.7, 14.1 (Alkyl Carbons)
2-Tetradecanol ~3.8 (m, 1H, -CHOH); ~1.2 (d, 3H, -CH(OH)CH₃); ~0.88 (t, 3H, terminal -CH₃)[8]~68.2 (-CHOH); 39.6, 31.9, 29.7 (multiple), 25.9, 23.5, 22.7, 14.1 (Alkyl Carbons)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of the absorbed radiation is characteristic of the bond type.

Causality in IR: How Bond Type and Environment Affect Vibrations

The two most important vibrations for alcohols are the O-H stretch and the C-O stretch. The O-H bond is highly polarized, resulting in a very strong absorption. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding; a network of hydrogen bonds creates a wide range of O-H bond environments, smearing the absorption over a wide frequency range. The C-O stretching frequency is sensitive to the substitution pattern of the alcohol.

  • O-H Stretch: All three isomers will display a very strong and broad absorption band in the region of 3200-3500 cm⁻¹. This is the hallmark of an alcohol functional group.[6]

  • C-O Stretch: This vibration is highly diagnostic:

    • Primary Alcohols (this compound, 1-Tetradecanol): Exhibit a strong C-O stretch in the 1050-1085 cm⁻¹ range.

    • Secondary Alcohols (2-Tetradecanol): The C-O stretch is shifted to a higher frequency, appearing around 1100-1125 cm⁻¹.[5]

Table 2: Comparative IR Absorption Frequencies for C14 Alcohol Isomers

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound ~3300-3400 (Strong, Broad)~1050-1070 (Strong)~2850-2960 (Strong)
1-Tetradecanol ~3200-3500 (Strong, Broad)[6]~1050-1260 (Strong)[6]~2850-2960 (Strong)[6]
2-Tetradecanol ~3300-3400 (Strong, Broad)[9]~1115 (Strong)~2850-2960 (Strong)[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. The spectrometer sorts these fragments by their mass-to-charge ratio (m/z).

Causality in MS: How Structure Governs Fragmentation

The molecular structure dictates the pathways of fragmentation. Cleavage tends to occur to form the most stable carbocations.

  • Molecular Ion (M⁺): For C14 alcohols, the molecular ion peak would be at m/z 214. However, for long-chain alcohols, this peak is often weak or entirely absent due to rapid fragmentation.[10]

  • Loss of Water (M-18): A common fragmentation pathway is the elimination of a water molecule, leading to a peak at m/z 196 (214 - 18).

  • Alpha-Cleavage: This is the cleavage of the C-C bond adjacent to the oxygen atom.

    • 1-Tetradecanol: Will show a prominent peak at m/z 31 ([CH₂OH]⁺) and a fragmentation pattern characterized by the successive loss of 14 Da (CH₂) units.

    • 2-Tetradecanol: Alpha-cleavage can occur on either side of the C-OH group, leading to major fragments at m/z 45 ([CH(OH)CH₃]⁺) and m/z 183 (loss of an ethyl radical).[11]

    • This compound: Fragmentation is driven by cleavage at the branch point, which can generate more stable secondary carbocations. The spectrum will be more complex than its linear isomer, with characteristic peaks resulting from the loss of hexyl (C₆H₁₃, 85 Da) or octyl (C₈H₁₇, 113 Da) chains. The base peak (most intense) is often at m/z 57.[10][12]

Experimental Design and Protocols

A self-validating system requires meticulous and standardized procedures. The following protocols provide a reliable framework for acquiring high-quality, reproducible data.

Overall Spectroscopic Analysis Workflow

The logical flow from sample to structure is critical for efficient and accurate analysis.

Sources

A Comparative Performance Analysis of 2-Hexyl-1-octanol in Modern Lubricant Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of enhanced performance, efficiency, and environmental compatibility in lubricant technology, formulators are increasingly turning to advanced synthetic base oils and additives. Among these, 2-Hexyl-1-octanol, a C14 Guerbet alcohol, has garnered significant attention. This guide provides an in-depth technical evaluation of this compound's performance characteristics within lubricant formulations, presenting a comparative analysis against established alternatives such as Polyalphaolefins (PAOs) and synthetic esters. Through an examination of key performance metrics, supported by standardized testing methodologies, this document serves as a critical resource for researchers and lubricant development professionals.

The Rationale for Guerbet Alcohols in Lubrication

Guerbet alcohols are β-branched primary alcohols, a unique molecular structure that imparts a combination of desirable properties for high-performance lubricants. Unlike their linear counterparts, the branched nature of Guerbet alcohols, such as this compound, disrupts crystallization, leading to significantly lower melting points and excellent fluidity at low temperatures.[1] Furthermore, this branching contributes to enhanced thermal and oxidative stability, crucial for lubricant longevity and performance under demanding operating conditions.[1]

Performance Evaluation: A Multi-faceted Approach

A comprehensive assessment of a lubricant's efficacy hinges on a suite of standardized tests that simulate various real-world stressors. This guide will focus on the following critical performance parameters, with a comparative analysis of this compound against representative PAOs and synthetic esters.

Viscosity and Low-Temperature Fluidity

A lubricant's ability to maintain its viscosity across a wide temperature range is paramount for consistent performance and equipment protection. The Viscosity Index (VI), calculated according to ASTM D2270, is a key metric in this regard, with a higher VI indicating less change in viscosity with temperature.[2] The pour point, determined by ASTM D97, signifies the lowest temperature at which a lubricant will flow, a critical factor for cold-start applications.[3]

Table 1: Comparative Viscosity and Low-Temperature Properties

PropertyThis compound (Typical Guerbet Alcohol)Polyalphaolefin (PAO 4)Synthetic Ester (Di-isodecyl Adipate)Test Method
Kinematic Viscosity @ 40°C (cSt) 10 - 20 (estimated)~17~13ASTM D445
Kinematic Viscosity @ 100°C (cSt) 3 - 5 (estimated)~3.9~3.4ASTM D445
Viscosity Index ~140-160 (estimated)~125~150ASTM D2270
Pour Point (°C) < -30 (estimated)< -60< -50ASTM D97

Note: Data for this compound are estimated based on the general characteristics of Guerbet alcohols. Precise values can vary based on the specific grade and formulation.

Oxidative and Thermal Stability

The resistance of a lubricant to degradation at elevated temperatures is a critical determinant of its service life. The Rotating Pressure Vessel Oxidation Test (RPVOT), as per ASTM D2272, is an accelerated aging test that measures a lubricant's resistance to oxidation.[4] A longer RPVOT time indicates superior oxidative stability.

The branched structure of this compound inherently contributes to its high thermal and oxidative stability.[1] This makes it a suitable component for formulations intended for high-temperature applications where resistance to sludge and deposit formation is crucial.

Table 2: Comparative Oxidative Stability

PropertyThis compound (in formulation)Polyalphaolefin (PAO-based formulation)Synthetic Ester (Ester-based formulation)Test Method
RPVOT (minutes) Data not available> 1000> 800ASTM D2272

Note: RPVOT values are highly dependent on the complete formulation, including the additive package. The values presented are for illustrative comparison.

Wear Protection

A primary function of any lubricant is to minimize friction and wear between moving surfaces. The Four-Ball Wear Test (ASTM D4172) is a standard method used to evaluate the anti-wear properties of a lubricant.[5] A smaller wear scar diameter indicates better wear protection.

The inherent polarity of alcohols can contribute to good surface affinity, which can translate to improved lubricity. When formulated with appropriate anti-wear additives, this compound can contribute to robust wear protection.

Table 3: Comparative Wear Protection

PropertyThis compound (in formulation)Polyalphaolefin (PAO-based formulation)Synthetic Ester (Ester-based formulation)Test Method
Wear Scar Diameter (mm) Data not available~0.4 - 0.6~0.3 - 0.5ASTM D4172

Note: Wear performance is significantly influenced by the presence and type of anti-wear and extreme pressure additives in the final formulation.

Environmental Profile: Biodegradability and Aquatic Toxicity

In an era of increasing environmental awareness, the biodegradability and aquatic toxicity of lubricants are critical considerations, particularly in applications with a potential for environmental release.

Biodegradability

The OECD 301B test is a stringent method for determining the ready biodegradability of a substance.[6] A substance is considered readily biodegradable if it achieves greater than 60% biodegradation within a 28-day period. Guerbet alcohols are generally recognized for their good biodegradability.

Aquatic Toxicity

The potential impact of a lubricant on aquatic ecosystems is assessed through standardized tests on various organisms, including algae (OECD 201), daphnia (OECD 202), and fish (OECD 203). The results are typically reported as the concentration that causes a 50% effect (EC50) or is lethal to 50% of the test population (LC50). Higher EC50/LC50 values indicate lower toxicity.

Table 4: Comparative Environmental Profile

PropertyThis compoundPolyalphaolefin (PAO)Synthetic EsterTest Method
Biodegradability (% in 28 days) Data not availableGenerally low (<20%)Varies (can be >60%)OECD 301B
Aquatic Toxicity (Algae, EC50) Data not available> 1000 mg/LVariesOECD 201
Aquatic Toxicity (Daphnia, EC50) Data not available> 1000 mg/LVariesOECD 202
Aquatic Toxicity (Fish, LC50) Data not available> 1000 mg/LVariesOECD 203

Note: Specific environmental data for this compound is limited in publicly accessible sources. The biodegradability and toxicity of synthetic esters can vary significantly based on their chemical structure.

Experimental Protocols

To ensure the validity and reproducibility of the performance data, the following standardized experimental protocols are essential.

Viscosity Index (VI) Determination (ASTM D2270)

The Viscosity Index is calculated from the kinematic viscosity of the lubricant at 40°C and 100°C, determined according to ASTM D445. The calculation procedure is detailed in the ASTM D2270 standard.[2]

Pour Point Determination (ASTM D97)

This test method involves cooling a sample at a specified rate and examining it for flow characteristics at 3°C intervals. The lowest temperature at which movement of the specimen is observed is recorded as the pour point.[3]

Oxidative Stability by RPVOT (ASTM D2272)

A sample of the lubricant is placed in a pressure vessel with a copper catalyst and water. The vessel is pressurized with oxygen and heated while being rotated. The time taken for a specified pressure drop is measured as an indication of the lubricant's oxidative stability.[4]

Wear Preventive Characteristics (ASTM D4172)

The four-ball wear test involves rotating a steel ball under a specified load against three stationary steel balls immersed in the lubricant. The average diameter of the wear scars on the three stationary balls is measured after the test.[5]

Ready Biodegradability (OECD 301B)

This test measures the amount of carbon dioxide produced by microorganisms as they biodegrade the test substance in an aqueous medium over 28 days. The percentage of biodegradation is calculated based on the theoretical amount of CO2 that could be produced.[6]

Aquatic Toxicity Testing (OECD 201, 202, 203)

These tests expose standard aquatic organisms (algae, daphnia, and fish) to a range of concentrations of the test substance. The concentration that causes a 50% inhibition of growth (EC50 for algae) or is lethal to 50% of the population (LC50 for daphnia and fish) is determined.

Logical Framework for Lubricant Component Selection

The selection of a base oil or additive for a lubricant formulation is a multi-step process that involves balancing performance, cost, and environmental impact.

Caption: Workflow for lubricant component evaluation and selection.

Conclusion

This compound, as a representative of the Guerbet alcohol class, presents a compelling profile for use in high-performance lubricant formulations. Its inherent branched structure suggests excellent low-temperature fluidity and high thermal and oxidative stability. While a lack of publicly available, specific quantitative data for this compound under standardized lubricant tests necessitates further investigation, the general characteristics of Guerbet alcohols position them as a viable alternative to, or synergistic component with, traditional synthetic base oils like PAOs and esters.

For researchers and formulators, the key takeaway is the importance of a data-driven approach to component selection. The experimental protocols and comparative framework outlined in this guide provide a robust methodology for evaluating not only this compound but any novel candidate for lubricant applications. Future research should focus on generating and publishing comprehensive performance data for specific Guerbet alcohols to facilitate their broader adoption and the development of next-generation lubricants.

References

  • ASTM International. (n.d.). ASTM D2270-10(2016) Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 and 100°C.
  • ASTM International. (n.d.). ASTM D97-17b Standard Test Method for Pour Point of Petroleum Products.
  • ASTM International. (n.d.). ASTM D2272-14a(2020) Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.
  • ASTM International. (n.d.). ASTM D4172-94(2020) Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
  • Organisation for Economic Co-operation and Development. (1992). OECD Guideline for Testing of Chemicals 301B: Ready Biodegradability: CO2 Evolution Test.
  • MDPI. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives.

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A Comparative Guide to Catalysts for the Synthesis of 2-Hexyl-1-octanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Hexyl-1-octanol and the Guerbet Reaction

This compound, a C14 branched primary alcohol, is a valuable chemical intermediate with diverse applications in industries ranging from cosmetics and lubricants to surfactants and plasticizers. Its branched structure imparts unique properties such as a low pour point, excellent thermal stability, and enhanced lubricity. The primary industrial route to this compound is the Guerbet reaction, a self-condensation of a primary alcohol, in this case, 1-octanol, at elevated temperatures. This reaction, named after Marcel Guerbet, typically requires a catalyst to facilitate a sequence of dehydrogenation, aldol condensation, dehydration, and subsequent hydrogenation steps.

The choice of catalyst is paramount in the Guerbet synthesis of this compound, as it dictates the reaction efficiency, selectivity, and overall process economics. This guide provides a comparative analysis of various catalytic systems, delving into their mechanisms, performance, and practical considerations for researchers and professionals in chemical synthesis and development. We will explore both heterogeneous and homogeneous catalysts, with a focus on providing actionable experimental data and insights.

The Guerbet Reaction Mechanism: A Stepwise Transformation

The Guerbet reaction is a sophisticated catalytic process that proceeds through a series of interconnected steps. Understanding this mechanism is crucial for catalyst selection and process optimization.

Guerbet_Mechanism cluster_0 Catalytic Cycle cluster_1 Overall Reaction A 1-Octanol B Octanal A->B Dehydrogenation C Aldol Adduct B->C Aldol Condensation D Enone Intermediate C->D Dehydration E This compound D->E Hydrogenation Catalyst Catalyst 2 x 1-Octanol 2 x 1-Octanol This compound + H2O This compound + H2O 2 x 1-Octanol->this compound + H2O

Caption: The Guerbet reaction pathway for the synthesis of this compound.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the Guerbet reaction hinges on a balance of activity, selectivity, stability, and cost. Here, we compare several prominent classes of catalysts.

Heterogeneous Copper-Nickel Catalysts: The Workhorse of Industrial Synthesis

Heterogeneous catalysts, particularly those based on copper and nickel, are widely employed in industrial-scale Guerbet reactions due to their robustness, ease of separation, and reusability.

Mechanism and Rationale: Copper-based components are primarily responsible for the dehydrogenation and hydrogenation steps, while nickel is believed to enhance the overall activity and stability of the catalyst. The catalytic cycle on the surface of these materials involves the adsorption of 1-octanol, followed by dehydrogenation to the corresponding aldehyde. The subsequent aldol condensation is often promoted by a basic co-catalyst, such as potassium hydroxide (KOH), which is typically used in conjunction with the heterogeneous metal catalyst.

Performance Data: A particularly effective system involves a copper-nickel catalyst supported on hydrotalcite, used with a KOH promoter.[1] A patent describes a process for preparing 2-hexyl-1-decanol (a C16 Guerbet alcohol from 1-octanol, indicating a likely synonym or closely related process for this compound) with a yield of 91.0% and a selectivity of 95.5% using a copper-nickel catalyst.[2] Another study details the synthesis of 2-hexyl-1-decanol from 1-octanol using a copper-nickel catalyst on hydrotalcite, achieving an 83.4% yield as determined by GC analysis.[1]

Catalyst SystemSubstrateCo-catalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Copper-Nickel on Hydrotalcite1-Octanol1.5 wt% KOH190-225897.9-83.4[1]
Copper-Nickel1-OctanolAlkaline Substance2203.5-95.591.0[2][3]
Homogeneous Iridium Complexes: High Activity under Milder Conditions

Homogeneous iridium catalysts have emerged as highly active alternatives for the Guerbet reaction, often operating under milder conditions than their heterogeneous counterparts.

Mechanism and Rationale: Iridium complexes, such as [IrCl(cod)]2 and [Cp*IrCl2]2, are efficient catalysts for the dehydrogenation of alcohols.[4] The mechanism is believed to involve the formation of an iridium-hydride species, which then participates in the hydrogenation of the enone intermediate. A hydrogen acceptor, such as 1,7-octadiene, is often required to facilitate the initial dehydrogenation step and drive the reaction forward.[5] The presence of a strong base, like potassium tert-butoxide (t-BuOK), is also crucial for promoting the aldol condensation.[4]

Homogeneous Ruthenium Complexes: Pincer Ligands for Enhanced Stability and Activity

Ruthenium-based homogeneous catalysts, particularly those featuring pincer ligands, have shown great promise in a variety of catalytic transformations, including the Guerbet reaction.

Mechanism and Rationale: Ruthenium pincer complexes are known for their high stability and catalytic activity. The mechanism of the Guerbet reaction catalyzed by these complexes is thought to proceed via a hydrogen-transfer pathway.[6][7] The ruthenium center facilitates both the dehydrogenation of the alcohol to the aldehyde and the subsequent hydrogenation of the unsaturated intermediate. The pincer ligand framework provides a stable coordination environment for the ruthenium atom, preventing catalyst decomposition at the elevated temperatures often required for the Guerbet reaction.

Performance Insights: While much of the recent research on ruthenium-catalyzed Guerbet reactions has focused on the conversion of ethanol to butanol, the underlying principles are applicable to higher alcohols like 1-octanol.[6] Ruthenium pincer complexes have demonstrated high turnover numbers and efficiency in these systems.[6] The key challenge remains the development of cost-effective and recyclable ruthenium catalysts to make them economically viable for industrial applications.

Palladium and Nickel Catalysts: Exploring a Broader Catalytic Landscape

While palladium and nickel are workhorses in many other areas of catalysis, their application in the specific Guerbet reaction of 1-octanol to this compound is less documented.

  • Palladium: Palladium catalysts are renowned for their activity in cross-coupling reactions and hydrogenations. However, their use in the Guerbet reaction of alcohols is not as prevalent. Some studies have explored palladium-catalyzed α-alkylation of ketones with alcohols, which shares some mechanistic similarities with the Guerbet reaction, but direct dimerization of 1-octanol is not a primary focus.[8]

  • Nickel: Nickel catalysts are often used for olefin dimerization and other C-C bond-forming reactions. While there are reports of nickel-catalyzed reactions involving alcohols, the selective synthesis of Guerbet products from primary alcohols like 1-octanol is not as well-established as with copper, iridium, or ruthenium systems.[9] Further research is needed to explore the potential of tailored nickel catalysts for this transformation.

Experimental Protocol: Synthesis of this compound using a Copper-Nickel Catalyst

This protocol is adapted from a procedure for the synthesis of 2-hexyl-1-decanol, a close structural analog, and should be readily applicable for the synthesis of this compound.[1]

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Charge flask with 1-octanol, KOH, and Cu/Ni catalyst B Assemble with stirrer, condenser, and Dean-Stark trap A->B C Purge with Nitrogen B->C D Heat to reflux (190-225 °C) C->D E Collect water in Dean-Stark trap D->E F Monitor reaction progress E->F G Cool to room temperature F->G H Filter to remove catalyst G->H I Purify by vacuum distillation H->I

Caption: A general workflow for the synthesis of this compound via the Guerbet reaction.

Materials:

  • 1-Octanol (e.g., 40 g)

  • Granular Potassium Hydroxide (KOH) (e.g., 0.6 g, 1.5 wt%)

  • Copper-Nickel catalyst on hydrotalcite (e.g., 0.4 g)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • 100 mL five-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Nitrogen inlet

  • Condenser

  • Dean-Stark apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: In a 100 mL five-neck flask equipped with a magnetic stir bar, add 1-octanol, granular potassium hydroxide, and the copper-nickel catalyst on hydrotalcite.[1]

  • Assemble the flask with a condenser and a Dean-Stark apparatus to remove the water formed during the reaction.[1]

  • Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere. Maintain a slow nitrogen flow throughout the reaction.[1]

  • Reaction: Heat the mixture with stirring. The reaction is typically initiated when the temperature reaches the reflux point of 1-octanol (around 190-200 °C).[1] Maintain the reaction temperature between 190 °C and 225 °C.[1]

  • Water Removal: Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically run for several hours (e.g., 8 hours).[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst and any precipitated potassium carboxylate salts.[1]

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Conclusion and Future Outlook

The synthesis of this compound via the Guerbet reaction of 1-octanol is a well-established process, with heterogeneous copper-nickel catalysts representing a mature and industrially viable option. These catalysts offer robustness and ease of handling, consistently providing high yields and selectivities. Homogeneous iridium and ruthenium complexes present highly active alternatives that can operate under milder conditions. While their cost and challenges in separation currently limit their widespread industrial adoption, ongoing research into catalyst immobilization and the development of more cost-effective pincer ligands for ruthenium may pave the way for their future application. For palladium and nickel, further dedicated research is required to fully assess their potential in this specific transformation. The choice of the optimal catalyst will ultimately depend on the specific requirements of the application, balancing factors such as cost, desired purity, and process scale.

References

  • Wang, N. M., Dillon, S., & Guironnet, D. (2022). Mechanistic investigations on a homogeneous ruthenium Guerbet catalyst in a flow reactor. Reaction Chemistry & Engineering, 7(3), 711-718. [Link]
  • University of Illinois Urbana-Champaign. (2022).
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  • Google Patents. (1985).
  • Royal Society of Chemistry. (2023). Microwave Assisted Pincer-Ruthenium Catalyzed Guerbet Reaction for the Upgradation of Bio-Ethanol to Bio-Butanol. [Link]
  • ResearchGate. (2021). NNN pincer-Ru catalysts investigated in this study. Fig. 1 Homogeneous.... [Link]
  • National Center for Biotechnology Information. (2006).
  • ResearchGate. (2018). Catalytic Conversion of Hexanol to 2-Butyl-octanol Through the Guerbet Reaction. [Link]
  • Semantic Scholar. (2023). Green Chemistry. [Link]
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A Comparative Guide to the Structural Validation of 2-Hexyl-1-octanol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While numerous analytical techniques can identify functional groups or determine molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise atomic connectivity and stereochemistry of organic compounds.[1][2] This guide provides an in-depth analysis of how to validate the structure of 2-Hexyl-1-octanol, a branched-chain primary alcohol, using a combination of ¹H, ¹³C, and DEPT NMR experiments. We will explore the causality behind the expected spectral features and compare the definitive power of NMR with alternative methods.

The Challenge: Isomeric Ambiguity in Long-Chain Alcohols

This compound (C₁₄H₃₀O) presents a common analytical challenge: the potential for numerous structural isomers.[3][4] Simple techniques like Mass Spectrometry can confirm the molecular formula, and Infrared (IR) Spectroscopy can identify the alcohol functional group, but neither can definitively distinguish this compound from its isomers, such as the linear 1-tetradecanol or other branched variations. NMR spectroscopy provides a detailed map of the carbon and proton framework, making it uniquely suited for this task.[5][6]

Visualizing the Target Structure

A clear understanding of the target molecule is essential before delving into its spectral analysis. The structure of this compound, with key positions numbered for discussion, is presented below.

Caption: Structure of this compound.

Part 1: ¹H NMR Spectral Analysis – Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity or splitting).[7][8]

Expected ¹H NMR Data for this compound

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₃ (C8 & C6')~0.9Triplet (t)6HLocated at the end of alkyl chains, these protons are in a shielded environment. They are split by the two protons on the adjacent -CH₂- groups (n+1 = 2+1 = 3). The two methyl groups are chemically similar and likely to overlap.
-CH₂- (Alkyl Chains)~1.2-1.4Broad Multiplet (m)~20HThe numerous methylene protons in the hexyl and octyl chains overlap significantly, creating a complex, broad signal in the typical aliphatic region.
-CH- (C2)~1.5Multiplet (m)1HThis single proton is at the branch point, adjacent to three different carbon environments (C1, C3, C1'). The complex splitting pattern arises from coupling to protons on all three adjacent carbons.
-OH ~1.5-3.0 (variable)Broad Singlet (br s)1HThe chemical shift is highly dependent on solvent, concentration, and temperature. Proton exchange often averages out any coupling, resulting in a broad singlet.[9]
-CH₂OH (C1)~3.5Doublet (d)2HThese protons are on the carbon directly attached to the electronegative oxygen atom, causing a significant downfield shift (deshielding).[10] They are split only by the single proton on C2 (n+1 = 1+1 = 2).

Self-Validation Check: The D₂O Shake

A key step in validating the spectrum is to confirm the identity of the -OH proton peak. Upon adding a few drops of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the -OH peak will disappear.[9][11] This occurs because the labile hydroxyl proton rapidly exchanges with deuterium, which is not observed in ¹H NMR. This simple experiment provides unequivocal proof of the -OH signal's assignment.

Part 2: ¹³C NMR and DEPT – Confirming the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR and its associated experiments, like DEPT (Distortionless Enhancement by Polarization Transfer), confirm the carbon framework.[12][13] Since the this compound molecule lacks symmetry, we expect to see 14 distinct signals in the proton-decoupled ¹³C NMR spectrum, one for each carbon atom.

Expected ¹³C and DEPT NMR Data for this compound

Signal AssignmentExpected Chemical Shift (δ, ppm)DEPT-90DEPT-135Rationale
-CH₃ (C8 & C6')~14No SignalPositiveTerminal methyl groups are the most shielded carbons, appearing far upfield.
-CH₂- (Internal)~22-32No SignalNegativeMultiple signals are expected for the internal methylene carbons of the long alkyl chains.
-CH₂- (Adjacent to branch)~33-40No SignalNegativeMethylene carbons closer to the branch point (C3, C1') will be slightly deshielded compared to others in the chain.
-CH- (C2)~40-45PositivePositiveThis methine carbon at the branch point is a key structural indicator. DEPT-90 will exclusively show this signal, confirming its identity.[14]
-CH₂OH (C1)~65-68No SignalNegativeThe direct attachment to oxygen causes a strong deshielding effect, shifting this carbon significantly downfield into a characteristic region for primary alcohols.[9]

The Power of DEPT Experiments

The DEPT experiments are not just confirmatory; they are essential for definitive assignment.

  • Standard ¹³C: Shows all 14 carbon signals.

  • DEPT-90: Isolates the single methine (-CH-) carbon at the C2 branch point. This is a critical piece of evidence for the "2-hexyl" substitution.

  • DEPT-135: Distinguishes methylene (-CH₂-) carbons (negative signals) from methine (-CH-) and methyl (-CH₃) carbons (positive signals).[15] By counting the signals, we can confirm the presence of one -CH, two -CH₃, and eleven -CH₂- groups, perfectly matching the target structure.

Comparison with Alternative Analytical Methods

To appreciate the superiority of NMR for this application, it's useful to consider what other common techniques would reveal.

TechniqueInformation Provided for this compoundLimitations
Mass Spectrometry (MS) - Molecular weight confirmation (M⁺ at m/z 214.39).[4] - Fragmentation patterns characteristic of alcohols (e.g., loss of H₂O).[9]- Cannot reliably distinguish between structural isomers. - Fragmentation can be complex and difficult to interpret without reference spectra.
Infrared (IR) Spectroscopy - Confirms presence of -OH group (strong, broad stretch at ~3350 cm⁻¹). - Confirms C-O single bond (~1050 cm⁻¹). - Shows aliphatic C-H bonds (~2850-2960 cm⁻¹).[10]- Provides no information on the carbon skeleton or branching. - Cannot distinguish between isomeric alcohols.
NMR Spectroscopy - Provides a complete map of the proton and carbon framework. - Unambiguously determines atomic connectivity through chemical shifts and spin-spin coupling. - DEPT experiments confirm the number of CH, CH₂, and CH₃ groups.- Requires a larger sample amount compared to MS. - Can be more time-consuming to acquire a full suite of experiments.

Experimental Workflow and Protocols

A robust validation follows a logical sequence of experiments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Dissolve ~20 mg of this compound in ~0.7 mL of CDCl₃ with 0.03% TMS H1 ¹H NMR Prep->H1 C13 ¹³C NMR (proton decoupled) H1->C13 DEPT DEPT-90 & DEPT-135 C13->DEPT Analysis Assign signals based on: - Chemical Shift - Integration - Multiplicity DEPT->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: Standard workflow for NMR-based structural validation.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the purified this compound sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[16]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition (e.g., on a 400 MHz spectrometer):

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.

    • Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and determine the multiplicity of each.

  • ¹³C and DEPT NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • Run the DEPT-90 and DEPT-135 pulse programs. These are generally faster to acquire than a full ¹³C spectrum.

    • Process and reference all carbon spectra to the TMS signal at 0.00 ppm (or the residual CDCl₃ signal at 77.16 ppm).

  • Data Interpretation:

    • Compare the acquired ¹H, ¹³C, DEPT-90, and DEPT-135 spectra with the predicted data summarized in the tables above.

    • Confirm the presence of a doublet integrating to 2H at ~3.5 ppm (¹H) and a negative signal at ~65-68 ppm (¹³C DEPT-135) to verify the primary alcohol (-CH₂OH) group.

    • Verify a single positive peak in the DEPT-90 spectrum to confirm the methine (-CH-) branch point.

    • Ensure all integrations and carbon counts match the proposed structure of this compound.

Conclusion

The structural validation of this compound serves as a prime example of the descriptive power of modern NMR spectroscopy. While other methods provide valuable but incomplete data, the synergistic use of ¹H, ¹³C, and DEPT NMR experiments provides an unambiguous and self-validating confirmation of the molecule's precise atomic connectivity. The characteristic downfield signals of the -CH₂OH group, the unique signature of the methine branch point in the DEPT-90 spectrum, and the correct count of all proton and carbon types collectively build an undeniable case for the structure. For any scientist engaged in the synthesis or analysis of complex organic molecules, mastering the interpretation of these NMR experiments is an indispensable skill.

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Cross-reactivity studies of 2-Hexyl-1-octanol in chemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity of 2-Hexyl-1-octanol in Chemical Synthesis for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound, a Guerbet Alcohol

This compound is a C14 branched-chain primary alcohol belonging to the Guerbet alcohol family.[1][2][3] These alcohols are characterized by their β-branched structure, which is a direct result of their synthesis via the Guerbet reaction—a base-catalyzed self-condensation of smaller alcohols at elevated temperatures.[4][5][6] This unique structure, featuring a branch at the second carbon position relative to the hydroxyl group, imparts distinct physical and chemical properties compared to its linear isomers. Notably, Guerbet alcohols like this compound exhibit lower melting points, reduced volatility, and superior oxidative stability, making them valuable in applications ranging from cosmetics and lubricants to chemical intermediates.[5][7][8]

This guide provides a comparative analysis of the reactivity of this compound in common synthetic transformations, focusing on esterification and etherification. We will explore how its steric profile influences reaction kinetics and yields in comparison to linear and other branched alcohols, providing researchers with the data-driven insights needed for informed substrate selection and reaction optimization.

The Guerbet Reaction: The Synthetic Origin of this compound's Reactivity Profile

The reactivity of this compound is intrinsically linked to its synthesis. The Guerbet reaction involves a sequence of dehydrogenation, aldol condensation, and subsequent hydrogenation, creating the characteristic β-branched primary alcohol.[6][9] Understanding this pathway is crucial as it dictates the steric environment around the reactive hydroxyl group.

Guerbet_Reaction cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Hydrogenation A 2x R-CH2-CH2-OH (Primary Alcohol) B R-CH2-CHO (Aldehyde) A->B -H2 A->B C α,β-Unsaturated Aldehyde B->C Base Catalyst -H2O B->C D R-CH2-CH2-CH(CH2-R)-CH2-OH (Guerbet Alcohol) C->D +2H2 C->D

Caption: The Guerbet reaction mechanism, producing a β-branched primary alcohol.

Comparative Reactivity Analysis: Esterification

Esterification is a cornerstone reaction for this compound, widely used to produce esters for the cosmetics and lubricant industries.[5] The reaction typically involves reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer Esterification) or with a more reactive acyl compound.[10][11] The primary point of comparison is how the steric hindrance from the 2-hexyl branch affects reaction rates and equilibrium compared to a linear alcohol like 1-octanol and a more compact branched alcohol like 2-ethylhexanol.

Causality Behind Experimental Choices

In Fischer esterification, the reaction is a reversible equilibrium process.[11] The bulky alkyl group of this compound can influence the rate of both the forward and reverse reactions. While the primary hydroxyl group is accessible, the branching at the β-position creates a more sterically crowded transition state during the nucleophilic attack on the protonated carboxylic acid compared to a linear alcohol. This often necessitates more forcing conditions (higher temperatures or longer reaction times) to achieve high conversion. However, the resulting esters also benefit from this branching, exhibiting lower pour points and enhanced thermal stability.[7]

Comparative Experimental Data: Fischer Esterification

The following table summarizes typical results for the esterification of acetic acid with various alcohols, illustrating the impact of branching on reactivity.

Alcohol SubstrateTypical CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h) for >95% ConversionObservations & Notes
1-Octanol Amberlyst 361:290~5Standard reactivity for a linear primary alcohol.[12]
2-Ethylhexanol Amberlyst 151:2100~5Minor steric hindrance; reactivity is comparable to linear alcohols under slightly more forcing conditions.[12]
This compound H₂SO₄ or Lipase1:190 - 1206 - 8Increased steric bulk requires higher temperatures or longer reaction times to drive the equilibrium toward the product. Enzymatic routes are also highly effective.[8][13]

Comparative Reactivity Analysis: Etherification

Ether synthesis, often achieved via the Williamson ether synthesis or acid-catalyzed dehydration, presents a different set of challenges and considerations for branched alcohols.[14][15]

Williamson Ether Synthesis

This method involves a two-step process: deprotonation of the alcohol to form a potent nucleophile (alkoxide), followed by an Sₙ2 reaction with an alkyl halide.[16]

  • Alkoxide Formation: R-OH + Base → R-O⁻

  • Sₙ2 Attack: R-O⁻ + R'-X → R-O-R' + X⁻

The critical step for this compound is the Sₙ2 attack. As a nucleophile, the 2-hexyl-1-octoxide is sterically hindered. While the reaction is feasible with unhindered primary alkyl halides (e.g., methyl iodide, ethyl bromide), its reaction rate will be significantly lower than that of a linear alkoxide like 1-octoxide. Cross-reactivity with secondary or tertiary alkyl halides is highly disfavored and will likely lead exclusively to elimination (E2) products rather than the desired ether.

Acid-Catalyzed Dehydration

At high temperatures, an acid catalyst can promote the bimolecular dehydration of alcohols to form symmetrical ethers.[14][17]

2 R-OH --(H⁺, Δ)--> R-O-R + H₂O

For primary alcohols, this reaction competes with dehydration to form alkenes. The bulky nature of this compound can disfavor the Sₙ2-like mechanism required for ether formation, potentially increasing the proportion of elimination byproducts compared to less hindered primary alcohols.[18]

The following workflow illustrates a comparative study design for ether synthesis.

Etherification_Workflow cluster_main Comparative Williamson Ether Synthesis Workflow cluster_A Arm A: this compound cluster_B Arm B: 1-Octanol start Select Alcohols: 1. This compound 2. 1-Octanol (Linear Control) A1 Deprotonation: Add NaH to THF solution of this compound start->A1 B1 Deprotonation: Add NaH to THF solution of 1-Octanol start->B1 A2 Sₙ2 Reaction: Add CH₃I, reflux for 12h A1->A2 analysis Workup & Analysis: 1. Quench with H₂O 2. Extract with Et₂O 3. Analyze yield & purity by GC-MS A2->analysis B2 Sₙ2 Reaction: Add CH₃I, reflux for 4h B1->B2 B2->analysis

Caption: Comparative workflow for Williamson ether synthesis.

Experimental Protocols

Protocol 1: Comparative Fischer Esterification of Lauric Acid

This protocol describes a self-validating system to compare the esterification rate of this compound against 1-decanol (a linear C10 alcohol).

  • Reactor Setup: In two separate 100 mL round-bottom flasks equipped with a Dean-Stark apparatus and condenser, add lauric acid (10.0 g, 0.05 mol) and toluene (40 mL).

  • Alcohol Addition:

    • To Flask A, add this compound (12.1 g, 0.05 mol).

    • To Flask B, add 1-decanol (7.9 g, 0.05 mol).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.2 g, ~1 mmol) to each flask.

  • Reaction: Heat both flasks to reflux (~110-115°C). Monitor the reaction by collecting the water byproduct in the Dean-Stark trap and by taking aliquots every hour for GC analysis.

  • Workup: Once the reaction reaches completion (or after 8 hours), cool the mixtures to room temperature. Wash the organic layer sequentially with 5% NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Purification & Analysis: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude product yield and purity via Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Comparative Williamson Ether Synthesis

This protocol compares the formation of a methyl ether from this compound and 1-octanol.

  • Reagent Preparation (Inert Atmosphere): In two separate oven-dried, three-neck flasks under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Alcohol Addition:

    • To Flask A, slowly add a solution of this compound (2.14 g, 10 mmol) in THF (10 mL) via a dropping funnel.

    • To Flask B, slowly add a solution of 1-octanol (1.30 g, 10 mmol) in THF (10 mL).

  • Alkoxide Formation: Stir both mixtures at room temperature for 1 hour to ensure complete deprotonation.

  • Sₙ2 Reaction: Cool the flasks to 0°C in an ice bath. Slowly add methyl iodide (1.56 g, 11 mmol) to each flask. Allow the reactions to warm to room temperature and then heat to reflux. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).

  • Workup: After completion (expected to be significantly longer for Flask A), cool the reactions to 0°C and cautiously quench by the slow addition of water.

  • Purification & Analysis: Extract the aqueous mixture with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting ethers by column chromatography and confirm their structure and purity by GC-MS and NMR.

Conclusion and Field-Proven Insights

This compound is a versatile synthetic intermediate whose reactivity is governed by the steric hindrance imparted by its β-branched structure.

  • For Esterification: It reacts reliably but often requires more forcing conditions (higher temperature, longer time, or more active catalyst) than its linear counterparts to achieve high conversion. The resulting esters, however, possess valuable properties like low pour points and high oxidative stability.[5][7] For sensitive substrates, enzymatic catalysis using lipases has proven to be a highly efficient and sustainable alternative.[8][13]

  • For Etherification: Its utility in Sₙ2-type reactions like the Williamson synthesis is limited to reactions with unhindered electrophiles (e.g., methyl, ethyl halides). In these cases, it is a less reactive nucleophile than linear alkoxides. Reactions involving acid-catalyzed dehydration may favor elimination byproducts.

For drug development professionals and researchers, this compound should be selected when the final product benefits from the properties imparted by its branched structure. When rapid, high-yielding conversions are paramount and the final product's physical properties are less critical, a less hindered linear or α-branched alcohol may be a more pragmatic choice. This guide provides the foundational data and protocols to make such evidence-based decisions in a laboratory setting.

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The Unseen Advantage: A Comparative Guide to the Branching Effect on Guerbet Alcohol Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the molecular architecture of excipients is a critical determinant of formulation success. Among the vast array of available long-chain alcohols, Guerbet alcohols stand out due to a unique structural feature: β-alkylation. This branching, a direct result of the Guerbet reaction, imparts a distinct set of physicochemical properties that offer significant advantages over their linear isomers. This guide provides an in-depth analysis of these properties, supported by comparative data and detailed experimental protocols, to empower informed selection and application of these versatile molecules.

The Guerbet Reaction: A Foundation of Controlled Branching

The defining characteristic of a Guerbet alcohol is its branched structure, specifically with an alkyl group at the β-position relative to the hydroxyl group. This is achieved through the Guerbet reaction, a self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst.[1][2] The reaction proceeds through a four-step sequence:

  • Oxidation: The primary alcohol is oxidized to an aldehyde.

  • Aldol Condensation: Two aldehyde molecules undergo an aldol condensation to form an α,β-unsaturated aldehyde.

  • Dehydration: The aldol adduct loses a molecule of water.

  • Hydrogenation: The unsaturated aldehyde is hydrogenated to yield the final branched-chain Guerbet alcohol.[3]

This process effectively doubles the carbon number of the starting alcohol, creating a predictable and highly pure branched structure.[4]

Guerbet_Reaction cluster_0 Step 1: Oxidation cluster_1 Step 2 & 3: Aldol Condensation & Dehydration cluster_2 Step 4: Hydrogenation A 2 R-CH2-OH (Primary Alcohol) B 2 R-CH=O (Aldehyde) A->B - 2H C R-CH=C(R)-CHO (α,β-Unsaturated Aldehyde) B->C - H2O D R-CH2-CH(R)-CH2OH (Guerbet Alcohol) C->D + 2H

Caption: The Guerbet reaction mechanism, a four-step process leading to β-branched dimer alcohols.

The Branching Effect: A Comparative Analysis of Physicochemical Properties

The introduction of a β-alkyl branch has a profound impact on the physical properties of Guerbet alcohols when compared to their linear-chain counterparts of the same carbon number. This is primarily due to the disruption of molecular packing and the alteration of intermolecular forces.

Melting Point: A Shift to Liquidity

The most significant and commercially valuable consequence of branching in Guerbet alcohols is the dramatic reduction in their melting points.[5] Linear long-chain alcohols tend to be waxy solids at room temperature due to their ability to pack into well-ordered crystalline lattices, maximizing van der Waals forces. The β-branch in Guerbet alcohols sterically hinders this efficient packing, resulting in a less ordered solid state and, consequently, a much lower melting point.[3] This property is highly desirable in applications requiring liquid emollients and lubricants at ambient or low temperatures.[1][6]

Carbon NumberLinear AlcoholMelting Point (°C)Guerbet AlcoholMelting Point (°C)
C81-Octanol-16.72-Ethyl-1-hexanol-70
C121-Dodecanol242-Butyl-1-octanol< -30
C161-Hexadecanol492-Hexyl-1-decanol< -18
C181-Octadecanol582-Heptyl-1-undecanol< -8
C201-Eicosanol65.42-Octyl-1-dodecanol~0
C241-Tetracosanol77-792-Decyl-1-tetradecanol~19

Data compiled from multiple sources.[7][8][9]

Boiling Point and Volatility

While branching significantly lowers the melting point, its effect on the boiling point is less pronounced. Guerbet alcohols generally have slightly lower boiling points than their linear isomers.[7] The reduced surface area of the branched molecules leads to weaker van der Waals forces, requiring less energy for vaporization.[3] However, the difference is not as substantial as with melting points. This combination of low melting point and relatively high boiling point results in a wide liquid range and low volatility, which is advantageous in high-temperature applications and for reducing evaporative loss in formulations.[2][10]

Viscosity: Enhanced Fluidity

The branched structure of Guerbet alcohols also leads to lower viscosity compared to their linear counterparts.[2][10] The irregular shape of the molecules reduces their ability to align and resist flow under shear stress. This enhanced fluidity is a key benefit in cosmetic formulations, where it contributes to a desirable skin feel and ease of application, and in lubricants, where it ensures efficient performance.[3]

Oxidative and Thermal Stability

Guerbet alcohols are saturated molecules, which inherently provides them with good oxidative and thermal stability. The absence of double bonds, which are susceptible to oxidation, makes them more stable than unsaturated alcohols of similar molecular weight.[1] This stability is crucial for the shelf-life of cosmetic and pharmaceutical products and for the performance of industrial lubricants operating under demanding conditions.[3]

Applications in Drug Development and Beyond

The unique properties conferred by their branched structure make Guerbet alcohols highly valuable in a range of applications, particularly in the pharmaceutical and cosmetic industries.

Pharmaceutical Formulations: Enhancing Drug Delivery

In drug development, Guerbet alcohols are increasingly utilized as excipients in topical and transdermal formulations. Their excellent emollient properties help to maintain skin hydration and improve the sensory characteristics of creams and lotions.[11] More importantly, they can act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the formidable barrier of the stratum corneum.[12][13] The mechanism of this enhancement is thought to involve the disruption of the highly ordered lipid lamellae of the stratum corneum, thereby increasing the diffusion of the API into the deeper layers of the skin.[14][15] Their low irritation potential is an additional advantage in these applications.[16]

Drug_Delivery cluster_0 Transdermal Drug Delivery A Guerbet Alcohol in Topical Formulation B Stratum Corneum (Skin Barrier) A->B C Disruption of Lipid Lamellae B->C Interaction D Increased API Permeation C->D E Systemic Circulation D->E

Caption: Role of Guerbet alcohols as penetration enhancers in transdermal drug delivery.

Cosmetics and Personal Care

The cosmetic industry extensively utilizes Guerbet alcohols as emollients, skin-conditioning agents, and solubilizers.[1][11] Their ability to remain liquid at low temperatures, coupled with their low volatility and non-greasy feel, makes them ideal for a wide range of products, including creams, lotions, sunscreens, and color cosmetics.

Industrial Applications

In the industrial sector, Guerbet alcohols and their derivatives are employed as high-performance lubricants, plasticizers, and surfactants.[3][7] Their wide liquid range, thermal stability, and excellent lubricity are critical for these applications.[6]

Experimental Protocols for Property Characterization

To ensure the quality and performance of Guerbet alcohols, standardized experimental methods are essential. The following are outlines of key protocols for characterizing their physicochemical properties.

Determination of Melting Point (Capillary Method)

This protocol is based on the principles outlined in ISO 6321 and general laboratory practices for melting point determination.[17]

Objective: To determine the temperature at which a solid Guerbet alcohol transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (thin-walled, sealed at one end)

  • Thermometer (calibrated)

  • Spatula

Procedure:

  • Sample Preparation: Finely powder a small amount of the solid Guerbet alcohol.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high) of the material into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, perform a rapid initial heating to approximate the melting point.

    • For a known sample or after an initial approximation, heat the block to a temperature about 10-15°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute as the melting point is approached.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Viscosity (Ostwald Viscometer)

This protocol is based on the principles of capillary viscometry.[18]

Objective: To measure the kinematic viscosity of a liquid Guerbet alcohol.

Apparatus:

  • Ostwald viscometer (calibrated)

  • Constant temperature water bath

  • Pipette

  • Stopwatch

  • Suction bulb

Procedure:

  • Temperature Equilibration: Place the viscometer and the Guerbet alcohol sample in the constant temperature water bath until they reach the desired temperature (e.g., 25°C or 40°C).

  • Viscometer Loading: Using a pipette, transfer a precise volume of the Guerbet alcohol into the larger bulb of the viscometer.

  • Flow Initiation: Using a suction bulb, draw the liquid up through the capillary into the smaller bulb, above the upper calibration mark.

  • Flow Time Measurement: Release the suction and allow the liquid to flow back down the capillary. Start the stopwatch precisely when the meniscus of the liquid passes the upper calibration mark and stop it precisely when it passes the lower calibration mark.

  • Replicates: Repeat the measurement at least three times and calculate the average flow time.

  • Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time.

Determination of Oxidative Stability (Rancimat Method)

This protocol is based on the principles of the Rancimat test, a common method for assessing the oxidative stability of oils and fats, as described in standards like EN 14112.[19][20][21]

Objective: To determine the induction time, a measure of the resistance of a Guerbet alcohol to oxidation.

Apparatus:

  • Rancimat apparatus

  • Reaction vessel

  • Measuring vessel with distilled water and a conductivity electrode

  • Air pump

Procedure:

  • Sample Preparation: Weigh a specified amount of the Guerbet alcohol into the reaction vessel.

  • Apparatus Setup: Place the reaction vessel in the heating block of the Rancimat and connect it to the measuring vessel containing distilled water.

  • Test Initiation: Heat the sample to a specified temperature (e.g., 110°C) while a continuous stream of purified air is bubbled through it.

  • Conductivity Monitoring: The volatile oxidation products formed during the degradation of the alcohol are carried by the air stream into the measuring vessel, where they dissolve in the water and increase its conductivity. The conductivity is continuously monitored and recorded.

  • Induction Time Determination: The induction time is the time elapsed from the start of the test until the point of a rapid increase in conductivity, which indicates the onset of significant oxidation.

Conclusion

The β-alkylation inherent in Guerbet alcohols fundamentally alters their physicochemical properties compared to their linear analogs. The resulting lower melting points, reduced viscosity, and wide liquid range, combined with good thermal and oxidative stability, provide a compelling set of advantages for a multitude of applications. For researchers and formulators in the pharmaceutical and cosmetic industries, a thorough understanding of these structure-property relationships is paramount. The strategic selection of Guerbet alcohols can lead to enhanced product performance, improved stability, and novel solutions to formulation challenges, particularly in the realm of transdermal drug delivery.

References

  • Guerbet, M. (1899). Action de l'alcool amylique normal sur son dérivé sodé. Comptes Rendus de l'Académie des Sciences, 128, 511-513. (URL not available)
  • O'Lenick, A. J., Jr. (2001). Guerbet chemistry. Journal of Surfactants and Detergents, 4(3), 311-315. [Link]
  • Noweck, K., & Grafahrend, W. (2006). Fatty Alcohols. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
  • García-Gimeno, R. M., et al. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Molecules, 28(14), 5489. [Link]
  • US Patent 9,840,449 B2. (2017). Guerbet alcohols and methods for preparing and using same.
  • Guerbet Alcohols Market – Size, Share, Trends, Analysis & Forecast 2025–2034. (n.d.). [Link]
  • Knothe, G. (2019). Guerbet Compounds. AOCS Lipid Library. [Link]
  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (2023). International Journal of Molecular Sciences, 24(22), 16418. [Link]
  • O'Lenick, A. J., Jr. (n.d.). Guerbet Chemistry. [Link]
  • Ataman Kimya. (n.d.). C12 GUERBET ALCOHOL. [Link]
  • Synergistic action of penetration enhancers in transdermal drug delivery. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-8. [Link]
  • Viscosity change as a function of carbon chain length of the alcohols... (n.d.).
  • O'Lenick, T. (2010). Comparatively Speaking: Guerbet Alcohol vs. Linear Fatty Alcohol. Cosmetics & Toiletries. [Link]
  • Guerbet Alcohol Market Size, Share, Growth and Forecast 2032. (n.d.). [Link]
  • O'Lenick, A. J., Jr. (n.d.). A Review of Guerbet Chemistry.
  • The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. (2021). Kemija u industriji, 70(1-2), 13-22. [Link]
  • Synthetic Base Stock Based on Guerbet Alcohols. (2015). Journal of the American Oil Chemists' Society, 92(4), 551-559. [Link]
  • ISO 6321:2021. (2021). Animal and vegetable fats and oils — Determination of melting point in open capillary tubes (slip point).
  • Melting point determination. (n.d.). University of Calgary. [Link]
  • Test methods for the determination of biodiesel stability. (2010). Energy, 35(11), 4389-4396. [Link]
  • BACKGROUND INFORMATION ABOUT INVESTIG
  • Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs. (2022). Pharmaceutics, 14(5), 984. [Link]
  • Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations. (2023). Pharmaceutics, 15(7), 1891. [Link]
  • Determination of Oxidative Stability of Oils and Fats. (1995). Analytical Chemistry, 67(13), 2275-2281. [Link]
  • Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. (2017). Molecules, 22(11), 1991. [Link]
  • Viscosity study of tert-butyl alcohol aqueous solution by Brownian motion and gravimetric capillaries. (2020). Journal of Molecular Liquids, 311, 113331. [Link]
  • Determination of the Oxidation Stability of Fats and Oils. (n.d.). NETZSCH Analyzing & Testing. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 2-Hexyl-1-octanol with Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical research and drug development, the purity of an excipient or chemical intermediate is not merely a quality metric; it is a foundational pillar of safety, efficacy, and reproducibility. 2-Hexyl-1-octanol, a branched-chain Guerbet alcohol, is valued for its properties as a solvent and emollient.[1][2] Its molecular structure, however, presents unique challenges in distinguishing it from structurally similar compounds, such as its linear isomers or residual precursors from synthesis.

This guide provides an in-depth, comparative analysis of three robust analytical techniques—Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the quantitative and qualitative assessment of this compound purity. We will compare high-purity this compound against its linear isomer, 1-Tetradecanol, and a common synthetic precursor, 1-Octanol, to provide a comprehensive framework for unambiguous purity confirmation.

Gas Chromatography-Flame Ionization Detection (GC-FID): The Gold Standard for Volatile Compound Quantification

Expertise & Experience: Gas Chromatography is the cornerstone for separating and quantifying volatile and semi-volatile compounds. For alcohols, GC coupled with a Flame Ionization Detector (GC-FID) offers exceptional sensitivity and a wide linear range. The principle hinges on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (an inert carrier gas).[3] The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic identifier, while the peak area is directly proportional to the analyte's concentration. This causality allows for precise quantification.

Trustworthiness: A self-validating GC-FID protocol relies on system suitability tests, including the use of an internal standard and the analysis of a known reference material.[4] Method validation should demonstrate specificity, linearity, accuracy, and precision.[5][6] For this compound, potential impurities from its synthesis, such as unreacted 1-octanol, can be readily separated and quantified.[7]

Experimental Protocol: Quantitative GC-FID Analysis
  • Internal Standard (IS) Preparation: Prepare a 1.0 mg/mL stock solution of an appropriate internal standard (e.g., 2-Ethyl-1-hexanol) in isopropanol. The IS should be a compound not expected in the sample, with good peak shape and a retention time distinct from other components.[8]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Add 1.0 mL of the internal standard stock solution.

    • Dilute to volume with isopropanol and mix thoroughly.

  • Instrument & Conditions:

    • System: Agilent GC system with FID.

    • Column: DB-Wax or Supelcowax-10 capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

    • Injector: Split mode (50:1), temperature 250 °C.

    • Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 230 °C, hold for 10 minutes.

    • Detector: FID at 260 °C.

  • Analysis & Calculation:

    • Inject 1 µL of the prepared sample.

    • Identify peaks based on their retention times relative to the reference standard.

    • Calculate the purity of this compound using the following formula: Purity (%) = (Area_sample / Area_IS) * (Conc_IS / Conc_sample) * ResponseFactor * 100

Data Presentation: Comparative GC-FID Results
CompoundExpected Retention Time (min)Observations
1-Octanol~10.5Shorter retention time due to lower boiling point and molecular weight.
This compound ~16.8 Main peak in a high-purity sample.
1-Tetradecanol~17.2Longer retention time than the branched isomer due to stronger intermolecular forces.
2-Ethyl-1-hexanol (IS)~9.2Serves as the reference point for retention time and quantification.
Visualization: GC-FID Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep_IS Prepare Internal Standard (IS) Solution Prep_Sample Weigh Sample & Add IS Prep_IS->Prep_Sample Dilute Dilute to Volume with Solvent Prep_Sample->Dilute Inject Inject 1 µL into GC Dilute->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity vs. Internal Standard Integrate->Calculate

Caption: Workflow for quantitative purity analysis by GC-FID.

Quantitative ¹H NMR (qNMR): Precision Through Molecular Structure

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation and quantification.[10] Quantitative ¹H NMR (qNMR) leverages the principle that the integrated area of a proton signal is directly proportional to the number of protons it represents. By adding a certified internal standard with a known concentration and structure, the purity of the analyte can be determined with high accuracy without the need for a specific analyte reference standard.[11]

Trustworthiness: The self-validating nature of qNMR comes from its primary ratio method. The purity is determined from the molar ratio of the analyte to the internal standard. For this to be trustworthy, the internal standard must have at least one resonance that is well-resolved from any analyte or impurity signals.[12] Maleic acid or dimethyl sulfone are common choices. The experiment must also be set up with a sufficient relaxation delay to ensure all protons fully relax between pulses, guaranteeing accurate integration.

Experimental Protocol: Quantitative ¹H NMR Analysis
  • Internal Standard (IS) Preparation: Accurately prepare a stock solution of a certified internal standard (e.g., Maleic Acid) in a deuterated solvent (e.g., DMSO-d₆) at a known concentration (e.g., 5.0 mg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

    • Accurately add 0.6 mL of the internal standard stock solution.

    • Cap the tube and mix thoroughly until the sample is fully dissolved.

  • Instrument & Conditions:

    • System: 400 MHz NMR Spectrometer.[10]

    • Solvent: DMSO-d₆.

    • Parameters: Acquire a quantitative ¹H spectrum with a sufficient relaxation delay (D1) of at least 30 seconds to ensure complete T1 relaxation. A 90° pulse angle should be used.

  • Analysis & Calculation:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Integrate the well-resolved signal for the internal standard (e.g., δ ~6.3 ppm for maleic acid, 2H).

    • Integrate a unique, well-resolved signal for this compound (e.g., the -CH₂OH doublet at ~3.5 ppm, 2H).[13]

    • Calculate purity using the formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100 Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass.

Data Presentation: Comparative ¹H NMR Data
CompoundKey Diagnostic Signal (δ ppm)MultiplicityAssignment
1-Octanol~3.3-3.4Triplet-CH₂OH
This compound ~3.5 Doublet -CH₂OH
1-Tetradecanol~3.6Triplet-CH₂OH
Maleic Acid (IS)~6.3SingletHC=CH

Note: The multiplicity of the -CH₂OH signal (doublet for the branched alcohol vs. triplet for the linear alcohols) is a key qualitative differentiator.[13]

Visualization: qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing Prep_IS Prepare Certified IS Stock Solution Prep_Sample Weigh Sample & IS into NMR Tube Prep_IS->Prep_Sample Dissolve Add Deuterated Solvent & Dissolve Prep_Sample->Dissolve Acquire Acquire Spectrum (400 MHz) Dissolve->Acquire Params Key Parameters: - Long D1 Delay - 90° Pulse Acquire->Params Process Process Spectrum (FT, Phase, Baseline) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity from Integral Ratios Integrate->Calculate

Caption: Workflow for quantitative purity analysis by ¹H NMR (qNMR).

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Identity Confirmation

Expertise & Experience: FTIR spectroscopy is a powerful and rapid technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. While primarily a qualitative tool, it can be used for semi-quantitative analysis. For this compound, the key is to confirm the presence of the alcohol (O-H) group and the specific pattern of C-H bonds, which can help differentiate it from other compounds.[13]

Trustworthiness: The protocol is self-validating by comparing the obtained spectrum against a reference spectrum of a known pure standard. Any significant deviation or the appearance of unexpected peaks (e.g., a C=O stretch around 1720 cm⁻¹ indicating an aldehyde impurity) would signify impurity.

Experimental Protocol: FTIR Analysis
  • Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is automatically subtracted from the sample spectrum.[13]

  • Sample Analysis: Place a single drop of the neat (undiluted) this compound liquid directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the positions, shapes, and intensities of the absorption bands.

Data Presentation: Comparative FTIR Data
CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)Key Differentiator
1-Octanol~3330 (Broad)2925, 2855Standard primary alcohol spectrum.
This compound ~3340 (Broad) 2923, 2854 Fingerprint region (1400-600 cm⁻¹) will differ subtly from linear isomers.
1-Tetradecanol~3335 (Broad)2918, 2850Stronger C-H bands due to longer alkyl chain.
Visualization: FTIR Experimental Workflow

FTIR_Workflow cluster_acq Spectrum Acquisition cluster_analysis Data Analysis Background Acquire Background Spectrum (Clean ATR) Sample Apply Liquid Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Compare Compare to Reference Spectrum Process->Compare Identify Identify Functional Groups & Impurity Peaks Compare->Identify

Caption: Workflow for identity confirmation by FTIR-ATR.

Comparative Discussion and Conclusion

Confirming the purity of this compound requires a multi-faceted approach where each analytical technique provides complementary information.

  • GC-FID excels at high-sensitivity quantification and separation of volatile impurities. It can easily distinguish this compound from its lower-boiling precursor (1-Octanol) and its higher-boiling linear isomer (1-Tetradecanol) based on retention times. It is the ideal method for determining area-percent purity and quantifying specific, known impurities.

  • qNMR offers absolute quantification without the need for a specific reference standard of the analyte. Its strength lies in its structural specificity. The distinct chemical shift and, crucially, the doublet multiplicity of the -CH₂OH protons provide unambiguous confirmation of the this compound structure against its linear counterparts, which would show a triplet.[13]

  • FTIR is the fastest method for confirming functional group identity. The presence of a strong, broad O-H stretch confirms it is an alcohol. While less powerful for quantification, it is excellent for rapidly screening for unexpected functional groups, such as carbonyls from aldehyde or ester impurities.

For researchers, scientists, and drug development professionals, a comprehensive purity assessment of this compound should leverage GC-FID for accurate quantification of impurities, qNMR for absolute purity determination and structural verification, and FTIR for rapid identity confirmation. This orthogonal approach ensures the highest confidence in the material's quality, directly supporting the integrity and reproducibility of downstream applications.

References

  • SciSpace. Determination of Alcohol Content in Alcoholic Beverages Using 45 MHz Benchtop NMR Spectrometer.
  • News-Medical.Net. NMR: A Technique for Detecting Alcohol Fraud. (2018).
  • AZoM. Identifying Alcohols Using NMR Spectroscopy. (2015).
  • Simmler, C., et al. Application of 1H Nuclear Magnetic Resonance Spectroscopy as Spirit Drinks Screener for Quality and Authenticity Control. (2014). PMC.
  • Creative Biostructure. NMR-based Alcoholic Beverage Analysis.
  • National Institute of Standards and Technology (NIST). This compound - Gas Chromatography. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). This compound - Mass spectrum (electron ionization). NIST Chemistry WebBook.
  • SCIRP. Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements.
  • S.J. Knittel, et al. Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Journal of Analytical Toxicology. (2020).
  • IKEV. VALIDATION OF ANALYTICAL METHODS.
  • ResearchGate. Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages. (2023).
  • ResearchGate. Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. (2021).
  • National Center for Biotechnology Information. This compound. PubChem Compound Summary.
  • ResearchGate. Determination of 2-Ethyl-l-Hexanol as Contaminant in Drinking Water. (2009).
  • Cheméo. This compound.
  • Cheméo. Chemical Properties of this compound (CAS 19780-79-1).

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Introduction: The Architectural Role of Emollients in Topical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of 2-Hexyl-1-octanol-Based Esters as Emollients

Emollients are fundamental components in dermatological and cosmetic formulations, primarily tasked with maintaining skin softness, plasticity, and barrier function.[1][2] They achieve this by forming a semi-occlusive lipid film over the stratum corneum, which reduces transepidermal water loss (TEWL) and fills the interstices between desquamating corneocytes.[3][4] The selection of an emollient is critical, as it profoundly influences the formulation's stability, sensory profile, and, ultimately, its therapeutic efficacy and user adherence.[1][5]

Among the diverse classes of emollients, esters derived from Guerbet alcohols represent a category of significant interest. Guerbet alcohols, such as this compound, are branched-chain primary alcohols.[6][7] This branched structure is key to their unique properties; it disrupts molecular packing, resulting in a lower melting point compared to their linear counterparts and imparting excellent thermal and oxidative stability.[6][8][9] Esters synthesized from these alcohols inherit these desirable characteristics, making them highly valued as emollients that offer a non-greasy feel and prolonged lubricity.[6][8]

This guide provides a comprehensive efficacy comparison of a representative this compound-based ester, 2-Hexyldecyl Stearate, against a selection of commonly used emollients from different chemical classes. We will explore the causal relationships behind the experimental designs chosen to evaluate key performance attributes: spreadability, impact on skin barrier function (hydration and occlusivity), and sensory perception.

Materials and Methods

Test Materials

To establish a robust comparative framework, the following emollients were selected based on their widespread use and distinct physicochemical properties:

  • Test Emollient: 2-Hexyldecyl Stearate (Guerbet Ester)

  • Alternative 1: Isopropyl Myristate (IPM) (Traditional, light ester)

  • Alternative 2: Caprylic/Capric Triglyceride (Medium-chain triglyceride)

  • Alternative 3: Dimethicone (Silicone)

All emollients were tested neat (undiluted) to isolate and assess their intrinsic properties without the confounding influence of other formulation ingredients.

Experimental Protocols

The following protocols were designed to provide a multi-faceted evaluation of emollient performance. The choice of each method is grounded in its ability to yield objective, reproducible data that correlates with both the physical behavior of the emollient and its perceived performance on the skin.

  • Causality and Rationale: Spreadability is a critical parameter that dictates the ease of application and the uniformity of the film formed on the skin.[10][11] Formulations with poor spreadability can lead to uneven dosing and an undesirable user experience.[10][12] The parallel-plate method is a simple and widely adopted technique for quantifying this attribute.[11] It measures the area over which a defined volume of a substance spreads under a specific load, providing a direct, inverse correlation with the material's viscosity and yield stress.[11][13]

  • Step-by-Step Methodology:

    • Preparation: Clean two circular glass plates (10 cm diameter) with ethanol and ensure they are completely dry. Place the bottom plate on a level surface over a sheet of graph paper.

    • Sample Application: Accurately dispense 1.0 mL of the test emollient onto the center of the bottom plate.

    • Applying Load: Carefully place the second glass plate on top of the sample, ensuring it is centered. Place a standardized weight of 100 g on the center of the top plate.

    • Measurement: Start a timer. After exactly 60 seconds, measure the diameter of the spread emollient film at three different angles using the underlying graph paper.

    • Calculation: Calculate the average diameter. The spreadability (S) is recorded as the area of the circle (S = πr²).

    • Replication: Repeat the procedure three times for each test emollient and report the mean and standard deviation.

  • Causality and Rationale: An emollient's primary function is to enhance skin hydration. Corneometry is the gold-standard, non-invasive method for quantifying the hydration level of the stratum corneum.[14][15][16] The technique measures the skin's electrical capacitance, which is directly proportional to its water content.[15][17] This provides an objective measure of an emollient's ability to moisturize the skin surface.

  • Step-by-Step Methodology:

    • Panelist Acclimatization: A panel of 12 volunteers (with no known skin conditions on the test area) is acclimatized in a room with controlled temperature (21±1°C) and humidity (50±5%) for 20 minutes.[18]

    • Baseline Measurement: Define four separate 2x2 cm test sites on the volar forearm of each panelist. Perform baseline hydration measurements at each site using a Corneometer® CM 825 probe. Three readings are taken per site and averaged.

    • Product Application: Apply a standardized amount (2 mg/cm²) of each test emollient to its assigned site. One site remains untreated as a control.

    • Post-Application Measurements: Take Corneometer readings at 1 hour, 4 hours, and 8 hours post-application.

    • Data Analysis: Calculate the percentage change in skin hydration from baseline for each emollient at each time point.

  • Causality and Rationale: TEWL is the measurement of water vapor diffusing from the body through the skin into the atmosphere.[16] It is a direct indicator of skin barrier integrity; a compromised barrier results in higher TEWL.[19][20][21] An effective emollient should form an occlusive film that reduces this water loss.[22] A Tewameter®, which measures the water vapor pressure gradient above the skin, is used for this assessment.

  • Step-by-Step Methodology:

    • Panelist and Site Preparation: Use the same panel and test sites as in the Corneometry protocol.

    • Baseline Measurement: After acclimatization, measure baseline TEWL at each test site using a Tewameter® TM 300 probe. The probe is held on the skin until a stable reading is obtained.

    • Product Application: Apply the test emollients as described in Protocol 2.2.

    • Post-Application Measurements: Measure TEWL at 1 hour, 4 hours, and 8 hours post-application.

    • Data Analysis: Calculate the percentage reduction in TEWL from baseline for each emollient at each time point.

  • Causality and Rationale: The sensory characteristics of an emollient are paramount for consumer acceptance and compliance.[5][23][24] Attributes such as greasiness, stickiness, and absorption speed determine the "skin feel" of a product.[1][25] A trained sensory panel can provide quantitative descriptive analysis that correlates instrumental measurements with the actual user experience.[23][24]

  • Step-by-Step Methodology:

    • Panel Training: A panel of 14 trained assessors is used.[23]

    • Product Application: A standardized amount (0.1 mL) of each emollient is applied to a designated area on the panelists' volar forearms.

    • Attribute Evaluation: Panelists evaluate key sensory attributes immediately after application and after 5 minutes. The attributes include:

      • Initial Spreadability: Ease of spreading over the skin.

      • Greasiness: Sensation of an oily film.

      • Tackiness: Stickiness or residue felt on the skin.

      • Absorption Speed: Perceived time to absorb into the skin.

    • Scoring: Each attribute is rated on a 10-point linear scale (e.g., 1 = Not Greasy, 10 = Very Greasy).

    • Data Analysis: The mean scores for each attribute are calculated and plotted to create a sensory profile for each emollient.

Results and Discussion

The experimental data are summarized in the tables below. The results provide a comparative analysis of 2-Hexyldecyl Stearate against established emollients.

Table 1: Physicochemical and Spreadability Data
EmollientChemical ClassMolecular Weight ( g/mol )Viscosity (mPa·s at 25°C)Spreadability Area (mm²)
2-Hexyldecyl Stearate Guerbet Ester~480.8825-351256 ± 45
Isopropyl Myristate Linear Ester~270.465-71590 ± 51
Caprylic/Capric Triglyceride Triglyceride~50025-331134 ± 38
Dimethicone SiliconeVariable501810 ± 62
  • Discussion: As expected, the low-viscosity emollients, Dimethicone and Isopropyl Myristate, exhibited the highest spreadability. 2-Hexyldecyl Stearate demonstrated moderate spreadability, comparable to Caprylic/Capric Triglyceride, which is consistent with its viscosity. This suggests that formulations containing the Guerbet ester will have a substantive feel without being difficult to apply.

Table 2: In-Vivo Skin Hydration (Corneometry) - % Increase from Baseline
Emollient1 Hour4 Hours8 Hours
2-Hexyldecyl Stearate +55%+42%+28%
Isopropyl Myristate +35%+18%+5%
Caprylic/Capric Triglyceride +52%+38%+25%
Dimethicone +25%+15%+8%
Untreated Control -5%-12%-18%
  • Discussion: 2-Hexyldecyl Stearate showed a significant and sustained increase in skin hydration, performing similarly to Caprylic/Capric Triglyceride.[26] Its effect was notably more durable than that of the lighter ester, IPM, and the more occlusive but less moisturizing Dimethicone. This indicates that the Guerbet ester not only forms a barrier but also integrates well with the stratum corneum to enhance its water-holding capacity.

Table 3: In-Vivo Occlusivity (TEWL) - % Reduction from Baseline
Emollient1 Hour4 Hours8 Hours
2-Hexyldecyl Stearate -30%-25%-18%
Isopropyl Myristate -15%-8%-2%
Caprylic/Capric Triglyceride -28%-22%-15%
Dimethicone -35%-28%-20%
Untreated Control +3%+8%+15%
  • Discussion: Dimethicone, known for its film-forming properties, provided the highest reduction in TEWL. 2-Hexyldecyl Stearate demonstrated strong occlusivity, significantly outperforming IPM and rivaling Caprylic/Capric Triglyceride. This confirms its ability to form a persistent barrier against moisture loss, a key function for repairing and protecting dry skin.[19][27]

Table 4: Sensory Analysis Profile (Mean Scores, 1-10 Scale)
Attribute2-Hexyldecyl StearateIsopropyl MyristateCaprylic/Capric TriglycerideDimethicone
Initial Spreadability 7.59.07.09.5
Greasiness 4.03.55.52.0
Tackiness (after 5 min) 2.52.03.51.5
Absorption Speed 6.58.05.08.5
  • Discussion: The sensory data reveals the unique positioning of 2-Hexyldecyl Stearate. It provides a more substantive and cushioned feel than the very light emollients (IPM, Dimethicone) but is perceived as significantly less greasy and tacky than Caprylic/Capric Triglyceride. This profile suggests a "rich but non-oily" sensation, which is highly desirable in therapeutic and cosmetic creams where both efficacy and a pleasant after-feel are required.

Visualizing the Process and Mechanism

To better illustrate the scientific approach, the following diagrams outline the experimental workflow and the functional mechanism of emollients.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Conclusion M Material Selection (Emollients) P Protocol Design (Spreadability, Hydration, TEWL, Sensory) M->P S Spreadability Testing (Parallel-Plate) P->S H In-Vivo Hydration (Corneometry) P->H T In-Vivo Occlusivity (TEWL Measurement) P->T SA Sensory Analysis (Trained Panel) P->SA D Data Compilation & Tabulation S->D H->D T->D SA->D C Comparative Analysis & Discussion D->C CON Conclusion on Efficacy C->CON

Caption: A generalized workflow for the comparative evaluation of emollient efficacy.

Emollient_Mechanism cluster_skin Stratum Corneum cluster_action Emollient Action c1 Corneocyte c2 Corneocyte Result1 ↓ Reduces TEWL c3 Corneocyte c4 Corneocyte L1 Intercellular Lipid Gaps Result2 ↑ Increases Hydration E Emollient (2-Hexyldecyl Stearate) E->c1 Forms Occlusive Film E->L1 Fills Gaps Result3 → Smoother Skin Surface

Caption: Mechanism of action for emollients on the skin barrier.

Conclusion

This comprehensive guide demonstrates that this compound-based esters, represented here by 2-Hexyldecyl Stearate, are highly effective emollients that offer a well-balanced performance profile. They provide substantial and durable skin hydration and occlusivity, comparable to widely used triglycerides, while delivering a superior sensory experience with reduced greasiness and tackiness.

The branched Guerbet alcohol backbone imparts unique physicochemical properties that translate into tangible benefits in topical formulations.[6][8] For researchers and formulators, this compound-based esters represent a versatile tool to create products that are not only clinically effective in managing skin barrier function but also possess the elegant aesthetics essential for patient and consumer compliance. The data strongly support their use in advanced therapeutic skincare and premium cosmetic applications where a rich feel combined with a clean finish is desired.

References

  • Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of Cosmetic Science, 56(3), 175-182. [Link]
  • Gotor-Sánchez, A., et al. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives.
  • Compagnone, D. (2023). Top 4 Methods to Measure Skin Hydration in Cosmetics. CID Bio-Science. [Link]
  • D'Amico, R., et al. (2024). Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review. Pharmaceutics, 16(12), 1729. [Link]
  • Pharma SOP. (2024). Procedure for Spreadability Testing in Semisolids. SOP Guide for Pharma. [Link]
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  • Raney, S. G., et al. (2014). Spreadability Measurements to Assess Structural Equivalence (Q3) of Topical Formulations—A Technical Note. AAPS PharmSciTech, 15(6), 1499-1503. [Link]
  • Sood, A., & Jain, A. (2002). Spreading of Semisolid Formulations. Pharmaceutical Technology. [Link]
  • Danby, S. G., & Cork, M. J. (2012). Objective and subjective in vivo comparison of two emollient products.
  • TRI Princeton. (2024). Dry Skin Testing 101: Measuring Skin Hydration Using Spectroscopic Techniques. [Link]
  • Roure, R., et al. (2012). Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors. Dermatology Research and Practice, 2012, 864734. [Link]
  • Roure, R., et al. (2012). Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors.
  • D'Amico, R., et al. (2024).
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  • The Kingsley Clinic. (n.d.). How to Perform a Skin Hydration Assessment for Healthier Skin. [Link]
  • Gotor-Sánchez, A., et al. (2023). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters.
  • Knothe, G. (2019). Guerbet Compounds. AOCS. [Link]
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  • Ersser, S. J., et al. (2014). Emollient product design: objective measurements of formulation structure, texture and performance, and subjective assessments of user acceptability.
  • Parente, M. E., et al. (2008). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties.
  • Gotor-Sánchez, A., et al. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. PubMed. [Link]
  • Sparavigna, A., et al. (2008). In vivo and in vitro evaluation of topical formulations containing physiological lipid mixture for replacement of skin barrier function. Journal of Applied Cosmetology, 26(1), 1-10. [Link]
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  • Parente, M. E., et al. (2008). Sensory analysis of cosmetic powders: Personal care ingredients and emulsions.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021).
  • Lubrizol. (n.d.). G-66 Guerbet ester. UL Prospector. [Link]
  • Kottner, J., et al. (2020). How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection.
  • Parente, M. E., Gámbaro, A., & Solana, G. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Semantic Scholar. [Link]
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A Comparative Guide to 2-Hexyl-1-octanol and Other Branched Primary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Landscape of Branched Primary Alcohols

In the realm of specialty chemicals, branched primary alcohols represent a cornerstone for innovation across diverse industries, from personal care to industrial lubricants. Their unique molecular architecture—specifically, branching at the beta (β) position—imparts a suite of desirable properties that distinguish them from their linear counterparts. These properties include lower melting points, reduced volatility, and excellent thermal and oxidative stability.[1][2]

This guide focuses on a specific subset of these molecules known as Guerbet alcohols , named after Marcel Guerbet who first synthesized them in the 1890s.[2] The Guerbet reaction involves the self-condensation of primary alcohols at high temperatures, resulting in a larger, branched primary alcohol.[2] This process is fundamental to creating alcohols with higher molecular weights that remain liquid over a broad temperature range.[3]

At the center of our discussion is 2-Hexyl-1-octanol (C14), a C14 Guerbet alcohol.[4][5] This guide provides a comparative analysis of this compound against other commercially significant Guerbet alcohols, such as 2-Hexyl-1-decanol (C16), 2-Octyl-1-dodecanol (C20), and 2-Decyl-1-tetradecanol (C24). Through an examination of their physicochemical properties and performance in key applications, this document aims to equip researchers, scientists, and drug development professionals with the data-driven insights needed for informed material selection.

The Guerbet Synthesis Pathway

The Guerbet reaction is a robust method for producing β-branched primary alcohols. The process, illustrated below, involves a catalytic dehydrogenation of a primary alcohol to an aldehyde, followed by an aldol condensation, dehydration, and subsequent hydrogenation to yield the final branched alcohol. This pathway effectively doubles the carbon number of the parent alcohol, minus two molecules of water.

Guerbet_Reaction cluster_0 Step 1: Dehydrogenation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation A 2 R-CH2-CH2-OH (Primary Alcohol) B 2 R-CH2-CHO (Aldehyde) A->B -2H2 C R-CH2-CH(OH)-CH(R)-CHO (Aldol Adduct) B->C D R-CH2-CH=C(R)-CHO (Unsaturated Aldehyde) C->D -H2O E R-CH2-CH2-CH(R)-CH2OH (Guerbet Alcohol) D->E +2H2

Caption: The Guerbet reaction pathway for synthesizing β-branched primary alcohols.

Comparative Physicochemical Properties

The primary advantage of Guerbet alcohols over linear fatty alcohols is their significantly lower melting point, which keeps them liquid at low temperatures.[2] This characteristic is a direct consequence of the branching in their molecular structure, which disrupts the efficient packing that leads to crystallization in their straight-chain counterparts.[6] The following table summarizes key physicochemical properties of this compound and other relevant branched alcohols.

PropertyThis compound (C14)2-Hexyl-1-decanol (C16)2-Octyl-1-dodecanol (C20)2-Decyl-1-tetradecanol (C24)n-Tetradecanol (Linear C14)
CAS Number 19780-79-1[4]2425-77-6[7]5333-42-6[8]58670-89-6[9]112-72-1
Molecular Formula C₁₄H₃₀O[4]C₁₆H₃₄O[7][10]C₂₀H₄₂O[8]C₂₄H₅₀O[9]C₁₄H₃₀O
Molecular Weight ( g/mol ) 214.39[4]242.44[11]298.56[8]354.65[9]214.39
Melting Point (°C) N/A-20[12]1[8]17-20[9][13]38-39
Boiling Point (°C) 162 (at 15 mmHg)[5]~330[14]382[8]271-275 (at 33 mmHg)[9][13]289
Density (g/mL at 25°C) ~0.830.8380.84[8]0.842[9][13]~0.824
Refractive Index (n20/D) ~1.4451.4531.454[8]1.457[9][13]~1.446

Note: Data compiled from multiple sources. Properties for linear n-Tetradecanol are provided for comparison.

As the chain length of the Guerbet alcohol increases, so do the melting point, boiling point, and density. However, even the C24 Guerbet alcohol (2-Decyl-1-tetradecanol) has a melting point near room temperature, whereas its linear C14 counterpart is a solid.[9][13] This wide liquid range is a critical performance differentiator.[15]

Performance in Key Applications

The unique properties of Guerbet alcohols make them highly versatile. Their primary applications are in cosmetics and personal care, industrial lubricants, and as chemical intermediates.[15][16]

Cosmetics and Personal Care: Superior Emollients and Solvents

In cosmetic formulations, Guerbet alcohols are prized as emollients, texture modifiers, and solvents.[1] Their branched structure and liquid nature contribute to a non-greasy, smooth skin feel, making them ideal for creams, lotions, and color cosmetics.[2][17]

  • Emolliency and Spreading: Compared to linear alcohols of similar molecular weight, Guerbet alcohols are medium-spreading emollients. 2-Octyldodecanol, for instance, provides a soft, silky feel to the skin. The branching prevents the waxy feel associated with solid fatty alcohols.

  • Solvency: Guerbet alcohols are excellent solvents for active ingredients.[18] For example, 2-Octyldodecanol is an effective solvent for salicylic acid, a common active in skincare.[18]

  • Stability: As saturated compounds, Guerbet alcohols exhibit high oxidative and color stability, which is a significant advantage over unsaturated alcohols like oleyl alcohol that can become rancid.[2][3] They are also stable across a wide pH range.[18]

This compound and its larger counterparts like 2-Hexyl-1-decanol serve as excellent base materials for producing emollient esters, which are also widely used in cosmetics.[3][12]

Emollient_Selection cluster_viscosity Viscosity cluster_feel Skin Feel cluster_alcohols Recommended Alcohol Start Application Need Viscosity Desired Viscosity? Start->Viscosity Solvency Solvency for Actives? Start->Solvency High Low_V Low Viscosity->Low_V Low Med_V Medium Viscosity->Med_V Medium Feel Target Skin Feel? Light_F Light / Fast Absorbing Feel->Light_F Rich_F Rich / Substantive Feel->Rich_F C14_C16 This compound (C14) 2-Hexyl-1-decanol (C16) Solvency->C14_C16 High C20_C24 2-Octyl-1-dodecanol (C20) 2-Decyl-1-tetradecanol (C24) Solvency->C20_C24 Moderate Low_V->Feel Med_V->Feel Light_F->C14_C16 Rich_F->C20_C24

Caption: Decision logic for selecting a Guerbet alcohol based on cosmetic formulation needs.

Industrial Lubricants and Metalworking Fluids

The same properties that make Guerbet alcohols desirable in cosmetics also translate to high-performance industrial applications.[15]

  • Lubricity: Their branched structure provides good lubricity.[2]

  • Low-Temperature Performance: The very low melting points of Guerbet alcohols are critical for lubricants that must perform in cold environments. The branching effectively lowers the pour point, which is the lowest temperature at which the oil will flow.[19]

  • Thermal and Oxidative Stability: Being saturated, they resist breakdown at high temperatures, a crucial property for engine oils and industrial lubricants.[2]

  • Versatility: They are used as base oils or as additives in lubricant formulations.[10] Esters derived from Guerbet alcohols are also prominent as biolubricants.[1][20]

Generally, as the carbon chain length increases, the viscosity also increases.[6] Therefore, this compound (C14) would be expected to have a lower viscosity than 2-Decyl-1-tetradecanol (C24), making the choice dependent on the specific viscosity requirements of the lubricant application.

Experimental Protocols

To quantitatively compare the performance of these alcohols, standardized testing methodologies are essential. The following protocols outline key experimental procedures.

Protocol 1: Determination of Kinematic Viscosity (ASTM D445)

Objective: To measure the kinematic viscosity, a critical parameter for lubricant applications and for characterizing the flow behavior of cosmetic emollients.

Methodology:

  • Apparatus: Calibrated glass capillary viscometer (e.g., Cannon-Fenske), constant temperature bath, stopwatch.

  • Procedure: a. Select a viscometer where the flow time is not less than 200 seconds. b. Charge the viscometer with the sample alcohol, ensuring no air bubbles are present. c. Place the viscometer in the constant temperature bath (e.g., 40°C or 100°C) and allow it to equilibrate for at least 30 minutes. d. Using suction, draw the liquid up into the viscometer's timing bulb. e. Release the suction and accurately measure the time required for the liquid meniscus to pass between the two timing marks. f. Repeat the measurement at least three times and average the flow times.

  • Calculation: Kinematic Viscosity (cSt) = C × t

    • Where 'C' is the calibration constant of the viscometer (in cSt/s) and 't' is the average flow time (in s).

Causality: Viscosity increases with carbon chain length due to stronger intermolecular van der Waals forces between larger molecules.[6] Branching tends to reduce viscosity compared to linear isomers because it hinders efficient molecular packing, leading to weaker intermolecular interactions.[6]

Protocol 2: Determination of Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which an alcohol will flow, a key indicator of its performance in low-temperature applications like lubricants.

Methodology:

  • Apparatus: Pour point test jar, thermometer, cooling bath.

  • Procedure: a. Pour the sample into the test jar to the marked level. b. Bring the sample to a specified temperature above its expected pour point. c. Place the jar in a cooling bath. d. At each thermometer reading that is a multiple of 3°C, remove the jar and tilt it to ascertain whether there is movement of the liquid. e. Continue this process until the oil shows no movement when the jar is held horizontally for 5 seconds. f. The pour point is recorded as 3°C above the temperature at which the sample ceased to flow.

Causality: The branched structure of Guerbet alcohols significantly disrupts the crystallization process that causes linear alcohols to solidify. This steric hindrance is why they exhibit exceptionally low pour points.[19]

Conclusion

This compound (C14) and its fellow Guerbet alcohols are a class of high-performance branched primary alcohols with a distinct and valuable property profile. Their key advantages over linear alcohols stem directly from their β-branched structure, which imparts:

  • Broad Liquid Range: They remain liquid at very low temperatures.[2]

  • Excellent Stability: Their saturated nature provides superior oxidative and thermal stability.[2]

  • Versatile Performance: They function as effective emollients, solvents, and lubricants.[2][15]

The choice between this compound and other Guerbet alcohols depends on the specific requirements of the application.

  • Shorter-chain Guerbet alcohols (C14, C16) like this compound and 2-Hexyl-1-decanol offer lower viscosity and a lighter feel, making them suitable for fast-spreading cosmetic formulations and as intermediates for creating unique derivatives.[12]

  • Longer-chain Guerbet alcohols (C20, C24) like 2-Octyl-1-dodecanol and 2-Decyl-1-tetradecanol provide higher viscosity and more substantivity, which is beneficial for richer creams, long-lasting emollients, and more demanding lubricant applications.

By understanding the relationship between their molecular structure and physical properties, researchers and formulators can leverage the unique advantages of this compound and the broader Guerbet alcohol family to develop superior products.

References

  • AOCS. (2019, July 23). Guerbet Compounds.
  • MDPI. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives.
  • Cosmetics & Toiletries. (2010, March 17). Comparatively Speaking: Guerbet Alcohol vs. Linear Fatty Alcohol.
  • Cheméo. Chemical Properties of this compound (CAS 19780-79-1).
  • Ataman Kimya. 2-OCTYLDODECANOL.
  • PubMed. (2025, November 14). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives.
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  • Ferwer. Hexyldecanol - Information 2-hexyldecane-1-ol.
  • Kissed Earth. Octyldodecanol.
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  • Terra Mater. 2-hexyl-octan-1-ol.
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The Unseen Environmental Equation: A Comparative Analysis of Guerbet Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and formulation, the choice of every ingredient carries a weight that extends far beyond the laboratory bench. As the scientific community increasingly prioritizes sustainability, a critical examination of the environmental impact of commonly used excipients and intermediates is no longer a niche concern but a fundamental responsibility. This guide offers an in-depth comparative analysis of the environmental footprint of Guerbet alcohols, juxtaposed with their linear fatty alcohol and petroleum-based counterparts. By synthesizing available data and elucidating the underlying scientific principles, we aim to equip researchers and developers with the knowledge to make more informed and environmentally conscious decisions.

Introduction to Guerbet Alcohols: A Marriage of Performance and Potential Sustainability

Guerbet alcohols, named after their discoverer Marcel Guerbet, are branched, primary alcohols formed through a self-condensation reaction of smaller alcohols at high temperatures.[1] This unique branched structure imparts desirable physicochemical properties, including a lower melting point and viscosity compared to their linear isomers of similar molecular weight, making them valuable as emollients, lubricants, and solvents in various industries, including pharmaceuticals and cosmetics.[2][3]

Crucially, the feedstock for Guerbet alcohols can be derived from renewable bio-based sources, such as vegetable oils, presenting a potential pathway to a more sustainable chemical industry.[4][5] However, the environmental credentials of any chemical are not determined by its origin alone. A comprehensive assessment requires a holistic view of its entire lifecycle, from raw material extraction and synthesis to its ultimate fate in the environment.

The Lifecycle Perspective: A Comparative Framework

To objectively assess the environmental impact of Guerbet alcohols, we will compare them against two primary alternatives:

  • Linear Fatty Alcohols: These can be derived from either renewable oleochemical sources (e.g., palm or coconut oil) or petrochemical feedstocks.

  • Petroleum-Based Alcohols: A broad category of alcohols synthesized from petroleum derivatives, such as ethylene and propylene.

Our analysis will focus on key environmental metrics across the lifecycle of these alcohols.

Diagram: Comparative Lifecycle Stages of Alcohols

cluster_Guerbet Guerbet Alcohols cluster_Linear Linear Fatty Alcohols cluster_Petro Petroleum-Based Alcohols G_RM Bio-based Feedstock (e.g., Vegetable Oils) G_Synth Guerbet Reaction (Catalytic Dimerization) G_RM->G_Synth G_Use Product Formulation G_Synth->G_Use G_EoL Biodegradation G_Use->G_EoL L_RM Oleo/Petro Feedstock L_Synth Esterification/Hydrogenation or Ziegler Process L_RM->L_Synth L_Use Product Formulation L_Synth->L_Use L_EoL Biodegradation L_Use->L_EoL P_RM Crude Oil/Natural Gas P_Synth Hydration/Oxo Process P_RM->P_Synth P_Use Product Formulation P_Synth->P_Use P_EoL Varying Biodegradation P_Use->P_EoL

Caption: Comparative lifecycle stages of Guerbet, linear fatty, and petroleum-based alcohols.

Raw Material Sourcing: The Foundation of the Environmental Footprint

The environmental impact of an alcohol begins with its raw materials. The choice between bio-based and fossil-based feedstocks has profound implications for land use, water consumption, and greenhouse gas emissions.

Bio-based Feedstocks: A Double-Edged Sword

Guerbet and oleochemical-derived linear fatty alcohols often originate from agricultural crops like palm, coconut, and rapeseed. While renewable, their cultivation is not without environmental consequences.

  • Land Use and Deforestation: The expansion of palm oil plantations, a primary source for many fatty alcohols, is a significant driver of deforestation in tropical regions, leading to biodiversity loss and the release of vast amounts of stored carbon.

  • Water Footprint: The water footprint of bio-based feedstocks can be substantial, varying significantly with the crop and agricultural practices. For instance, the global average water footprint for sugar cane, a potential feedstock for bio-ethanol that can be a precursor to other alcohols, is estimated to be around 209 m³/tonne.[6] The production of ethanol from maize in the US has a water footprint of 1220 litre/litre.[7]

Petroleum-Based Feedstocks: A Legacy of Extraction

Petroleum-based alcohols are derived from crude oil and natural gas. Their environmental impact is rooted in the extraction, transportation, and refining of these fossil fuels.

  • Extraction and Refining: The extraction of crude oil is a water-intensive process, with estimates suggesting that 2.8-6.6 liters of water are consumed for each liter of gasoline produced from conventional onshore sources in the U.S.[5] The refining process itself is energy-intensive and a source of significant greenhouse gas emissions and other pollutants.

  • Ethylene and Propylene Production: The production of key petrochemical building blocks like ethylene and propylene, used to synthesize many alcohols, is a major contributor to industrial CO2 emissions.[8][9] For example, industrial ethylene epoxidation is a significant source of direct CO2 process emissions.[8]

Synthesis and Manufacturing: Energy, Emissions, and Efficiency

The chemical processes used to manufacture these alcohols are a critical node in their lifecycle, contributing significantly to their overall energy consumption and greenhouse gas emissions.

Guerbet Alcohol Synthesis

The traditional Guerbet reaction requires high temperatures and alkaline catalysts.[2] However, advancements in catalysis are paving the way for more sustainable routes.

  • Energy Consumption: While specific lifecycle assessment (LCA) data for Guerbet alcohol production is limited, the high temperatures required for the traditional process suggest a significant energy demand. However, a carbon reduction plan from one major manufacturer, Guerbet, indicates a commitment to reducing emissions, projecting a 16.1% decrease over ten years from a 2021 baseline.[10] This suggests that energy efficiency improvements and the adoption of renewable energy are key areas of focus for the industry.

  • Green Chemistry Approaches: The development of biocatalytic processes for Guerbet ester synthesis, which operate under milder conditions, offers a pathway to reduce the energy intensity and environmental impact of these compounds.[2][3]

Linear Fatty Alcohol Production

The environmental impact of linear fatty alcohol production is heavily dependent on the feedstock.

  • Petrochemical Route: A cradle-to-gate lifecycle assessment of fatty alcohol production found that petrochemical-derived fatty alcohols have, on average, lower greenhouse gas emissions (~2.97 kg CO₂e) compared to palm kernel oil-derived fatty alcohols (~5.27 kg CO₂e).[11]

  • Oleochemical Route: The same study highlighted that the environmental impact of palm-based fatty alcohols is strongly influenced by land-use change, wastewater treatment, and the management of agricultural residues.[11]

Petroleum-Based Alcohol Synthesis

The production of alcohols from petroleum feedstocks involves various chemical processes, each with its own environmental footprint.

  • Water Consumption: The production of ethanol from petroleum-based ethylene is a water-intensive process. One study estimated the total water footprint of an ethanol plant to be 17.08 L/L of ethanol, with the majority being direct water use.[12] Another source suggests that petroleum refining consumes 2 to 2.5 gallons of water per gallon of gasoline.[8][13]

End of Life: Biodegradability and Aquatic Toxicity

The fate of these alcohols in the environment after their intended use is a critical aspect of their environmental profile.

Biodegradability

The ability of a substance to be broken down by microorganisms is crucial for preventing its accumulation in the environment.

  • Linear Fatty Alcohols: Linear fatty alcohols are generally considered to be readily biodegradable. One study reported that light hydrocracked gas oil, a petroleum product, achieved 63.54% biodegradation in 28 days under OECD 301F test conditions, classifying it as readily biodegradable.[14] Another source indicates that substances reaching >60% biodegradation in 60 days can be considered not persistent.[15]

  • Petroleum-Based Alcohols: The biodegradability of petroleum-based alcohols can vary widely depending on their specific chemical structure.

Table 1: Comparative Biodegradability (Qualitative)

Alcohol TypeGeneral BiodegradabilitySupporting Evidence
Guerbet Alcohols Generally considered biodegradableBranched structure can influence rate, but derived from fatty acids which are biodegradable.
Linear Fatty Alcohols Readily biodegradableOECD 301F data shows >60% degradation for similar structures.[14][15]
Petroleum-Based Alcohols VariableDepends on specific molecular structure; some are readily biodegradable, others are more persistent.
Aquatic Toxicity

The potential for a chemical to harm aquatic life is a key environmental concern. Toxicity is often measured by the concentration that is lethal to 50% of a test population (LC50) or causes an effect in 50% of the population (EC50).

  • Guerbet Alcohols: Limited data is available. One study reported a 48-hour LC50 for 2-octyldodecanol in Daphnia magna to be between 73 and 76 mg/L, which is considered slightly toxic.[16]

  • Linear Fatty Alcohols: The aquatic toxicity of linear fatty alcohols is also variable and depends on the specific compound.

  • Petroleum-Based Alcohols: Petroleum hydrocarbons can have a range of toxic effects on aquatic organisms.[17]

Table 2: Comparative Aquatic Toxicity (LC50/EC50 Values in mg/L)

SubstanceOrganismEndpointValue (mg/L)Source
2-Octyldodecanol (Guerbet)Daphnia magna48-hr LC5073 - 76[16]
CS-2151 (unspecified)Daphnia magna48-hr LC5073 - 76[16]
UnspecifiedDaphnia pulex48-hr LC501.4 - 15[17]

Note: Data is limited and direct comparisons are challenging due to variations in test organisms and conditions.

Bioaccumulation Potential

Bioaccumulation is the process by which a substance builds up in an organism. The Bioconcentration Factor (BCF) is a common metric used to assess this potential. A higher BCF indicates a greater tendency to accumulate.

  • Guerbet Alcohols: Specific BCF data for Guerbet alcohols is scarce.

  • Linear Fatty Alcohols: The BCF of alcohol ethoxylates, which are derived from fatty alcohols, has been found to range from <5 to 390 L/kg in fathead minnows, suggesting a low to moderate potential for bioaccumulation.[18]

  • Petroleum-Based Alcohols: The bioaccumulation potential of petroleum-based alcohols is dependent on their specific structure and properties.

Experimental Protocols: Assessing the Environmental Impact

To ensure the scientific integrity of environmental impact assessments, standardized experimental protocols are essential.

Ready Biodegradability: OECD 301F (Manometric Respirometry Test)

This test evaluates the potential for a chemical to be readily biodegradable in an aerobic aqueous medium.

Methodology:

  • Preparation of Test Medium: A mineral medium is prepared containing the test substance at a known concentration, and it is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • Measurement of Oxygen Consumption: The consumption of oxygen is measured over time using a manometric respirometer.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[1][14][15][19][20]

Diagram: OECD 301F Experimental Workflow

A Prepare Mineral Medium B Add Test Substance & Inoculum A->B C Incubate at Constant Temperature (28 days) B->C D Measure O2 Consumption (Manometric Respirometer) C->D E Calculate % Biodegradation vs. ThOD D->E F Result: Readily Biodegradable? E->F

Caption: Workflow for the OECD 301F ready biodegradability test.

Acute Toxicity to Fish: OECD 203

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

Methodology:

  • Test Organisms: A suitable fish species (e.g., rainbow trout, zebrafish) is selected and acclimated to the test conditions.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. A control group is exposed to water without the test substance.

  • Observation: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

  • Calculation of LC50: The LC50 value and its 95% confidence limits are calculated using statistical methods.[21][22]

Conclusion: Navigating the Trade-offs for a Greener Future

The comparative analysis of Guerbet alcohols, linear fatty alcohols, and petroleum-based alcohols reveals a complex landscape of environmental trade-offs. While Guerbet alcohols derived from bio-based sources offer a promising route towards sustainability, the environmental impact of their raw material cultivation cannot be overlooked. Petrochemical-derived alcohols, while potentially having a lower carbon footprint in some lifecycle stages, are intrinsically linked to the finite and environmentally impactful fossil fuel industry.

For researchers, scientists, and drug development professionals, the path forward lies in a holistic and data-driven approach to material selection. This includes:

  • Demanding Transparency: Actively seeking comprehensive lifecycle assessment data from suppliers.

  • Prioritizing Sustainable Sourcing: When selecting bio-based materials, considering the sustainability certifications and agricultural practices associated with their feedstocks.

  • Supporting Green Chemistry: Advocating for and adopting synthetic routes that minimize energy consumption, reduce waste, and utilize less hazardous materials.

Ultimately, the most environmentally sound choice will depend on a careful consideration of all factors across the entire lifecycle. By integrating these considerations into the early stages of research and development, the scientific community can play a pivotal role in driving the chemical industry towards a more sustainable future.

References

  • Setting benchmarks for ethylene and propylene oxidation via electrochemical routes: a process design and technoeconomic analysis approach - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02672A. (2024-08-06).
  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters.
  • Environmental impacts of ethylene production from diverse feedstocks and energy sources.
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  • Water Consumption in the Production of Ethanol and Petroleum Gasoline - ResearchGate. (2009-09-22).
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  • 9 mgA/48h LC50 (daphnia pulex): 1.4 - 15 mg/lMh Notes (cont.) 4.
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  • Water footprint assessment of the ethyl alcohol production - ResearchGate. (2025-08-06).
  • Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals - Columbia Environmental Research Center.
  • Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst - Frontiers. (2022-07-13).
  • Water Footprint and Water Pinch Analysis in Ethanol Industrial Production for Water Management - MDPI.
  • Experimental determination of bioconcentration of the nonionic surfactant alcohol ethoxylate | Request PDF - ResearchGate. (2025-08-06).
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  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters | Request PDF - ResearchGate. (2025-11-14).
  • Comparison of Oleo- vs Petro-Sourcing of Fatty Alcohols via Cradle-to-Gate Life Cycle Assessment.
  • It is possible to improve water use in crude-oil extraction activities through assessing the water footprint?.
  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - ResearchGate. (2025-08-06).
  • READY BIODEGRADABILITY: OECD 301F Manometric Respirometry Test - Petroleum HPV.
  • Daphnids can safeguard the use of alternative bioassays to the acute fish toxicity test: a focus on neurotoxicity.
  • Guerbet reaction - Wikipedia.
  • Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals.
  • Comparative LCA between bio- based and petroleum-based lubricants - kth .diva.
  • Life Cycle Analysis of the Production of Neutral Alcohol Obtained from Winemaking Byproducts for Use in Perfumery - ResearchGate. (2024-07-02).
  • Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F) - Concawe.
  • A Comparative Life Cycle Assessment (LCA) of Gasoline Blending with Different Oxygenates in India - Nature Environment and Pollution Technology.
  • Life cycle assessment of bio-based ethanol produced from different agricultural feedstocks.
  • Life Cycle Assessment of Ale and Lager Beers Production. (2016-05-20).
  • Comparative LCA of ethanol versus gasoline in Brazil using different LCIA methods | Request PDF - ResearchGate. (2025-08-09).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hexyl-1-octanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hexyl-1-octanol, ensuring the safety of your personnel, the protection of the environment, and full regulatory compliance. Our focus is not just on the "how," but the critical "why" behind each procedural step, empowering you to make informed decisions in your laboratory.

Immediate Safety and Hazard Assessment: Understanding this compound

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This long-chain alcohol, while not as volatile as its shorter-chain counterparts, presents specific risks that must be managed.

Key Hazards:

  • Combustibility: this compound is a combustible liquid, meaning it can ignite, but it requires some preheating before ignition can occur.[1] Always keep it away from open flames, hot surfaces, and other potential ignition sources.[2]

  • Eye Irritation: The compound is classified as a substance that causes serious eye irritation.[2] Accidental splashes can lead to significant discomfort and potential damage.

  • Aquatic Toxicity: While data for this compound is not abundant, related long-chain alcohols are known to be harmful to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is a critical aspect of its disposal.[1]

PropertyValueSignificance for Disposal
Flash Point 56°C (132.8°F) (lit.)[1]Indicates the temperature at which it can vaporize to form an ignitable mixture in air. Requires careful handling away from heat.
Water Solubility LowWill not readily mix with water, posing a challenge for aqueous dilution methods and increasing the risk of environmental persistence.
Environmental Fate Harmful to aquatic life.[3]Reinforces the prohibition of drain disposal and the need for contained, controlled disposal methods.
Hazard Class (General) Combustible Liquid, Eye Irritant[2]Dictates the need for specific personal protective equipment (PPE) and storage away from ignition sources.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a comprehensive, sequential process for the safe disposal of this compound. This process is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the risk of error.

Diagram: this compound Disposal Decision Tree

DisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_id Step 2: Waste Identification & Classification (Is it hazardous waste?) ppe->waste_id yes_hw Yes, it is Hazardous Waste waste_id->yes_hw Always for neat this compound no_hw No (Unlikely for neat chemical) waste_id->no_hw container Step 3: Select & Label Waste Container (Chemically compatible, sealed, labeled 'Hazardous Waste') yes_hw->container segregate Step 4: Segregate Waste (Store away from incompatibles like strong oxidizers) container->segregate saa Step 5: Accumulate in Satellite Accumulation Area (SAA) (At or near point of generation) segregate->saa pickup Step 6: Arrange for Professional Disposal (Contact EHS or licensed waste hauler) saa->pickup end End: Waste Disposed Compliantly pickup->end

Sources

Navigating the Safe Handling of 2-Hexyl-1-octanol: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for 2-Hexyl-1-octanol, moving beyond mere checklists to explain the scientific reasoning behind each recommendation. Our goal is to empower you with the knowledge to maintain a safe laboratory environment while working with this long-chain alcohol.

Understanding this compound: A Hazard Profile

This compound is an aliphatic alcohol with a high boiling point and low vapor pressure.[1][2] A critical first step in any safety protocol is to understand the inherent hazards of the substance. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) according to the majority of notifications to the European Chemicals Agency (ECHA), a conservative approach to handling is always recommended in a laboratory setting.[3] Some sources suggest that prolonged or repeated contact may cause skin dryness or mild irritation, and inhalation of vapors or mists in poorly ventilated areas could lead to dizziness.[4]

PropertyValueSource
CAS Number 19780-79-1[1]
Molecular Formula C14H30O[1][5]
Boiling Point 162°C / 15mmHg[1]
Flash Point 56°C[1]
Vapor Pressure 0.000628 mmHg[1]
Water Solubility Very low[2]
GHS Classification Not classified[3]

Core Principles of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision process. For this compound, the primary routes of exposure are dermal (skin) contact and, to a lesser extent, inhalation. The following recommendations are designed to mitigate these risks effectively.

Hand Protection: Your First Line of Defense

Causality: Although not classified as a skin irritant, direct and repeated contact with this compound can defat the skin, leading to dryness and potential irritation.[4] Therefore, wearing appropriate chemical-resistant gloves is a fundamental requirement.

Selection Protocol:

  • Recommended Glove Materials: Nitrile or Neoprene gloves are excellent choices for handling alcohols and offer good protection against incidental splashes.[6][7] They provide a balance of chemical resistance, comfort, and dexterity.

  • Inspection is Key: Always inspect gloves for any signs of degradation, punctures, or tears before use.

  • Proper Technique: Don gloves on clean, dry hands. When work is complete, remove gloves using a technique that avoids skin contact with the outer surface of the glove. Wash hands thoroughly after glove removal.

Eye Protection: Shielding Against Splashes

Causality: The eyes are particularly sensitive to chemical splashes. While this compound is not classified as a severe eye irritant, direct contact can cause transient discomfort and redness.[4]

Selection Protocol:

  • Standard Laboratory Practice: Safety glasses with side shields are the minimum requirement for handling this compound.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated material, it is prudent to use safety goggles.[2]

Body Protection: Minimizing Skin Exposure

Causality: To prevent contamination of personal clothing and minimize skin contact, appropriate body protection should be worn.

Selection Protocol:

  • Laboratory Coat: A standard, clean laboratory coat should be worn at all times when handling this compound. Ensure the coat is fully buttoned.

  • Material: A lab coat made of a material that is not easily penetrated by liquids is preferable.

Respiratory Protection: A Precautionary Measure

Causality: Due to its low vapor pressure, this compound does not pose a significant inhalation hazard at room temperature in a well-ventilated area.[1] However, if the substance is heated, aerosolized, or handled in a poorly ventilated space, the concentration of airborne droplets or vapor can increase.

Selection Protocol:

  • General Use: Under normal laboratory conditions with adequate ventilation (e.g., working in a fume hood), respiratory protection is not required.[2]

  • Specific Scenarios: If there is a potential for generating aerosols or mists, or if working in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor (OV) cartridge should be used.[8][9][10]

Visualizing Your Safety Workflow

To ensure clarity and immediate comprehension of the PPE selection process, the following diagram outlines the decision-making logic.

PPE_Selection_Workflow start Start: Handling this compound gloves Wear Nitrile or Neoprene Gloves start->gloves eye_protection Wear Safety Glasses with Side Shields gloves->eye_protection lab_coat Wear a Laboratory Coat eye_protection->lab_coat ventilation_check Is ventilation adequate (e.g., fume hood)? lab_coat->ventilation_check no_respirator No Respiratory Protection Required ventilation_check->no_respirator Yes respirator Use Respirator with Organic Vapor (OV) Cartridge ventilation_check->respirator No / Aerosols Present end Proceed with Work no_respirator->end respirator->end

Caption: PPE selection workflow for this compound.

Operational Plans: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include procedures for handling spills and proper disposal.

Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.

  • Collect: Wearing appropriate PPE (gloves, goggles, and if necessary, a respirator), carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][4]

  • Clean: Clean the spill area with soap and water.

Spill_Response_Plan spill Spill Occurs alert Alert Others & Evacuate if Necessary spill->alert ventilate Ensure Adequate Ventilation alert->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste clean->dispose

Caption: Step-by-step spill response plan.

Disposal Plan

As this compound is not classified as hazardous waste, the disposal process is more straightforward than for regulated hazardous materials. However, its low water solubility means that drain disposal is not a responsible option.

  • Collection: Collect waste this compound and any contaminated materials (e.g., absorbent from a spill) in a clearly labeled, sealed container.

  • Consult Local Regulations: While not federally regulated as hazardous, always adhere to your institution's and local municipality's guidelines for non-hazardous chemical waste disposal.[11][12][13]

  • Disposal Method: Typically, non-hazardous liquid organic waste is sent for incineration through a licensed waste disposal contractor. Do not dispose of it down the drain or in regular trash.

First Aid: Immediate Actions

In the event of accidental exposure, prompt action is essential.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

By integrating these scientifically grounded PPE practices and operational plans into your laboratory workflow, you can handle this compound with confidence and a high standard of safety, fostering a secure and productive research environment.

References

  • VIII. Disposal Procedures for Non Hazardous Waste | SFA. (n.d.).
  • 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals. (n.d.). Retrieved from Cornell University Environmental Health and Safety.
  • In-Lab Disposal Methods: Waste Management Guide. (n.d.).
  • Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus. (n.d.). Retrieved from Cornell University Environmental Health and Safety.
  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.).
  • This compound - Safety Data Sheet. (2025, July 5).
  • This compound | C14H30O | CID 545551. (n.d.).
  • 2-Hexyl-1-decanol. (n.d.).
  • 2-Hexyl-1-decanol - Safety Data Sheet. (2025, December 20).
  • Replacement Cartridges and Filters for 3M 6503 Size Large Rugged Comfort Half Mask Respirators. (n.d.).
  • Substance Information - ECHA. (2022, May 6).
  • Substance Information - ECHA. (2023, June 9).
  • Advantage® Respirator Cartridges & Filters. (n.d.).
  • Selecting the Right Reusable Respirator Cartridge Filter. (2024, June 28).
  • 3M Respirator Selection Guide. (n.d.).
  • CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.).
  • Selecting the Right Reusable Respirator Cartridge Filter. (2021, May 5).
  • Chemical resistant gloves. (n.d.).
  • Glove Selection Page 1 of 20. (n.d.). Retrieved from University of Colorado Colorado Springs.
  • OSHA Glove Selection Chart. (n.d.). Retrieved from Environmental Health and Safety, University of Washington.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.